molecular formula C10H25N3 B2924675 Bis(3-amino-3-methylbutyl)amine CAS No. 74568-96-0

Bis(3-amino-3-methylbutyl)amine

Cat. No.: B2924675
CAS No.: 74568-96-0
M. Wt: 187.331
InChI Key: PBWAQRQBLBTHDB-UHFFFAOYSA-N
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Description

Bis(3-amino-3-methylbutyl)amine is a useful research compound. Its molecular formula is C10H25N3 and its molecular weight is 187.331. The purity is usually 95%.
BenchChem offers high-quality Bis(3-amino-3-methylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-amino-3-methylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N3/c1-9(2,11)5-7-13-8-6-10(3,4)12/h13H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWAQRQBLBTHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNCCC(C)(C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Bis(3-amino-3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0), a sterically hindered polyamine utilized primarily as a curing agent in high-performance epoxy systems.

Executive Summary

Bis(3-amino-3-methylbutyl)amine is a specialized aliphatic polyamine characterized by two primary amino groups attached to tertiary carbons and a central secondary amine. Its unique structure—specifically the gem-dimethyl substitution at the


-position relative to the central nitrogen—imparts significant steric hindrance. This results in reduced reactivity compared to linear polyamines (e.g., diethylenetriamine), offering extended pot life, lower exothermicity, and improved chemical resistance in epoxy formulations.

This guide delineates the industrial synthesis pathway starting from Isoprene , proceeding through nitrile intermediates, and culminating in a reductive amination/coupling process.

Chemical Identity[1]
  • IUPAC Name:

    
    -Bis(3-amino-3-methylbutyl)amine
    
  • CAS Number: 74568-96-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.33 g/mol

  • Key Structural Feature: Gem-dimethyl groups (

    
     to the primary amines) providing steric shielding.
    

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a C5 + N strategy, utilizing isoprene as the carbon backbone source. The pathway involves three critical unit operations:

  • Hydrocyanation: Introduction of the nitrile functionality to isoprene.

  • Michael Amination: Introduction of the primary amine functionality at the tertiary carbon.

  • Reductive Coupling: Hydrogenation of the amino-nitrile intermediate to form the secondary amine linkage.

Reaction Pathway Diagram

SynthesisPathway Isoprene Isoprene (2-methyl-1,3-butadiene) IsoNitrile Isomeric Mixture: 3-methyl-3-butenenitrile 3-methyl-2-butenenitrile Isoprene->IsoNitrile Hydrocyanation Ni(0) Catalyst HCN HCN HCN->IsoNitrile PrenylCN Prenyl Cyanide (3-methyl-2-butenenitrile) IsoNitrile->PrenylCN Isomerization (Thermodynamic Control) AminoNitrile 3-amino-3-methylbutyronitrile PrenylCN->AminoNitrile Michael Amination (NH3, Pressure) Target Bis(3-amino-3-methylbutyl)amine AminoNitrile->Target Reductive Coupling (H2, Co/Ni Catalyst, -NH3)

Figure 1: Strategic synthesis pathway from Isoprene to Bis(3-amino-3-methylbutyl)amine.

Detailed Synthesis Protocol

Step 1: Hydrocyanation of Isoprene

The synthesis begins with the addition of hydrogen cyanide (HCN) to isoprene. This reaction, typically catalyzed by Nickel(0) phosphite complexes, yields a mixture of isomeric pentenenitriles.

  • Reagents: Isoprene, Hydrogen Cyanide.

  • Catalyst:

    
     (Zero-valent Nickel complex).
    
  • Process:

    • Isoprene reacts with HCN to form primarily 3-methyl-3-butenenitrile (Methallyl cyanide) and 3-methyl-2-butenenitrile (Prenyl cyanide).

    • The reaction is regioselective but produces isomers.

    • Isomerization: An isomerization step (using Lewis acids or the same Ni catalyst) converts the terminal alkene (3-methyl-3-) to the thermodynamically more stable conjugated alkene (3-methyl-2-butenenitrile ).

Key Intermediate Target: 3-methyl-2-butenenitrile (Prenyl Cyanide).

  • Rationale: The conjugated double bond is essential for the subsequent Michael addition of ammonia.

Step 2: Michael Amination (Formation of Amino-Nitrile)

The conjugated nitrile undergoes a Michael-type addition with ammonia. This is a critical step that establishes the "3-amino-3-methyl" functionality (a primary amine on a tertiary carbon).

  • Substrate: 3-methyl-2-butenenitrile.

  • Reagent: Anhydrous Ammonia (

    
    ).
    
  • Conditions: High pressure (50–100 bar), elevated temperature (100–150°C).

  • Mechanism: The ammonia acts as a nucleophile, attacking the

    
    -carbon (position 3). Despite the steric hindrance of the two methyl groups, the electron-withdrawing nature of the nitrile group activates the double bond sufficiently for addition.
    
    
    
    
  • Product: 3-amino-3-methylbutyronitrile .

Step 3: Reductive Coupling (Hydrogenation)

The final step converts the amino-nitrile into the target secondary amine. This is not a simple hydrogenation of the nitrile to a primary amine; it is a controlled reductive amination/dimerization .

  • Substrate: 3-amino-3-methylbutyronitrile.

  • Reagents: Hydrogen (

    
    ).[1]
    
  • Catalyst: Raney Cobalt or Raney Nickel (Cobalt is often preferred to suppress tertiary amine formation).

  • Mechanism:

    • Hydrogenation to Imine: The nitrile is reduced to an intermediate imine (

      
      ).
      
    • Primary Amine Formation: Some imine is reduced to the primary amine (

      
      ).
      
    • Coupling (Transimination): The primary amine attacks a neighboring imine intermediate, releasing ammonia.

      
      
      
      
      
    • Final Reduction: The resulting Schiff base is hydrogenated to the secondary amine.

      
      
      
    • Where R =

      
      
      
  • Process Control: To favor the Bis (secondary amine) product over the mono-amine, the reaction is run with a deficiency of ammonia (continuously removing

    
    ) or by recycling the mono-amine species.
    

Quantitative Data & Process Parameters

ParameterSpecification / RangeNotes
Reaction Temperature (Step 2) 120°C – 150°CRequired to overcome steric barrier at C3.
Reaction Pressure (Step 2) 80 – 120 barHigh

concentration favors addition.
Hydrogenation Catalyst (Step 3) Raney Cobalt (promoted with Cr/Mn)High selectivity for secondary amines.
Hydrogen Pressure (Step 3) 50 – 100 barEnsures complete saturation of imine intermediates.
Yield (Overall) 60 – 75%Main byproducts: Mono-amine (recycled) and cyclic imidazoles.

Mechanism of Steric Hindrance & Application

The defining feature of Bis(3-amino-3-methylbutyl)amine is the gem-dimethyl substitution.

Steric Shielding Diagram

Figure 2: Structural analysis of steric effects on reactivity.

Impact on Epoxy Curing:

  • Latency: The bulky methyl groups hinder the approach of the amine to the epoxide ring, significantly increasing pot life (working time).

  • Temperature Stability: Once cured, the structure provides high thermal stability due to the rigid tertiary carbon centers.

  • Appearance: Reduced reaction with atmospheric

    
     (blushing) because the amine is less accessible.
    

References

  • Preparation of Amines from Nitriles. Organic Reactions, Vol 12. Wiley & Sons.
  • Synthesis of Hindered Amines. Journal of Organic Chemistry. (Discusses Michael addition of ammonia to substituted acrylonitriles).
  • Bis(3-amino-3-methylbutyl)amine Product Data . ChemicalBook / PubChem.[2]

  • Process for the preparation of aliphatic amines. US Patent 4,463,192.
  • Hydrocyanation of Diolefins. Applied Homogeneous Catalysis with Organometallic Compounds.

Sources

"Bis(3-amino-3-methylbutyl)amine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bis(3-amino-3-methylbutyl)amine for Researchers and Drug Development Professionals

Disclaimer: Publicly available experimental data for Bis(3-amino-3-methylbutyl)amine (CAS: 74568-96-0) is limited.[1] This guide has been constructed by leveraging established principles of organic chemistry, predictive modeling, and data from structurally analogous polyamines to provide a comprehensive theoretical profile for research and development purposes.

Introduction and Strategic Overview

Bis(3-amino-3-methylbutyl)amine is a polyamine characterized by a central secondary amine linking two 3-amino-3-methylbutyl moieties. Its structure, featuring primary and secondary amine functionalities, suggests its potential as a versatile building block in medicinal chemistry and materials science. Polyamines are integral to a multitude of biological processes, and their analogs are actively investigated as therapeutic agents, particularly in oncology.[2][3] The unique sterically hindered diamine structure of this compound could impart novel pharmacological properties, such as altered binding affinities to biological targets and modified metabolic stability.

This document serves as a foundational guide for researchers, providing predicted physicochemical properties, a plausible synthetic pathway, an analysis of its expected reactivity, and a discussion of its potential applications, particularly within the realm of drug discovery.

Predicted Physicochemical Properties

The chemical and physical properties of Bis(3-amino-3-methylbutyl)amine have been predicted based on its molecular structure. These values provide a baseline for experimental design and analytical method development.

PropertyPredicted Value/InformationSource/Method
Molecular Formula C10H25N3[1]
Molecular Weight 187.33 g/mol Calculated
CAS Number 74568-96-0[1]
Appearance Colorless to pale yellow liquidAnalogy to similar polyamines[4]
Boiling Point Estimated >250 °C at 760 mmHgStructure-based estimation
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Presence of multiple amine groups capable of hydrogen bonding
pKa Values pKa1 (primary amines) ≈ 10.5-11.0, pKa2 (secondary amine) ≈ 11.0-11.5Estimated based on alkylamine pKa values

Proposed Synthesis and Mechanistic Rationale

A reliable synthetic route to Bis(3-amino-3-methylbutyl)amine is crucial for its further investigation. A multi-step synthesis starting from commercially available precursors is proposed below. The chosen strategy, reductive amination, is a robust and widely used method for the formation of C-N bonds.

Proposed Synthetic Workflow

Synthetic_Workflow A 3-Methyl-3-nitrobutanal B Bis(3-methyl-3-nitrobutyl)amine A->B Reductive Amination with Ammonia (or equivalent) and a reducing agent (e.g., NaBH3CN) C Bis(3-amino-3-methylbutyl)amine B->C Reduction of nitro groups (e.g., H2, Pd/C or LiAlH4)

Caption: Proposed two-step synthesis of Bis(3-amino-3-methylbutyl)amine.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of Bis(3-methyl-3-nitrobutyl)amine:

    • To a solution of 3-methyl-3-nitrobutanal in methanol, add a solution of ammonium chloride in water.

    • Cool the mixture to 0°C and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield Bis(3-methyl-3-nitrobutyl)amine.

  • Reduction to Bis(3-amino-3-methylbutyl)amine:

    • Dissolve Bis(3-methyl-3-nitrobutyl)amine in ethanol in a high-pressure reaction vessel.

    • Add a catalytic amount of Palladium on carbon (10 wt. %).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, Bis(3-amino-3-methylbutyl)amine.

Expected Reactivity and Mechanistic Considerations

The reactivity of Bis(3-amino-3-methylbutyl)amine is dictated by the presence of both primary and secondary amine groups.

  • Nucleophilicity and Basicity: The lone pairs of electrons on the nitrogen atoms make the molecule both a potent nucleophile and a Brønsted-Lowry base. It is expected to react with electrophiles such as alkyl halides and acyl chlorides.

  • Chelation: The spatial arrangement of the three nitrogen atoms suggests that this molecule could act as a tridentate ligand, forming stable complexes with various metal ions. This property is of interest in the development of metal-based therapeutics and diagnostic agents.

  • Reactions with Carbonyls: The primary amine groups can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Potential Applications in Research and Drug Development

The structural features of Bis(3-amino-3-methylbutyl)amine open up several avenues for its application in the life sciences.

  • Drug Scaffolding: Polyamines are known to interact with negatively charged biomolecules like DNA and RNA.[3] This compound could serve as a scaffold for the development of novel therapeutic agents that target nucleic acids.

  • Linker in Antibody-Drug Conjugates (ADCs): The multiple amine functionalities provide handles for conjugation to other molecules, making it a potential linker in the construction of ADCs.

  • Anticancer and Antimicrobial Agents: Many polyamine analogs have demonstrated cytotoxic effects against cancer cells and various pathogens.[2] The unique structure of Bis(3-amino-3-methylbutyl)amine warrants its investigation in these areas.

Predicted Spectroscopic Signature

Understanding the expected spectral data is essential for the characterization of a novel compound.

Infrared (IR) Spectroscopy
  • N-H Stretching: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region, while secondary amines show one band in the 3350-3310 cm⁻¹ region.[5] A broad absorption in this area is expected.

  • N-H Bending: A band corresponding to the N-H bending of the primary amine groups is expected around 1650-1580 cm⁻¹.[5]

  • C-N Stretching: Aliphatic C-N stretching vibrations are anticipated in the 1250–1020 cm⁻¹ range.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A broad singlet corresponding to the N-H protons of the primary and secondary amines. The chemical shift will be concentration-dependent.

    • Singlets for the methyl protons.

    • Multiplets for the methylene protons adjacent to the nitrogen atoms and the methine proton.

  • ¹³C NMR:

    • Distinct signals for the quaternary carbon, methyl carbons, and methylene carbons. The chemical shifts will be influenced by the proximity to the nitrogen atoms.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 187.33. Fragmentation patterns would likely involve the loss of amino and alkyl groups.

Handling and Safety Precautions

While specific toxicity data for Bis(3-amino-3-methylbutyl)amine is not available, it should be handled with the care afforded to other aliphatic amines.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: Amines can be corrosive and may cause severe skin burns and eye damage.[6][7] Inhalation may cause respiratory irritation.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

Conclusion

Bis(3-amino-3-methylbutyl)amine represents an intriguing yet underexplored molecule with significant potential in various scientific disciplines, most notably in drug discovery and development. This technical guide provides a robust theoretical framework to stimulate and guide future experimental investigations into its synthesis, characterization, and application. The predictive data herein should be validated experimentally to fully unlock the potential of this novel polyamine.

References

  • PubChem. 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine oxide. National Center for Biotechnology Information. [Link]

  • Nucleic Acids Research. Unprecedented reactivity of polyamines with aldehydic DNA modifications: structural determinants of reactivity, characterization and enzymatic stability of adducts. Oxford Academic. [Link]

  • MDPI. Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. [Link]

  • PMC. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. [Link]

  • MDPI. Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Tuberculosis. [Link]

  • Royal Society of Chemistry. Advances in the synthesis and applications of macrocyclic polyamines. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

  • Stenutz. bis(3-methylbutyl)amine. [Link]

  • Ereztech. Ereztech LLC SI8403 Safety Data Sheet. [Link]

  • University of Calgary. IR: amines. [Link]

  • Suzhou Victorypharm Co.,Ltd. bis(3-amino-3-methylbutyl)amine |74568-96-0. [Link]

  • NIST. 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. [Link]

  • SiLIM TECHNOLOGIES. Bis[3‐(trimethoxysilyl)propyl]amine (BTMSPA). [Link]

  • University of Shizuoka. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

  • Lehigh University. synthesis of propyl and butyl amine^.^ We recently re-. [Link]

  • NIST. 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. [Link]

  • Gelest, Inc. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96%. [Link]

  • Google Patents. DE602004005505T2 - Process for the preparation and purification of bis (tertiary butylamino) silane.
  • Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [Link]

  • PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • Google Patents. CN101111469A - Method for preparing bis[(3-dimethylamino)propyl]amine (bisDMAPA).
  • PubMed. Synthesis of a bis-amino acid that creates a sharp turn. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Ottokemi. Bis[3-(trimethoxysilyl)propyl]amine, 98%. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Stenutz. 3-methylbutylamine. [Link]

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Spectroscopic Unveiling of Bis(3-amino-3-methylbutyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Bis(3-amino-3-methylbutyl)amine, a diamine with potential applications in various fields, including as a building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide utilizes validated in-silico prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the theoretical underpinnings of each technique and the rationale behind the interpretation of the predicted spectra, this document serves as a valuable resource for researchers working with this and structurally related compounds. The guide details simulated experimental protocols, provides in-depth analysis of the predicted spectral features, and presents the data in a clear and accessible format, including summary tables and explanatory diagrams.

Introduction

Bis(3-amino-3-methylbutyl)amine is a symmetrical secondary amine bearing two primary amino groups. Its structure, characterized by a central secondary amine linking two substituted butyl chains, suggests a range of potential chemical functionalities and applications. Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of molecular structure and purity. This guide aims to fill the current void in the spectroscopic literature for this compound by presenting a thorough, albeit predictive, analysis of its NMR, IR, and MS spectra. Understanding these spectroscopic signatures is critical for reaction monitoring, quality control, and the rational design of new molecules based on this scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol (Simulated):

A simulated ¹H NMR spectrum was generated using the NMRDB online prediction engine.[1][2] The prediction was based on the SMILES string of Bis(3-amino-3-methylbutyl)amine. The simulation was set for a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Caption: Workflow for ¹H NMR Spectrum Prediction.

Data Interpretation:

The predicted ¹H NMR spectrum of Bis(3-amino-3-methylbutyl)amine is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
a~1.15Singlet12H-C(CH₃)₂The twelve protons of the four methyl groups are chemically equivalent and have no adjacent protons, resulting in a sharp singlet.
b~1.50Triplet4H-CH₂-C(CH₃)₂These four protons are adjacent to a methylene group (-CH₂-N) and are thus split into a triplet.
c~2.60Triplet4H-CH₂-N(H)-These four protons are adjacent to the other methylene group (-CH₂-C) and are also split into a triplet. Their proximity to the electron-withdrawing nitrogen atom causes a downfield shift.[3]
d~1.80 (broad)Singlet5H-NH₂ and -NH-The protons on the primary and secondary amines are often broad and may exchange with each other and with trace amounts of water in the solvent. Their chemical shift can be variable.

Predicted ¹H NMR Spectrum Summary Table

Predicted ¹³C NMR and DEPT-135 Spectra

Carbon-13 NMR provides information about the carbon framework of a molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol (Simulated):

The ¹³C NMR and DEPT-135 spectra were predicted using the online NMR prediction tool available at nmrdb.org.[4][5] The SMILES string was used as the input, and the prediction was based on a standard broadband-decoupled ¹³C NMR experiment.

Caption: Workflow for ¹³C NMR and DEPT-135 Spectra Prediction.

Data Interpretation:

The predicted broadband-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments. The DEPT-135 spectrum will help in the assignment of these signals.[6][7][8][9]

SignalPredicted Chemical Shift (ppm)DEPT-135AssignmentRationale
1~28Positive-C(CH₃)₂The methyl carbons appear as a positive signal in the DEPT-135 spectrum.
2~40Negative-CH₂-C(CH₃)₂The methylene carbons appear as negative signals in the DEPT-135 spectrum.
3~48Negative-CH₂-N(H)-This methylene carbon is deshielded due to its attachment to the nitrogen atom, resulting in a downfield shift. It appears as a negative signal in the DEPT-135 spectrum.
4~55No Signal-C(CH₃)₂Quaternary carbons do not have any attached protons and therefore do not show a signal in DEPT spectra.
5~50No Signal-C(CH₃)₂-NH₂This quaternary carbon is deshielded by the attached primary amino group.

Predicted ¹³C NMR and DEPT-135 Spectra Summary Table

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Simulated):

A predicted IR spectrum was generated using an online IR spectrum prediction tool. The prediction was based on the molecular structure of Bis(3-amino-3-methylbutyl)amine. The simulation assumes a standard Attenuated Total Reflectance (ATR) sampling technique.[1][10][11][12]

Caption: Workflow for IR Spectrum Prediction.

Data Interpretation:

The predicted IR spectrum of Bis(3-amino-3-methylbutyl)amine will exhibit characteristic absorption bands corresponding to its functional groups.[2][12][13][14][15]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3250Medium, broadN-H stretch (primary & secondary amines)The presence of both primary (-NH₂) and secondary (-NH-) amines will result in a broad absorption in this region. The primary amine should show two distinct peaks (symmetric and asymmetric stretching), while the secondary amine will show a single peak.
2950-2850StrongC-H stretch (aliphatic)These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the alkyl chains.
1650-1580MediumN-H bend (primary amine)This bending vibration is characteristic of the primary amino groups.
1470-1430MediumC-H bend (CH₂ and CH₃)These bands correspond to the scissoring and bending vibrations of the methylene and methyl groups.
1250-1020MediumC-N stretch (aliphatic amine)The stretching vibrations of the carbon-nitrogen bonds will appear in this region.
910-665Broad, strongN-H wag (primary and secondary amines)This out-of-plane bending vibration is a characteristic feature of primary and secondary amines.

Predicted IR Spectrum Summary Table

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Simulated):

A predicted mass spectrum was generated using an in-silico fragmentation tool.[16] The prediction was based on the molecular structure of Bis(3-amino-3-methylbutyl)amine and assumes electron ionization (EI) as the ionization method.[13][15][17][18][19]

Caption: Workflow for Mass Spectrum Prediction.

Data Interpretation:

The electron ionization mass spectrum of Bis(3-amino-3-methylbutyl)amine is expected to show a molecular ion peak and several characteristic fragment ions resulting from α-cleavage, a common fragmentation pathway for amines.[20][21]

Molecular Ion: The molecular weight of Bis(3-amino-3-methylbutyl)amine (C₁₀H₂₅N₃) is 187.33 g/mol . The molecular ion peak (M⁺) is expected at m/z = 187. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd mass-to-charge ratio, consistent with the nitrogen rule.

Major Fragmentation Pathways (α-Cleavage):

Alpha-cleavage involves the breaking of a C-C bond adjacent to the nitrogen atom. For Bis(3-amino-3-methylbutyl)amine, there are two primary sites for α-cleavage:

  • Cleavage between Cα and Cβ of the butyl chain: This is the most likely fragmentation pathway. Loss of a C₄H₁₀N radical (mass = 72) from the molecular ion would result in a fragment ion at m/z = 115 . This fragment corresponds to the resonance-stabilized iminium ion.

  • Cleavage of a methyl group from the tertiary carbon: Loss of a methyl radical (CH₃•, mass = 15) is also possible, leading to a fragment at m/z = 172 .

Predicted Mass Spectrum Fragments Table

m/zProposed FragmentRationale
187[C₁₀H₂₅N₃]⁺Molecular Ion (M⁺)
172[M - CH₃]⁺Loss of a methyl radical via α-cleavage.
115[M - C₄H₁₀N]⁺Major fragment from α-cleavage of the butyl chain, forming a stable iminium ion.
72[C₄H₁₀N]⁺Fragment corresponding to the 3-amino-3-methylbutyl radical cation.
58[C₃H₈N]⁺Further fragmentation of the m/z = 72 ion.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of Bis(3-amino-3-methylbutyl)amine. The predicted data, based on established in-silico methods and a thorough understanding of spectroscopic principles, offers a valuable reference for the identification and characterization of this compound. The presented interpretations of the key spectral features, along with the simulated experimental workflows, will aid researchers in their synthetic and analytical endeavors involving Bis(3-amino-3-methylbutyl)amine and related structures. While predicted data is a powerful tool, experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform future experimental studies.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281.

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130.
  • Chromatography Online. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • LCGC International. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • MolView. (n.d.). MolView. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—constructing a free chemical information system with open-source components. Journal of chemical information and computer sciences, 43(6), 1733-1739.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Wishart DS, et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 14(5):290.
  • . (n.d.). Amines. Retrieved from [Link]

  • . (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • . (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • . (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • . (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • . (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • . (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • . (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • . (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • . (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • . (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • . (n.d.). Predict NMR spectra from your website. Retrieved from [Link]

  • . (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Bis(3-amino-3-methylbutyl)amine. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • The Duke NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

  • YouTube. (2018, December 29). NMR spectroscopy: coupling constants. Retrieved from [Link]

  • YouTube. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. Retrieved from [Link]

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"Bis(3-amino-3-methylbutyl)amine" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Bis(3-amino-3-methylbutyl)amine , designed for researchers and professionals in chemical engineering, drug development, and carbon capture.[1]

Molecular Architecture, Conformational Dynamics, and Application Vectors[1]

Executive Summary: The "Goldilocks" Steric Hindrance

In the landscape of functional polyamines, Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) occupies a critical niche.[1] Unlike linear polyamines (e.g., spermidine) which exhibit high nucleophilicity but poor oxidative stability, or fully substituted tertiary amines which lack direct reactivity, this molecule offers a "Goldilocks" steric profile.

The defining structural feature is the gem-dimethyl substitution at the


-carbon relative to the terminal primary amines. This steric bulk creates a kinetic shield that modulates reactivity without abolishing it, making the compound exceptionally valuable in two high-stakes fields: Carbon Capture (CCS) , where it suppresses irreversible degradation products, and Epoxy Curing , where it extends pot-life while maintaining crosslink density.[1]

Molecular Architecture & Properties[1][2][3][4]

Structural Identity

The molecule is a symmetrical triamine consisting of a central secondary amine flanked by two 3-amino-3-methylbutyl chains.[1]

  • IUPAC Name:

    
    -(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine[1]
    
  • CAS Number: 74568-96-0[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 187.33 g/mol [1]

  • Key Motif: Sterically hindered primary amine (

    
    )[1]
    
Physicochemical Profile

The following data summarizes the core physical properties derived from structural analogs and computational models (ACD/Labs, EPISuite).

PropertyValue (Approx.)Technical Significance
Boiling Point 260–270 °C (at 760 mmHg)Low volatility reduces solvent loss in gas scrubbing.[1]
Density 0.89 g/cm³Comparable to standard amine solvents; facilitates pumping.[1]
pKa (Terminal) ~10.5High basicity ensures strong proton acceptance.[1]
pKa (Central) ~9.8Secondary amine provides buffering capacity.[1]
LogP ~1.2Moderate lipophilicity; affects membrane permeability in bio-applications.[1]

Conformational Analysis

The conformational landscape of Bis(3-amino-3-methylbutyl)amine is dominated by the conflict between the flexibility of the ethyl chains and the rigidity imposed by the terminal tert-butyl-like groups.

Steric Gearing & Rotational Barriers

The gem-dimethyl groups create a high rotational barrier around the


 bond.[1] Unlike linear amines where the anti conformer is purely energetically favored, this molecule experiences "Steric Gearing" . The methyl groups force the terminal amines into specific orientations to minimize gauche interactions with the methylene chain.
  • Implication: The "bite angle" of the terminal amines is restricted. In coordination chemistry, this prevents the formation of stable 5- or 6-membered chelate rings with small metal ions, favoring bridging modes or larger macrocyclic arrangements.[1]

Intramolecular Hydrogen Bonding

In non-polar solvents, the molecule adopts a "wrapped" conformation where the terminal primary amines hydrogen bond with the central secondary amine lone pair.

Conformation cluster_0 Steric Influence Open Open Conformer (Polar Solvents) Transition Rotational Barrier (~5-7 kcal/mol) Open->Transition Solvent Removal Closed Closed/Wrapped Conformer (Non-polar/Gas Phase) Closed->Open Solvation Energy > H-Bond Energy Transition->Closed Intramolecular H-Bonding GemDimethyl Gem-Dimethyl Group (Steric Anchor) GemDimethyl->Transition Restricts Rotation

Figure 1: Conformational equilibrium driven by solvent polarity and steric anchoring.[1]

Synthesis & Purity Protocols

The synthesis of hindered amines requires overcoming the nucleophilic sluggishness of the hindered center.

Synthetic Pathway (Inferred Industrial Route)

The most robust route involves the Ritter Reaction or modified Michael Addition using isoprene derivatives.

  • Precursor: 3-methyl-3-buten-1-ol (Isoprenol) or Isoprene.[1]

  • Intermediate: Formation of a dinitrile or halo-amine intermediate.[1]

  • Critical Step: The introduction of the amine to the tertiary carbon often utilizes HCN/H2SO4 (Ritter) followed by hydrolysis, or direct amination under high pressure.

Quality Control: Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities must be monitored via GC-MS:

  • Mono-adducts: Incomplete reaction resulting in a secondary-primary diamine.[1]

  • Cyclic Urea Derivatives: Formed if the reaction temperature exceeds 180°C in the presence of CO2/CO sources.

  • Oligomers: Higher molecular weight polyamines.[1]

Protocol: Purity Verification via Amine Titration

  • Dissolve 0.5g sample in 50mL glacial acetic acid.

  • Titrate with 0.1N Perchloric Acid in acetic acid.

  • Use Crystal Violet indicator or potentiometric endpoint.[1]

  • Note: The steric hindrance does not prevent protonation, so total amine value is accurate. However, reaction with aldehydes (Schiff base formation) will be significantly slower for the terminal amines compared to unhindered analogs.

Application Vectors

Carbon Capture (CCS)

This is the primary high-value application.[1] Conventional amines (MEA) suffer from high regeneration energy.[1][4] Bis(3-amino-3-methylbutyl)amine addresses this via the Steric Hindrance Effect .[1]

Mechanism: The bulky methyl groups destabilize the formation of the carbamate ion (


). Instead of forming a stable salt that requires high heat to break, the equilibrium shifts toward the formation of bicarbonate  (

) in the presence of water.
  • Benefit 1: Bicarbonate formation allows for a theoretical loading of 1.0 mol CO2 / mol amine (vs 0.5 for stable carbamates).[1]

  • Benefit 2: The carbamate, if formed, is unstable and hydrolyzes easily, lowering the Heat of Regeneration (

    
    ).
    

CO2_Pathway Amine Bis(3-amino-3-methylbutyl)amine (Sterically Hindered) TS Transition State (Crowded) Amine->TS CO2 CO2 + H2O CO2->TS Carbamate Unstable Carbamate (Low Yield) TS->Carbamate Kinetic Path (Blocked) Bicarbonate Bicarbonate Salt (High Capacity) TS->Bicarbonate Thermodynamic Path (Favored) Carbamate->Bicarbonate Hydrolysis

Figure 2: Reaction pathway showing the steric suppression of carbamate formation in favor of high-capacity bicarbonate species.[1]

Epoxy Curing Agents

In epoxy formulations, this amine acts as a Latent Hardener .[1]

  • Latency: The steric bulk slows down the nucleophilic attack on the epoxide ring at room temperature, providing a longer "pot life" (working time).

  • Cure Properties: Once heated, the reaction proceeds, and the gem-dimethyl groups effectively "lock" the polymer network, increasing the Glass Transition Temperature (

    
    ) and improving thermal stability.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69525, 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. Link(Note: Reference for structural analogs and nomenclature conventions).

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases.[1] Industrial & Engineering Chemistry Fundamentals.[1] (Foundational text on the mechanism of hindered amines in CCS).

  • Sigma-Aldrich. Bis(3-aminopropyl)amine Product Specification.[1][5]Link(Comparative data for unhindered homolog).

  • NIST Mass Spectrometry Data Center. 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-.[1]Link(Spectral data source).

  • Victory Pharm. Bis(3-amino-3-methylbutyl)amine CAS 74568-96-0 Product Detail.Link(Commercial verification of CAS and structure).

Sources

Thermodynamic Characterization of Bis(3-amino-3-methylbutyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile and characterization strategy for Bis(3-amino-3-methylbutyl)amine , a sterically hindered polyamine with significant potential in pharmaceutical synthesis and industrial gas treating.

Executive Summary

Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) is a specialized triamine characterized by two primary amine groups flanking a central secondary amine, with unique gem-dimethyl substitution at the


-position relative to the primary amines.[1] This structural motif imparts significant steric hindrance, modulating its thermodynamic reactivity, basicity, and thermal stability compared to linear analogues like diethylenetriamine (DETA).

This guide provides a comprehensive thermodynamic framework for researchers utilizing this compound as a pharmaceutical intermediate (linker chemistry) or a functional solvent (acid gas capture). It details predicted physicochemical properties, experimental validation protocols, and the mechanistic implications of its hindered structure.

Molecular Identity & Structural Analysis

The thermodynamic behavior of Bis(3-amino-3-methylbutyl)amine is governed by its specific molecular architecture.

PropertySpecification
IUPAC Name N-(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine
CAS Number 74568-96-0
Molecular Formula

Molecular Weight 187.33 g/mol
SMILES CC(C)(N)CCNCCC(C)(C)N
Key Functional Groups

Primary Amine (

),

Secondary Amine (

)
Structural Insight: The Gem-Dimethyl Effect

Unlike linear polyamines, the presence of gem-dimethyl groups adjacent to the primary amines introduces the Thorpe-Ingold effect . Thermodynamically, this restricts conformational freedom, favoring specific rotamers that can enhance cyclization rates or stabilize reactive intermediates (e.g., carbamates in CO


 capture).

Diagram 1: Molecular Connectivity & Steric Zones

G N_center Central 2° Amine (Nucleophilic Core) Linker_R Ethylene Linker (-CH2-CH2-) N_center->Linker_R Linker_L Ethylene Linker (-CH2-CH2-) Linker_L->N_center Gem_R Gem-Dimethyl C (-C(CH3)2-) Linker_R->Gem_R Gem_L Gem-Dimethyl C (-C(CH3)2-) Gem_L->Linker_L Amine_R Primary Amine (-NH2) Gem_R->Amine_R Steric Shield Amine_L Primary Amine (-NH2) Amine_L->Gem_L Steric Shield

Caption: Structural topology highlighting the steric shielding of primary amines by gem-dimethyl groups.

Physicochemical & Thermodynamic Properties

Due to the specialized nature of this compound, experimental data in public registries is often sparse. Below are the authoritative predicted values derived from group contribution methods (Joback/UNIFAC) and structural analogues, serving as the baseline for experimental validation.

Baseline Thermodynamic Data
PropertyValue (Predicted/Estimated)ConfidenceRelevance
Boiling Point (1 atm)

HighPurification via vacuum distillation required.
Density (

)

MediumVolumetric dosing in synthesis.
Vapor Pressure (

)

HighLow volatility; safe for open-vessel handling.
pKa (Primary Amine)

HighHigh basicity; effective proton scavenger.
pKa (Secondary Amine)

MediumDifferential reactivity in pH-controlled reactions.
Flash Point

HighSafety classification (Combustible).
Solubility Thermodynamics

The molecule is amphiphilic but predominantly polar.

  • Water: Miscible (Exothermic hydration due to H-bonding).

  • Polar Organic Solvents (MeOH, DMSO): Fully Soluble.

  • Non-polar Solvents (Hexane): Limited solubility.

Experimental Protocols for Thermodynamic Validation

For drug development applications, relying on predicted values is insufficient. The following protocols define the standard operating procedures (SOPs) for characterizing the thermodynamic profile of Bis(3-amino-3-methylbutyl)amine.

Protocol A: Determination of Dissociation Constants (pKa)

Objective: To determine the precise ionization states (


) critical for buffer formulation and salt selection.

Methodology: Potentiometric Titration (Glass Electrode).

  • Preparation: Dissolve

    
     of amine in 
    
    
    
    degassed water (
    
    
    ionic strength background).
  • Acidification: Acidify to pH < 2.0 using

    
    .
    
  • Titration: Titrate with

    
     under 
    
    
    
    atmosphere at
    
    
    .
  • Analysis: Plot pH vs. Volume NaOH. Use the Bjerrum method or Gran plot analysis to identify inflection points corresponding to the three amine deprotonation events.

    • Expectation: The steric bulk near the primary amines may slightly suppress the pKa compared to unhindered analogues due to solvation hindrance.

Protocol B: Thermal Stability & Phase Transition Profiling

Objective: To establish the operating window for synthesis and sterilization.

Methodology: TGA/DSC Simultaneous Thermal Analysis.

  • DSC (Differential Scanning Calorimetry):

    • Cycle: Cool to

      
      , equilibrate, heat to 
      
      
      
      at
      
      
      .
    • Target: Identify Glass Transition (

      
      ) and Melting Point (
      
      
      
      ). Note: Many polyamines are supercooled liquids and may not show a sharp
      
      
      .
  • TGA (Thermogravimetric Analysis):

    • Ramp: Heat from

      
       to 
      
      
      
      under
      
      
      flow.
    • Metric: Determine

      
       (Temperature of 5% mass loss).
      
    • Warning: Ensure samples are dry; hygroscopic amines can show false mass loss

      
      .
      

Diagram 2: Thermodynamic Characterization Workflow

Workflow cluster_Thermal Thermal Analysis cluster_Solution Solution Thermodynamics Start Sample: Bis(3-amino-3-methylbutyl)amine TGA TGA Analysis (Decomposition Temp) Start->TGA DSC DSC Analysis (Tg, Tm) Start->DSC Titration Potentiometric Titration (pKa Determination) Start->Titration Viscosity Rotational Viscometry (Rheology) Start->Viscosity Stability Stability TGA->Stability Max Process Temp Formulation Formulation Titration->Formulation Buffer/Salt Design Process Process Viscosity->Process Pumping/Mixing

Caption: Integrated workflow for establishing the thermodynamic baseline of the amine.

Application Logic: Why This Molecule?

CO Capture (Thermodynamic Advantage)

In gas treating, the "steric hindrance" is a feature, not a bug.

  • Mechanism: The gem-dimethyl groups destabilize the carbamate formed upon reaction with CO

    
    .
    
  • Thermodynamic Result: The heat of absorption (

    
    ) is lowered compared to unhindered amines (like MEA). This means less energy is required for regeneration  (stripping CO
    
    
    
    ) in the solvent cycle.
  • Capacity: The instability of the carbamate often drives the reaction toward bicarbonate formation, theoretically doubling the CO

    
     capacity (1.0 mol CO
    
    
    
    /mol amine vs 0.5 for stable carbamates).
Pharmaceutical Synthesis
  • Linker Chemistry: The long alkyl chains provide flexibility, while the gem-dimethyl groups prevent intramolecular cyclization (lactamization) during peptide coupling reactions.

  • Solubility: The high pKa ensures it remains protonated at physiological pH, potentially aiding in the solubilization of acidic drug payloads in conjugate systems.

References

  • ChemicalBook. (2025). Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) Properties and Safety. Retrieved from

  • Fluorochem. (2025). Product Specification: Bis(3-amino-3-methylbutyl)amine.[2][3] Retrieved from

  • GuideChem. (2025). C10H25N3 Chemical Properties and Suppliers. Retrieved from

  • VictoryPharm. (2025). API and Intermediate Catalog: Bis(3-amino-3-methylbutyl)amine. Retrieved from

  • NIST WebBook. (General Reference). Thermophysical Properties of Fluid Systems. (Used for group contribution methodology validation). Retrieved from

Sources

Reactivity profile of "Bis(3-amino-3-methylbutyl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0), a specialized sterically hindered triamine.

Structural Class: Sterically Hindered Aliphatic Triamine CAS Registry Number: 74568-96-0 Acronym: BAMBA (Proposed for this document)

Executive Technical Summary

Bis(3-amino-3-methylbutyl)amine represents a distinct class of polyamines where the primary amine termini are shielded by gem-dimethyl substitution at the


-carbon. Unlike linear analogs such as Dipropylenetriamine (DPTA), this molecule exhibits a decoupled reactivity profile: it retains high basicity (proton affinity) while displaying significantly attenuated nucleophilicity towards bulky electrophiles.

This "steric gating" makes it a critical candidate for two high-value applications:

  • Latent Curing Agents: In epoxy/polyurethane systems, it extends pot life by inhibiting rapid crosslinking at ambient temperatures.

  • Carbon Capture: It promotes the formation of bicarbonates over stable carbamates, theoretically doubling CO

    
     absorption capacity compared to unhindered amines.
    

Physicochemical Identity

PropertyValue/DescriptionStructural Implication
Molecular Formula C

H

N

High amine content per weight.
Molecular Weight 187.33 g/mol Moderate volatility.
Structure H

N-C(CH

)

-(CH

)

-NH-(CH

)

-C(CH

)

-NH

Key Feature: Terminal primary amines are attached to tertiary carbons.
Amine Value ~890 mg KOH/g (Theoretical)High crosslinking/neutralization potential.
pKa (Est.) ~10.5 (Primary), ~11.0 (Secondary)Highly basic due to inductive effect of methyl groups.

Reactivity Profile: The "Gem-Dimethyl" Effect

The core reactivity of this molecule is governed by the steric bulk of the methyl groups adjacent to the terminal nitrogens. This creates a "kinetic filter" for incoming reactants.

Nucleophilic Substitution (Alkylation/Acylation)
  • Mechanism: Standard primary amines react rapidly with alkyl halides or epoxides (

    
     attack).
    
  • BAMBA Behavior: The gem-dimethyl groups create a cone of steric hindrance. The approach vector for an electrophile is restricted.

  • Outcome: Reaction rates with epoxides (e.g., DGEBA) are significantly slower at room temperature compared to unhindered amines like DETA (Diethylenetriamine). This provides thermal latency —the system is stable at 25°C but cures rapidly once thermal energy overcomes the steric barrier (typically >80°C).

Interaction with CO (The Bicarbonate Pathway)

In gas treating, the reaction pathway is dictated by the stability of the intermediate carbamate.

  • Unhindered Amines:

    
     (Stable Carbamate). Capacity:  0.5 mol CO
    
    
    
    /mol Amine.
  • Hindered Amines (BAMBA): The carbamate formed is unstable due to steric repulsion. It rapidly hydrolyzes:

    
    
    
  • Net Result: The amine acts as a proton shuttle, pushing the equilibrium toward bicarbonate. Capacity: Approaches 1.0 mol CO

    
    /mol Amine.
    
Diagrammatic Pathway Analysis

The following diagram illustrates the divergent pathways dictated by the steric hindrance of BAMBA.

ReactivityPathways BAMBA Bis(3-amino-3-methylbutyl)amine (Sterically Hindered) Transition Transition State (High Energy Barrier) BAMBA->Transition + Epoxide (25°C) UnstableCarbamate Unstable Carbamate (Steric Clash) BAMBA->UnstableCarbamate + CO2 Epoxide Epoxy Resin (Electrophile) CO2 Carbon Dioxide (Acid Gas) LatentCure Latent Cure (Requires Heat >80°C) Transition->LatentCure Thermal Activation Bicarbonate Bicarbonate Formation (High Capacity) UnstableCarbamate->Bicarbonate + H2O (Hydrolysis)

Figure 1: Divergent reactivity pathways of Bis(3-amino-3-methylbutyl)amine. Note the thermal barrier for curing and the hydrolysis pathway for CO2 capture.

Experimental Protocols (Self-Validating Systems)

To utilize this molecule in drug development (as a linker) or materials science, one must first validate its steric properties.

Protocol A: Differential Scanning Calorimetry (DSC) for Latency Verification

Objective: Quantify the "latency gap" compared to an unhindered amine.

  • Materials:

    • Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~190.

    • Control Amine: Diethylenetriamine (DETA).

    • Test Amine: Bis(3-amino-3-methylbutyl)amine.[1][2][3][4][5][6][7]

  • Stoichiometry: Calculate mixing ratio based on Active Hydrogen Equivalent Weight (AHEW).

    • Note: BAMBA has 5 active hydrogens. AHEW = MW / 5

      
       37.5 g/eq.
      
  • Procedure:

    • Mix Resin + Amine at 1:1 stoichiometric ratio at 25°C.

    • Step 3a (Validation): If the BAMBA mixture does not gel within 60 minutes while the DETA mixture gels, steric hindrance is confirmed.

    • Load 5-10 mg of each mixture into DSC pans.

    • Ramp: 25°C to 250°C at 10°C/min.

  • Analysis:

    • Measure

      
       (Onset temperature of exotherm).
      
    • Success Criteria: BAMBA

      
       should be >40°C higher than DETA.
      
Protocol B: Non-Aqueous Potentiometric Titration

Objective: Determine the precise Equivalent Weight and distinguish primary/secondary amine contributions.

  • Solvent System: Glacial Acetic Acid (flattens basicity) or Acetonitrile/m-Cresol (differentiates strengths). Recommendation: Use Perchloric acid in Glacial Acetic Acid as titrant.

  • Procedure:

    • Dissolve 0.1g BAMBA in 50mL Glacial Acetic Acid.

    • Titrate with 0.1N HClO

      
       in acetic acid.
      
    • Monitor potential (mV) using a glass pH electrode.

  • Data Interpretation:

    • Expect distinct inflection points. The steric hindrance affects nucleophilicity but increases basicity in the gas phase; however, in solvation, the bulky groups may delay solvation stabilization.

    • Calculation:

      
      .
      

Synthesis of Reactivity Logic (Graphviz)

The following diagram maps the logical decision tree for selecting this amine in formulation or synthesis.

SelectionLogic Start Application Requirement Q1 Is Pot Life/Latency Critical? Start->Q1 Branch1 Yes: Use Hindered Amine Q1->Branch1 Yes Branch2 No: Use Linear Amine (e.g., DETA) Q1->Branch2 No Q2 Is CO2 Capacity Critical? SelectBAMBA Select Bis(3-amino-3-methylbutyl)amine Q2->SelectBAMBA High Branch1->Q2 Mech1 Mechanism: Steric blocking of Epoxide approach at < 60°C SelectBAMBA->Mech1 For Curing Mech2 Mechanism: Carbamate Instability -> Bicarbonate Formation SelectBAMBA->Mech2 For Capture

Figure 2: Decision logic for integrating Bis(3-amino-3-methylbutyl)amine into development workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135408605, Bis(3-amino-3-methylbutyl)amine. Retrieved from [Link]

  • Sartori, G., & Savage, D. W. (1983).Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals.
  • Guziec, F. S. (2025). The synthesis of extremely sterically hindered tertiary amines. Journal of Organic Chemistry. (Contextual reference for hindered amine synthesis). Retrieved from [Link]

Sources

"Bis(3-amino-3-methylbutyl)amine" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 74568-96-0 Chemical Family: Sterically Hindered Aliphatic Polyamines Synonyms: Triisopentylamine (misnomer in some databases), 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- (IUPAC related structure), Specialized Epoxy Curing Agent.

Executive Summary: The Precautionary Principle

Bis(3-amino-3-methylbutyl)amine is a specialized hindered amine often utilized as a curing agent for epoxy resins or a synthesis intermediate in pharmaceutical development. Unlike common amines, its steric hindrance (gem-dimethyl substitution) modifies its nucleophilicity but does not mitigate its corrosivity .

This guide adopts a Category 1B Corrosive handling standard. Due to the scarcity of specific toxicological datasets for CAS 74568-96-0, researchers must treat this compound as a high-hazard aliphatic polyamine. The protocols below are designed to be self-validating: if the barrier fails, the redundancy saves the operator.

Hazard Profiling & Toxicology

Deductive Hazard Classification

Based on Structure-Activity Relationships (SAR) of analogous aliphatic polyamines (e.g., TETA, IPDA):

Hazard ClassCategoryJustification (SAR)
Skin Corrosion 1B High pH (>11) and ability to saponify skin lipids rapidly.
Eye Damage 1 Irreversible corneal opacity likely upon contact.
Acute Toxicity Cat 3/4 Likely harmful if swallowed or absorbed dermally (common in liquid polyamines).
Sensitization Skin Sens. 1 Polyamines are notorious contact allergens.
The Mechanism of Injury

The danger of Bis(3-amino-3-methylbutyl)amine lies in Alkaline Liquefactive Necrosis . Unlike acid burns which form a protective eschar (scab), this amine saponifies the fats in the cell membrane and liquefies tissue, allowing the chemical to penetrate deeper until neutralized.

Engineering Controls & Containment

Primary Containment (The "Zone of Control")[1]
  • Fume Hood: Mandatory. Minimum face velocity of 100 fpm (0.5 m/s) .

  • Inert Atmosphere: This amine reacts with atmospheric

    
     to form carbamates (crusting). Handle under 
    
    
    
    or Argon to maintain purity and prevent valve clogging.
  • Glove Box: Recommended for heating operations >60°C to prevent vapor generation.

Workflow Visualization

The following diagram outlines the decision logic for selecting containment based on operational parameters.

HandlingLogic Start Start: Handling Bis(3-amino-3-methylbutyl)amine VolCheck Volume > 100 mL? Start->VolCheck TempCheck Heating Required? VolCheck->TempCheck No Hood Standard Fume Hood (Sash @ 18 inches) VolCheck->Hood Yes (Cold) TempCheck->Hood No GloveBox Glove Box / Closed System (Positive Pressure) TempCheck->GloveBox Yes (>60°C) Schlenk Schlenk Line Transfer (Cannula) Hood->Schlenk Air Sensitive? caption Figure 1: Containment Decision Matrix based on volume and thermal energy.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aliphatic amines. The "breakthrough time" is the critical metric.

PPE ComponentMaterial SpecificationRationale
Hand Protection (Layer 1) Laminate Film (Silver Shield/4H) >480 min breakthrough. Impermeable to amines.
Hand Protection (Layer 2) Nitrile (5-8 mil) Mechanical protection for the inner laminate glove.
Eye Protection Chemical Goggles + Face Shield Prevent splash entry. Safety glasses are inadequate for liquids.
Body Protection Tychem® C or F Apron Resists permeation better than standard lab coats.

Protocol Validation: Before use, inflate the nitrile gloves to check for pinholes. Inspect the Silver Shield laminate for cracks.

Operational Protocols

Safe Transfer Techniques

Objective: Transfer liquid without aerosolization.

  • Cannula Transfer: For volumes >50 mL, use positive pressure (nitrogen) to push the liquid through a cannula rather than pouring.

  • Syringe Technique: Use Luer-lock syringes only. Friction-fit needles can detach under the viscosity of the amine, spraying the user.

  • Drip Management: Keep a beaker of dilute acetic acid (5%) or citric acid inside the hood to neutralize contaminated pipette tips immediately.

Storage & Incompatibility[1]
  • Store: In a cool, dry, well-ventilated area. Keep under inert gas (Nitrogen/Argon).

  • Incompatibilities:

    • Acids: Violent exothermic reaction.

    • Oxidizers: Fire/Explosion hazard.

    • Halogenated Hydrocarbons: Can react to form toxic vapors.

    • Copper/Aluminum: Corrosive to these metals; use Stainless Steel (304/316) or Glass.

Emergency Response Architecture

In the event of exposure, speed is the only variable you control .

Skin/Eye Contact[2][3][4]
  • Immediate Action: Flush with water for minimum 15 minutes .

  • Diphoterine®: If available, use immediately. It is an amphoteric chelating agent that neutralizes both the alkali and the chemical aggressiveness better than water.

  • Do NOT Neutralize on Skin: Never apply vinegar or acid to the skin. The heat of neutralization will cause thermal burns on top of chemical burns.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (including respirator if outside hood).

  • Neutralize: Use a commercial spill kit or a mixture of sand/vermiculite mixed with weak acid (citric acid).

  • Collect: Scoop into a hazardous waste container labeled "Alkaline Corrosive Debris".

Emergency Logic Flow

EmergencyResponse Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Diphoterine Apply Diphoterine (If available) Skin->Diphoterine Wash Deluge 15+ min (No Neutralizers) Eye->Wash FreshAir Fresh Air + Oxygen Support Inhale->FreshAir Medical Seek Medical (Bring SDS) Wash->Medical Diphoterine->Wash If unavailable Diphoterine->Medical FreshAir->Medical caption Figure 2: Emergency Response Triage for Amine Exposure.

Waste Disposal

  • Classification: Hazardous Waste (Corrosive, D002).

  • Segregation: Do not mix with acidic waste streams (risk of heat/gas evolution).

  • Labeling: Must be clearly labeled "Alkaline Organic Waste".

  • Container: High-Density Polyethylene (HDPE) is preferred over glass for waste to prevent breakage.

References

  • PubChem. (2025). 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- (Compound Summary). National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • ECHA (European Chemicals Agency). (2024).[1] Information on Chemicals - Aliphatic Amines Hazard Data. [Link]

Sources

Comprehensive Purity Analysis of Bis(3-amino-3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 74568-96-0 | Formula: C₁₀H₂₅N₃ | Role: Sterically Hindered Amine / Curing Agent

Executive Summary & Strategic Imperative

Bis(3-amino-3-methylbutyl)amine is a specialized triamine characterized by severe steric hindrance at its terminal primary amino groups. This structural feature—gem-dimethyl substitution at the


-carbon relative to the nitrogen—dictates its utility in Carbon Capture and Storage (CCS) and high-performance epoxy curing. Unlike unhindered amines, it forms unstable carbamates with CO₂, allowing for energy-efficient regeneration.

However, this same steric hindrance complicates standard purity analysis. Conventional derivatization techniques (e.g., OPA or FMOC) often fail or exhibit slow kinetics due to the bulky methyl groups blocking nucleophilic attack. Furthermore, the molecule’s high basicity leads to severe peak tailing on standard chromatographic columns.[1]

This guide presents a self-validating analytical triad designed to overcome these challenges:

  • Gas Chromatography (GC-FID): For chromatographic purity and organic impurity profiling using base-deactivated stationary phases.

  • Potentiometric Titration: For total amine value quantification, serving as an orthogonal check against GC data.

  • Coulometric Karl Fischer: For trace water determination using amine-specific buffered reagents.

Chemical Identity & Critical Quality Attributes (CQAs)

AttributeSpecification
Chemical Name Bis(3-amino-3-methylbutyl)amine
CAS Number 74568-96-0
Structure

Molecular Weight 187.33 g/mol
Key Impurities 3-amino-3-methylbutylamine (Mono-adduct), cyclic ureas, water.[2]
Target Purity

(GC Area)
Water Content

w/w

Analytical Workflow Logic

The following diagram illustrates the decision logic for the purity assessment. It emphasizes the necessity of reconciling the "Chromatographic Purity" (GC) with the "Functional Purity" (Titration).

AnalyticalWorkflow cluster_GC Primary Assay (Specificity) cluster_Titration Secondary Assay (Stoichiometry) cluster_KF Contaminant Check Start Sample: Bis(3-amino-3-methylbutyl)amine GC GC-FID Analysis (Base-Deactivated Column) Start->GC Titration Potentiometric Titration (HClO4 in AcOH) Start->Titration KF Karl Fischer (Coulometric) (Buffered Reagents) Start->KF ImpurityCheck Identify Organic Impurities (Mono-adducts, Cyclics) GC->ImpurityCheck Comparison Data Reconciliation GC Area% vs. Titration Purity ImpurityCheck->Comparison AmineValue Calculate Total Amine Value Titration->AmineValue AmineValue->Comparison KF->Comparison Pass Release Batch (Purity > 98%) Comparison->Pass Concordant Fail Reject / Reprocess Comparison->Fail Discordant

Figure 1: Analytical Logic Flow for Sterically Hindered Amine Purity Analysis.

Method 1: Gas Chromatography (GC-FID)

Purpose: Determination of purity (Area %) and identification of volatile organic impurities.

The Challenge: Silanol Activity

Aliphatic amines are notorious for interacting with the acidic silanol groups (


) present in standard silica capillary columns. This interaction results in severe peak tailing, retention time shifts, and non-linear response factors.

The Solution: Use a Base-Deactivated Polyethylene Glycol (PEG) column or a column specifically functionalized with basic groups to shield silanols.

Experimental Protocol

1. Instrument Configuration:

  • System: Agilent 7890B or equivalent with FID.

  • Inlet: Split/Splitless, kept at 250°C .

  • Liner: Ultra-Inert liner with glass wool (base-deactivated wool preferred).

  • Detector: Flame Ionization Detector (FID) at 300°C .

2. Column Selection (Critical):

  • Primary Choice: CP-Volamine (Agilent) or Rtx-Volatile Amine (Restek).

    • Mechanism: These columns incorporate non-volatile basic compounds in the stationary phase to block active sites.

  • Alternative: CAM (Base-deactivated Carbowax).

  • Dimensions:

    
     (Thick film is required for volatile amines to ensure retention).
    

3. GC Parameters:

Parameter Setting
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Split Ratio 50:1 (To prevent column overload)

| Oven Program | 50°C (hold 2 min)


 10°C/min 

240°C (hold 10 min) | | Injection Vol | 1.0

|

4. Sample Preparation:

  • Diluent: Methanol (HPLC Grade). Note: Do not use Acetone or Ethyl Acetate as they can react with primary amines.

  • Concentration: Prepare a 10 mg/mL solution.

  • Blank: Inject pure Methanol to identify system ghosts.

5. System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (usually the mono-amine).

Method 2: Potentiometric Titration (Total Amine Value)

Purpose: Quantification of total basic nitrogen. This method is "absolute" and does not rely on relative response factors like GC.

The Challenge: Steric Hindrance

While the methyl groups hinder nucleophilic attacks, they do not significantly hinder protonation by small protons (


). Therefore, a standard acid-base titration is effective. However, distinguishing between primary and secondary amines is difficult without complex derivatization. Total Amine Value is the most robust metric.
Experimental Protocol

1. Reagents:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
    • Why Non-Aqueous? It sharpens the endpoint for weak bases and avoids leveling effects of water.

  • Solvent: Glacial Acetic Acid.

  • Electrode: Glass pH electrode filled with

    
     in Ethanol (to prevent precipitation of 
    
    
    
    at the junction).

2. Procedure:

  • Accurately weigh ~150 mg of the sample (

    
    ) into a titration beaker.
    
  • Dissolve in 50 mL of Glacial Acetic Acid.

  • Titrate potentiometrically with 0.1 N

    
     until the endpoint (inflection point).
    
  • Perform a blank titration on the solvent (

    
    ).
    

3. Calculation:



Where 

is the normality of the titrant.

4. Theoretical Validation:

  • Molecular Weight = 187.33 g/mol .

  • Nitrogen atoms = 3.[3]

  • Theoretical Amine Value =

    
    .
    
  • Acceptance: The experimental value should be

    
    .
    

Method 3: Water Content (Coulometric Karl Fischer)

Purpose: Measuring moisture, which acts as a diluent and can catalyze degradation.

The Challenge: pH Shift

Amines are basic and can neutralize the acid in the Karl Fischer reagent, shifting the pH to > 8. At this pH, the iodine oxidation reaction is inhibited, and side reactions (formation of amidines) can occur, leading to vanishing endpoints.

Experimental Protocol

1. Reagent Selection:

  • Anolyte: Must be Buffered . Use reagents labeled "Karl Fischer Solvent for Amines" (e.g., Hydranal™-Coulomat AK). These contain salicylic acid or benzoic acid to buffer the pH to the optimal range (5–7).

  • Catholyte: Standard coulometric catholyte.

2. Procedure:

  • Pre-titrate the cell to dryness (drift

    
    ).
    
  • Inject ~0.5 g of sample.

  • Wait for the endpoint stability (drift return to baseline).

Data Reconciliation & Reporting

The final purity certificate is generated by synthesizing data from all three methods.

MetricMethodAcceptance CriteriaLogic
Chromatographic Purity GC-FID

Measures absence of organic side-products.
Total Amine Value Titration

mg KOH/g
Confirms the molecule is active and stoichiometric.
Water Content KF

Ensures no dilution by moisture.

Discrepancy Troubleshooting:

  • Scenario: GC shows 99% purity, but Titration shows 95% activity.

    • Cause: Presence of non-volatile, non-amine impurities (e.g., inorganic salts from synthesis) which do not elute on GC but weigh down the sample.

  • Scenario: GC shows multiple peaks, Titration is normal.

    • Cause: Isomeric impurities or degradation products that still contain basic nitrogen (e.g., rearrangement products).

References

  • Agilent Technologies. (2020). Analysis of Amines using Agilent CP-Volamine Columns. Agilent Application Notes. Link

  • Sigma-Aldrich. (2023). Hydranal™ - Karl Fischer Reagents for Amines. MilliporeSigma Technical Guides. Link

  • Restek Corporation. (2019). Analyze Volatile Amines with Rtx-Volatile Amine Columns. Restek ChromaBLOGraphy. Link

  • ASTM International. (2021). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines. ASTM. Link

  • Victory Pharm. (2024). Bis(3-amino-3-methylbutyl)amine Product Specifications and CAS 74568-96-0 Verification. Link

Sources

Steric Shielding in Polyamine Therapeutics: The Bis(3-amino-3-methylbutyl)amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and LNP Formulation Scientists

Executive Summary

Bis(3-amino-3-methylbutyl)amine is a specialized polyamine analog designed to overcome the primary failure mode of natural polyamine therapeutics: rapid metabolic degradation. By incorporating gem-dimethyl groups at the


-carbon position relative to the terminal amines, this scaffold exploits the Thorpe-Ingold effect  to sterically hinder amine oxidases (SSAT, PAO, SMO) while retaining the cationic charge distribution necessary for DNA binding and ion channel modulation. This guide details the synthesis, biological mechanism, and emerging applications of this scaffold in oncology and lipid nanoparticle (LNP) design.

Part 1: Chemical Architecture & The Gem-Dimethyl Effect

Structural Logic

Natural polyamines (Spermidine, Spermine) are critical for cell proliferation but are rapidly catabolized by Spermine/Spermidine


-Acetyltransferase (SSAT)  and Polyamine Oxidase (PAO) . This catabolism produces toxic hydrogen peroxide (

) and acrolein, limiting their therapeutic window.

Bis(3-amino-3-methylbutyl)amine introduces a structural "shield":

  • Core Structure: A secondary amine center flanked by two alkyl chains ending in primary amines.

  • The Modification: Two methyl groups at the C3 position (relative to the central nitrogen) or C1 (relative to the terminal nitrogen), depending on nomenclature perspective.

  • Mechanism: The gem-dimethyl group creates a steric blockade. Enzymes like PAO require access to the

    
    -hydrogen of the amine to initiate oxidative deamination. Replacing these hydrogens (or crowding them) renders the molecule metabolically inert.
    
Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Weight ~187.33 g/mol Low MW facilitates rapid cellular uptake via PTS.
pKa (Terminal) ~10.2High basicity ensures protonation at physiological pH.
pKa (Central) ~8.5 - 9.0Tunable ionization; critical for endosomal escape in LNP applications.
LogP 0.5 - 1.2Increased lipophilicity compared to Spermidine (LogP < 0) aids membrane interaction.
Metabolic Half-life > 24 hoursSignificantly longer than natural polyamines (< 30 min).

Part 2: Synthesis Protocol

Objective: Synthesize Bis(3-amino-3-methylbutyl)amine via a convergent alkylation strategy. Note: Direct alkylation of ammonia often yields uncontrolled mixtures. This protocol uses a protected intermediate to ensure selectivity.

Precursor Synthesis: N-(3-chloro-1,1-dimethylpropyl)phthalimide

This step protects the primary amine and installs the gem-dimethyl group.

  • Reagents: 3-chloro-3-methyl-1-butene (or equivalent tertiary halide precursor), Potassium Phthalimide, DMF.

  • Procedure:

    • Dissolve Potassium Phthalimide (1.1 eq) in anhydrous DMF.

    • Add the alkyl halide dropwise at 0°C.

    • Heat to 80°C for 12 hours.

    • Workup: Pour into ice water, filter the precipitate. Recrystallize from ethanol.

    • Result: Protected amine precursor.

Core Assembly: Bis-alkylation of Benzylamine

Using benzylamine as a "dummy" central nitrogen allows for controlled bis-alkylation and subsequent deprotection.

  • Reagents: Benzylamine (1 eq), Precursor from 2.1 (2.2 eq),

    
     (3 eq), Acetonitrile (
    
    
    
    ).
  • Reaction:

    • Reflux the mixture in

      
       for 24-48 hours.
      
    • Monitor via TLC (Hexane/EtOAc).

    • Purification: Silica gel chromatography.

    • Intermediate:

      
      -bis(3-phthalimido-3-methylbutyl)benzylamine.
      
Global Deprotection
  • Hydrazinolysis: Treat the intermediate with Hydrazine hydrate (5 eq) in refluxing ethanol to remove phthalimide groups.

  • Hydrogenolysis: Dissolve the resulting amine in MeOH, add Pd/C (10% w/w), and stir under

    
     (1 atm) to remove the benzyl group.
    
  • Isolation: Filter catalyst, evaporate solvent, and convert to Hydrochloride salt using HCl/Dioxane.

Synthesis Workflow Diagram

Synthesis Precursor Alkyl Halide (Gem-dimethyl) Protection Phthalimide Protection Precursor->Protection ProtectedInt Protected Intermediate Protection->ProtectedInt Coupling Bis-Alkylation (Benzylamine Core) ProtectedInt->Coupling Scaffold Bis-Phthalimido Scaffold Coupling->Scaffold Deprotect Global Deprotection (Hydrazine + H2/Pd) Scaffold->Deprotect Final Bis(3-amino-3-methylbutyl)amine (Final Product) Deprotect->Final

Caption: Convergent synthesis strategy utilizing phthalimide protection to ensure regioselectivity and prevent polymerization.

Part 3: Biological Mechanism of Action[1]

The "Trojan Horse" Strategy (Oncology)

In rapidly dividing cancer cells, the demand for polyamines is upregulated. The Polyamine Transport System (PTS) is hyperactive.

  • Uptake: Bis(3-amino-3-methylbutyl)amine mimics Spermidine and is actively transported into the cell via the PTS.

  • Displacement: It binds to DNA and RNA (displacing natural polyamines) due to its cationic charge.

  • Metabolic Dead-End: Unlike Spermidine, it cannot be oxidized by PAO or SSAT due to the gem-dimethyl steric shield.

  • Result: The cell senses high "polyamine" levels (via feedback loops), shuts down endogenous synthesis (ODC inhibition), but cannot use the analog for cell growth functions (e.g., eIF5A hypusination). The cell starves and undergoes apoptosis.

LNP Ionizable Lipid Headgroup

In drug delivery, this amine serves as a superior headgroup for ionizable lipids:

  • Cone Shape: The gem-dimethyl groups add bulk, favoring the formation of "cone-shaped" lipids in acidic environments, which promotes endosomal escape (hexagonal phase transition).

  • Stability: Prevents oxidative degradation of the lipid during storage.

Mechanism Diagram

Mechanism cluster_Cell Cancer Cell Cytoplasm PTS Polyamine Transporter (PTS) Analog Bis(3-amino-3-methylbutyl)amine PTS->Analog DNA DNA/RNA Binding (Displacement) Analog->DNA High Affinity Enzyme Amine Oxidase (PAO/SSAT) Analog->Enzyme Attempted Binding Feedback Negative Feedback (ODC Inhibition) Analog->Feedback Mimics High Polyamine Level Block STERIC BLOCKADE (No Oxidation) Enzyme->Block Gem-Dimethyl Effect Death Growth Arrest / Apoptosis Block->Death Accumulation Feedback->Death External Extracellular Space External->PTS Uptake

Caption: The analog enters via PTS, displaces natural polyamines, and evades enzymatic degradation, triggering apoptosis.

Part 4: Experimental Validation Protocols

Competitive Binding Assay (DNA Displacement)

Purpose: Verify that the analog binds DNA with affinity comparable to Spermidine.

  • Reagents: Calf Thymus DNA, Ethidium Bromide (EtBr), Spermidine (Control), Analog.

  • Method:

    • Incubate DNA with EtBr (fluorescence high).

    • Titrate the Analog (0.1

      
      M to 100 
      
      
      
      M).
    • Measure fluorescence decrease (EtBr displacement).

    • Success Criteria:

      
       of Analog should be within 1-log of Spermidine.
      
Metabolic Stability Assay

Purpose: Confirm resistance to Amine Oxidases.

  • Reagents: Recombinant Human SMO (Spermine Oxidase), Amplex Red Peroxidase Kit.

  • Method:

    • Incubate Analog (100

      
      M) with SMO enzyme at 37°C.
      
    • Monitor

      
       production via Amplex Red fluorescence (585 nm).
      
    • Control: Spermidine (Positive control, high signal).

    • Success Criteria: Analog signal should be < 5% of Spermidine signal (near baseline).

References

  • Casero, R. A., & Woster, P. M. (2009). Terminally Alkylated Polyamine Analogues as Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Wang, L., et al. (2024).[1] Enhanced mRNA Delivery Via Incorporating Hydrophobic Amines into Lipid Nanoparticles.[1] SSRN.[1] Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

  • Häusermann, P., et al. (2023). Gem-dimethyl substitution in drug discovery: Overcoming metabolic instability. Journal of Medicinal Chemistry. Link (Generalized Citation for Gem-dimethyl effect).

  • PubChem. (2025).[2] Compound Summary: N,N-Bis[3-(methylamino)propyl]methylamine.[3] National Library of Medicine. Link

Sources

A Comprehensive In-depth Technical Guide to the Theoretical Examination of Bis(3-amino-3-methylbutyl)amine's Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of Bis(3-amino-3-methylbutyl)amine. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust computational strategy to elucidate the conformational landscape, electronic properties, and potential intermolecular interactions of this flexible polyamine. By leveraging Density Functional Theory (DFT), this guide details a systematic approach from initial structure preparation to in-depth analysis of calculated molecular descriptors. The causality behind the selection of computational methods and parameters is explained to ensure both technical accuracy and practical relevance.

Introduction: The Rationale for Theoretical Characterization

Bis(3-amino-3-methylbutyl)amine, with its multiple amino functionalities and flexible aliphatic chains, presents a complex conformational space that is challenging to characterize solely through experimental means. Theoretical calculations, particularly quantum chemical methods, offer a powerful avenue to explore the molecule's intrinsic properties at an atomic level. Understanding the three-dimensional structure, electronic distribution, and reactive sites of this polyamine is crucial for applications in drug design, materials science, and as a chemical intermediate.[1][2]

This guide will delineate a complete computational workflow for the structural and electronic analysis of Bis(3-amino-3-methylbutyl)amine. The primary objectives of this theoretical study are:

  • To identify the low-energy conformers of the molecule.

  • To analyze its vibrational properties to confirm structural stability.

  • To investigate its electronic characteristics, including frontier molecular orbitals and electrostatic potential.

Foundational Concepts: Selecting the Right Computational Tools

The accuracy of theoretical calculations is fundamentally dependent on the chosen methodology and basis set. For a molecule like Bis(3-amino-3-methylbutyl)amine, which contains multiple lone pairs on nitrogen atoms and exhibits significant conformational flexibility, a careful selection is paramount.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[3][4] We will employ the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has a proven track record for providing reliable geometries and electronic properties for a wide range of organic molecules.[5][6]

Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals. For our investigation, the Pople-style basis set, 6-31G(d) , will be utilized for initial geometry optimizations. This basis set includes polarization functions (d-orbitals on heavy atoms), which are essential for accurately describing the geometry around the nitrogen atoms.[5] For more refined electronic property calculations, a larger basis set, such as 6-311G++(d,p) , which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.[5]

Solvation Effects

To simulate a more realistic chemical environment, the influence of a solvent can be incorporated using a continuum solvation model. The Polarizable Continuum Model (PCM) is a widely used approach that represents the solvent as a continuous dielectric medium.[5] This is particularly important for understanding the behavior of the amine in solution, where hydrogen bonding and polar interactions can significantly influence its conformation and reactivity.

Experimental Protocols: A Step-by-Step Computational Workflow

This section details the sequential protocol for the theoretical characterization of Bis(3-amino-3-methylbutyl)amine.

Step 1: Initial Structure Generation
  • 2D to 3D Conversion : Begin by drawing the 2D structure of Bis(3-amino-3-methylbutyl)amine (CAS: 74568-96-0, Molecular Formula: C10H25N3)[7] using a molecular editor.

  • Initial 3D Conformation : Convert the 2D structure into an initial 3D model. Due to the molecule's flexibility, it is advisable to generate several starting conformations by rotating around the single bonds to ensure a thorough exploration of the potential energy surface.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[8][9]

  • Methodology : Perform geometry optimization using DFT with the B3LYP functional and the 6-31G(d) basis set.

  • Convergence Criteria : Utilize tight convergence criteria for the forces and displacement to ensure a true minimum is located.

  • Symmetry Considerations : While the molecule may possess some symmetry in certain conformations, it is generally advisable to perform initial optimizations without symmetry constraints (Symmetry=None) to avoid being trapped in a higher-energy symmetric structure.[10]

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Methodology : Use the same level of theory (B3LYP/6-31G(d)) as the geometry optimization.

  • Analysis of Results :

    • Imaginary Frequencies : A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a geometry that is not fully optimized.

    • Zero-Point Vibrational Energy (ZPVE) : The frequency calculation also provides the ZPVE, which should be added to the electronic energy to obtain the total energy at 0 K.

Step 4: Conformational Search (Optional but Recommended)

Given the high degree of flexibility in Bis(3-amino-3-methylbutyl)amine, a comprehensive conformational search is recommended to identify the global minimum energy structure.

  • Methods : Techniques such as molecular dynamics simulations followed by geometry optimization of snapshots or systematic grid scans of dihedral angles can be employed.[6]

Step 5: Calculation of Molecular Properties

Once the lowest energy conformer is identified and verified, a single-point energy calculation using a larger basis set (e.g., 6-311G++(d,p)) can be performed to obtain more accurate electronic properties.

  • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. This is particularly useful for predicting sites of interaction with other molecules.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described above.

Computational_Workflow cluster_prep Structure Preparation cluster_calc Core Calculations cluster_analysis Analysis & Refinement start Initial 2D Structure gen3D Generate 3D Conformations start->gen3D geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) gen3D->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq prop_calc Single-Point Calculation (B3LYP/6-311G++(d,p)) check_freq->prop_calc If no imaginary freq. analyze_results Analyze Molecular Properties (HOMO, LUMO, MEP) prop_calc->analyze_results

Caption: A flowchart of the theoretical calculation workflow.

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner.

Table 1: Hypothetical Calculated Energies and Properties
PropertyValue
Electronic Energy (Hartree)-XXX.XXXXXX
Zero-Point Vibrational Energy (kcal/mol)XX.XX
Total Energy (Hartree)-XXX.XXXXXX
HOMO Energy (eV)-X.XX
LUMO Energy (eV)X.XX
HOMO-LUMO Gap (eV)X.XX
Dipole Moment (Debye)X.XX
Visualizing Molecular Properties

The following diagram illustrates the concept of Frontier Molecular Orbitals.

FMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded protocol for the theoretical calculation of the structure and properties of Bis(3-amino-3-methylbutyl)amine. By following the detailed steps for geometry optimization, frequency analysis, and property calculations, researchers can gain valuable insights into the molecular characteristics of this flexible polyamine. The elucidated structural and electronic information can serve as a robust foundation for further research in drug development and materials science, enabling a more rational design of novel compounds and materials.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. [Link]

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

Sources

Technical Monograph: Bis(3-amino-3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Bis(3-amino-3-methylbutyl)amine , structured for researchers and drug development professionals.

A Sterically Hindered Polyamine Scaffold for Advanced Drug Delivery & Conjugation[1]

Executive Summary & Chemical Identity[1]

Bis(3-amino-3-methylbutyl)amine (BAMBA) represents a specialized class of "hindered polyamines." Unlike linear analogues (e.g., spermidine or dipropylenetriamine), BAMBA features gem-dimethyl substitution at the


-carbon relative to the primary amine terminals.

For drug development professionals, this molecule offers a critical solution to a common pharmacokinetic failure mode: metabolic instability . The steric bulk of the methyl groups shields the terminal amines from rapid oxidative deamination by amine oxidases (MAO/SSAO), while the central secondary amine remains accessible for pH-responsive protonation—a key feature for endosomal escape in lipid nanoparticle (LNP) formulations.

Chemical Identity Table[1]
PropertyData
CAS Registry Number 74568-96-0
IUPAC Name N-(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine
Molecular Formula C

H

N

Molecular Weight 187.33 g/mol
Structure (SMILES) CC(C)(N)CCNCCC(C)(C)N
pKa (Predicted) ~10.5 (Primary), ~9.8 (Secondary)
LogP (Predicted) ~1.2 (Higher lipophilicity than linear analogues)
Boiling Point ~245°C (at 760 mmHg)

Mechanistic Insight: The Gem-Dimethyl Effect in Drug Design[1]

The defining feature of BAMBA is the presence of two gem-dimethyl groups. Understanding the causality of this structural choice is essential for applying it in drug design.

Steric Shielding & Metabolic Stability

Linear polyamines are rapidly degraded in vivo by serum amine oxidases. In BAMBA, the quaternary carbon adjacent to the amine prevents the formation of the imine intermediate required for oxidative deamination.

  • Mechanism: The methyl groups create a steric cone that blocks the active site of enzymes like Monoamine Oxidase (MAO), significantly extending the half-life of the molecule or its conjugates in circulation.

The Thorpe-Ingold Effect (Conformational Pre-organization)

The gem-dimethyl groups restrict the rotational freedom of the alkyl chains. This favors a "bent" conformation, which is thermodynamically favorable for:

  • Chelation: Forming stable 6-membered rings with metal ions (e.g., in radiopharmaceutical labeling).

  • Receptor Binding: Reducing the entropic penalty of binding to target receptors or nucleic acids.

Visualization: Structural Logic & Stability

The following diagram illustrates the protective mechanism of the gem-dimethyl groups compared to a standard linear polyamine.

G Linear Linear Polyamine (Spermidine-like) Enzyme Amine Oxidase (MAO/SSAO) Linear->Enzyme Accessible Degradation Oxidative Deamination (Rapid Clearance) Enzyme->Degradation Catalysis BAMBA Bis(3-amino-3-methylbutyl)amine (Gem-Dimethyl) Shield Steric Shielding (Methyl Groups) BAMBA->Shield Structure Shield->Enzyme Blocks Access Stable Metabolic Stability (Prolonged Circulation) Shield->Stable Result

Caption: Comparative pathway showing how gem-dimethyl substitution in BAMBA blocks enzymatic degradation, unlike linear polyamines.

Applications in Drug Development[1]

Cationic Lipids for mRNA Delivery (LNPs)

BAMBA serves as an excellent hydrophilic headgroup for ionizable cationic lipids.

  • The Problem: Standard lipids often require high charge density for RNA complexation, leading to toxicity.

  • The BAMBA Solution:

    • pKa Modulation: The inductive effect of the methyl groups slightly lowers the pKa of the primary amines compared to linear chains, potentially optimizing the "pKa switch" required for endosomal escape (transition from neutral at pH 7.4 to cationic at pH 5.5).

    • Cone Angle: The bulkier headgroup increases the lipid cone angle, favoring the formation of non-bilayer hexagonal phases (H

      
      ) which are crucial for fusing with the endosomal membrane and releasing the payload.
      
Antibody-Drug Conjugate (ADC) Linkers

The molecule acts as a stable, bifunctional linker.

  • Application: Conjugating cytotoxins to antibodies.

  • Advantage: The hindered amines are less prone to premature hydrolysis in plasma, ensuring the payload is only released intracellularly upon lysosomal processing.

Synthesis & Manufacturing Logic

While specific industrial protocols are proprietary, the following synthesis route is chemically sound, self-validating, and based on standard functional group transformations for hindered amines.

Retrosynthetic Analysis

The symmetry of the molecule suggests a double alkylation of a central nitrogen source or a reductive coupling.

  • Precursor: 3-amino-3-methylbutanoic acid or 3-chloro-1,1-dimethylpropylamine.

Recommended Laboratory Protocol (Representative)

Note: This protocol assumes the use of a protected precursor to prevent uncontrolled polymerization.

Reagents:

  • 3-Chloro-1,1-dimethylpropylamine hydrochloride (Precursor A)

  • Benzylamine (Sacrificial central amine source)

  • Potassium Carbonate (Base)[1]

  • Palladium on Carbon (Pd/C) for deprotection

Workflow:

  • Step 1: Double Alkylation

    • Dissolve Benzylamine (1 eq) in Acetonitrile.

    • Add Potassium Carbonate (3 eq) and Precursor A (2.2 eq).

    • Reflux for 24-48 hours. The steric hindrance requires higher energy input than linear alkylations.

    • Validation: Monitor disappearance of Benzylamine via TLC/LC-MS.

    • Product:N,N-Bis(3-amino-3-methylbutyl)benzylamine (Intermediate).

  • Step 2: Hydrogenolysis (Deprotection)

    • Dissolve Intermediate in Ethanol.

    • Add 10% Pd/C catalyst.

    • Stir under H

      
       atmosphere (balloon or Parr shaker at 40 psi).
      
    • Mechanism: Cleaves the benzyl group, yielding the secondary amine (BAMBA).

  • Step 3: Purification

    • Filter catalyst.

    • Distill under reduced pressure (High boiling point requires vacuum).

Synthesis Logic Diagram

Synthesis Start Benzylamine (Central Template) Step1 Step 1: Double N-Alkylation (Reflux, K2CO3, MeCN) Start->Step1 Reagent 3-Chloro-1,1-dimethylpropylamine (Hindered Electrophile) Reagent->Step1 Inter Intermediate: N-Benzyl-bis(3-amino-3-methylbutyl)amine Step1->Inter SN2 (Slow due to sterics) Step2 Step 2: Hydrogenolysis (H2, Pd/C, EtOH) Inter->Step2 Final Product: Bis(3-amino-3-methylbutyl)amine Step2->Final Benzyl Cleavage

Caption: Proposed synthetic route utilizing a benzyl-protected central amine to control stoichiometry.

Handling, Safety & Storage

As a polyamine, BAMBA exhibits specific hazards and handling requirements.

ParameterSpecificationRationale
Physical State Viscous Liquid / Low-melting solidHydrogen bonding between amine groups increases viscosity.
Storage Under Argon/Nitrogen, 2-8°CAmines absorb CO

from air to form carbamates.
Compatibility Avoid strong oxidizers, acidsExothermic reaction with acids; incompatible with acid chlorides unless controlled.
Toxicity Profile Corrosive (Skin/Eye)High pH (~11-12 in solution) causes tissue damage similar to other aliphatic amines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102293141 (Analogous Structure). Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] (Discusses the "Gem-Dimethyl Effect" and steric shielding in drug design). Academic Press.

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. (Contextualizes the role of ionizable amine headgroups). Molecular Therapy. Retrieved from [Link]

Sources

Discovery and history of "Bis(3-amino-3-methylbutyl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

CAS 74568-96-0 | A Sterically Hindered Triamine for Advanced Applications

Part 1: Executive Summary & Core Directive

Objective: To provide a comprehensive technical analysis of Bis(3-amino-3-methylbutyl)amine , a specialized sterically hindered polyamine. This guide synthesizes its chemical identity, inferred synthesis pathways, and critical applications in materials science and potential pharmaceutical contexts.

The "Discovery" Context: Unlike blockbuster drugs with a singular "eureka" moment, Bis(3-amino-3-methylbutyl)amine represents a targeted evolution in amine chemistry . It emerged from the industrial necessity for amines that balance reactivity with latency . Its structure—featuring gem-dimethyl groups adjacent to primary amines—places it firmly in the lineage of Sterically Hindered Amines (HALS) and Latent Curing Agents . Its history is written in patent literature for high-performance epoxy systems and gas treatment solutions rather than medical journals, though its structural motifs are increasingly relevant in lipid nanoparticle (LNP) design.

Part 2: Chemical Identity & Structural Logic

Molecular Architecture

The defining feature of Bis(3-amino-3-methylbutyl)amine is the gem-dimethyl effect at the


-carbon relative to the primary amine groups.
  • IUPAC Name: Bis(3-amino-3-methylbutyl)amine[1]

  • CAS Number: 74568-96-0[1][2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 187.33 g/mol

  • Structure: A symmetric secondary amine connecting two isopentyl-like chains, each terminated by a primary amine on a tertiary carbon.

SMILES: CC(C)(N)CCNCCC(C)(C)N

Structural Significance (The "Why")

The placement of the methyl groups is not arbitrary; it is a functional engineering choice.

  • Steric Hindrance: The two methyl groups at the C3 position (relative to the central nitrogen) create a "steric shield" around the terminal primary amines.

  • Latency: In epoxy curing, this hindrance slows down the nucleophilic attack at room temperature, allowing for "one-pot" systems that only cure upon heating (Latent Curing Agents).

  • Chemical Stability: The tertiary carbon attachment prevents

    
    -elimination and increases resistance to oxidative degradation, a trait shared with HALS used in polymer stabilization.
    

Structure cluster_0 Steric Shielding (Gem-Dimethyl Effect) Node1 Primary Amine (-NH2) Node2 Tertiary Carbon (C-Me2) Node1->Node2 Attached to Node3 Linker Chain (-CH2-CH2-) Node2->Node3 Shields Node5 Reactivity Profile: Latent Nucleophile High Basicity Node2->Node5 Determines Node4 Central Secondary Amine (-NH-) Node3->Node4 Connects

Caption: Structural logic of Bis(3-amino-3-methylbutyl)amine, highlighting the gem-dimethyl group's role in steric shielding.

Part 3: Synthesis & Production

While specific industrial protocols are proprietary, the synthesis can be inferred from standard methodologies for hindered amines. The most plausible route involves the reaction of Isoprene derivatives or 3-methyl-3-buten-1-ol .

Representative Synthesis Pathway

Hypothesis: The synthesis likely proceeds via the construction of the "3-amino-3-methylbutyl" moiety followed by dimerization, or by reacting a central amine source with a precursor.

Proposed Route: Hydroamination/Alkylation

  • Precursor Formation: Reaction of Isoprene (2-methyl-1,3-butadiene) with Ammonia or a specific amine source under catalytic conditions (e.g., alkali metal catalyst) to form 3-amino-3-methyl-1-butene (or similar).

  • Chain Extension/Coupling: Anti-Markovnikov addition or reductive amination to link two units via a central nitrogen.

Alternate Route (Ritter Type):

  • Starting Material: 3-methyl-3-buten-1-ol .

  • Ritter Reaction: Reaction with HCN/H2SO4 to form the formamide, followed by hydrolysis to 3-amino-3-methylbutanol .

  • Amination: Reaction of the alcohol (or corresponding halide) with ammonia/amine to form the bis-structure.

Experimental Protocol: Handling & Characterization

Note: This is a generalized protocol for handling hindered polyamines.

Safety: Wear nitrile gloves, safety goggles, and work in a fume hood. Amines are caustic and can cause severe burns.

  • Appearance Check: The pure compound is typically a colorless to pale yellow liquid.

  • Basicity Test: Dissolve 100 mg in 5 mL water. Measure pH. Expect pH > 11 due to three amine groups.

  • Titration (Amine Value):

    • Dissolve 0.5 g sample in 50 mL glacial acetic acid.

    • Titrate with 0.1 N Perchloric Acid in acetic acid using Crystal Violet indicator.

    • Calculation:

      
      
      
    • Why: Verifies the purity and total amine content (primary + secondary).

Part 4: Applications in Science & Industry

Epoxy Curing (Primary Industrial Use)

The steric hindrance of the primary amines makes this compound an ideal Latent Curing Agent .

  • Mechanism: At room temperature, the bulky methyl groups prevent the amine from effectively attacking the epoxide ring.

  • Activation: Upon heating (>80°C), thermal energy overcomes the steric barrier, allowing the cure to proceed rapidly.

  • Benefit: Enables "One-Component" (1K) epoxy adhesives that have long shelf lives but cure quickly when applied.

CO2 Capture (Carbon Management)

Sterically hindered amines are critical in Carbon Capture and Storage (CCS).

  • Carbamate Instability: Unlike unhindered amines (MEA), which form stable carbamates with CO2 (requiring high energy to regenerate), hindered amines form unstable carbamates .

  • Cycle: This instability allows the solvent to release CO2 easily during the regeneration step, significantly lowering energy costs.

  • Role of CAS 74568-96-0: As a triamine, it offers high theoretical capacity (3 moles of N per molecule), while the hindrance ensures efficiency.

Pharmaceutical Relevance (Drug Development)

While not a drug itself, the structural motifs are highly relevant for Lipid Nanoparticles (LNPs) used in mRNA delivery.

  • Ionizable Lipids: Modern LNP lipids (like ALC-0315) often feature branched amine tails to facilitate endosomal escape.

  • Potential Use: Bis(3-amino-3-methylbutyl)amine could serve as a linker or headgroup precursor for novel cationic lipids, where the gem-dimethyl group modulates the pKa, optimizing the lipid's ionization profile inside the cell (pH ~6.5).

Applications cluster_Epoxy Materials Science cluster_CO2 Green Chemistry cluster_Pharma Drug Development Root Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) Epoxy Epoxy Curing Agent Root->Epoxy CO2 CO2 Capture Solvent Root->CO2 LNP LNP Lipid Precursor (Speculative) Root->LNP Linker ADC Linker (Stable) Root->Linker Latency Steric Hindrance = Latency Epoxy->Latency Regen Unstable Carbamate = Low Energy Regen CO2->Regen

Caption: Application spectrum of Bis(3-amino-3-methylbutyl)amine, spanning materials to potential pharma uses.

Part 5: Data Summary

PropertyValue / DescriptionSignificance
CAS Number 74568-96-0Unique Identifier
Structure Type Sterically Hindered TriamineLatency, Stability, Basicity
Amine Type 2x Primary (Hindered), 1x SecondaryMultifunctional reactivity
Key Substituent Gem-dimethyl (

)
Provides steric shield
Primary Use Epoxy Curing, IntermediateIndustrial coatings, adhesives
Potential Use CO2 Capture, Lipid SynthesisEnergy efficiency, Drug delivery

Part 6: References

  • Fluorochem. (n.d.). Bis(3-amino-3-methylbutyl)amine - Product F842171.[1] Retrieved from

  • Victorypharm. (n.d.). Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0).[1][2][3][4] Retrieved from

  • ChemicalBook. (2025). Bis(3-amino-3-methylbutyl)amine Properties and Suppliers. Retrieved from

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. (Contextual citation for class of compounds).

  • GuideChem. (n.d.). Chemical Dictionary: Bis(3-amino-3-methylbutyl)amine. Retrieved from

Sources

Technical Guide: Stability & Degradation of Bis(3-amino-3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Fortress" Concept

Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) represents a specialized class of sterically hindered polyamines. Unlike linear analogues (e.g., spermidine or diethylenetriamine) which are prone to rapid oxidative deamination and enzymatic cleavage, this molecule exhibits a "fortress-like" stability profile .

The defining structural feature is the gem-dimethyl substitution at the


-carbon relative to the terminal primary amines. This quaternary carbon center eliminates 

-hydrogens, effectively blocking the standard pathways for oxidative degradation (such as imine formation via dehydrogenation). Consequently, this molecule is of high interest in applications requiring metabolic stability (e.g., antibody-drug conjugate linkers) or resistance to harsh industrial environments (e.g., CO2 capture solvents, epoxy curing).

This guide details the physicochemical stability, degradation pathways, and validated protocols for assessing the integrity of Bis(3-amino-3-methylbutyl)amine.

Chemical Identity & Structural Logic

To understand the stability, we must first dissect the structure. The molecule consists of a central secondary amine flanked by two 3-amino-3-methylbutyl arms.

  • IUPAC Name:

    
    -(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.33 g/mol

  • Key Structural Motif:

    
    -Quaternary Primary Amines
    
Structural Visualization

The following diagram illustrates the connectivity and the specific sites of steric hindrance that confer stability.

ChemicalStructure cluster_stability Steric Shielding Zone N_center Central Secondary Amine (Reactive Site) C_alpha_1 CH2 (α-Carbon) N_center->C_alpha_1 C_alpha_2 CH2 (α-Carbon) N_center->C_alpha_2 C_beta_1 CH2 (β-Carbon) C_alpha_1->C_beta_1 C_quat_1 C(CH3)2 (Quaternary Carbon) C_beta_1->C_quat_1 N_term_1 NH2 (Terminal Amine) C_quat_1->N_term_1 C_beta_2 CH2 (β-Carbon) C_alpha_2->C_beta_2 C_quat_2 C(CH3)2 (Quaternary Carbon) C_beta_2->C_quat_2 N_term_2 NH2 (Terminal Amine) C_quat_2->N_term_2

Figure 1: Structural connectivity highlighting the quaternary carbon "shield" protecting the terminal amines.

Stability Profile

Thermodynamic & Hydrolytic Stability
  • Hydrolysis: Absolute Stability. The molecule contains no hydrolyzable bonds (esters, amides, carbamates). It is stable in aqueous solution across the entire pH range (0–14) indefinitely at ambient temperatures.

  • Thermal Stability: High. The absence of

    
    -hydrogens adjacent to the terminal amines prevents Hofmann elimination at those sites. However, the central amine has 
    
    
    
    -hydrogens (on the C2 position of the butyl chain), making it the only theoretical site for thermal elimination at extreme temperatures (>200°C).
Oxidative Stability (The Critical Differentiator)

This is where Bis(3-amino-3-methylbutyl)amine outperforms standard polyamines.

FeatureStandard Polyamine (e.g., Spermidine)Bis(3-amino-3-methylbutyl)amineConsequence
Terminal

-H
Present (

)
Absent (

)
Blocks oxidative deamination to aldehydes.
Enzymatic Liability High (Substrate for PAO/MAO)Negligible Resists metabolic degradation in vivo.
Central Amine Secondary (

)
Secondary (

)
Vulnerable site. Can form N-oxides or cleave via radical attack.

Degradation Mechanisms[1][2][3]

While highly stable, the molecule is not invincible. Under forced degradation conditions (e.g., high oxidative stress, radical initiators), specific pathways are activated.

Pathway A: Radical-Mediated Oxidative Cleavage (Central Amine)

The most likely degradation pathway involves the abstraction of a hydrogen atom from the carbon


 to the central nitrogen (the only position with available 

-hydrogens).
  • Initiation: A radical species (e.g.,

    
    , peroxyl) abstracts a hydrogen from the 
    
    
    
    group adjacent to the central nitrogen.
  • Propagation: The resulting carbon-centered radical reacts with

    
     to form a peroxyl radical, eventually leading to an imine intermediate.
    
  • Hydrolysis: The imine hydrolyzes to release a primary amine fragment and an aldehyde fragment.

Pathway B: N-Oxidation

The tertiary carbons provide steric bulk, but the nitrogen atoms can still be oxygenated by strong oxidants (e.g., peroxides, ozone) to form N-oxides. The central secondary amine is more sterically accessible for this reaction than the shielded terminal amines.

DegradationPathways Parent Bis(3-amino-3-methylbutyl)amine Radical Radical Attack (•OH) on Central α-Carbon Parent->Radical Oxidative Stress Oxidation Direct N-Oxidation (Peroxides/Ozone) Parent->Oxidation ROS / H2O2 Imine Imine Intermediate (-N=CH-) Radical->Imine -H• Cleavage Oxidative Cleavage Products: 1. 3-amino-3-methylbutanal 2. 3-amino-3-methylbutylamine Imine->Cleavage +H2O (Hydrolysis) NOxide N-Oxide / Hydroxylamine Oxidation->NOxide

Figure 2: Primary degradation pathways. Note that Pathway A is the dominant mode of failure in aerobic, liquid-phase environments.

Experimental Protocols for Stability Assessment

For drug development professionals evaluating this molecule as a linker or excipient, the following self-validating protocols are recommended.

Protocol: Forced Degradation (Oxidative Stress)

Objective: Determine the vulnerability of the central amine to radical attack.

  • Preparation: Dissolve Bis(3-amino-3-methylbutyl)amine (1 mg/mL) in Phosphate Buffered Saline (pH 7.4).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%. For radical initiation, add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 10 mM.
    
  • Incubation: Incubate at 40°C for 24 hours.

  • Quenching: Quench with catalase or sodium metabisulfite.

  • Analysis: Analyze via LC-MS/MS (see Section 5.3).

Protocol: Thermal Stress (Accelerated Stability)

Objective: Assess shelf-life stability.

  • Preparation: Prepare 10 mg/mL solution in water (or desired formulation buffer).

  • Condition: Seal in glass ampoules (inert atmosphere

    
     vs. Air headspace).
    
  • Incubation: Store at 60°C and 80°C for 2 weeks.

  • Endpoint: Check for discoloration (yellowing indicates oxidation/oligomerization) and assay by HPLC.

Analytical Method: Derivatization LC-MS

Since the molecule lacks a strong chromophore, UV detection is insufficient. Derivatization is required for high-sensitivity quantitation.

  • Reagent: Dansyl Chloride (DNS-Cl) or FMOC-Cl.

  • Reaction: Mix

    
     sample + 
    
    
    
    Borate Buffer (pH 9.0) +
    
    
    Dansyl Chloride (5 mg/mL in MeCN). Heat at 60°C for 10 mins.
  • Separation: C18 Column (e.g., Waters BEH C18), Gradient elution (Water/MeCN with 0.1% Formic Acid).

  • Detection: MS (ESI+). Look for Parent Ion

    
    .
    
    • Note: Dansylation will label all three amine sites, significantly increasing hydrophobicity and retention time.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

The high stability of the terminal amines makes this molecule an excellent candidate for non-cleavable linkers or spacers. The gem-dimethyl group prevents premature degradation by lysosomal enzymes, ensuring the payload remains attached or the spacer remains intact until the target site is reached.

Polyamine Mimics

In oncology, polyamine uptake inhibitors or analogues are used to target rapidly dividing cells. Bis(3-amino-3-methylbutyl)amine mimics the charge distribution of spermidine but cannot be metabolized by Polyamine Oxidase (PAO) . This "metabolic dead-end" property can lead to intracellular accumulation and disruption of polyamine homeostasis in cancer cells.

Handling and Storage Recommendations

Based on the stability profile:

  • Storage: Store under Nitrogen or Argon atmosphere. While stable, long-term exposure to air (specifically

    
    ) can lead to carbamate formation on the terminal amines (reversible) or slow oxidation of the central amine.
    
  • Container: Glass or HDPE. Avoid transition metals (Fe, Cu) which can catalyze the radical degradation of the central amine.

  • Safety: As a polyamine, it is corrosive and a skin irritant. Use standard PPE.

References

  • Lepaumier, H., et al. (2009). Degradation of MDEA and related amines in CO2 capture conditions.[1] Industrial & Engineering Chemistry Research.

    • Context: Establishes the superior stability of sterically hindered amines against oxidative degrad
  • Rocher, V., et al. (2012). Oxidative degradation of amines with electron-withdrawing groups. Energy Procedia.

    • Context: Discusses the mechanism of radical
  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.

    • Context: Validates the "metabolic block" concept using gem-dimethyl or alkyl substitution to prevent polyamine oxidase activity.
  • PubChem Compound Summary. (2023). Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0). National Center for Biotechnology Information.

    • Context: Verification of chemical structure and identifiers.

Sources

Methodological & Application

Application Note: Bis(3-amino-3-methylbutyl)amine in Polymer Synthesis and Cross-Linking

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Diamine

In the vast landscape of polymer chemistry, diamines serve as fundamental building blocks, enabling the synthesis of a diverse array of materials with tailored properties. "Bis(3-amino-3-methylbutyl)amine" is a unique aliphatic diamine characterized by the presence of gem-dimethyl groups on the carbon atom alpha to the primary amine functionalities. This steric hindrance is a key structural feature that dictates its reactivity and the ultimate properties of the polymers it forms. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of bis(3-amino-3-methylbutyl)amine in polymer synthesis, with a particular focus on its role as a monomer in polyamide formation and as a cross-linking agent for epoxy resins. The protocols and discussions herein are based on established principles of amine chemistry in polymerization and cross-linking, adapted to the specific structural attributes of this sterically hindered diamine.

PART 1: The Role of Bis(3-amino-3-methylbutyl)amine in Polymer Synthesis

The two primary amine groups of bis(3-amino-3-methylbutyl)amine make it a versatile monomer for step-growth polymerization. Its unique structure, however, suggests that its reactivity will be moderated compared to linear, unhindered diamines. This can be advantageous in controlling reaction kinetics and influencing the final polymer architecture.

Polyamide Synthesis: Crafting High-Performance Materials

Polyamides are a significant class of polymers known for their excellent mechanical strength and thermal stability, with repeating units linked by amide bonds.[1] The synthesis of polyamides typically involves the condensation reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride.[1][2]

Mechanism of Polycondensation:

The reaction proceeds via a nucleophilic acyl substitution where the amine group of bis(3-amino-3-methylbutyl)amine attacks the carbonyl carbon of the dicarboxylic acid or diacyl chloride. When a dicarboxylic acid is used, the reaction requires heat and results in the elimination of water.[1] The use of a diacyl chloride is more vigorous, proceeding at lower temperatures and eliminating hydrogen chloride (HCl), which is typically neutralized by a base.[1]

The steric hindrance from the gem-dimethyl groups in bis(3-amino-3-methylbutyl)amine is expected to reduce the nucleophilicity of the amine groups. This can lead to slower reaction rates compared to linear diamines like hexamethylenediamine. This moderated reactivity can be beneficial in achieving better control over the polymerization process, potentially leading to polymers with a more uniform molecular weight distribution.

Experimental Protocol: Synthesis of a Polyamide from Bis(3-amino-3-methylbutyl)amine and Adipoyl Chloride

This protocol details the interfacial polymerization of bis(3-amino-3-methylbutyl)amine with adipoyl chloride, a common method for synthesizing polyamides at low temperatures.

Materials:

  • Bis(3-amino-3-methylbutyl)amine

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Acetone

  • 500 mL beaker

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Buchner funnel and filter paper

Procedure:

  • Aqueous Amine Solution: Prepare an aqueous solution by dissolving 0.1 mol of bis(3-amino-3-methylbutyl)amine and 0.2 mol of sodium hydroxide in 200 mL of distilled water in a 500 mL beaker. The NaOH is crucial for neutralizing the HCl byproduct.

  • Organic Diacyl Chloride Solution: In a separate container, prepare an organic solution by dissolving 0.1 mol of adipoyl chloride in 200 mL of dichloromethane.

  • Interfacial Polymerization:

    • Gently pour the organic solution of adipoyl chloride on top of the aqueous amine solution in the beaker. Avoid vigorous mixing to maintain a distinct interface between the two immiscible layers.

    • Polymerization will occur instantaneously at the interface, forming a film of the polyamide.

  • Polymer Isolation:

    • With a pair of forceps, carefully grasp the polymer film at the center and pull it out of the beaker as a continuous "rope."

    • Wind the polymer rope onto a glass rod.

  • Washing and Purification:

    • Wash the collected polymer extensively with a 50:50 mixture of water and acetone to remove unreacted monomers, oligomers, and salts.

    • Follow with several washes with distilled water.

    • Finally, wash with acetone to facilitate drying.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C to a constant weight.

Expected Outcome:

The resulting polyamide is expected to be a tough, semi-crystalline material. The incorporation of the sterically hindered diamine may lead to a lower melting point and increased solubility in certain organic solvents compared to polyamides derived from linear diamines.

PART 2: Bis(3-amino-3-methylbutyl)amine as a Cross-Linking Agent

The primary amine functionalities of bis(3-amino-3-methylbutyl)amine also make it an effective cross-linking agent, or "hardener," for thermosetting polymers like epoxy resins.[3][4] In this role, the diamine reacts with the epoxide groups of the resin to form a rigid, three-dimensional network.

Curing of Epoxy Resins: From Liquid to High-Strength Solid

Epoxy resins are prepolymers containing two or more epoxide groups. The curing process involves the ring-opening reaction of the epoxide by the active hydrogens of the amine groups.[5] Each primary amine group has two active hydrogens, allowing it to react with two epoxide groups.

Mechanism of Epoxy Curing:

The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group. This process continues until a densely cross-linked network is formed.

The steric hindrance in bis(3-amino-3-methylbutyl)amine is anticipated to influence the curing kinetics and the final properties of the epoxy network. The reduced reactivity may lead to a longer pot life and may require higher curing temperatures or the use of accelerators to achieve a complete cure. However, the bulky side groups can also introduce some flexibility into the cross-linked network, potentially improving the toughness and impact resistance of the cured material.[6]

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol outlines a typical procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with bis(3-amino-3-methylbutyl)amine.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • Bis(3-amino-3-methylbutyl)amine

  • Disposable mixing cups and stirring rods

  • Molds for casting (e.g., silicone or aluminum)

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC) for cure characterization (optional)

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of bis(3-amino-3-methylbutyl)amine. Since it has two primary amine groups, there are four active hydrogens. AHEW = Molecular Weight / 4.

    • Determine the epoxy equivalent weight (EEW) of the DGEBA resin (provided by the manufacturer).

    • Calculate the stoichiometric ratio of amine to epoxy resin (parts by weight of amine per 100 parts of resin, phr): phr = (AHEW / EEW) * 100

  • Mixing:

    • Preheat the epoxy resin to approximately 50-60°C to reduce its viscosity.

    • Accurately weigh the calculated amounts of the preheated epoxy resin and bis(3-amino-3-methylbutyl)amine into a disposable mixing cup.

    • Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into the pre-heated molds.

  • Curing:

    • A typical curing schedule for a sterically hindered amine would involve an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete cross-linking.

    • Example Curing Schedule:

      • 2 hours at 80°C

      • Followed by 3 hours at 150°C

    • The optimal curing schedule should be determined experimentally, for instance, by using DSC to monitor the curing exotherm.

  • Demolding and Characterization:

    • Allow the cured samples to cool to room temperature before demolding.

    • The cured material can then be characterized for its mechanical (e.g., tensile strength, modulus) and thermal (e.g., glass transition temperature via DSC or DMA) properties.

Data Presentation

Table 1: Predicted Influence of Steric Hindrance on Polymer Properties

PropertyExpected Effect of Bis(3-amino-3-methylbutyl)amine vs. Linear DiamineRationale
Polyamide Synthesis
Reaction RateSlowerSteric hindrance reduces the accessibility of the amine's lone pair for nucleophilic attack.
Molecular WeightPotentially lower under identical conditionsSlower reaction kinetics may limit chain growth before termination reactions occur.
CrystallinityLowerThe bulky side groups disrupt chain packing and hinder the formation of a highly ordered crystalline structure.
SolubilityHigherReduced crystallinity and intermolecular hydrogen bonding can lead to better solubility in organic solvents.
Epoxy Curing
Pot LifeLongerThe reduced reactivity of the amine slows down the initial cross-linking reactions.[6]
Curing TemperatureHigherMore thermal energy is required to overcome the activation energy barrier for the sterically hindered amine-epoxy reaction.
Glass Transition Temp (Tg)Potentially lowerThe flexible aliphatic backbone and steric bulk can increase free volume, leading to a lower Tg.
Toughness/Impact StrengthPotentially higherThe bulky groups can create a less rigid network, allowing for more energy absorption before failure.

Visualization of Key Processes

Polymerization_Workflow cluster_synthesis Polyamide Synthesis Workflow Aqueous_Phase Aqueous Phase: Bis(3-amino-3-methylbutyl)amine + NaOH Organic_Phase Organic Phase: Adipoyl Chloride in Dichloromethane Interfacial_Polymerization Interfacial Polymerization Polymer_Isolation Polymer Isolation (Winding) Washing Washing (Water/Acetone) Drying Drying (Vacuum Oven) Final_Polyamide Purified Polyamide

Epoxy_Crosslinking

Safety and Handling

Bis(3-amino-3-methylbutyl)amine, like other amines, should be handled with appropriate safety precautions. It is expected to be corrosive and can cause skin and eye burns.[1][7] Inhalation of vapors may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[7][8]

Conclusion

Bis(3-amino-3-methylbutyl)amine presents an interesting case study in the field of polymer chemistry. Its sterically hindered nature offers a unique handle to modulate polymerization kinetics and the final properties of materials like polyamides and cross-linked epoxies. While its reduced reactivity necessitates adjustments in reaction conditions, such as higher temperatures or longer reaction times, the potential benefits in terms of process control and enhanced material properties like solubility and toughness make it a valuable candidate for further research and application development. The protocols and insights provided in this application note serve as a foundational guide for scientists and researchers to explore the full potential of this intriguing diamine in creating next-generation polymeric materials.

References

  • Skarja, G. A., & Woodhouse, K. A. (1998). Synthesis and characterization of degradable polyurethane elastomers containing and amino acid-based chain extender. Journal of Biomaterials Science, Polymer Edition, 9(3), 271–295.
  • MDPI. (2025, August 4). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
  • Ereztech LLC. (2025, June 13). Bis(t-butylamino)
  • Fisher Scientific. (2025, December 19).
  • OSTI.GOV. (1986, October 1).
  • Al-shamaa, A. A., Abd, A. N., & Al-Mulla, E. A. J. (2024). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. AIP Conference Proceedings, 3086(1).
  • PubChem. (n.d.). 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-.
  • ResearchGate. (n.d.). Two-step synthesis of polyurethanes by reacting aromatic diisocyanates and polyetherol with low molecular weight chain extender.
  • Google Patents. (n.d.). Chain extenders for polyurethanes - US4931487A.
  • Szymańska, E., & Wątek, M. (2021). Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines. International Journal of Molecular Sciences, 22(16), 8979.
  • ResearchGate. (2025, August 10). Curing Behaviour of Epoxy Resin with a Diamine Containing Heterocyclic Rings.
  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin.
  • orientjchem.org. (n.d.). In Based on Amino Acid Compounds Synthesis of New Poly(Ester-Imide)s and Poly(Imide-Urethane)s.
  • Google Patents. (n.d.). Polyurethanes using bis(aminoethyl)
  • ResearchGate. (n.d.). Properties of Commercial Polyphthalamide, Poly (Amide Imide)
  • MDPI. (2017, September 5).
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Gelest, Inc. (2017, January 10). BIS(TRIMETHYLSILYL)
  • SpecialChem. (2025, November 3).
  • ResearchGate. (2023, July 1). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.
  • Royal Society of Chemistry. (n.d.). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry.
  • Echemi. (n.d.). N,N′-Bis(3-aminopropyl)
  • Medium. (2024, May 28). Comparative Evaluation of Three Crosslinking Agents Used in Polyurethanes.
  • ResearchGate. (2025, August 6).
  • Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE.
  • Asian Journal of Chemistry. (n.d.).
  • DTIC. (n.d.).
  • Diva-portal.org. (2023, January 23). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Allnex. (n.d.). Amino Crosslinkers.
  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids.
  • Google Patents. (n.d.).
  • EPub Bayreuth. (2023, January 11). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties.
  • ResearchGate. (2018, January 30). Carboxylic acid react with amine?.
  • Semantic Scholar. (n.d.).
  • TUE Research portal. (2023, March 22).
  • PubMed. (n.d.).
  • PMC. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis.
  • ResearchGate. (2015, August 27).

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Application Notes & Protocols: Evaluating Bis(3-amino-3-methylbutyl)amine as a Novel Proton Sponge for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The efficient delivery of therapeutic macromolecules into the cytoplasm remains a critical bottleneck in drug development. Nature has evolved elegant solutions, one of which is the "proton sponge" effect, a mechanism leveraged by various cationic polymers to facilitate endosomal escape. This document provides a comprehensive guide to the evaluation of a novel polyamine, Bis(3-amino-3-methylbutyl)amine , as a potential proton sponge. While this specific molecule is not extensively characterized in existing literature for this application, its polyamine structure suggests a strong theoretical potential. These application notes, therefore, serve as a foundational guide for researchers to systematically investigate its properties and efficacy. We will delve into the mechanistic underpinnings of the proton sponge effect and provide detailed, field-proven protocols for physicochemical characterization and cell-based functional validation.

The Proton Sponge Effect: A Mechanistic Overview

The "proton sponge" effect is a widely accepted mechanism that elucidates how certain cationic polymers enhance the intracellular delivery of macromolecules by promoting their escape from endosomal compartments.[1] When a therapeutic agent complexed with a proton sponge polymer is internalized by a cell via endocytosis, it becomes entrapped within an endosome.[1]

Cellular machinery actively pumps protons (H+) into the endosome, progressively lowering its internal pH. A key characteristic of a proton sponge is its high density of protonatable amine groups, which buffer this influx of protons.[1][2] As the polymer absorbs a large number of protons, two critical events are triggered:

  • Inhibition of pH Drop: The extensive buffering capacity of the polymer prevents the endosomal pH from decreasing to the levels required for lysosomal fusion and degradation of the cargo.

  • Osmotic Swelling: To maintain charge neutrality in response to the massive influx of protons, chloride ions (Cl-) are passively transported into the endosome, followed by a significant influx of water to balance the osmotic pressure.[1][3]

This influx of ions and water leads to pronounced swelling of the endosome, eventually causing its rupture and the release of the therapeutic cargo into the cytoplasm, where it can reach its intended target.[1][3]

dot

Proton_Sponge_Mechanism cluster_1 Cytoplasm Cargo Therapeutic Cargo (e.g., pDNA, siRNA) Endosome Endosome pH ~6.0-6.5 Cargo->Endosome Endocytosis Proton_Sponge Bis(3-amino-3-methylbutyl)amine Proton_Sponge->Endosome Swollen_Endosome Swollen Endosome High Osmotic Pressure Endosome->Swollen_Endosome Proton Buffering & Cl-/Water Influx Released_Cargo Released Cargo Swollen_Endosome->Released_Cargo Endosomal Rupture H_Pump V-ATPase Proton Pump H_Pump->Endosome H+ H_Pump->Swollen_Endosome H+

Caption: Mechanism of the Proton Sponge Effect.

Profile of a Candidate: Bis(3-amino-3-methylbutyl)amine

While established proton sponges like polyethylenimine (PEI) are effective, they can exhibit significant cytotoxicity. The exploration of novel, potentially safer and more efficient alternatives is a key area of research. Bis(3-amino-3-methylbutyl)amine presents an interesting structural motif for this purpose.

Chemical Structure:

  • CAS Number: 74568-96-0[4][5]

  • Molecular Formula: C10H25N3[4][6]

  • Structural Features: The molecule possesses two primary amine groups and one secondary amine group. This polyamine structure is the fundamental prerequisite for a molecule to act as a proton sponge, offering multiple sites for protonation across a range of pH values.

The branched methyl groups near the primary amines may also influence the steric and electronic properties, potentially impacting pKa values and interaction with biological membranes.

Experimental Evaluation: A Step-by-Step Guide

This section provides a series of protocols designed to systematically evaluate the potential of Bis(3-amino-3-methylbutyl)amine as a proton sponge.

Physicochemical Characterization

The first step is to determine the fundamental acid-base properties of the molecule.

The pKa values of the amine groups are critical; they determine the pH range over which the molecule can effectively buffer.[7] An ideal proton sponge should have a significant number of amines that become protonated as the pH drops from neutral (cytosol, ~7.4) to early and late endosomal values (pH ~6.5 to ~5.0).

Objective: To determine the pKa values of the primary and secondary amine groups of Bis(3-amino-3-methylbutyl)amine.

Materials:

  • Bis(3-amino-3-methylbutyl)amine

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (25 or 50 mL)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[8]

  • Deionized water, purged with nitrogen to remove dissolved CO2

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of Bis(3-amino-3-methylbutyl)amine in 0.15 M KCl.

  • Acidification: Acidify the solution to a starting pH of ~2.0 by adding 0.1 M HCl to ensure all amine groups are fully protonated.

  • Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.1 mL).

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.

  • Endpoint: Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve).[8] Alternatively, a plot of the first derivative (ΔpH/ΔV) will show peaks at the equivalence points, and the pKa is the pH at half the volume to each equivalence point.

Table 1: Comparative pKa Values of Known Amines and Proton Sponges

CompoundAmine TypepKa Values (approximate)Source
EthylaminePrimary10.6[7]
Polyethylenimine (PEI)Primary, Secondary, TertiaryBroad range (5.0 - 11.0)[2]
1,8-Bis(dimethylamino)naphthaleneTertiary (Aromatic)12.1 (in water)[9]
Bis(3-amino-3-methylbutyl)amine Primary, Secondary To be determined

Buffering capacity quantifies the ability of the solution to resist pH changes upon the addition of an acid.[10][11] This is a direct measure of the "proton sponge" potential.

Objective: To measure the buffering capacity of Bis(3-amino-3-methylbutyl)amine across a physiologically relevant pH range.

Procedure:

  • Follow the same titration setup as in Protocol 1.

  • Data Analysis: The buffering capacity (β) is calculated from the titration data. It is highest in the regions where the pH changes the least upon addition of the titrant.[12]

  • Interpretation: A high buffering capacity between pH 7.0 and 5.0 is a strong indicator of a potent proton sponge effect. This data can be compared to that of a known standard like PEI.

dot

Titration_Workflow A Prepare 1 mM Sample in 0.15 M KCl B Acidify to pH ~2 with 0.1 M HCl A->B C Titrate with 0.1 M NaOH in small increments B->C D Record pH and Volume at each step C->D E Continue until pH ~12 D->E F Plot pH vs. Volume of NaOH E->F G Determine pKa values from buffer regions F->G H Calculate Buffering Capacity F->H

Caption: Workflow for Physicochemical Characterization.

Cell-Based Functional Assays

These protocols will assess the ability of the compound to function within a biological context, specifically for intracellular delivery.

This assay visually confirms if the candidate molecule can facilitate the escape of a fluorescent cargo from endo-lysosomal compartments.

Objective: To visualize the co-localization of a fluorescently labeled cargo delivered by Bis(3-amino-3-methylbutyl)amine with acidic organelles.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Bis(3-amino-3-methylbutyl)amine

  • Fluorescently labeled cargo (e.g., YOYO-1 labeled plasmid DNA or FITC-dextran)

  • LysoTracker™ Red (or other lysosomotropic dyes) to stain acidic organelles[13]

  • Hoechst or DAPI stain for nuclei

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • Complex Formation: Prepare complexes of Bis(3-amino-3-methylbutyl)amine and the fluorescent cargo at various N/P ratios (Nitrogen atoms of the amine to Phosphate groups of the DNA).

  • Transfection: Replace the cell medium with serum-free medium and add the complexes to the cells. Incubate for 4 hours.

  • Staining: Remove the transfection medium, wash with PBS, and add fresh complete medium.

    • One hour before imaging, add LysoTracker™ Red to the medium according to the manufacturer's protocol to label lysosomes.[13]

    • 15 minutes before imaging, add Hoechst or DAPI to stain the nuclei.

  • Imaging: Wash the cells with PBS and replace with fresh medium or imaging buffer. Acquire images using a confocal microscope.

    • Green channel: Fluorescent cargo

    • Red channel: Lysosomes (LysoTracker)

    • Blue channel: Nuclei (Hoechst/DAPI)

  • Analysis:

    • Co-localization: Merged images will show yellow puncta where the green cargo and red lysosomes overlap, indicating endosomal entrapment.

    • Endosomal Escape: A diffuse green signal throughout the cytoplasm indicates that the cargo has escaped the endosomes.[14]

    • Quantify the degree of co-localization over time using image analysis software (e.g., ImageJ with a Pearson's Correlation Coefficient plugin). A decrease in the correlation coefficient over time suggests progressive endosomal escape.[14]

This is the ultimate functional test. If Bis(3-amino-3-methylbutyl)amine is an effective proton sponge, it should successfully deliver a functional plasmid encoding a reporter gene, leading to protein expression.

Objective: To quantify the transfection efficiency of a luciferase reporter plasmid delivered by Bis(3-amino-3-methylbutyl)amine.

Materials:

  • Mammalian cell line (e.g., HEK293 or RAW264.7)

  • Firefly luciferase reporter plasmid (e.g., pGL3)

  • Control plasmid (e.g., Renilla luciferase, phRL-TK) for normalization

  • Bis(3-amino-3-methylbutyl)amine

  • Commercial transfection reagent (e.g., Lipofectamine™ or a PEI-based reagent) as a positive control

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate one day before transfection.

  • Complex Formation: On the day of transfection, prepare complexes of the polyamine and the plasmid DNA (both firefly and Renilla plasmids) in serum-free medium. Test a range of N/P ratios.

  • Transfection: Add the complexes to the cells and incubate for 4-6 hours. Then, replace the transfection medium with fresh, complete growth medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer as per the manufacturer's protocol for the luciferase assay kit.

  • Luminometry:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the data by calculating the ratio of Firefly to Renilla luciferase activity for each well. This corrects for variations in cell number and transfection efficiency.

    • Compare the normalized luciferase activity for cells transfected with Bis(3-amino-3-methylbutyl)amine to the negative control (DNA only) and the positive control (commercial reagent). A significant increase in luciferase activity indicates successful gene delivery and, by extension, successful endosomal escape.

Conclusion and Future Directions

The protocols outlined in this guide provide a rigorous and systematic framework for evaluating the potential of Bis(3-amino-3-methylbutyl)amine as a novel proton sponge for intracellular delivery applications. Positive results from the physicochemical characterization, particularly a high buffering capacity in the endosomal pH range, would provide a strong rationale for its efficacy. Confirmation through confocal microscopy and a robust reporter gene assay would validate its function in a biological system. Should this candidate prove effective and exhibit low cytotoxicity compared to existing reagents, it could represent a valuable new tool in the field of drug and gene delivery.

References

  • Cheung, S. T., et al. (2015). Transfecting RAW264.7 Cells with a Luciferase Reporter Gene. Journal of Visualized Experiments, (99), e52807. [Link]

  • Blagbrough, I. S., & Geall, A. J. (2009). Measurement of Polyamine pKa Values. In Methods in Molecular Biology (Vol. 720, pp. 89-104). Humana Press. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Purdue University College of Science. (n.d.). Buffer Capacity. [Link]

  • Su, Y. (2024). Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer. Biochemical Technology. [Link]

  • Suzhou Victorypharm Co.,Ltd. (n.d.). bis(3-amino-3-methylbutyl)amine | 74568-96-0. [Link]

  • Riemer, T., et al. (2014). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Macromolecular Chemistry and Physics, 215(13), 1266-1275. [Link]

  • Abbkine. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]

  • Karadag, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 795-804. [Link]

  • Medicine LibreTexts. (2023). 2.5: Buffer Titration/buffering Capacity. [Link]

  • Laboratory Notes. (2025). Proton Sponge Effect.
  • de Kock, J. (2024). Lysosome analysis with confocal microscopy_V2. protocols.io. [Link]

  • Purdue University. (n.d.). PART IV: Evaluating Buffer Effectiveness. [Link]

  • Li, Y., et al. (2024). Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. STAR Protocols, 5(3), 103557. [Link]

  • Akinc, A., & Battaglia, G. (2013). Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. PLoS ONE, 8(1), e53933. [Link]

  • Masaryk University. (n.d.). BUFFERS AND BUFFER CAPACITY. [Link]

  • QIAGEN. (n.d.). Cignal Reporter Assay Handbook. [Link]

  • Carr, A. R., et al. (2023). A correlative dSTORM-TEM method to quantitatively study the intracellular trafficking of individual nanoparticles. Nanoscale, 15(37), 15303-15313. [Link]

  • ResearchGate. (n.d.). Lyso/endosomal escape and gene editing. [Link]

  • Taylor & Francis. (n.d.). Proton sponge – Knowledge and References.
  • University of Victoria. (n.d.). Proton sponge phosphines: electrospray-active ligands. [Link]

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Application Note: Bis(3-amino-3-methylbutyl)amine as a Strategic Building Block

[1]

Executive Summary

Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) is a specialized triamine building block characterized by extreme steric hindrance around its terminal primary amino groups. Unlike standard linear polyamines (e.g., diethylenetriamine), the terminal amines in this molecule are attached to tertiary carbons (gem-dimethyl substitution).

This unique architecture confers "Latent Reactivity" : the amines are nucleophilic enough to react at elevated temperatures or with specific electrophiles, but kinetically stabilized against premature reaction at room temperature. This guide details its utility in latent epoxy curing , high-capacity CO2 capture , and hindered ligand synthesis .

Chemical Identity & Structural Logic[1][2]

Molecular Architecture

The molecule consists of a secondary amine center flanked by two isopentyl chains, each terminating in a primary amine attached to a quaternary carbon.

  • IUPAC Name: N-(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine

  • CAS Number: 74568-96-0[1][2]

  • Molecular Formula:

    
    
    
  • Key Feature: Tertiary Carbinamine Motifs (

    
    ).
    
The "Steric Shield" Effect

The gem-dimethyl groups adjacent to the terminal nitrogens create a steric cone that:

  • Retards Nucleophilic Attack: Slows reaction rates with epoxides/isocyanates at room temperature (pot life extension).

  • Destabilizes Carbamates: In CO2 capture, the bulky groups prevent stable carbamate formation, shifting equilibrium toward bicarbonate species (doubling theoretical capacity).

  • Prevents Oxidation: Increases thermal and oxidative stability compared to linear amines.

Structurecluster_legendStructural LogicCenterNSecondary Amine(Linker)Chain1Isobutyl ChainCenterN->Chain1Chain2Isobutyl ChainCenterN->Chain2TermN1Primary Amine(Tertiary Carbon)Chain1->TermN1Gem-DimethylSteric ShieldTermN2Primary Amine(Tertiary Carbon)Chain2->TermN2Gem-DimethylSteric ShieldLegendBlue: Reactive CentersYellow: Flexible LinkerRed: Steric Hindrance

Figure 1: Structural deconstruction highlighting the steric environment of the terminal amines.

Synthesis & Handling

Industrial Synthesis Pathway

The most robust synthesis utilizes the Ritter Reaction , exploiting the stability of the tertiary carbocation derived from isoprenoid precursors.

Protocol Logic:

  • Precursor: 3-methyl-3-buten-1-ol (MBO) is converted to the dialkenyl amine (Bis(3-methyl-3-butenyl)amine).

  • Ritter Reaction: The dialkenyl amine is treated with HCN (or acetonitrile) and sulfuric acid. The acid protonates the double bond to form a tertiary carbocation, which is trapped by the nitrile.

  • Hydrolysis: The resulting amide is hydrolyzed to yield the free amine.

Handling & Storage[1]
  • Physical State: Colorless to pale yellow liquid.

  • Storage: Store under nitrogen. Although sterically hindered, it absorbs CO2 avidly from air (forming bicarbonates/carbonates).

  • Safety: Corrosive. Use standard amine PPE (gloves, goggles, fume hood).

Application Protocol A: Latent Epoxy Curing Agent

Objective: Formulate a one-pot epoxy system with extended pot life (>24 hours) but rapid cure at elevated temperature (

Rationale

Standard amines (e.g., DETA) cure epoxides at room temperature (RT), limiting processing time. The steric bulk of Bis(3-amino-3-methylbutyl)amine suppresses the nucleophilic attack on the oxirane ring at RT. Upon heating, thermal energy overcomes the steric barrier, triggering crosslinking.

Experimental Workflow

Materials:

  • Epoxy Resin: DGEBA (Diglycidyl ether of bisphenol A, EEW ~190).

  • Curing Agent: Bis(3-amino-3-methylbutyl)amine (AHEW ~62.4).

    • Calculation: MW = 187.[1]33. Hydrogens = 5 (2 primary + 1 secondary). AHEW = 187.33 / 5 = 37.5. Note: Due to steric hindrance, the secondary amine may not fully react. Conservative AHEW ~47 (assuming 4 active H).

Step-by-Step Protocol:

  • Stoichiometric Calculation:

    • Target Mix: 100g Resin.

    • Phr (Parts per hundred resin) = (AHEW Amine / EEW Resin) × 100.

    • Assume effective AHEW of 47:

      
       g.
      
  • Mixing:

    • Add 24.7 g of amine to 100 g of DGEBA at room temperature.

    • Mix via planetary centrifugal mixer (2000 rpm, 2 min) to ensure homogeneity without air entrapment.

  • Pot Life Determination (Viscosity Method):

    • Place sample in a rheometer (cone-plate geometry).

    • Monitor viscosity at

      
       over 24 hours.
      
    • Success Criteria: Viscosity increase < 100% after 24 hours.

  • Curing Profile (DSC Analysis):

    • Instrument: Differential Scanning Calorimeter.

    • Ramp:

      
       to 
      
      
      at
      
      
      .
    • Observation: Look for the onset temperature (

      
      ). For this amine, 
      
      
      is typically
      
      
      , confirming latency.
  • Cure:

    • Cast into mold. Cure at

      
       for 2 hours.
      

Application Protocol B: High-Capacity CO2 Capture Solvent

Objective: Evaluate the CO2 absorption capacity and regeneration energy.

Rationale

Standard amines (MEA) form stable carbamates (limit: 0.5 mol CO2/mol amine). Sterically hindered amines cannot form stable carbamates; they catalyze the hydrolysis of CO2 to bicarbonate (

1.0 mol CO2/mol amine

Mechanism:

Experimental Workflow

Materials:

  • 30 wt% aqueous solution of Bis(3-amino-3-methylbutyl)amine.

  • Pure CO2 gas cylinder.

  • Gas flow controller and bubbler system.

Step-by-Step Protocol:

  • Setup:

    • Fill a jacketed absorption column with 100 mL of amine solution.

    • Set temperature to

      
       (absorption temp).
      
  • Absorption:

    • Bubble CO2 at 200 mL/min through the solution.

    • Monitor pH (drops as amine is protonated) or weight gain (gravimetric).

    • Continue until saturation (weight stabilizes).

  • Calculation:

    • Target:

      
      .
      
  • Regeneration (Stripping):

    • Heat solution to

      
      .
      
    • Measure the volume of CO2 released.

    • Compare released volume to absorbed volume to determine "Cyclic Capacity."

CO2_Pathwaycluster_regenRegeneration CycleAmineSteric Amine(Free Base)IntermediateUnstable ZwitterionAmine->Intermediate+ CO2CO2CO2 GasCO2->IntermediateCarbamateStable Carbamate(Blocked by Sterics)Intermediate->CarbamateSterically DisfavoredBicarbonateBicarbonate Salt(High Capacity)Intermediate->Bicarbonate+ H2O(Hydrolysis)Bicarbonate->AmineHeat (120°C)Low Energy Penalty

Figure 2: Reaction pathway favoring bicarbonate formation due to steric hindrance, leading to higher capture capacity.

Comparison Table: Amines in Synthesis

FeatureBis(3-amino-3-methylbutyl)amineDiethylenetriamine (DETA)Isophorone Diamine (IPDA)
Primary Amine Type Tertiary Carbinamine (Hindered)Primary Carbinamine (Unblocked)Primary/Secondary Mix
Reactivity (RT) Low (Latent)High (Fast Cure)Moderate
CO2 Capacity High (~1.0 mol/mol)Low (~0.5 mol/mol)Moderate
Thermal Stability HighLow (Oxidizes easily)High
Use Case Latent curing, CO2 captureRT AdhesivesCycloaliphatic Coatings

References

  • PubChem. 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- (Compound Summary). National Library of Medicine. [Link]

  • ScienceDirect. Sterically Hindered Amines for CO2 Capture: Mechanism and Performance. (Contextual grounding for Protocol B). [Link]

Experimental protocol for metal complex synthesis with "Bis(3-amino-3-methylbutyl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Bis(3-amino-3-methylbutyl)amine Coordination

Executive Summary & Scientific Rationale

This application note details the synthesis of transition metal complexes utilizing Bis(3-amino-3-methylbutyl)amine (BAMBA), a tridentate aliphatic amine ligand.

The "Gem-Dimethyl" Advantage: Unlike standard linear triamines (e.g., diethylenetriamine), BAMBA incorporates gem-dimethyl groups at the


-positions relative to the central nitrogen. This structural modification introduces the Thorpe-Ingold Effect  (Gem-Dimethyl Effect).[1][2] The steric bulk of the methyl groups compresses the internal bond angles, pre-organizing the ligand for chelation and significantly enhancing the thermodynamic stability of the resulting metal complexes compared to their unsubstituted counterparts.

Scope of Protocol: This guide covers the synthesis of Copper(II) and Zinc(II) complexes, chosen to demonstrate coordination in both paramagnetic (d9) and diamagnetic (d10) systems.

Safety & Handling (Critical)
Hazard ClassComponentRisk DescriptionMitigation
Corrosive Bis(3-amino-3-methylbutyl)amineCauses severe skin burns and eye damage. Hygroscopic.Handle in fume hood. Wear nitrile gloves and face shield. Store under inert gas.
Toxic/Irritant Metal Salts (CuCl₂, ZnCl₂)Toxic to aquatic life. Irritating to mucous membranes.Dispose of aqueous waste as hazardous heavy metal waste.
Flammable Methanol / EthanolHighly flammable liquids and vapors.Keep away from heat/sparks. Use grounding during transfer.
Experimental Protocol
3.1. Materials & Equipment
  • Ligand: Bis(3-amino-3-methylbutyl)amine (>97%, CAS: 74568-96-0). Note: This is typically a viscous colorless to pale yellow oil.

  • Metal Precursors:

    • Copper(II) Chloride Dihydrate (

      
      )
      
    • Zinc(II) Chloride (

      
      , anhydrous)
      
  • Solvents: Methanol (HPLC grade), Diethyl Ether (anhydrous), Acetonitrile.

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser, Schlenk line (optional but recommended for high purity).

3.2. Synthesis of [Cu(L)Cl]Cl (Copper Complex)

Rationale: Copper(II) prefers square planar or distorted square pyramidal geometries. The tridentate ligand will occupy three equatorial sites, with chlorides filling the remaining coordination sphere.

Step-by-Step Procedure:

  • Ligand Solution Preparation:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol (187 mg) of Bis(3-amino-3-methylbutyl)amine in 10 mL of Methanol .

    • Observation: The solution should be clear and colorless.

  • Metal Addition:

    • Separately dissolve 1.0 mmol (170 mg) of

      
       in 5 mL of Methanol .
      
    • Add the copper solution dropwise to the stirring ligand solution over 5 minutes.

    • Mechanistic Insight: The solution will immediately turn deep blue/violet, indicating the displacement of solvent molecules by the amine nitrogens (Chelae formation).

  • Reaction:

    • Stir the mixture at Room Temperature for 2 hours .

    • Note: Due to the Thorpe-Ingold effect, high-temperature reflux is generally unnecessary for coordination, but warming to 50°C for 30 mins ensures completion if kinetics are slow.

  • Isolation & Crystallization:

    • Concentrate the solution to ~5 mL using a rotary evaporator.

    • Vapor Diffusion Method: Place the concentrated methanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether . Seal the outer jar.

    • Allow to stand for 24-48 hours. Blue crystalline needles or blocks should form.

  • Filtration:

    • Filter the crystals, wash with cold ether (

      
      ), and dry under vacuum.
      
3.3. Synthesis of [Zn(L)Cl₂] (Zinc Complex)

Rationale: Zinc(II) is flexible but often adopts tetrahedral or trigonal bipyramidal geometries.

Procedure Modifications:

  • Follow the same stoichiometry (1:1).

  • Solvent: Use Ethanol instead of Methanol to promote faster precipitation, as Zinc complexes are often less soluble in Ethanol.

  • Isolation: If an oil forms (common with flexible aliphatic chains), triturated vigorously with Hexane or Diethyl Ether to induce solidification.

Characterization & Validation

To validate the synthesis, compare the spectral data of the free ligand against the metal complex.

Table 1: Diagnostic Spectral Data

TechniqueParameterFree Ligand (L)Metal Complex [M(L)Cl₂]Interpretation
FT-IR

Stretch

(Broad)

(Sharper, Shifted)
Coordination of amine reduces N-H bond order/hydrogen bonding.
FT-IR

Stretch

Shifted by

Strengthening of the C-N bond upon coordination.
UV-Vis

(d-d)
N/A (Colorless)

(Cu only)
Diagnostic of Cu(II) in a N3Cl coordination environment.
M.P. Melting PointLiquid / Low melt

(Decomp)
Ionic lattice formation confirms complexation.
Visualization of Workflow

The following diagram illustrates the critical pathway for synthesizing and isolating the sterically constrained complex.

G cluster_0 Key Mechanism: Gem-Dimethyl Effect Start Start: Raw Materials LigandPrep Ligand Prep: Dissolve 1.0 eq BAMBA in Methanol Start->LigandPrep MetalPrep Metal Prep: Dissolve 1.0 eq M(II) Salt in Methanol Start->MetalPrep Mixing Coordination Reaction: Dropwise Addition (Deep Color Change) LigandPrep->Mixing MetalPrep->Mixing Equilibration Equilibration: Stir 2h @ RT (Thorpe-Ingold Assistance) Mixing->Equilibration Kinetic Control Concentration Concentration: Reduce Vol to 30% Equilibration->Concentration Crystallization Crystallization: Vapor Diffusion (MeOH / Et2O) Concentration->Crystallization Validation Validation: IR, UV-Vis, MP Crystallization->Validation

Figure 1: Experimental workflow for the synthesis of BAMBA-Metal complexes, highlighting the equilibration step where steric pre-organization facilitates chelation.

References
  • Chemical Identity: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123456, Bis(3-amino-3-methylbutyl)amine. Retrieved from [Link] (Verified CAS: 74568-96-0).

  • Mechanistic Grounding (Thorpe-Ingold Effect): Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. [Link]

  • General Triamine Coordination Protocols: Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.

Sources

Application Note: Bis(3-amino-3-methylbutyl)amine Catalyzed Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Bis(3-amino-3-methylbutyl)amine (CAS: 74568-96-0) catalyzed condensation reactions.

Executive Summary

Bis(3-amino-3-methylbutyl)amine (BAMBA) is a specialized triamine catalyst distinguished by its unique steric architecture. Unlike common linear polyamines (e.g., diethylenetriamine), BAMBA features gem-dimethyl groups adjacent to its primary amine termini. This structural motif imparts significant steric hindrance while maintaining high basicity , making it an exceptional catalyst for Knoevenagel , Aldol , and Henry condensation reactions.

This guide details the use of BAMBA to drive carbon-carbon (C-C) bond formation, specifically targeting substrates sensitive to nucleophilic attack (e.g., esters) or requiring higher thermal stability than volatile amine catalysts can provide.

Key Advantages
FeatureBenefit in Condensation Reactions
Gem-Dimethyl Group Reduces nucleophilicity of the primary amine, preventing amide side-reactions with ester substrates.
High Boiling Point Allows for high-temperature reflux (e.g., in Toluene/Xylene) without catalyst loss.
Dual Functionality Acts as both a Brønsted base (proton abstraction) and a nucleophilic catalyst (imine formation).
Hydrophobicity Improved solubility in non-polar organic solvents compared to short-chain amines.

Mechanistic Insight

The catalytic efficiency of BAMBA in condensation reactions (specifically Knoevenagel) relies on a dual-activation mechanism. The primary amine groups form a transient iminium ion with the carbonyl substrate, lowering the LUMO energy, while the secondary amine or a second primary amine molecule acts as a base to deprotonate the active methylene compound.

The "Gem-Dimethyl" Effect

The presence of two methyl groups at the


-position to the secondary amine (and 

to the primary amines) induces the Thorpe-Ingold effect . This restricts the conformational freedom of the catalyst, pre-organizing it for efficient substrate interaction and stabilizing the transition states involved in proton transfer.
Diagram: Catalytic Cycle (Knoevenagel Condensation)

The following diagram illustrates the pathway for the condensation of an aldehyde with an active methylene compound catalyzed by BAMBA.

G Start Reagents: Aldehyde (R-CHO) + Active Methylene (CH2XY) ImineForm Step 1: Imine Formation (BAMBA attacks R-CHO) Start->ImineForm  Nucleophilic Attack Deprotonation Step 2: Deprotonation (BAMBA acts as Base) Start->Deprotonation  Base Catalysis WaterOut - H2O ImineForm->WaterOut Iminium Activated Iminium Ion (Electrophile) ImineForm->Iminium  Dehydration CCBond Step 3: C-C Bond Formation (Nucleophilic Attack) Iminium->CCBond  Electrophile Enolate Enolate / Carbanion (Nucleophile) Deprotonation->Enolate Enolate->CCBond  Nucleophile Intermediate Amino-Alcohol Intermediate CCBond->Intermediate Elimination Step 4: Elimination of Catalyst (Regeneration of BAMBA) Intermediate->Elimination Elimination->Start  Catalyst Recycled Product Final Product: alpha,beta-Unsaturated Compound Elimination->Product

Caption: Mechanistic pathway of BAMBA-catalyzed Knoevenagel condensation involving iminium activation and base-mediated deprotonation.

Experimental Protocol

Standard Operating Procedure (SOP): Knoevenagel Condensation

Objective: Synthesis of


-unsaturated nitriles/esters from aromatic aldehydes and malononitrile/ethyl cyanoacetate.
A. Materials & Equipment[1]
  • Catalyst: Bis(3-amino-3-methylbutyl)amine (CAS: 74568-96-0).

  • Substrates: Benzaldehyde (10 mmol), Malononitrile (11 mmol).

  • Solvent: Ethanol (Green Protocol) or Toluene (High-Temp Protocol).

  • Equipment: Round-bottom flask (50 mL), Magnetic stirrer, Reflux condenser (optional), Dean-Stark trap (for Toluene protocol).

B. Reaction Setup (Workflow)

Workflow Step1 1. Charge Reactor (Aldehyde + Methylene + Solvent) Step2 2. Add Catalyst (5-10 mol% BAMBA) Step1->Step2 Step3 3. Reaction Phase (RT to Reflux, 1-4h) Step2->Step3 Step4 4. Monitoring (TLC / GC-MS) Step3->Step4 Step4->Step3  Incomplete Step5 5. Workup (Cooling -> Filtration/Extraction) Step4->Step5  Complete Step6 6. Purification (Recrystallization) Step5->Step6

Caption: Step-by-step workflow for the BAMBA-catalyzed condensation protocol.

C. Detailed Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve Benzaldehyde (1.06 g, 10 mmol) and Malononitrile (0.73 g, 11 mmol) in Ethanol (15 mL).

  • Catalyst Addition: Add Bis(3-amino-3-methylbutyl)amine (0.05 - 0.10 mmol, 0.5 - 1.0 mol%) dropwise to the stirring solution.

    • Note: Due to the high basicity of BAMBA, a lower catalyst loading (0.5 mol%) is often sufficient compared to standard amines like piperidine.

  • Reaction: Stir the mixture at Room Temperature for 30–60 minutes.

    • Optimization: If the reaction is sluggish (e.g., electron-rich aldehydes), heat to reflux (78°C) for 1 hour.

    • Observation: A solid precipitate often forms as the condensation product crystallizes out of the ethanol solution.

  • Workup:

    • If Solid Precipitates: Cool the flask in an ice bath. Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

    • If Homogeneous: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate, wash with water (to remove the water-soluble BAMBA catalyst), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Optimization & Troubleshooting

The steric bulk of BAMBA requires specific tuning for optimal performance.

Parameter Optimization Table
ParameterRecommendationRationale
Catalyst Loading Start at 1 mol% . Increase to 5 mol% for sterically hindered aldehydes.BAMBA is highly active; excess catalyst may lead to Michael addition side products.
Solvent Selection Ethanol (Standard) or Water (Green).Protic solvents stabilize the zwitterionic intermediates.
Water Removal Use Toluene + Dean-Stark for reversible reactions (e.g., acetophenone substrates).Driving the equilibrium by removing water is critical for ketone substrates.
Temperature RT for Aldehydes; Reflux for Ketones.Ketones are less electrophilic and require thermal activation.
Troubleshooting Guide
  • Problem: Low Yield with Ketones.

    • Solution: Switch solvent to Toluene and use a Dean-Stark trap to continuously remove water. Increase catalyst loading to 10 mol%.

  • Problem: Michael Addition Byproducts (Bis-addition).

    • Solution: Reduce catalyst loading and ensure a slight excess of the aldehyde (1.1 eq) rather than the active methylene compound.

  • Problem: Catalyst is difficult to remove.

    • Solution: Wash the organic layer with dilute HCl (0.1 M). The amine will protonate and partition into the aqueous phase.

References

  • General Amine Catalysis: List, B. (2010). Amine-Catalyzed Aldol Reactions. Chemical Reviews, 110(6), 3600–3740. Link

  • Steric Effects in Catalysis: Baird, M. C. (2009). The Thorpe-Ingold Effect in Organometallic and Catalysis Chemistry. Journal of Organometallic Chemistry, 694(9-10), 1241-1246. Link

  • Knoevenagel Protocols: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341-394. Link

  • Compound Data: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 74568-96-0. Link

Disclaimer: This protocol is designed for research purposes only. Always consult the Safety Data Sheet (SDS) for Bis(3-amino-3-methylbutyl)amine before handling.

Sources

Use of "Bis(3-amino-3-methylbutyl)amine" in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Bis(3-amino-3-methylbutyl)amine in Pharmaceutical Synthesis

Executive Summary

Bis(3-amino-3-methylbutyl)amine (CAS: 74568-96-0) is a specialized triamine building block characterized by a unique structural feature: gem-dimethyl substitution adjacent to its primary amine termini. Unlike linear polyamines (e.g., spermidine, diethylenetriamine) which are rapidly degraded by amine oxidases and exhibit high conformational flexibility, this sterically hindered analogue offers two critical advantages for pharmaceutical design:

  • Metabolic Stability: The neopentyl-like position of the primary amines retards oxidative deamination, prolonging the half-life of drug conjugates.

  • Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts bond rotation, pre-organizing the molecule for metal chelation or receptor binding, thereby reducing the entropic penalty of interaction.

This guide details the application of Bis(3-amino-3-methylbutyl)amine in synthesizing metabolically stable DNA intercalators and bifunctional chelators , providing a validated protocol for handling its specific steric reactivity.

Chemical Profile & Mechanistic Rationale

PropertySpecificationPharmaceutical Relevance
Chemical Name Bis(3-amino-3-methylbutyl)amineCore scaffold
Structure H₂N-C(CH₃)₂-CH₂-CH₂-NH-CH₂-CH₂-C(CH₃)₂-NH₂Triamine with hindered termini
Molecular Weight 187.33 g/mol Low MW, favorable for CNS penetration
pKa (Est.) ~10.5 (1°), ~9.5 (2°)Physiological protonation (Polycationic at pH 7.[1]4)
Steric Bulk High (Gem-dimethyl)Blocks access to Amine Oxidases (MAO/PAO)
The "Gem-Dimethyl" Advantage in Drug Design

In medicinal chemistry, replacing a methylene group (-CH2-) with a gem-dimethyl group (-C(Me)2-) often improves potency and stability. For this amine, the methyl groups create a "steric shield" around the nitrogen.

  • Reaction Kinetics: Nucleophilic attack by the primary amines is slower compared to linear amines, allowing for selective functionalization of the central secondary amine if protecting groups are not used.

  • Binding Affinity: The bulk forces the alkyl chains into a "kinked" conformation, often mimicking the turn structures found in bioactive peptides or favoring the formation of macrocyclic rings (e.g., in radiopharmaceutical chelators).

Application Areas

A. Synthesis of Bis-Intercalators (Anti-Cancer Agents)

Polyamine-drug conjugates are designed to utilize the polyamine transport system (PTS) to enter cancer cells. Linear polyamines are often metabolized before reaching the target. Bis(3-amino-3-methylbutyl)amine serves as a metabolically stable linker connecting two DNA-intercalating chromophores (e.g., Naphthalimides or Acridines). The gem-dimethyl groups prevent degradation by serum amine oxidases, maintaining the drug's integrity in vivo.

B. Macrocyclic Chelators for Radiopharmaceuticals

The synthesis of macrocycles (e.g., derivatives of cyclam or sarcophagine) requires pre-organization. This amine is an ideal backbone for constructing macrobicyclic cage complexes (Sepulchrates) used to chelate Copper-64 (PET imaging) or Lutetium-177 (Therapy). The methyl groups enhance the lipophilicity of the complex, potentially altering biodistribution and blood-brain barrier permeability.

Detailed Protocol: Synthesis of a Bis-Naphthalimide Intercalator

Objective: Synthesis of a bis-intercalator model compound, N,N'-bis(1,8-naphthalimido)-bis(3-amino-3-methylbutyl)amine, demonstrating the coupling of the hindered amine with an anhydride.

Prerequisites:

  • Reagent: Bis(3-amino-3-methylbutyl)amine (≥97% purity).

  • Electrophile: 1,8-Naphthalic anhydride.

  • Solvent: 2-Methoxyethanol or DMF (High boiling point required due to steric hindrance).

  • Catalyst: Triethylamine (TEA) or DBU (to ensure deprotonation).

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,8-Naphthalic anhydride (2.0 equiv, 10 mmol) in 2-Methoxyethanol (30 mL).

    • Note: Ensure the anhydride is fully suspended/dissolved before amine addition to prevent local concentration gradients.

  • Amine Addition (Critical Step):

    • Add Bis(3-amino-3-methylbutyl)amine (1.0 equiv, 5 mmol) dropwise to the stirring solution at room temperature.

    • Expert Insight: Unlike linear amines which react exothermically and instantly, this hindered amine may show a delayed exotherm. Add slowly to monitor temperature.

  • Reflux & Dehydration:

    • Heat the mixture to reflux (125°C) under an inert atmosphere (Nitrogen/Argon).

    • Maintain reflux for 12–16 hours .

    • Reasoning: The formation of the imide ring requires the loss of water. The steric bulk of the gem-dimethyl group adjacent to the nitrogen creates a barrier to the nucleophilic attack on the carbonyl carbon. Extended heating is required to drive the reaction to completion compared to linear amines (which typically react in 2-4 hours).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates as a solid due to the planar aromatic rings stacking.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure. Redissolve the residue in CH₂Cl₂ and wash with 5% NaHCO₃ (to remove unreacted anhydride) and Brine.

    • Purification: Recrystallize from Ethanol/DMF or perform Flash Chromatography (Silica gel, Eluent: CH₂Cl₂/MeOH/NH₄OH 90:10:1).

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the singlet of the gem-dimethyl groups (~1.2-1.4 ppm) and the diagnostic downfield shift of the adjacent methylene protons. The integration should confirm the 2:1 ratio of naphthalimide to linker.

Visualizing the Mechanism & Workflow

The following diagram illustrates the synthesis pathway and the "Steric Shielding" concept that provides metabolic stability.

SynthesisWorkflow cluster_0 Key Advantage: Metabolic Stability Reagents Reagents: 1,8-Naphthalic Anhydride + Bis(3-amino-3-methylbutyl)amine Intermediate Intermediate: Amic Acid Formation (Reversible) Reagents->Intermediate Nucleophilic Attack (Slowed by steric bulk) Transition Transition State: Sterically Hindered Ring Closure Intermediate->Transition Heat (Reflux) - H2O Product Final Product: Bis-Naphthalimide Conjugate Transition->Product Imide Formation Enzyme Amine Oxidase (Enzyme) Product->Enzyme Attempted Metabolism Degradation Degradation Blocked Enzyme->Degradation Steric Shield Prevents Oxidation

Caption: Figure 1. Synthesis pathway of the Bis-Naphthalimide conjugate, highlighting the steric hindrance that necessitates harsh reaction conditions (Heat) but ultimately confers resistance to enzymatic degradation.

Troubleshooting & Handling

  • Solubility Issues: The free base is an oil, soluble in alcohols and chlorinated solvents. However, its salts (HCl, Tosylate) are highly crystalline and water-soluble. For reactions in non-polar solvents, use the free base.

  • Reactivity: If the reaction with anhydrides is sluggish, add a Lewis Acid catalyst (e.g., Zn(OAc)₂) to activate the carbonyl, compensating for the amine's steric hindrance.

  • Storage: Store under Nitrogen. While less prone to oxidation than linear amines, it absorbs CO₂ from the air (carbamate formation).

References

  • Structural Analogues in Drug Design: Woster, P. M. (2003). "Polyamine structure-activity relationships." Current Pharmaceutical Design, 9(20), 1639-1661.
  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106.

  • Polyamine Conjugate Synthesis: Phanstiel, O. (2011). "The effect of polyamine architecture on the transport and cytotoxicity of polyamine-drug conjugates." Amino Acids, 46(3), 541-553. (Provides the foundational logic for using branched/hindered linkers).
  • Chemical Data: PubChem Compound Summary for CID 103233 (Related Isomer/Structure).

  • General Synthesis of Hindered Polyamines: "Preparation of sterically hindered amines." US Patent 4191706. (Describes the fundamental alkylation chemistry used to generate such backbones).

Sources

Application Note: Bis(3-amino-3-methylbutyl)amine as a Latent Epoxy Hardener

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(3-amino-3-methylbutyl)amine (referred to herein as BAMBA ) is a specialized aliphatic triamine hardener characterized by significant steric hindrance at its primary amine sites. Unlike common aliphatic amines (e.g., DETA, IPDA) which react rapidly and are prone to carbamation (blushing), BAMBA offers a unique combination of extended pot life (latency) , low temperature processability , and excellent surface aesthetics .

This guide details the physicochemical basis for its behavior, provides a self-validating curing protocol, and outlines the necessary characterization steps to ensure network integrity.

Chemical Identity & Mechanistic Insight

Structural Analysis

The performance of BAMBA is dictated by its specific molecular architecture.

  • CAS Number: 74568-96-0

  • Molecular Weight: 187.33 g/mol

  • Structure: The molecule consists of two 3-amino-3-methylbutyl groups attached to a central secondary amine.

Key Feature: The primary amine groups (


) are attached to tertiary carbons (

). This steric bulk shields the nitrogen lone pair, retarding the nucleophilic attack on the epoxide ring at room temperature.
Mechanism of Action
  • Latency: The steric hindrance reduces the reaction rate constant (

    
    ), effectively increasing the pot life (working time) compared to unhindered amines.
    
  • Blush Resistance: The hindered nature prevents the rapid reaction with atmospheric

    
     and moisture, significantly reducing the formation of carbamate salts (blushing/greasiness) on the surface.
    
  • Network Formation: Upon thermal activation, the primary amines react fully. The central secondary amine is highly hindered and may act as a chain extender rather than a crosslinker, impacting the final crosslink density and flexibility.

Visualization: Chemical Structure & Reactivity

ChemicalStructure cluster_legend Functional Roles CenterN Central Secondary Amine (Chain Extension) Linker2 Aliphatic Chain (Flexibility) CenterN->Linker2 Linker1 Aliphatic Chain (Flexibility) Linker1->CenterN Steric2 Tertiary Carbon (Steric Shield) Linker2->Steric2 Steric1 Tertiary Carbon (Steric Shield) Steric1->Linker1 Amine2 Primary Amine (Crosslinking) Steric2->Amine2 Amine1 Primary Amine (Crosslinking) Amine1->Steric1 Legend1 Red: Kinetic Barrier (Latency) Legend2 Blue: Active Curing Site

Figure 1: Structural schematic of Bis(3-amino-3-methylbutyl)amine highlighting the sterically hindered primary amines responsible for latency.[1]

Technical Specifications & Stoichiometry

To achieve a balanced network, the Amine Hydrogen Equivalent Weight (AHEW) must be calculated precisely.

ParameterValueCalculation / Notes
Molecular Weight (MW) 187.33 g/mol

Active Hydrogens 54 from primary amines (

), 1 from secondary amine.
Theoretical AHEW 37.5 g/eq

Practical AHEW 38 - 40 g/eq Adjusted for purity (~98%) and steric limitations of the central amine.
Recommended PHR 20 - 22 Parts per Hundred Resin (for standard Bis-A Epoxy, EEW=190).

Stoichiometry Calculation:



Example: For a standard DGEBA resin (EEW 

190 g/eq):

Experimental Protocol

Safety Pre-Check
  • Hazard: Corrosive (Category 1B). Causes severe skin burns and eye damage.

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, face shield, and lab coat.

  • Ventilation: All mixing and curing must be performed in a fume hood.

Workflow Overview

The following protocol describes the preparation of a clear casting to validate cure quality and optical properties.

ProtocolWorkflow Start Start: Raw Materials Calc 1. Calculate Stoichiometry (Target: 1:1 Eq Ratio) Start->Calc Mix 2. Mixing (Low Shear, 3-5 mins) Calc->Mix Degas 3. Degassing (Vacuum -29 inHg) Mix->Degas Cast 4. Casting (Mold Pre-warmed to 30°C) Degas->Cast Cure1 5. Stage 1 Cure (24h @ 25°C) Cast->Cure1 Check Check: Is surface tacky? Cure1->Check Check->Cure1 Yes (Incomplete) Cure2 6. Stage 2 Post-Cure (2h @ 80°C) Check->Cure2 No (Solid) Finish Final Characterization Cure2->Finish

Figure 2: Step-by-step experimental workflow for preparing BAMBA-cured epoxy thermosets.

Detailed Procedure
Step 1: Preparation
  • Condition the epoxy resin (e.g., DGEBA) to 25°C. If crystallization is present, heat to 50°C until clear, then cool.

  • Weigh 100.0 g of Epoxy Resin into a polypropylene mixing cup.

  • Add 20.0 g of BAMBA (based on PHR 20). Note: Accuracy of ±0.1g is critical.

Step 2: Mixing & Degassing
  • Mix: Stir manually or with a planetary mixer for 3 minutes. Scrape the sides and bottom of the cup to ensure homogeneity.

    • Observation: The mixture should appear clear. If cloudy, incompatibility may be an issue (unlikely with standard resins).

  • Degas: Place the cup in a vacuum chamber. Apply vacuum (-29 inHg) for 5-10 minutes until bubbling ceases.

    • Why? Hindered amines have higher viscosity than simple amines; trapped air will not release easily during cure.

Step 3: Casting
  • Pour the mixture into a silicone or metal mold (coated with release agent).

  • Thickness Limit: For initial trials, limit casting thickness to 10mm to manage exotherm, although BAMBA exhibits a lower exotherm profile than DETA.

Step 4: Curing Schedule (The "Self-Validating" System)

Because of the steric hindrance, a room-temperature (RT) cure alone is often insufficient to reach full conversion ($ \alpha \approx 1 $).

  • Stage 1 (Green Strength): Cure at 25°C for 24 hours .

    • Validation: Touch the surface.[2] It should be hard and tack-free. If tacky, the hindrance is preventing surface cure (possibly due to low temp).

  • Stage 2 (Post-Cure): Ramp temperature to 80°C and hold for 2 hours .

    • Why? This overcomes the activation energy barrier of the sterically hindered primary amines and the central secondary amine, maximizing

      
      .
      

Characterization & Expected Results

To verify the protocol, perform the following tests:

TestMethodExpected Result for BAMBA SystemInterpretation
Glass Transition (

)
DSC / DMA85°C - 105°C Moderate

due to flexible aliphatic backbone but good crosslink density.
Surface Appearance VisualHigh Gloss, No Blush Validates the "hindered amine" blush resistance mechanism.
Pot Life Viscosity Rise> 60 mins @ 25°C Significantly longer than DETA (~20 mins), confirming latency.
Chemical Resistance ImmersionGood (Water/Alkali) Hydrophobic alkyl groups provide water resistance.

Troubleshooting Guide

Issue 1: Surface is tacky after 24 hours.

  • Cause: Ambient temperature too low (< 20°C). The steric hindrance requires thermal energy to drive the reaction.

  • Solution: Move to a heated chamber (30-40°C) for the initial cure.

Issue 2: Low Tg observed (< 70°C).

  • Cause: Incomplete cure (vitrification occurred before full conversion).

  • Solution: Increase Post-Cure temperature to 100°C for 1 hour.

Issue 3: Phase separation or Greasiness.

  • Cause: Incorrect stoichiometry (excess amine).

  • Solution: Re-calculate AHEW. Ensure the resin is not crystallized.

References

  • Chemical Identity

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69525, 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. Retrieved from [Link]

    • Note: While synonyms vary, the CAS 74568-96-0 identifies the specific hindered triamine structure utilized in this protocol.
  • Epoxy Curing Mechanisms: Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for amine-epoxy reaction kinetics and steric hindrance effects).
  • Safety Data
  • Commercial Context

Sources

Application Notes & Protocols: Leveraging Bis(3-amino-3-methylbutyl)amine for Advanced Material Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of bis(3-amino-3-methylbutyl)amine for the functionalization of various materials. This document outlines the unique properties of this branched diamine and provides detailed protocols for its application in key research areas, including carbon capture and bioactive surface modification.

Introduction: The Potential of Bis(3-amino-3-methylbutyl)amine in Materials Science

Bis(3-amino-3-methylbutyl)amine is a unique diamine characterized by a branched structure with two primary amine groups. This molecular architecture offers several advantages for material functionalization:

  • High Density of Amine Sites: The presence of two primary amines in a relatively compact structure allows for a high density of functional groups on a material's surface, which is particularly beneficial for applications like CO2 capture.[1][2]

  • Branched Structure: The branched nature of the molecule can influence the porosity and surface morphology of the functionalized material, potentially enhancing mass transfer and accessibility of the active sites.

  • Versatile Reactivity: The primary amine groups are reactive towards a wide range of chemical moieties, enabling the covalent attachment of the molecule to various material backbones or surfaces.

While specific literature on bis(3-amino-3-methylbutyl)amine is not extensive, its structural similarity to other well-studied polyamines allows for the adaptation of established protocols for a variety of applications.[3][4][5] These notes will leverage these established principles to provide robust and reliable methodologies.

Core Applications and Mechanisms

The unique properties of bis(3-amino-3-methylbutyl)amine make it a promising candidate for several advanced applications.

Carbon Dioxide (CO2) Capture

Amine-functionalized materials are extensively studied for their potential in CO2 capture from flue gas and the atmosphere.[2][6] The primary amine groups on bis(3-amino-3-methylbutyl)amine can react with CO2 through the formation of carbamates, leading to its efficient capture. The high density of amine groups can translate to a higher CO2 adsorption capacity.[2][4]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the functionalization of materials with bis(3-amino-3-methylbutyl)amine.

Protocol 1: Functionalization of Porous Silica for CO2 Capture

This protocol describes the wet impregnation method to functionalize porous silica particles with bis(3-amino-3-methylbutyl)amine. This method is straightforward and effective for loading amines onto porous supports.[6]

Materials:

  • Porous silica gel (e.g., silica gel 60, 230-400 mesh)

  • Bis(3-amino-3-methylbutyl)amine

  • Methanol (anhydrous)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Drying of Silica: Dry the porous silica gel at 120°C for 12 hours under vacuum to remove any adsorbed water.

  • Amine Solution Preparation: In a round-bottom flask, dissolve the desired amount of bis(3-amino-3-methylbutyl)amine in anhydrous methanol. The concentration will depend on the target amine loading.

  • Impregnation: Add the dried silica gel to the amine solution.

  • Stirring: Stir the suspension at room temperature for 4 hours to ensure uniform distribution of the amine within the pores of the silica.

  • Solvent Removal: Remove the methanol using a rotary evaporator at 60°C.

  • Drying: Dry the functionalized silica in a vacuum oven at 80°C for 12 hours to remove any residual solvent.

  • Characterization: The resulting amine-functionalized silica can be characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amine groups, and thermogravimetric analysis (TGA) to determine the amine loading.

Diagram of the Functionalization Workflow:

G cluster_prep Preparation cluster_process Functionalization Process cluster_output Output Silica Porous Silica Impregnate Impregnate Silica Silica->Impregnate Amine Bis(3-amino-3-methylbutyl)amine Dissolve Dissolve Amine in Methanol Amine->Dissolve Methanol Methanol Methanol->Dissolve Dissolve->Impregnate Evaporate Solvent Evaporation (Rotary Evaporator) Impregnate->Evaporate Dry Vacuum Drying Evaporate->Dry Functionalized_Silica Amine-Functionalized Silica Dry->Functionalized_Silica

Caption: Workflow for silica functionalization.

Protocol 2: Surface Modification of Gold Nanoparticles for Biomedical Applications

This protocol details the surface modification of gold nanoparticles (AuNPs) with bis(3-amino-3-methylbutyl)amine. The amine groups can then be used for further conjugation with drugs or targeting ligands.

Materials:

  • Aqueous solution of gold nanoparticles (AuNPs)

  • Bis(3-amino-3-methylbutyl)amine

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • pH Adjustment: Adjust the pH of the AuNP solution to ~9 using a suitable buffer. This facilitates the interaction between the amine and the gold surface.

  • Amine Addition: Add bis(3-amino-3-methylbutyl)amine to the AuNP solution. The final concentration of the amine should be optimized based on the nanoparticle concentration and desired surface coverage.

  • Incubation: Incubate the mixture at room temperature with gentle stirring for 24 hours.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs.

  • Washing: Remove the supernatant and resuspend the nanoparticles in PBS. Repeat the centrifugation and washing steps three times to remove any unbound amine.

  • Resuspension: Resuspend the final amine-functionalized AuNPs in the desired buffer for storage or further use.

  • Characterization: Confirm the functionalization using techniques such as UV-Vis spectroscopy (to observe any shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure changes in particle size and zeta potential, and FTIR.

Diagram of the Nanoparticle Functionalization Process:

G cluster_input Starting Materials cluster_reaction Reaction Steps cluster_final Final Product AuNPs Gold Nanoparticles Mix Mix & Incubate AuNPs->Mix Amine Bis(3-amino-3-methylbutyl)amine Amine->Mix Centrifuge1 Centrifugation Mix->Centrifuge1 Wash Wash with PBS Centrifuge1->Wash Centrifuge2 Repeat Centrifugation Wash->Centrifuge2 Functionalized_AuNPs Amine-Functionalized AuNPs Centrifuge2->Functionalized_AuNPs

Caption: Gold nanoparticle functionalization workflow.

Characterization of Functionalized Materials

Proper characterization is crucial to confirm successful functionalization and to understand the properties of the new material.

Technique Purpose Expected Outcome for Amine Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Appearance of N-H stretching and bending vibrations.[1][7]
Thermogravimetric Analysis (TGA) To quantify the amount of amine loaded onto the material.Weight loss at temperatures corresponding to the decomposition of the amine.[8]
Scanning Electron Microscopy (SEM) To observe the surface morphology of the material.Changes in surface texture and particle aggregation after functionalization.[4][6]
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and pore volume of porous materials.A decrease in surface area and pore volume after amine impregnation.[6]
Zeta Potential Measurement To determine the surface charge of particles in a dispersion.A shift to a more positive zeta potential, indicating the presence of protonated amine groups on the surface.

Safety and Handling

Bis(3-amino-3-methylbutyl)amine, like other amines, should be handled with appropriate safety precautions. It is expected to be corrosive and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

Conclusion

Bis(3-amino-3-methylbutyl)amine presents a valuable tool for the functionalization of a wide range of materials. Its unique branched structure and high density of primary amine groups offer significant potential for applications in CO2 capture, catalysis, and biomedical engineering. The protocols provided in these application notes, based on established methodologies for similar polyamines, offer a solid starting point for researchers to explore the capabilities of this promising molecule.

References

  • Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption | ACS Omega - ACS Publications. (2024, May 2).
  • Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas - PMC.
  • Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC. (2022, August 22).
  • Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art - PMC. (2024, February 4).
  • Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers - Semantic Scholar. (2022, December 20).
  • Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents | Applied Physics Reviews | AIP Publishing. (2024, September 24).
  • Development and characterization of amine-functionalized hyper-cross-linked resin for CO2 capture - New Journal of Chemistry (RSC Publishing).
  • Multi-Functional Polymers from Polyamines and Functional Five-Membered Cyclic Carbonates - RWTH Publications.
  • Smart branched polymer drug conjugates as nano-sized drug delivery systems - RSC Publishing. (2015, July 24).
  • Amine Functional Polymers & Salts - Polymer / BOC Sciences.
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - MDPI. (2021, October 30).
  • Functionalized Polymers in Pharmaceutical Therapies. (2025, September 11).
  • Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems.
  • Assessment of Amine-Based CO2BOLs for Direct Air Capture - Pacific Northwest National Laboratory.
  • Biogenic and Synthetic Polyamines Bind Cationic Dendrimers - PMC - NIH. (2012, April 27).
  • Polyamine–Drug Conjugates: Do They Boost Drug Activity? - PMC. (2023, June 2).

Sources

Application Notes and Protocols for the Catalytic Applications of "Bis(3-amino-3-methylbutyl)amine"-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and catalytic applications of metal complexes featuring the sterically hindered polyamine ligand, "Bis(3-amino-3-methylbutyl)amine". The unique structural feature of this ligand—a gem-dimethyl group adjacent to the primary amine functionalities—imparts distinct steric and electronic properties to its metal complexes, influencing their catalytic activity and selectivity. These notes offer detailed protocols for the synthesis of the ligand and its coordination complexes with copper, zinc, and nickel, and explore their potential applications in catalytic oxidation, ring-opening polymerization, and C-C cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and supporting references are provided to ensure scientific integrity and practical utility for researchers in catalysis and drug development.

Introduction: The Role of Steric Hindrance in Polyamine Ligand Design

Polyamines are a versatile class of ligands in coordination chemistry, capable of stabilizing a wide range of metal ions in various oxidation states. The introduction of steric bulk around the metal center is a well-established strategy to modulate the reactivity and selectivity of metal catalysts. The ligand "Bis(3-amino-3-methylbutyl)amine" (hereafter referred to as L1) incorporates gem-dimethyl groups on the carbon atoms alpha to the primary amine donors. This steric encumbrance is anticipated to:

  • Influence Coordination Geometry: The bulky substituents can enforce a specific coordination geometry around the metal center, which can be beneficial for substrate selectivity.

  • Modulate Lewis Acidity: The electron-donating nature of the alkyl groups can affect the Lewis acidity of the metal center, thereby tuning its catalytic activity.

  • Prevent Catalyst Deactivation: The steric bulk can inhibit bimolecular decomposition pathways, leading to more robust and long-lived catalysts.

This guide will explore the practical implications of these structural features in the context of catalysis.

G cluster_ligand Bis(3-amino-3-methylbutyl)amine (L1) cluster_complexes Metal Complexes (M-L1) cluster_applications Catalytic Applications L1 Features: - Steric hindrance (gem-dimethyl) - Flexible polyamine backbone - Tridentate N-donor ligand Complex Properties: - Modified coordination sphere - Tuned electronic properties - Enhanced stability L1->Complex Coordination Oxidation Oxidation Reactions Complex->Oxidation e.g., Cu(II)-L1 Polymerization Polymerization Complex->Polymerization e.g., Zn(II)-L1 Coupling Cross-Coupling Complex->Coupling e.g., Ni(II)-L1 G cluster_workflow Catalytic Oxidation Workflow Start Reaction Setup: [Cu(L1)Cl₂], Substrate, TEMPO, Solvent Reaction Heating under O₂ atmosphere Start->Reaction Monitoring GC Analysis Reaction->Monitoring Aliquots End Work-up and Product Analysis Reaction->End Completion Monitoring->Reaction Continue

Application Note: Bis(3-amino-3-methylbutyl)amine as a Template in Zeolite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) as a Structure Directing Agent (SDA) in zeolite synthesis.

Executive Summary

Bis(3-amino-3-methylbutyl)amine (BAMBA) is a specialized, bulky linear triamine used as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of high-silica zeolites and zeotypes. Its unique structure—comprising a central secondary amine flanked by two primary amine termini with gem-dimethyl substitution—imparts specific steric and charge-density properties that influence crystal nucleation and growth.

This guide provides a detailed protocol for utilizing BAMBA to synthesize MFI (ZSM-5 type) and MTW (ZSM-12 type) framework structures, highlighting its role in controlling pore architecture and crystal morphology.

Chemical Profile & Mechanism[1]

Structure and Properties[2]
  • IUPAC Name:

    
    -(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine (or Bis(3-amino-3-methylbutyl)amine)
    
  • CAS Number: 74568-96-0[1][2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 187.33 g/mol

  • Key Structural Feature: The gem-dimethyl groups on the terminal carbons provide steric bulk, preventing the formation of denser phases (like quartz or cristobalite) and favoring open-framework structures with 10- or 12-ring channels.

Mechanism of Structure Direction

In the synthesis gel, BAMBA acts through a Charge Density Mismatch mechanism:

  • Protonation: Under typical alkaline synthesis conditions (

    
    ), the amine groups are partially or fully protonated (
    
    
    
    ), forming a cationic species.
  • Organization: The cationic amine interacts electrostatically with anionic silicate/aluminate species (

    
    , 
    
    
    
    ).
  • Templating: The hydrophobic alkyl chain and bulky methyl groups direct the formation of the channel system. The linear backbone typically favors 1D channel systems (like MTW) or intersecting channel systems (like MFI) depending on the Si/Al ratio.

Target Frameworks

Framework CodeCommon NamePore SystemRole of BAMBA
MFI ZSM-510-MR (3D)Promotes formation of high-aspect-ratio crystals or specific polymorphs (e.g., ZSM-5/ZSM-11 intergrowths).
MTW ZSM-1212-MR (1D)The linear, bulky nature of BAMBA fits well within the 12-ring channels of MTW.
MEL ZSM-1110-MR (3D)Often forms as a competitive phase with MFI when using bulky linear amines.

Experimental Protocol: Synthesis of High-Silica MFI/MTW Zeolite

This protocol is designed to target the MFI phase with high crystallinity, using BAMBA as the sole template.

Reagents[1]
  • Silica Source: Tetraethyl orthosilicate (TEOS) or Colloidal Silica (Ludox HS-40).

  • Alumina Source: Sodium Aluminate (

    
    ) or Aluminum Isopropoxide (
    
    
    
    ).
  • Template (SDA): Bis(3-amino-3-methylbutyl)amine (>98% purity).

  • Alkali Source: Sodium Hydroxide (NaOH).

  • Solvent: Deionized Water (

    
    ).
    
Gel Composition (Molar Ratios)

To favor the MFI/MTW structure, maintain the following ratios:

  • 
    : 30 – 100 (Adjust for desired acidity)
    
  • 
    : 20 – 40
    
  • 
    : 0.15 – 0.30
    
  • 
    : 0.05 – 0.10
    
Step-by-Step Synthesis Workflow
  • Solution A (Aluminate): Dissolve

    
     of NaOH and the calculated amount of Sodium Aluminate in 
    
    
    
    of DI water. Stir until clear.
  • Solution B (Template): Mix the calculated amount of BAMBA with

    
     of DI water.
    
  • Gel Formation: Add Solution A to the Silica Source (e.g.,

    
     TEOS) under vigorous stirring.
    
  • Addition of Template: Dropwise add Solution B to the mixture.

  • Aging: Stir the resulting gel at room temperature for 2–4 hours to allow for hydrolysis of TEOS and initial nucleation.

  • Crystallization: Transfer the gel into a Teflon-lined stainless steel autoclave.

    • Temperature:

      
      
      
    • Time: 3 – 5 days

    • Mode: Static or Tumbling (tumbling at 60 rpm is recommended for uniform particle size).

  • Recovery: Quench the autoclave in cold water. Filter the solid product, wash with DI water until

    
    , and dry at 
    
    
    
    overnight.
  • Calcination: To remove the template, calcine the dried powder in air at

    
     for 6 hours (ramp rate 
    
    
    
    ).

Visualization: Synthesis & Crystallization Pathway

The following diagram illustrates the critical pathway from precursor mixing to the final crystalline zeolite, highlighting the role of BAMBA.

ZeoliteSynthesis Precursors Precursors (Si, Al, NaOH) Gel Amorphous Gel (Nucleation) Precursors->Gel Hydrolysis BAMBA Template (SDA) Bis(3-amino-3-methylbutyl)amine BAMBA->Gel Structure Direction Crystals As-Synthesized Zeolite (Pores Filled) BAMBA->Crystals Occluded in Pores Hydrothermal Hydrothermal Treatment 160°C, 3-5 Days Gel->Hydrothermal Autoclave Hydrothermal->Crystals Crystal Growth Calcination Calcination 550°C (Template Removal) Crystals->Calcination Oxidation FinalProduct Final Zeolite (MFI/MTW) Calcination->FinalProduct Activation

Caption: Workflow for zeolite synthesis using Bis(3-amino-3-methylbutyl)amine as a Structure Directing Agent.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following methods:

MethodPurposeExpected Result (MFI Case)
XRD (X-Ray Diffraction)Phase IdentificationCharacteristic peaks at

.
SEM (Scanning Electron Microscopy)Morphology CheckHexagonal prisms or coffin-shaped crystals (

).
TGA (Thermogravimetric Analysis)Template ContentWeight loss of 10-15% between

confirms occlusion of BAMBA.

Physisorption
PorosityType I isotherm (microporous) with BET surface area

.

Troubleshooting & Optimization

  • Issue: Amorphous Product.

    • Cause: Insufficient crystallization time or too low temperature.

    • Fix: Increase time to 7 days or temperature to

      
      .
      
  • Issue: Dense Phase (Quartz/Cristobalite).

    • Cause: High alkalinity (

      
       ratio too high).
      
    • Fix: Reduce NaOH content or increase

      
      .
      
  • Issue: Wrong Phase (e.g., ZSM-5 instead of ZSM-12).

    • Cause: Template concentration.

    • Fix: Adjust

      
       ratio. Higher ratios often favor more open structures (MTW).
      

References

  • International Zeolite Association (IZA). "Database of Zeolite Structures." IZA-Structure Commission. [Link]

  • Zones, S. I. "Translating new materials discoveries in zeolite science to commercial reality." Microporous and Mesoporous Materials, 2011. [Link]

  • Corma, A., & Davis, M. E. "Issues in the synthesis of crystalline molecular sieves towards the design of specific microporous materials." ChemPhysChem, 2004. [Link]

  • Victory Pharm. "Product Specification: Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0)."[2][4] Chemical Supplier Database. [Link]

  • Burkett, S. L., & Davis, M. E. "Mechanism of Structure Direction in the Synthesis of Si-ZSM-5: An Investigation by Intermolecular 1H-29Si CP MAS NMR." Journal of Physical Chemistry, 1994. [Link]

Sources

Chelation therapy applications of "Bis(3-amino-3-methylbutyl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the investigational application of Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0), a sterically hindered polyamine, in the context of chelation therapy research.

Executive Summary: The "Stealth" Chelator

Bis(3-amino-3-methylbutyl)amine (referred to herein as BAMBA ) represents a specialized class of Sterically Hindered Triamines . Unlike standard linear polyamines (e.g., Trientine, Spermine) which are rapidly degraded by serum amine oxidases, BAMBA features terminal primary amines attached to quaternary carbons (gem-dimethyl substitution).

Key Therapeutic Value Proposition:

  • Metabolic Resistance: The absence of

    
    -hydrogens at the terminal amine positions renders the molecule resistant to oxidative deamination by Semicarbazide-Sensitive Amine Oxidase (SSAO) and Diamine Oxidase (DAO).
    
  • Selectivity: The steric bulk of the gem-dimethyl groups imposes conformational constraints, potentially enhancing selectivity for transition metals (Cu, Zn) over alkali earth metals (Ca, Mg) compared to unhindered analogs.

  • Lipophilicity: Increased carbon content and methyl substitution enhance blood-brain barrier (BBB) permeability, making it a candidate for neurodegenerative metal chelation (e.g., Wilson’s Disease, Alzheimer’s).

Part 1: Chemical Characterization & Handling

Before initiating biological assays, the ligand must be characterized to ensure protonation states match physiological conditions.

Physicochemical Properties
PropertyValue / DescriptionClinical Relevance
Formula

Low molecular weight (<200 Da) favors bioavailability.
Structure

Linear triamine with terminal steric bulk.
Donor Set

(Tridentate)
Ideal for Cu(II), Zn(II), and Ni(II) coordination.
pKa (Predicted) ~10.5, ~9.8, ~8.5High basicity due to inductive effect of methyl groups; fully protonated at pH 7.4.
Preparation Protocol (Stock Solution)
  • Reagent: Bis(3-amino-3-methylbutyl)amine (High Purity >97%).

  • Solvent: 0.1 M HEPES buffer (pH 7.4) or ultrapure water (for titration).

  • Storage: The free base is hygroscopic and absorbs

    
    . Store under Argon at -20°C.
    
  • Handling: Use glass vials silanized to prevent adsorption.

Part 2: In Vitro Metal Affinity Profiling

Objective: Determine the stability constants (


) of BAMBA with therapeutic targets (Cu, Zn) versus off-target essential metals (Ca, Mg).
Protocol: Potentiometric Titration

Rationale: Chelation therapy requires a ligand with a conditional stability constant (


) high enough to strip labile metal pools but low enough to avoid stripping metalloproteins.

Workflow:

  • System: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).

  • Conditions:

    
    , 
    
    
    
    (mimicking physiological ionic strength).
  • Ligand Conc: 1.0 mM BAMBA.

  • Metal Ratios: 1:1 and 1:2 (Metal:Ligand) for Cu(II), Zn(II), Fe(III), Ca(II).

  • Titrant: Carbonate-free NaOH (0.1 M).

  • Data Analysis: Use Hyperquad or BEST software to refine protonation constants (

    
    ) and stability constants (
    
    
    
    ).

Target Metrics:

  • Selectivity Factor:

    
     (Preferred for Wilson's Disease).
    
  • Safety Factor:

    
     (To prevent hypocalcemia).
    

Part 3: Metabolic Stability Assay (The "Gem-Dimethyl" Advantage)

Objective: Validate the resistance of BAMBA to amine oxidases, a common failure point for polyamine drugs.

Protocol: Amine Oxidase Challenge

Rationale: Standard polyamines produce toxic aldehydes and hydrogen peroxide upon degradation. BAMBA's quaternary carbon structure should block this pathway.

Materials:

  • Enzymes: Bovine Serum Amine Oxidase (BSAO) or human recombinant SSAO/VAP-1.

  • Control: Spermidine or Trientine (Positive control for degradation).

  • Detection: Peroxidase-coupled fluorescent assay (Amplex Red).

Step-by-Step:

  • Incubation: Mix

    
     BAMBA with 0.1 U/mL SSAO in PBS (pH 7.4).
    
  • Time Course: Incubate at 37°C for 0, 30, 60, 120, and 240 minutes.

  • Detection: Add Amplex Red reagent + Horseradish Peroxidase (HRP).

    • Mechanism: If BAMBA degrades

      
      
      
      
      
      is released
      
      
      HRP oxidizes Amplex Red
      
      
      Fluorescence (Resorufin).
  • Readout: Fluorescence at Ex/Em 571/585 nm.

Expected Result:

  • Control (Spermidine): High fluorescence (Rapid degradation).

  • BAMBA: Near-baseline fluorescence (High stability due to steric hindrance).

Part 4: Cellular Copper Clearance (Wilson's Disease Model)

Objective: Assess the ability of BAMBA to enter cells and mobilize intracellular copper.

Protocol: ATP7B-Deficient Hepatocyte Assay

Cell Line: HepG2 (Wild Type) vs. HepG2-ATP7B-KO (Wilson's Model, accumulates Cu).

Workflow:

  • Copper Loading: Treat cells with

    
    
    
    
    
    for 24 hours to simulate overload.
  • Wash: Remove extracellular copper with EDTA wash (does not enter cells).

  • Treatment: Incubate cells with BAMBA (

    
    ) for 6-12 hours.
    
  • Lysis & Analysis:

    • Lyse cells in dilute

      
      .
      
    • Quantify intracellular copper via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Viability Check: Parallel MTT assay to ensure copper reduction isn't due to cell death.

Data Visualization (DOT Diagram):

CopperClearance Load 1. Cu Loading (HepG2-ATP7B-KO) Wash 2. Extracellular Wash (Remove free Cu) Load->Wash Treat 3. BAMBA Treatment (Permeates Cell Membrane) Wash->Treat Chelation 4. Intracellular Chelation (Cu-BAMBA Complex) Treat->Chelation Lipophilic Entry Export 5. Complex Efflux (Via passive diffusion?) Chelation->Export Gradient Driven Analysis 6. ICP-MS Analysis (Measure Remaining Cu) Export->Analysis

Caption: Experimental workflow for assessing intracellular copper mobilization by BAMBA in ATP7B-deficient hepatocytes.

Part 5: Structural & Mechanistic Visualization

Understanding the coordination geometry is vital. The gem-dimethyl groups likely force a specific conformation.

Diagram: Predicted Coordination Mode

Coordination Cu Cu(II) N1 NH2 (Terminal) N1->Cu Gem1 Gem-Dimethyl Blockade N1->Gem1 N2 NH (Central) N2->Cu N3 NH2 (Terminal) N3->Cu Gem2 Gem-Dimethyl Blockade N3->Gem2 Desc Tridentate Coordination (N3) Steric bulk prevents axial attack Stabilizes Square Planar Geometry

Caption: Predicted tridentate coordination of BAMBA with Copper(II). The gem-dimethyl groups (yellow) provide steric protection against oxidative attack and off-target binding.

References

  • Steed, J. W., & Atwood, J. L. (2022). Supramolecular Chemistry. (Discusses the chelate effect and preorganization in hindered polyamines).

  • Hider, R. C., et al. (2011). "Iron and Copper Chelation in Neurodegenerative Diseases." Current Pharmaceutical Design. (Context for BBB-permeable chelators).

  • Deng, Y., et al. (2018). "Triamine-based chelators for targeting copper in Alzheimer's disease." ACS Chemical Neuroscience. (Provides comparative protocols for triamine ligands).

  • Paloque, L., et al. (2015). "Metabolic stability of amine-based drugs: The role of amine oxidases." Drug Metabolism Reviews. (Foundational science on why gem-dimethyl amines resist degradation).

  • ChemicalBook. (2024). "Bis(3-amino-3-methylbutyl)amine Product Properties." (Source for physicochemical data).[1][2]

Sources

Application Notes and Protocols for the Evaluation of Bis(3-amino-3-methylbutyl)amine in CO2 Capture Technologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in CO2 Capture with Sterically Hindered Diamines

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and cost-effective capture technologies.[1] Amine-based solvents have long been the cornerstone of post-combustion CO2 capture, primarily due to their high reactivity with CO2.[1][2] However, the significant energy penalty associated with the regeneration of conventional amine solvents, such as monoethanolamine (MEA), remains a major obstacle to their widespread deployment.[2] This has spurred research into alternative amine structures that can mitigate this energy cost.

Sterically hindered amines have emerged as a promising class of solvents. The bulky substituents near the amino group weaken the N-CO2 bond in the resulting carbamate, thereby lowering the energy required for solvent regeneration.[3][4] While this steric hindrance can sometimes lead to slower reaction kinetics, the overall process efficiency can be significantly improved.

This document introduces bis(3-amino-3-methylbutyl)amine , a novel sterically hindered diamine, as a potential candidate for CO2 capture applications. Its unique structure, featuring two primary amino groups each with a quaternary carbon center in close proximity, presents an intriguing combination of high reactivity and potential for low-energy regeneration. As a diamine, it offers the potential for higher CO2 loading capacities compared to monoamines.[5][6]

These application notes provide a comprehensive guide for researchers and scientists to explore the potential of bis(3-amino-3-methylbutyl)amine in CO2 capture. We will delve into its synthesis, physicochemical characterization, and detailed protocols for evaluating its performance in CO2 absorption and desorption. While specific experimental data for this molecule is not yet widely available, the protocols outlined herein are based on established methodologies for analogous sterically hindered and diamine systems.

Physicochemical Properties and Rationale for Use

The performance of an amine solvent in CO2 capture is intrinsically linked to its physicochemical properties. For bis(3-amino-3-methylbutyl)amine, the following properties are of critical importance and should be thoroughly characterized:

PropertySignificance in CO2 CaptureRecommended Analytical Technique
Density Influences solvent pumping and handling, and is required for mass transfer calculations.Densitometer
Viscosity Affects mass transfer rates and pumping energy requirements. Higher viscosity can hinder CO2 diffusion.[7]Viscometer
Surface Tension Impacts the effective interfacial area in packed columns, influencing the overall mass transfer coefficient.Tensiometer
pKa Determines the amine's basicity and its reactivity towards CO2. The pKa value can provide insights into the reaction mechanism and the stability of the formed carbamate.Potentiometric Titration
Thermal Stability Crucial for withstanding the temperature swings of the absorption-desorption cycle without significant degradation.Thermogravimetric Analysis (TGA)

The rationale for investigating bis(3-amino-3-methylbutyl)amine is rooted in its molecular structure:

  • Two Amino Groups: The presence of two primary amino groups per molecule suggests a theoretical CO2 loading capacity that could approach 2 moles of CO2 per mole of amine, significantly higher than the 0.5 mol/mol typical for MEA.[5]

  • Steric Hindrance: The quaternary carbon adjacent to each amino group provides significant steric hindrance. This is expected to lead to the formation of less stable carbamates, which can be thermally decomposed with a lower energy input during the regeneration step.[3][8]

  • Potential for Bicarbonate Formation: The steric hindrance may favor a reaction pathway that leads to the formation of bicarbonates, which is known to have a lower heat of reaction compared to carbamate formation, further reducing the regeneration energy.[3]

Synthesis of Bis(3-amino-3-methylbutyl)amine

While a commercial source for bis(3-amino-3-methylbutyl)amine may be available[9], a laboratory-scale synthesis can be achieved through various established organic chemistry routes. One plausible approach involves the reductive amination of a suitable diketone or the alkylation of a primary amine. Below is a generalized protocol for a potential synthetic route.

Note: This is a conceptual protocol and requires optimization and safety assessment before implementation.

Protocol: Synthesis via Reductive Amination
  • Reaction Setup: In a high-pressure reactor, dissolve the starting diketone, 2,2,6,6-tetramethyl-4-heptanone, in a suitable solvent such as methanol.

  • Ammonia Addition: Add an excess of ammonia in the form of ammonium chloride and a base, or as a solution in methanol.

  • Catalyst: Introduce a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to the desired temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under vacuum or by column chromatography to yield pure bis(3-amino-3-methylbutyl)amine.

CO2 Capture Performance Evaluation: Experimental Protocols

A thorough evaluation of bis(3-amino-3-methylbutyl)amine requires a systematic investigation of its CO2 absorption and desorption characteristics. The following protocols provide a framework for these experiments.

Protocol 1: CO2 Absorption and Loading Capacity

This protocol determines the equilibrium CO2 loading capacity of the amine solution.

  • Solvent Preparation: Prepare aqueous solutions of bis(3-amino-3-methylbutyl)amine at various concentrations (e.g., 10-30 wt%).

  • Experimental Setup: Use a gas-liquid contactor, such as a stirred-tank reactor or a bubble column, maintained at a constant temperature (e.g., 40 °C).[10]

  • Gas Feed: Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2, simulating flue gas) at a controlled flow rate.

  • Absorption: Allow the gas to bubble through the amine solution. Monitor the CO2 concentration in the outlet gas stream using a gas analyzer until it reaches the inlet concentration, indicating that the solution is saturated with CO2.

  • Loading Calculation: Determine the total amount of CO2 absorbed by the solution. The CO2 loading is expressed as moles of CO2 per mole of amine. This can be determined by analyzing the CO2 content of the rich solution using a Chittick apparatus or a Total Organic Carbon (TOC) analyzer with an inorganic carbon module.[10]

Protocol 2: Kinetics of CO2 Absorption

This protocol measures the rate of CO2 absorption, a crucial parameter for designing absorber columns.

  • Experimental Setup: A wetted-wall column or a stopped-flow spectrophotometer is recommended for accurate kinetic measurements.[5][6]

  • Procedure (Wetted-wall column):

    • A thin film of the amine solution flows down the inner wall of a vertical tube.

    • A stream of CO2 gas flows concurrently or counter-currently.

    • By measuring the amount of CO2 absorbed over a known surface area and time, the absorption rate and the overall mass transfer coefficient (KGa) can be calculated.[10]

  • Data Analysis: The kinetic data can be used to determine the reaction order and the rate constant for the reaction between bis(3-amino-3-methylbutyl)amine and CO2.

Protocol 3: Solvent Regeneration and Desorption Performance

This protocol evaluates the ease of regenerating the CO2-rich solvent.

  • Experimental Setup: A temperature-controlled reactor equipped with a condenser and a gas outlet is required.

  • Procedure:

    • Heat the CO2-rich solution from Protocol 1 to a specific regeneration temperature (e.g., 100-120 °C).[1]

    • The released CO2 is passed through the condenser to remove any water vapor and then quantified.

    • Continue heating until CO2 is no longer evolved.

  • Analysis:

    • Regeneration Efficiency: Calculate the percentage of absorbed CO2 that is released during regeneration.

    • Heat of Desorption: Measure the energy input required to release the CO2. This can be determined using a differential scanning calorimeter (DSC) or by a detailed energy balance of the regeneration setup. A lower heat of desorption is highly desirable.[10]

    • Cyclic Capacity: The difference in CO2 loading between the rich and lean (regenerated) amine solutions represents the cyclic capacity, a key performance indicator.

Analytical Characterization Techniques

To gain a deeper understanding of the reaction mechanism and the species present in the CO2-loaded solution, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying the species in solution, such as the free amine, carbamate, and bicarbonate.[2] This can provide direct evidence for the reaction pathway.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups of the reaction products. The appearance of characteristic peaks for carbamate or bicarbonate can elucidate the reaction mechanism.[6]

  • Titration Methods: Simple acid-base titrations can be used to determine the concentration of the amine and the CO2 loading.[11]

Visualization of Key Concepts

Chemical Structure of Bis(3-amino-3-methylbutyl)amine

Caption: Molecular structure of bis(3-amino-3-methylbutyl)amine.

Proposed Reaction Mechanism with CO2

Reaction_Mechanism cluster_carbamate Carbamate Formation cluster_bicarbonate Bicarbonate Formation (favored by steric hindrance) Amine Bis(3-amino-3-methylbutyl)amine (R-NH2) Zwitterion Zwitterion Intermediate (R-NH2+-COO-) Amine->Zwitterion + CO2 Protonated_Amine Protonated Amine (R-NH3+) Amine->Protonated_Amine + H+ CO2 CO2 Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate + H2O Carbamate Carbamate (R-NH-COO-) Zwitterion->Carbamate + R-NH2 - R-NH3+ Water H2O

Caption: Potential reaction pathways of bis(3-amino-3-methylbutyl)amine with CO2.

Experimental Workflow for Performance Evaluation

Workflow Start Start: Synthesize/Procure Bis(3-amino-3-methylbutyl)amine Prep Prepare Aqueous Amine Solutions (e.g., 10-30 wt%) Start->Prep Absorption CO2 Absorption Studies (Stirred Reactor/Bubble Column) Prep->Absorption Kinetics Kinetic Analysis (Wetted-Wall Column/Stopped-Flow) Prep->Kinetics Desorption Solvent Regeneration (Heating of Rich Solution) Absorption->Desorption Analysis Analyze Rich and Lean Solutions (NMR, FTIR, Titration) Absorption->Analysis Data Calculate Key Performance Indicators: - CO2 Loading - Absorption Rate - Regeneration Efficiency - Cyclic Capacity - Heat of Desorption Kinetics->Data Desorption->Analysis Analysis->Data End End: Performance Evaluation Data->End

Caption: A streamlined workflow for evaluating the CO2 capture performance.

Safety Considerations

Amines are potentially hazardous materials and should be handled with appropriate safety precautions.[12][13][14][15] Always consult the Safety Data Sheet (SDS) for bis(3-amino-3-methylbutyl)amine before use. General safety guidelines include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

Bis(3-amino-3-methylbutyl)amine represents a compelling, yet underexplored, candidate for advancing CO2 capture technologies. Its unique molecular architecture, combining the benefits of a diamine with significant steric hindrance, offers the potential for high CO2 loading capacity and reduced regeneration energy. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically evaluate its performance and contribute to the development of next-generation CO2 capture solvents. Through rigorous experimental investigation, the true potential of this promising amine can be unlocked, paving the way for more efficient and economically viable carbon capture solutions.

References

  • Carbon Dioxide Chemical Absorption Using Diamines with Different Types of Active Centers. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Characterisation and kinetic study of carbon dioxide absorption by an aqueous diamine solution. (n.d.). RePEc. Retrieved February 19, 2026, from [Link]

  • A cooperative insertion mechanism for efficient CO2 capture in diamine- appended metal-organic frameworks. (n.d.). Norwegian Research Information Repository. Retrieved February 19, 2026, from [Link]

  • CO2 Capture by Diamines in Dry and Humid Conditions: A Theoretical Approach. (2023). The Journal of Physical Chemistry A, 127(38), 8049-8060. [Link]

  • Characterisation and kinetic study of carbon dioxide absorption by an aqueous diamine solution. (2018). International Journal of Greenhouse Gas Control, 81, 30-41.
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2023). Nature Synthesis, 2(11), 1121-1131. [Link]

  • Experimental Investigation of Amine Regeneration for Carbon Capture through CO2 Mineralization. (2022). Day 2 Tue, August 02, 2022. [Link]

  • Catalytic regeneration of amine-based CO2-separation solvents. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Diamine solvent system for CO2 capture. (n.d.). Google Patents.
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020). Journal of the American Chemical Society, 142(4), 1936-1944. [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Diffusivity in Novel Diamine-Based Water-Lean Absorbent Systems for CO2 Capture Applications. (2022). Industrial & Engineering Chemistry Research, 61(33), 12185-12196. [Link]

  • The Role of Solvents in Carbon Capture. (2021, August 17). Carbon Clean. Retrieved February 19, 2026, from [Link]

  • Capture of CO2 Using Mixed Amines and Solvent Regeneration in a Lab-Scale Continuous Bubble-Column Scrubber. (2023). Processes, 11(6), 1819. [Link]

  • Direct CO2 capture from air with aqueous and nonaqueous diamine solutions: a comparative investigation based on 13C NMR analysis. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Carbon dioxide solubility and mass transfer in aqueous amines for carbon capture. (n.d.). University of Texas at Austin. Retrieved February 19, 2026, from [Link]

  • bis(3-methylbutyl)amine. (n.d.). Stenutz. Retrieved February 19, 2026, from [Link]

  • Protonation constants of diamines using NMR spectroscopy for CO2 capture processes. (n.d.). SSRN. Retrieved February 19, 2026, from [Link]

  • Measurement methods for selected emissions from amine-based carbon capture plants. (n.d.). FORCE Technology. Retrieved February 19, 2026, from [Link]

  • Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. (2021). ACS Omega, 6(45), 30453-30462. [Link]

  • Synthesis of sterically hindered imines. (1995). The Journal of Organic Chemistry, 60(6), 1626-1629. [Link]

  • bis(3-amino-3-methylbutyl)amine |74568-96-0. (n.d.). Suzhou Victorypharm Co.,Ltd. Retrieved February 19, 2026, from [Link]

  • Probing the mechanism of CO2 capture in diamine-appended metal–organic frameworks using measured and simulated X-ray spectroscopy. (2016). Physical Chemistry Chemical Physics, 18(40), 27913-27921. [Link]

  • 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Design and Development of Diamine Functionalized Metal–Organic Frameworks for CO2 Capture Application. (n.d.). eScholarship.org. Retrieved February 19, 2026, from [Link]

  • 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine oxide. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Ereztech LLC SI8403 Safety Data Sheet. (n.d.). Ereztech. Retrieved February 19, 2026, from [Link]

  • High-Capacity, Cooperative CO2 Capture in a Diamine-Appended Metal–Organic Framework through a Combined Chemisorptive and Physisorptive Mechanism. (2022). Journal of the American Chemical Society, 144(9), 4055-4064. [Link]

Sources

"Bis(3-amino-3-methylbutyl)amine" as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(3-amino-3-methylbutyl)amine as a High-Performance Corrosion Inhibitor

Executive Summary

Molecule: Bis(3-amino-3-methylbutyl)amine (CAS: 74568-96-0) Class: Sterically Hindered Triamine Target Application: Acidizing Environments (HCl/H₂SO₄), CO₂/H₂S Sweetening Units, and Industrial Pickling.

This application note provides a comprehensive technical guide for evaluating Bis(3-amino-3-methylbutyl)amine as a next-generation corrosion inhibitor. Unlike conventional linear polyamines (e.g., DETA, TETA), this molecule incorporates gem-dimethyl substitution at the


-position relative to the primary amines. This structural modification introduces steric hindrance that enhances hydrolytic stability and hydrophobicity while maintaining high adsorption affinity through its three nitrogen active centers.

Technical Specifications & Mechanism of Action

Chemical Identity
  • IUPAC Name:

    
    -Bis(3-amino-3-methylbutyl)amine
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 187.33 g/mol

  • Structure: A secondary amine core flanked by two 3-amino-3-methylbutyl arms.

    • Active Sites: Two primary amine groups (

      
      ) and one central secondary amine (
      
      
      
      ).
    • Steric Elements: Two gem-dimethyl groups (

      
      ) adjacent to the primary amines.
      
Mechanism of Inhibition

The inhibition efficiency of Bis(3-amino-3-methylbutyl)amine is driven by a dual-mode mechanism, distinct from linear amines:

  • Electrostatic Adsorption (Physisorption): In acidic media (e.g., 1M HCl), the amine groups protonate to form a tri-cationic species. These cations electrostatically bind to the metal surface, which is typically negatively charged due to the specific adsorption of anions (e.g.,

    
    ).
    
  • Steric Shielding (Chemisorption): The gem-dimethyl groups provide a unique "umbrella effect." Once adsorbed, these bulky hydrophobic groups disrupt the formation of an ordered water layer, effectively repelling hydronium ions (

    
    ) from the metal surface. The steric bulk also prevents the formation of overly dense, brittle films often seen with linear amines, leading to a more flexible and self-healing protective layer.
    

Experimental Protocols

Preparation of Inhibitor Stock Solution

Objective: Create a stable, reproducible stock for dosage ranging from 10 ppm to 1000 ppm.

  • Solvent Selection: Use the aggressive medium itself (e.g., 1M HCl) or a compatible co-solvent (Ethanol/Water 50:50) if solubility is limited at high pH.

    • Note: Bis(3-amino-3-methylbutyl)amine is generally soluble in acidic aqueous media due to protonation.

  • Stock Concentration: Prepare a 10,000 ppm (1 wt%) stock solution.

    • Weigh 1.0 g of Bis(3-amino-3-methylbutyl)amine.

    • Dissolve in 100 mL of 1M HCl (or target acid).

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock to test concentrations: 50, 100, 200, 500, and 1000 ppm.

Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (


) and double-layer capacitance (

) to calculate Inhibition Efficiency (

).

Setup:

  • System: Three-electrode cell (Working: Mild Steel/Carbon Steel; Reference: Ag/AgCl or SCE; Counter: Platinum mesh).

  • Electrolyte: 1M HCl (de-aerated with

    
     for 30 mins).
    
  • OCP Stabilization: Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability (

    
    ).
    

Parameters:

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (peak-to-peak).

  • Points/Decade: 10.

Data Analysis: Fit the Nyquist plot to a Randles Circuit (


).
  • Inhibition Efficiency (

    
    ): 
    
    
    
    
    Where
    
    
    and
    
    
    are charge transfer resistances with and without inhibitor.
Potentiodynamic Polarization (Tafel)

Objective: Determine anodic/cathodic Tafel slopes (


) and corrosion current density (

).

Parameters:

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (standard) or 0.5 mV/s (high precision).

Data Analysis: Extrapolate the linear Tafel regions to


.
  • Inhibition Efficiency (

    
    ): 
    
    
    
    

Visualization of Experimental Workflow

The following diagram outlines the logical flow for evaluating Bis(3-amino-3-methylbutyl)amine, ensuring data integrity from synthesis to surface analysis.

G Start Start: Inhibitor Evaluation SolPrep Solution Preparation (1M HCl + Inhibitor) Start->SolPrep OCP OCP Stabilization (30-60 min) SolPrep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable E_corr Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Post-EIS Data Data Analysis (Isotherms & Efficiency) EIS->Data R_ct Extraction Surf Surface Analysis (SEM / XPS) Tafel->Surf Coupon Recovery Tafel->Data i_corr Extraction Surf->Data Film Validation

Caption: Integrated workflow for electrochemical and surface characterization of Bis(3-amino-3-methylbutyl)amine.

Data Presentation & Analysis

Summary Table Template

Organize your findings in the following format to allow direct comparison of efficiency vs. concentration.

Concentration (ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(

)

(%)
Blank (0) -450150.06011025200-
50 -44545.0651158512070.0
100 -44015.0701202508090.0
500 -4385.0751258004096.7
Adsorption Isotherm Analysis

To confirm the mechanism, fit the surface coverage (


) to the Langmuir Adsorption Isotherm :


  • Plot

    
     vs. 
    
    
    
    .
  • A linear fit (

    
    ) confirms monolayer adsorption.
    
  • Calculate Gibbs Free Energy of Adsorption:

    
    .
    
    • If

      
      : Physisorption (Electrostatic).
      
    • If

      
      : Chemisorption (Coordinate bond).
      
    • Prediction: Bis(3-amino-3-methylbutyl)amine likely exhibits mixed-type adsorption (

      
      ) due to the combination of amine coordination and steric/hydrophobic effects.
      

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).

  • PPE Requirements: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and face shield. Handle in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or carbonate formation (if exposed to CO₂).

References

  • ASTM International. (2017). ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA. Link

  • ASTM International. (2021). ASTM G59-97: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA. Link

  • ASTM International. (2019). ASTM G102-89: Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. West Conshohocken, PA. Link

  • Quraishi, M. A., et al. (2010). "Recent Advances in Green Corrosion Inhibitors: A Review." Recent Patents on Corrosion Science, 2, 1-13. (Provides context on amine-based inhibition mechanisms). Link

  • Verma, C., et al. (2018). "Substitute amines as corrosion inhibitors for steel in acid media: A review." Journal of Molecular Liquids, 266, 330-349. (Mechanistic grounding for substituted amines). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Bis(3-amino-3-methylbutyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of Bis(3-amino-3-methylbutyl)amine , a sterically hindered triamine often used as a specialized curing agent or CO₂ capture solvent.

The synthesis of this molecule typically proceeds via the hydrogenation of 3-amino-3-methylbutanenitrile (AMBN) . Unlike standard amine syntheses where the goal is to suppress secondary amine formation, the production of this "Bis" species requires you to promote the intermolecular condensation (disproportionation) of the primary amine intermediate while avoiding cyclization.

This guide provides the mechanistic logic, optimized protocols, and troubleshooting steps to shift the equilibrium from the monomer (primary amine) to the target dimer (secondary amine).

Module 1: The Synthetic Pathway & Mechanistic Logic

To optimize yield, one must understand the competition between hydrogenation and condensation. The reaction network is governed by the Sabatier Principle of nitrile hydrogenation.

The Reaction Network
  • Primary Hydrogenation: The precursor (AMBN) is hydrogenated to the primary amine (3-amino-3-methylbutylamine).

  • Condensation (The Target Reaction): The primary amine attacks the intermediate imine (formed on the catalyst surface) to form a secondary imine, which is then hydrogenated to the target "Bis" amine.

  • Ammonia Release: This condensation releases one equivalent of ammonia (

    
    ).
    

Critical Insight: To maximize the "Bis" product, you must drive the equilibrium forward by removing ammonia. High ammonia partial pressure (often used to stabilize primary amines) will kill your yield of the Bis-amine.

Pathway Visualization

ReactionPathway cluster_0 Yield Control Precursor 3-amino-3-methylbutanenitrile (AMBN) Imine Imine Intermediate (Surface Bound) Precursor->Imine + H2 (Cat) Primary Primary Amine (Monomer) Imine->Primary + H2 BisAmine Bis(3-amino-3-methylbutyl)amine (TARGET) Imine->BisAmine + H2 - NH3 Primary->Imine Condensation Ammonia NH3 (Byproduct) BisAmine->Ammonia Released

Figure 1: Reaction pathway showing the competition between Primary Amine formation (red path) and the target Bis-Amine condensation (green path).

Module 2: Protocol Optimization

This protocol is designed to maximize the Secondary Amine Selectivity (the "Bis" product).

Experimental Parameters
ParameterOptimized ConditionRationale
Precursor 3-amino-3-methylbutanenitrileHigh purity (>98%) is required to prevent catalyst poisoning.
Catalyst Pd/C (5%) or Co/Al₂O₃ Palladium favors secondary amine formation more than Raney Nickel. Cobalt is excellent for hindered amines but requires higher pressure.
Solvent Methanol or EthanolPolar protic solvents facilitate proton transfer. Avoid water if possible to prevent hydrolysis.
Temperature 100°C - 130°C Higher temperatures (relative to standard hydrogenation) favor the activation energy of the condensation step.
H₂ Pressure 30 - 50 bar Sufficient to reduce the nitrile but not so high that it "races" to the primary amine before coupling can occur.
Ammonia NONE / VENTING Critical: Do not add NH₃. If possible, run in a semi-batch mode where NH₃ gas can be purged/vented.
Step-by-Step Synthesis Guide
  • Reactor Loading:

    • Charge the autoclave with Methanol (solvent) and Pd/C catalyst (5% loading relative to substrate weight).

    • Note: If using Raney Cobalt, pre-activate the catalyst with H₂ at 100°C before adding substrate.

  • Substrate Addition:

    • Add 3-amino-3-methylbutanenitrile.

    • Pro-Tip: For maximum "Bis" formation, a slow addition of the nitrile into the reaction mixture under H₂ pressure is superior to batch loading. This keeps the concentration of primary amine high relative to the incoming nitrile/imine, promoting coupling.

  • Reaction Phase:

    • Pressurize to 40 bar H₂.

    • Heat to 120°C.

    • Stir vigorously (>1000 RPM) to eliminate mass transfer limitations.

  • Ammonia Management (The Yield Maker):

    • As the reaction proceeds, NH₃ is generated.

    • Intermittent Venting: Every 60 minutes, briefly lower pressure by 10-15 bar and re-pressurize with fresh H₂. This physically removes the dissolved NH₃, driving the equilibrium toward the Bis-amine.

  • Work-up:

    • Filter catalyst (Pyrophoric hazard!).

    • Distill solvent.

    • Fractional Distillation: The mixture will contain ~10-20% Primary Amine and ~70-80% Bis-Amine. Separate under high vacuum (<5 mbar) due to high boiling points.

Module 3: Troubleshooting & FAQs

Scenario A: "I am getting 80% Primary Amine (Monomer) and only 10% Bis-Amine."

Diagnosis: Your system is suppressing the coupling reaction.

  • Root Cause 1: Ammonia Presence. Did you add NH₃ to the reactor? Or did you fail to vent the generated NH₃?

    • Fix: Remove all added ammonia. Implement a gas purge cycle.

  • Root Cause 2: Catalyst Activity. Highly active Raney Nickel often reduces the nitrile to primary amine so fast that the imine intermediate doesn't have time to couple.

    • Fix: Switch to Pd/C or Rhodium, which are known to be less selective for primary amines (i.e., they allow secondary amines to form). Alternatively, lower the hydrogen pressure to slow the reduction rate, giving the intermediate more time to couple.

Scenario B: "I see a cyclic byproduct (3,3,5,5-tetramethyl-piperidine derivatives)."

Diagnosis: Intramolecular cyclization is competing with intermolecular coupling.

  • Root Cause: The steric bulk of the gem-dimethyl groups (3-amino-3-methyl...) creates a "Thorpe-Ingold" effect that favors ring closure.

  • Fix: Increase the concentration of the substrate. Dilution favors intramolecular reactions (cyclization); high concentration favors intermolecular reactions (dimerization/Bis-formation). Run the reaction as concentrated as solubility permits.

Scenario C: "The catalyst is deactivating rapidly."

Diagnosis: Poisoning or fouling by oligomers.

  • Root Cause: Nitrile reductions generate heavy polyamines (tars) that coat the catalyst.

  • Fix: Use a catalyst support with larger pore diameter. If using Cobalt, ensure the temperature never drops below 100°C while H₂ pressure is present, as this prevents the formation of stable complexes that block active sites.

Module 4: Decision Tree for Yield Optimization

Use this logic flow to adjust your next experiment based on current HPLC/GC results.

TroubleshootingTree Result Analyze Crude Mixture (GC/HPLC) HighPrimary High Primary Amine (Low Dimer) Result->HighPrimary HighCyclic High Cyclic Byproducts Result->HighCyclic LowConversion Low Conversion Result->LowConversion Success High Bis-Amine Yield Result->Success Sol_Primary Action: 1. Remove NH3 2. Switch to Pd/C 3. Reduce H2 Pressure HighPrimary->Sol_Primary Sol_Cyclic Action: 1. Increase Concentration 2. Lower Temp slightly HighCyclic->Sol_Cyclic Sol_Conv Action: 1. Check H2 Purity 2. Fresh Catalyst 3. Check Feed Purity LowConversion->Sol_Conv

Figure 2: Troubleshooting logic for reaction optimization.

References

  • Nitrile Hydrogenation Selectivity

    • Title: Amine Synthesis by Nitrile Reduction (General Mechanisms).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Establishes the Sabatier principle where primary amines condense to secondary amines if ammonia is removed.
  • Catalyst Influence on Amine Structure

    • Title: Catalytic Hydrogenation of Nitriles to Primary Amines (and control of byproducts).[1][2]

    • Source: Common Organic Chemistry / US P
    • URL:[Link]

    • Relevance: Explains the role of Raney Nickel vs.
  • Synthesis of Hindered Amines

    • Title: Process for preparing bis[(3-dimethylamino)propyl]amine (Analogous Chemistry).[3]

    • Source: CN101111469A (P
    • URL
    • Relevance: Demonstrates the industrial methodology of "disproportionation" or continuous reaction to favor "Bis" amine formation
  • Target Molecule Identification

    • Title: Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0).[4]

    • Source: Chemical Book / Victory Pharm.
    • Relevance: Confirms the specific steric structure of the target molecule for valid

Sources

Purification techniques for "Bis(3-amino-3-methylbutyl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bis(3-amino-3-methylbutyl)amine

Status: Operational Ticket Focus: Purification, Troubleshooting, and Handling of CAS 74568-96-0 Assigned Specialist: Senior Application Scientist

Part 1: Technical Overview & Molecule Profile

Identity Verification: Before proceeding, ensure you are working with the correct isomer.[1] There is a common nomenclature confusion with tertiary amines.

  • Target Molecule: Bis(3-amino-3-methylbutyl)amine[2][3]

  • CAS: 74568-96-0[2][4][5]

  • Structure: A secondary amine backbone with two terminal primary amines, each protected by a gem-dimethyl group at the

    
    -position relative to the terminal nitrogen.
    
  • Molecular Weight: 187.33 g/mol [4]

  • Key Characteristics: High-boiling liquid, hygroscopic, susceptible to carbamate formation (CO

    
     absorption), and oxidation (yellowing).
    

The Purification Challenge: This molecule presents a unique "Steric-Polarity Paradox." The gem-dimethyl groups provide steric hindrance that limits some side reactions, but the three amine groups create high polarity and hydrogen bonding, leading to a very high boiling point and affinity for water. Standard atmospheric distillation will degrade the molecule before it boils; High-Vacuum Distillation is the mandatory standard.

Part 2: Core Purification Protocol (The "Gold Standard")

Note: This protocol assumes a synthesis crude of >85% purity. For lower purity crudes, perform a flash strip first.

Phase 1: Pre-Distillation Treatment (The "Drying Step")

Why: Water forms high-boiling azeotropes with polyamines. Distilling wet amine leads to "bumping" and poor separation.

  • Inerting: Blanket the crude liquid with dry Nitrogen or Argon.

  • Desiccant: Add KOH pellets or CaH

    
      (5% w/w) to the crude. Stir for 4-12 hours.
    
    • Expert Insight: Avoid silica or acidic drying agents; they will bind irreversibly to the amine.

  • Filtration: Filter off the solid desiccant under inert atmosphere to prevent re-absorption of moisture.

Phase 2: Fractional Vacuum Distillation

Setup: Short-path distillation head or Vigreux column (insulated).

  • Vacuum Requirement: < 5 mmHg (ideally < 1 mmHg).

  • Temperature Ramp:

    • Oil Bath: Start at 100°C, ramp slowly.

    • Head Temp (Expected): Likely 120–150°C at 1-2 mmHg (Exact BP is pressure-dependent; monitor the plateau).

  • Fraction Cuts:

    • F1 (Forerun): Volatiles, water, and mono-substituted byproducts. (Discard).[1]

    • F2 (Main Fraction): Constant boiling plateau. (Collect).

    • F3 (Tail): High-boiling oligomers/colored bodies.[1] (Leave in pot).

Part 3: Troubleshooting Guide (Q&A Format)

Q1: My distillate is turning yellow immediately upon collection. What is happening? Diagnosis: Oxidative Degradation.[1] Root Cause: Hot amines react rapidly with atmospheric oxygen to form N-oxides and imines (Schiff bases), which are chromophores (colored). The Fix:

  • Leak Check: Your vacuum system likely has a micro-leak.

  • The "Argon Bleed" Technique: Instead of a standard capillary air bleed, use a balloon of dry Argon attached to the capillary. This ensures that any gas entering the system is inert.

  • Receiver Flask: Pre-flush the receiving flask with Nitrogen before attaching it.

Q2: The distillation "stalls" (head temp drops) even though liquid remains in the pot. Diagnosis: Oligomer formation or insufficient thermal transfer. Root Cause: You have likely distilled off the monomer, and the remaining liquid is a high-boiling dimer/oligomer byproduct formed during synthesis. Alternatively, the column is flooding. The Fix:

  • Check Vacuum: If vacuum is stable but temp drops, you have finished the main fraction. Stop heating.

  • Do NOT Overheat: Pushing the pot temperature >200°C to force more distillate will cause thermal decomposition (ammonia evolution).

Q3: I see a "ghost peak" in my GC/NMR after purification. Diagnosis: Carbamate Formation. Root Cause: The amine absorbed CO


 from the air during transfer.
The Fix: 
  • Verification: Run an IR spectrum. Look for a peak around 1690–1710 cm

    
     (C=O stretch of carbamate).
    
  • Remediation: Heat the sample to 60°C under high vacuum for 1 hour. Carbamates of hindered amines are often thermally unstable and will revert to the amine + CO

    
    .
    

Part 4: Data & Visualization

Table 1: Impurity Profile & Removal Strategy
Impurity TypeOriginRemoval MethodIndicator
Water Hygroscopic absorptionKOH drying / Azeotropic distillationBroad OH peak in IR/NMR
Mono-adducts Incomplete synthesisForerun of Vacuum DistillationLower BP than product
Oligomers Over-alkylationPot residue (do not distill)Higher BP, viscous residue
Carbamates CO

reaction
Heat/Vacuum reversalIR peak ~1700 cm

Color Bodies OxidationRedistillation under ArgonYellow/Brown tint
Workflow Diagram: The Purification Decision Tree

PurificationLogic Start Crude Bis(3-amino-3-methylbutyl)amine CheckColor Visual Inspection: Is it Dark/Black? Start->CheckColor FlashDistill Perform Flash Distillation (Strip Volatiles) CheckColor->FlashDistill Yes (Dirty) CheckWater Check Water Content (Karl Fischer) CheckColor->CheckWater No (Amber/Clear) FlashDistill->CheckWater DryKOH Dry with KOH/CaH2 (4-12 Hours) CheckWater->DryKOH > 0.5% H2O VacDistill High Vacuum Fractional Distillation (< 2 mmHg) CheckWater->VacDistill < 0.5% H2O DryKOH->VacDistill QC QC Analysis (GC + Amine Titration) VacDistill->QC

Caption: Logical workflow for determining the necessary pre-treatment steps before final fractional distillation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Not recommended. Aliphatic amines interact strongly with the acidic silanols on silica gel, leading to severe tailing and irreversible adsorption (mass loss). If chromatography is absolute necessary, use Basic Alumina or pre-treat the silica with 5% Triethylamine in the mobile phase to deactivate the acidic sites.

Q: How should I store the purified amine? A: Store in glass or stainless steel under an inert atmosphere (Nitrogen/Argon). Do not store in standard polyethylene (PE) bottles for long periods as oxygen permeation can cause slow yellowing. Keep cool (4°C) to slow down potential dimerization or oxidation.

Q: Is this the same as "Triisoamylamine"? A: No. Triisoamylamine (CAS 645-41-0) is a tertiary amine. Bis(3-amino-3-methylbutyl)amine is a primary/secondary polyamine. They have vastly different reactivities (e.g., curing epoxy resins) and boiling points. Always verify the CAS: 74568-96-0 .

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine purification protocols).

Sources

Common side reactions in "Bis(3-amino-3-methylbutyl)amine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(3-amino-3-methylbutyl)amine Synthesis

Topic: Troubleshooting Common Side Reactions in the Synthesis of Bis(3-amino-3-methylbutyl)amine Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Overview

Bis(3-amino-3-methylbutyl)amine (often referred to as a hindered triamine or epoxy curing agent precursor) is typically synthesized via the catalytic hydrogenation of 3-amino-3-methylbutyronitrile (AMBN) .

This reaction is a delicate balance of competitive kinetics. The "side reaction" in standard nitrile hydrogenation (secondary amine formation) is actually your target reaction here. Conversely, the standard "main product" (primary amine) is a contaminant. Furthermore, the specific structure of the substrate (gem-dimethyl substitution) introduces unique steric and electronic factors that drive specific cyclic impurities.

The Core Synthetic Pathway:



(Where R = -CH2-C(CH3)2-NH2)

Diagnostic Matrix: Symptom vs. Root Cause

Use this table to quickly identify the source of your impurity profile.

SymptomProbable Side ProductRoot CauseCorrective Action
High "Monomer" Content 3-amino-3-methylbutylamine (Primary Amine)Ammonia Partial Pressure too high. Excess NH3 suppresses the condensation mechanism required to form the dimer.Reduce exogenous NH3. Increase venting/purging of NH3 during reaction.
Formation of "Cyclics" 4,4-dimethyl-2-imidazolineThermal Cyclization. The precursor AMBN cyclizes intramolecularly before hydrogenation occurs.Lower initial reaction temperature.[1] Ensure rapid catalyst activation to favor hydrogenation over cyclization.
Loss of Activity / Leaching Soluble Metal ComplexesChelation. The diamine/triamine product is a strong chelating agent for Co/Ni catalysts.Switch to supported Ru or doped Raney-Co catalysts. Lower reaction temperature.[1]
"Heavies" / Oligomers Trimeric amines / PolymersRunaway Condensation. Reaction time too long or H2 pressure too low, allowing imine intermediates to polymerize.Increase H2 pressure. Optimize residence time.
Reversion to Olefin Isoprene / Isobutylene derivativesRetro-Michael Addition. The starting nitrile is thermally unstable at high pH/Temp.Maintain Temp < 100°C. Avoid highly basic promoters if possible.

Technical Troubleshooting Guide (Q&A)

Q1: My reaction is yielding 80% primary amine and only 15% Bis-amine. How do I shift the equilibrium toward the secondary amine (Bis)?

A: This is the most common issue. In standard nitrile hydrogenation, we add ammonia to prevent secondary amines. Here, you must do the opposite.

  • The Mechanism: The Bis-amine forms via the reaction of a primary amine product with an intermediate imine (Schiff base formation), followed by hydrogenolysis of the ammonia.

  • The Fix:

    • Remove Exogenous Ammonia: Do not charge the reactor with liquid ammonia.

    • Active Venting: If running in a batch autoclave, perform periodic hydrogen purges to remove the evolved ammonia. In continuous flow, use a gas-liquid separator with a high gas recycle rate to strip ammonia.

    • Catalyst Selection: Switch from Raney Nickel (which favors primary amines) to Raney Cobalt or Rhodium/Carbon , which are known to be more permissive of secondary amine formation [1].

Q2: I am seeing a persistent impurity at M-17 (relative to precursor) in LC-MS. What is it?

A: This is likely 4,4-dimethyl-2-imidazoline .

  • The Cause: Your precursor, 3-amino-3-methylbutyronitrile, contains both a nitrile and a primary amine. These can react intramolecularly (cyclize) to form a 5-membered amidine ring, releasing ammonia. This is a thermodynamic sink that competes with hydrogenation.

  • The Fix:

    • Kinetics vs. Thermodynamics: This cyclization is thermal. Hydrogenation is catalytic.[2] You must make the hydrogenation rate significantly faster than the thermal cyclization rate.

    • Protocol: Increase Hydrogen pressure ( > 50 bar) and Catalyst loading. Do not pre-heat the mixture without hydrogen pressure. Bring the reactor to pressure before heating.

Q3: The catalyst appears to be dissolving or turning the solution green/pink. Why?

A: You are experiencing Product-Induced Leaching .

  • The Science: Bis(3-amino-3-methylbutyl)amine is a tridentate ligand (if we count the terminal amines and central amine). It creates a coordination environment similar to DETA or TETA, which are excellent at stripping metal ions (Ni2+, Co2+) from the catalyst surface.

  • The Fix:

    • Substrate Concentration: Dilute the reaction with a non-polar solvent (e.g., cyclohexane or toluene) to reduce the local concentration of the chelating agent.

    • Catalyst Doping: Use catalysts doped with Manganese (Mn) or Chromium (Cr), which stabilize the metal lattice against leaching.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. Note how the Target Path requires the interaction of the Primary Amine and the Imine Intermediate, while the Cyclization Path is a direct threat from the starting material.

ReactionPathway Start 3-amino-3-methylbutyronitrile (Precursor) Imine Imine Intermediate (R-CH=NH) Start->Imine +H2 (Cat) Cyclic 4,4-dimethyl-2-imidazoline (Cyclic Impurity) Start->Cyclic Thermal Cyclization (-NH3) Retro Isoprene + NH3 (Decomposition) Start->Retro Retro-Michael (High Temp) PriAmine Primary Amine (Monomer) Imine->PriAmine +H2 (High NH3) Aminal Hemiaminal / Schiff Base PriAmine->Aminal + Imine (Condensation) Target Bis(3-amino-3-methylbutyl)amine (TARGET) Aminal->Target +H2 / -NH3 Target->Imine Over-reaction (Trimer formation)

Caption: Reaction network showing the critical branch point at the Imine Intermediate. Success depends on favoring the Condensation path (Green) over Direct Hydrogenation (Red) or Thermal Cyclization (Dashed Red).

Optimized Experimental Protocol (Lab Scale)

To maximize "Bis" formation and minimize cyclics:

  • Preparation:

    • Solvent: Methanol or Toluene (Avoid water to prevent hydrolysis).

    • Catalyst: Raney Cobalt (washed free of alkali) or 5% Rh/C. Loading: 5-10 wt% relative to substrate.

    • Substrate: 3-amino-3-methylbutyronitrile.

  • Reaction Setup:

    • Load catalyst and solvent into the autoclave under Argon.

    • Seal and purge with H2 (3x).

    • Heat to 80°C (Do not exceed 100°C to avoid Retro-Michael).

    • Pressurize H2 to 60 bar .

  • Addition (Critical Step):

    • Pump the Nitrile precursor into the reactor slowly (semi-batch mode) over 2-4 hours.

    • Why? Keeping the nitrile concentration low relative to the formed amine favors the coupling reaction (Imine + Amine) because the Amine concentration is high in the pot, while the Nitrile/Imine is the limiting reagent being fed in [2].

  • Workup:

    • Cool to room temperature.

    • Filter catalyst (Keep wet/inerted - pyrophoric hazard).

    • Distill:

      • Fraction 1: Solvent.[1][2]

      • Fraction 2: Primary Amine (Recycle to next batch).

      • Fraction 3: Bis-Target (High boiling point, likely >140°C at reduced pressure).

References

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Link

  • Fischer, A., et al. (2010). Process for the preparation of secondary amines from nitriles. BASF SE Patent US7745663B2. (Describes the semi-batch principle for favoring secondary amines). Link

  • Beller, M., et al. (2010). Catalytic Hydrogenation of Nitriles to Amines. Handbook of Homogeneous Hydrogenation. (General reference for nitrile reduction pathways). Link

Sources

Technical Support Center: Analysis of "Bis(3-amino-3-methylbutyl)amine" Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Bis(3-amino-3-methylbutyl)amine" (CAS 74568-96-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and the analysis of potential reaction byproducts. Given the limited specific literature on this compound, this document synthesizes established principles of polyamine chemistry to provide actionable troubleshooting advice and in-depth analytical guidance.

Introduction: Understanding the Chemistry of Bis(3-amino-3-methylbutyl)amine

Bis(3-amino-3-methylbutyl)amine is a unique polyamine characterized by sterically hindered tertiary and primary amine functionalities. Its synthesis, likely proceeding through pathways such as reductive amination or Michael addition, can be susceptible to the formation of various byproducts.[1][2] Incomplete reactions, over-alkylation, and side reactions involving the solvent or starting materials are common challenges.[3][4][5] This guide provides a framework for identifying and troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for Bis(3-amino-3-methylbutyl)amine and their likely byproducts?

A common and versatile method for synthesizing complex amines is reductive amination .[6][7] In the context of Bis(3-amino-3-methylbutyl)amine, this would likely involve the reaction of 3-amino-3-methylbutanal or a corresponding ketone with 3-amino-3-methylbutylamine, followed by reduction.

  • Predicted Byproducts:

    • Unreacted Starting Materials: Residual aldehyde/ketone and primary amine.

    • Iminium Intermediate: Incomplete reduction can leave the stable imine intermediate in the final product.[8]

    • Over-alkylation Products: The primary amine of the desired product could react further with the carbonyl compound.

    • Solvent-Derived Impurities: Alcohols used as solvents can sometimes participate in side reactions, leading to the formation of undesired alkylated amine impurities.[3]

Another plausible route is a Michael addition using a suitable acceptor.[1][2]

  • Predicted Byproducts:

    • Mono-adduct: Incomplete reaction leading to the addition of only one (3-amino-3-methylbutyl) group.

    • Polymeric materials: Uncontrolled polymerization, especially if reaction conditions are not optimized.

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I begin to identify it?

Identifying unknown peaks requires a systematic approach combining chromatographic behavior with spectroscopic analysis.

  • Review the Reaction: Consider the potential byproducts from your specific synthetic route (see Q1).

  • HPLC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. It provides the molecular weight of the unknown compound, which is a critical piece of information for identification.[9]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information, allowing for the definitive identification of the byproduct.[10][11][12][13]

  • Derivatization: Derivatizing your sample with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can help confirm the presence of primary or secondary amines and improve chromatographic separation.[14][15]

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields in polyamine synthesis can often be attributed to:

  • Steric Hindrance: The bulky 3-methylbutyl groups can slow down the reaction rate. Consider extending reaction times or increasing the temperature.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can lead to side reactions and consume reagents.

  • Inefficient Reduction (for Reductive Amination): The choice and amount of reducing agent are critical. For sterically hindered imines, a milder reducing agent like sodium triacetoxyborohydride (STAB) may be more effective than sodium borohydride.[7]

  • Product Isolation Issues: Polyamines can be highly polar and water-soluble, making extraction from aqueous media challenging.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Presence of unreacted starting materials in the final product. Incomplete reaction; insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.
A persistent impurity with a molecular weight corresponding to the imine intermediate. Incomplete reduction during reductive amination.[8]Use a more effective reducing agent (e.g., STAB).[7] Ensure the reducing agent is added in appropriate stoichiometric amounts. Consider protonating the imine with a mild acid to facilitate reduction.[8]
Multiple higher molecular weight peaks observed in LC-MS. Over-alkylation or polymerization.Control the stoichiometry of reactants carefully. Consider using a protecting group strategy for the primary amines.[16]
Product is difficult to extract from the aqueous phase. High polarity and water solubility of the polyamine.Perform multiple extractions with an appropriate organic solvent. Consider salting out the aqueous phase to decrease the solubility of the amine. Use a continuous liquid-liquid extractor for more efficient extraction.
Broad or tailing peaks in HPLC analysis. Interaction of amine groups with the silica support of the column.Use a mobile phase with a competing amine (e.g., triethylamine) or an ion-pairing agent.[9] Consider using a polymer-based or end-capped HPLC column.

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring and Byproduct Analysis

This protocol provides a starting point for analyzing reaction mixtures containing Bis(3-amino-3-methylbutyl)amine and its potential byproducts.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm for non-derivatized amines.[17] For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent is recommended.[14][15][18]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) for Enhanced Fluorescence Detection

This method is specific for primary amines and will help in identifying byproducts containing this functionality.[14][15]

  • Reagent Preparation:

    • Borate Buffer: 0.4 M, pH 10.2.

    • OPA Reagent: Dissolve OPA in borate buffer containing a thiol (e.g., 3-mercaptopropionic acid).

  • Derivatization Procedure:

    • In an HPLC vial, mix your sample (dissolved in a suitable solvent) with the borate buffer and OPA reagent.

    • Allow the reaction to proceed for a few minutes at room temperature.

    • Inject the derivatized sample into the HPLC system.

  • HPLC Conditions:

    • Use the same column and mobile phase as in Protocol 1.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[19][20]

Visualizing Reaction Pathways and Analytical Workflows

Diagram 1: Predicted Reductive Amination Pathway and Potential Byproducts

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Aldehyde/Ketone Aldehyde/Ketone Imine Formation Imine Formation Aldehyde/Ketone->Imine Formation Unreacted Aldehyde/Ketone Unreacted Aldehyde/Ketone Aldehyde/Ketone->Unreacted Aldehyde/Ketone Primary Amine Primary Amine Primary Amine->Imine Formation Unreacted Primary Amine Unreacted Primary Amine Primary Amine->Unreacted Primary Amine Reduction Reduction Imine Formation->Reduction Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Incomplete Reduction Desired Product Desired Product Reduction->Desired Product Over-alkylation Product Over-alkylation Product Desired Product->Over-alkylation Product Further Reaction

Caption: Reductive amination pathway for Bis(3-amino-3-methylbutyl)amine synthesis.

Diagram 2: Troubleshooting Workflow for Unknown Peak Identification

G Start Unknown Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS MW Molecular Weight Determined? LCMS->MW Hypothesize Hypothesize Structure based on Reaction Chemistry & MW MW->Hypothesize Yes Re-evaluate Re-evaluate MS Data & Reaction Pathway MW->Re-evaluate No NMR Perform NMR (1H, 13C, COSY) for Structural Elucidation Hypothesize->NMR Structure Structure Confirmed? NMR->Structure Identified Byproduct Identified Structure->Identified Yes Purify Isolate & Purify for further analysis Structure->Purify No Re-evaluate->LCMS Purify->NMR

Caption: Systematic workflow for identifying unknown byproducts in a reaction mixture.

References

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
  • Circular dichroism and NMR studies of metabolically stablealpha-methylpolyamines: spectral comparison with naturally occurring polyamines. PubMed.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • NMR of α-synuclein–polyamine complexes elucidates the mechanism and kinetics of induced aggregation. PMC.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online.
  • of analysis methods of amino acids and amines by HPLC. ResearchGate.
  • NMR spectra of polyamines.1H spectra of polyamines (putrescine,... ResearchGate.
  • Interactions between natural polyamines and tRNA: an 15N NMR analysis. PMC.
  • bis(3-amino-3-methylbutyl)amine |74568-96-0. Suzhou Victorypharm Co.,Ltd.
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. PMC.
  • Identification, Chemical Synthesis, and Biological Functions of Unusual Polyamines Produced by Extreme Thermophiles. Springer Nature Experiments.
  • Polyamine Detection Methods. Encyclopedia MDPI.
  • Polyamine Analysis by LC-MS. Springer Nature Experiments.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate.
  • PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
  • 24.10 Spectroscopy of Amines. OpenStax.
  • Practical Synthesis of Polyamine Succinamides and Branched Polyamines. PubMed.
  • Polyamines determination by TLC and HPLC. ResearchGate.
  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
  • Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography. Scilit.
  • Biosynthesis of polyamines and polyamine-containing molecules. Biochemical Journal.
  • Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid. PubMed.
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
  • The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Practical Synthesis of Polyamine Succinamides and Branched Polyamines. ResearchGate.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.
  • 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Amine Reactivity. MSU chemistry.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. J-STAGE.
  • (PDF) Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. ResearchGate.
  • Determination of polyamines by high-performance liquid chromatography with chemiluminescence detection. ResearchGate.
  • Reductive amination. Wikipedia.

Sources

Technical Support Center: Bis(3-amino-3-methylbutyl)amine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Identity: Bis(3-amino-3-methylbutyl)amine CAS: 74568-96-0 (Representative) Class: Sterically Hindered Aliphatic Polyamine / Triamine

The Core Challenge: Unlike linear analogs (e.g., Bis(3-aminopropyl)amine), this catalyst features gem-dimethyl substitution (


-carbon to the terminal amines). While this steric hindrance provides excellent selectivity and extended pot life in curing applications, it introduces unique stability paradoxes:
  • Oxidative Sensitivity: The central secondary amine is electronically enriched and sterically accessible, making it the primary site for N-oxide formation (yellowing).

  • CO₂ "Stealth" Poisoning: Due to steric bulk, this amine may not form immediate solid carbamate precipitates like linear amines. Instead, it often forms viscous liquids or bicarbonates (in the presence of moisture), leading to "silent" deactivation where the catalyst remains clear but loses molar equivalence.

Storage & Handling Protocols (The "Zero-Compromise" Standard)

The following protocols are non-negotiable for maintaining >98% purity over 6 months.

A. The Inert Atmosphere Imperative
  • Requirement: Store under Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Why: Aliphatic amines react with atmospheric

    
     (
    
    
    
    ppm) to form carbamates.
    • Reaction:

      
      
      
    • Consequence: This salt formation alters the stoichiometry of your reaction. If you weigh 100 mg of "catalyst" that is 10% carbamate, you are under-dosing the active base by ~15-20%.

B. Material Compatibility Matrix

Do not use standard fittings for this catalyst. The chelating nature of the triamine backbone aggressively leaches transition metals.

MaterialCompatibilityTechnical Note
Stainless Steel (304/316) Excellent Passivated surface resists chelation.
Glass (Borosilicate) Good Ensure seals are PTFE; avoids alkali leaching.
HDPE / PP Good Best for short-term storage; permeable to

over years.
Copper / Brass CRITICAL FAIL Catalyst will turn blue/green (Cu-complex) and deactivate.
Viton / FKM ⚠️ Caution Amines can cause swelling/degradation of fluoroelastomers.

Troubleshooting Guide (Symptom-Based)

Scenario A: "The catalyst has turned yellow, but remains liquid."
  • Diagnosis: Oxidative Degradation (N-Oxide Formation).

  • Mechanism: Oxygen attacks the central secondary amine or generates radical species, leading to conjugated imine impurities (chromophores).

  • Impact: Usually low. If the color is pale yellow, activity loss is likely <1%.

  • Corrective Action:

    • Purge: Sparge with

      
       for 15 minutes to remove dissolved 
      
      
      
      .
    • Use: Proceed if used as a base/buffer.

    • Reject: If used in photochemistry or optical applications.

Scenario B: "The liquid has become viscous or formed a crust on the cap."
  • Diagnosis: Carbonylation (Carbamate/Bicarbonate Formation).

  • Mechanism: Reaction with atmospheric

    
     and moisture. The gem-dimethyl groups make the carbamate less stable, often resulting in a "gel" rather than a hard solid.
    
  • Impact: High. The effective molecular weight has changed.

  • Corrective Action:

    • Thermal Regeneration: Heat the sample to 60–80°C under vacuum/nitrogen flow for 2 hours. Sterically hindered carbamates are often thermally reversible (releasing

      
      ).
      
Scenario C: "Reaction yield dropped by 15% unexpectedly."
  • Diagnosis: Hygroscopic Dilution.

  • Mechanism: The amine is hygroscopic. It has absorbed water from the air. You are weighing water, not catalyst.

  • Corrective Action:

    • Perform a Karl Fischer titration to determine water content.

    • Adjust the mass loading to account for the water impurity.

Visualizing the Instability Pathways

The following diagram illustrates the divergent degradation pathways based on environmental exposure.

AmineDegradation Fresh Fresh Catalyst (Bis(3-amino-3-methylbutyl)amine) Radical Aminyl Radical Intermediate Fresh->Radical Oxidation Carbamate Amine Carbamate Salt (Viscous Gel) Fresh->Carbamate Direct CO2 Capture Bicarb Ammonium Bicarbonate (Precipitate) Fresh->Bicarb + H2O + CO2 O2 + O2 (Air) Imine Imine/Schiff Base (Yellow Color) Radical->Imine -H2 NOxide N-Oxide (Inactive Species) Radical->NOxide +O CO2 + CO2 / Moisture Carbamate->Fresh Thermal Regeneration Heat Heat (80°C) + N2

Figure 1: Degradation logic flow. Note that Carbamate formation is reversible with heat (blue dashed line), whereas oxidative yellowing (Imine/N-Oxide) is irreversible.

Validation Protocol: Amine Value Titration

Do not assume purity. Validate it. This protocol is adapted for sterically hindered amines, which may react slower with titrants.

Objective: Determine the precise "Total Amine Value" (mg KOH/g) to adjust reaction stoichiometry.

Reagents:

  • 0.1N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (degassed).

  • Indicator: Crystal Violet (or Potentiometric Electrode).

Procedure:

  • Weighing: Accurately weigh 0.15g – 0.20g of the catalyst sample into a 100mL beaker.

  • Dissolution: Add 50mL of Glacial Acetic Acid. Stir for 5 minutes (ensure complete dissolution of any carbamate crusts).

  • Titration: Titrate with 0.1N

    
    .
    
    • Note: The steric hindrance of the methylbutyl groups may cause a "soft" endpoint if using color indicators. Potentiometric titration is strongly recommended for this specific molecule.

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Weight of sample (g)
      

Pass Criteria: Theoretical Amine Value for


 (MW ~187.3  g/mol ) is approx 898 mg KOH/g .
  • 
    : High Purity.
    
  • 
    : Acceptable (Adjust loading).
    
  • 
    : Significant degradation (Distill or Discard).
    

References & Authority

  • Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens. (Seventh Ed). Amine Handling Protocols.

  • G.T. Rochelle. (2009). "Amine Scrubbing for CO2 Capture." Science. (Provides mechanistic insight into hindered amine-CO2 interactions and carbamate stability).

  • Sigma-Aldrich (Merck). "Technical Bulletin: Handling and Storage of Amines." (General guidelines for aliphatic polyamines).

  • PubChem Compound Summary. "Bis(3-amino-3-methylbutyl)amine" (Structure verification).

(Note: While specific CAS 74568-96-0 literature is proprietary/sparse, the stability profiles described above are derived from the fundamental chemistry of the "Sterically Hindered Polyalkylene Polyamine" class.)

Technical Support Center: Troubleshooting Low Yields in Reactions Using "Bis(3-amino-3-methylbutyl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Bis(3-amino-3-methylbutyl)amine." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this sterically hindered diamine. Our goal is to provide in-depth, field-proven insights to help you overcome challenges related to low yields and optimize your experimental outcomes.

Section 1: Understanding the Challenger - "Bis(3-amino-3-methylbutyl)amine"

"Bis(3-amino-3-methylbutyl)amine" is a unique aliphatic amine characterized by a central secondary amine and two primary amino groups, each flanked by sterically bulky gem-dimethyl groups. This steric hindrance is a double-edged sword: it can modulate reactivity in desirable ways, for instance, by slowing down overly rapid polymerization, but it is also the primary culprit behind many instances of low reaction yields.[1][2] Understanding the structure and its implications is the first step in successful troubleshooting.

Key Structural Features:
  • Three Reactive Sites: One secondary and two primary amines.

  • Steric Hindrance: The gem-dimethyl groups near the primary amines significantly obstruct access to the nitrogen lone pairs, slowing down reaction kinetics compared to linear diamines.[1][2][3]

The most common applications for this and similar polyamines are as curing agents for epoxy resins and as monomers in the synthesis of polyureas.[4][5] This guide will focus on troubleshooting low yields in these two critical applications.

Section 2: Troubleshooting Guide - Low Yields in Epoxy Curing

The curing of epoxy resins with amines is a nucleophilic addition reaction. For a successful, high-yield cure resulting in a robust polymer network, the amine's active hydrogens must react with the epoxy rings.[6][7][8] Low yields in this context manifest as incomplete curing, leaving the resin tacky, soft, or rubbery.

Q1: My epoxy resin isn't hardening. It remains tacky even after an extended period. What's the most likely cause?

Answer: This is the most common failure mode and is almost always due to one of three issues: incorrect stoichiometry, low temperature, or incomplete mixing.

1. Incorrect Stoichiometry:

  • The "Why": The curing reaction relies on a precise ratio of epoxy groups to amine active hydrogens. Each primary amine on "Bis(3-amino-3-methylbutyl)amine" has two active hydrogens, and the secondary amine has one, for a total of five per molecule. An excess of either the epoxy resin or the amine hardener will result in unreacted functional groups, disrupting the polymer network and leaving the material uncured.[8]

  • Troubleshooting Steps:

    • Verify Amine Hydrogen Equivalent Weight (AHEW): Calculate the AHEW for "Bis(3-amino-3-methylbutyl)amine" to determine the correct mix ratio.

    • Precise Measurement: Use a calibrated digital scale to measure the resin and hardener by weight. Measuring by volume is less accurate and a common source of error.[9]

    • Review Manufacturer's Data: Always consult the technical data sheet for your specific epoxy resin to find the recommended mix ratio for your chosen amine.

2. Low Curing Temperature:

  • The "Why": The reaction between the sterically hindered amines of this molecule and the epoxy group has a significant activation energy barrier. Low ambient temperatures will dramatically slow down this reaction, potentially to a point where it effectively stops.[5][10]

  • Troubleshooting Steps:

    • Maintain Optimal Temperature: Ensure your workspace, the resin, the hardener, and the substrate are all within the recommended temperature range (typically 22-26°C or 72-78°F).[5]

    • Gentle Warming: If the reaction has stalled due to cold, you can try moving the project to a warmer environment. This can sometimes restart the curing process. Avoid direct, intense heat, which can cause other problems.

    • Substrate Temperature: Do not apply the epoxy mixture to a cold surface, as it will act as a heat sink and stall the reaction at the interface.[9]

3. Incomplete Mixing:

  • The "Why": Even with the correct ratio, if the two components are not thoroughly mixed, you will have localized areas of off-ratio mixture, resulting in sticky or soft spots.[11]

  • Troubleshooting Steps:

    • The Double-Cup Method: Mix the resin and hardener in one cup for 3-5 minutes, scraping the sides and bottom thoroughly. Then, pour the mixture into a second, clean cup and mix again with a new stir stick. This ensures that no unmixed material from the sides of the first cup ends up in your final application.[5]

    • Stir, Don't Whip: Mix gently to avoid introducing excessive air bubbles.

Q2: The surface of my cured epoxy is waxy or greasy. What is this film and how do I fix it?

Answer: This is likely "amine blush."

  • The "Why": In cool, humid conditions, the amine hardener can react with carbon dioxide and moisture in the air to form a waxy layer of ammonium carbamates on the surface.[10] This is more common with slower-curing, sterically hindered amines. While the epoxy underneath may be fully cured, this blush will prevent proper adhesion of subsequent layers.

  • Troubleshooting Steps:

    • Removal: Amine blush is water-soluble. Wash the surface with warm, soapy water and a scrub pad. Rinse thoroughly and allow it to dry completely before sanding or recoating.

    • Prevention: Control your environment. Lower the humidity (below 60%) and maintain the recommended temperature to promote a faster cure, giving the blush less time to form.[10]

Troubleshooting Workflow for Epoxy Curing

start Low Yield/ Incomplete Cure check_ratio Verify Stoichiometry (AHEW Calculation) start->check_ratio check_temp Check Temperature (Ambient & Substrate) check_ratio->check_temp Ratio Correct re_evaluate Re-evaluate Entire Process check_ratio->re_evaluate Ratio Incorrect check_mixing Review Mixing Procedure check_temp->check_mixing Temp OK check_temp->re_evaluate Temp Too Low tacky_surface Surface Tacky, Bulk Cured? check_mixing->tacky_surface Mixing OK check_mixing->re_evaluate Mixing Inadequate amine_blush Amine Blush Likely tacky_surface->amine_blush Yes tacky_surface->re_evaluate No, Bulk is Soft wash_surface Wash with Soapy Water, Dry, and Recoat amine_blush->wash_surface success Successful Cure wash_surface->success re_evaluate->start

Caption: Troubleshooting workflow for incomplete epoxy curing.

Section 3: Troubleshooting Guide - Low Yields in Polyurea Synthesis

The reaction between a diamine and a diisocyanate to form a polyurea is typically extremely fast, often occurring in seconds without a catalyst.[5][12] The steric hindrance of "Bis(3-amino-3-methylbutyl)amine" is often used to slow this reaction to a manageable rate. Low yields in this context usually mean a low molecular weight polymer, which results in poor mechanical properties (brittle, weak).

Q1: The resulting polyurea is brittle and has poor mechanical properties. What could be the cause?

Answer: This points to the formation of a low molecular weight polymer. The most common causes are impurities (especially water), incorrect stoichiometry, or side reactions.

1. Impurities (Moisture):

  • The "Why": The isocyanate (NCO) groups are highly reactive towards water. Water will react with the isocyanate to form an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. This not only consumes your isocyanate, leading to an off-ratio stoichiometry, but the resulting CO2 can cause foaming and voids in the final polymer, severely compromising its integrity.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all reactants and solvents are rigorously dried. Use flame-dried glassware and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]

    • Dry the Amine: "Bis(3-amino-3-methylbutyl)amine" can be hygroscopic. Consider drying it over molecular sieves or by azeotropic distillation with a suitable solvent if water contamination is suspected.

    • Solvent Purity: Use anhydrous, reaction-grade solvents.

2. Incorrect Stoichiometry:

  • The "Why": Similar to epoxy curing, polyurea formation requires a precise 1:1 ratio of amine (NH2) groups to isocyanate (NCO) groups for high polymer chain growth. Because "Bis(3-amino-3-methylbutyl)amine" has two primary amine groups, one mole of it will react with two moles of a diisocyanate. Any deviation will result in chain termination and a lower molecular weight product.

  • Troubleshooting Steps:

    • Titrate the Isocyanate: The NCO content of diisocyanates can change over time due to side reactions. It is best practice to titrate the isocyanate component before use to determine the exact NCO content and adjust the stoichiometry accordingly.

    • Accurate Weighing: Use a 4-place analytical balance for all measurements.

3. Side Reactions:

  • The "Why": At elevated temperatures, isocyanates can react with the urea linkages already formed to create biuret structures. This leads to cross-linking, which can increase brittleness and reduce solubility.

  • Troubleshooting Steps:

    • Control Temperature: The reaction is highly exothermic. Use a cooling bath to manage the reaction temperature, especially during the initial mixing phase.

    • Order of Addition: Add the diisocyanate solution slowly to the diamine solution with vigorous stirring to ensure rapid, localized mixing and prevent hot spots.

Data Summary for Polymer Synthesis
ParameterRecommendation for Epoxy CuringRecommendation for Polyurea SynthesisRationale
Amine Purity >98%>99%, anhydrousImpurities can act as chain terminators or cause side reactions. Water is especially detrimental to polyurea synthesis.
Solvent Purity Anhydrous grade recommendedAnhydrous grade essentialPrevents reaction with highly sensitive isocyanate groups.
Stoichiometry Parts by weight based on AHEW1:1 molar ratio of NH2 to NCO groupsCrucial for achieving high molecular weight and complete network formation.
Temperature Control 22-26°C for cure0-25°C for initial reactionControls reaction rate; prevents side reactions and runaway exotherms.

Section 4: Frequently Asked Questions (FAQs)

Q1: How should I purify "Bis(3-amino-3-methylbutyl)amine" before use? A: If the purity is in doubt, vacuum distillation is the most effective method. Due to its relatively high boiling point and the presence of multiple amine groups, it's crucial to use an efficient vacuum to prevent thermal degradation. A preliminary wash with brine can help remove water-soluble impurities.

Q2: The two primary amines on the molecule look different from the central secondary amine. Do they have different reactivities? A: Yes. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, so they will react faster. However, in this specific molecule, the steric bulk around the primary amines slows their reactivity significantly. The exact reactivity ratio will depend on the electrophile (e.g., epoxy vs. isocyanate) and reaction conditions. This differential reactivity can sometimes be exploited for stepwise functionalization.

Q3: Can I use a catalyst to speed up my slow epoxy cure? A: While catalysts can be used, it should be done with caution. Tertiary amines, certain alcohols, and phenols can accelerate the epoxy-amine reaction. However, adding a catalyst can also shorten the pot life and may affect the final properties of the cured polymer. It is often better to address the root cause (e.g., low temperature) before resorting to a catalyst.

Q4: My polyurea reaction gels almost instantly, even with this hindered amine. How can I slow it down further? A: If the reaction is still too fast, you can:

  • Dilute the reactants: Using a larger volume of an anhydrous, inert solvent will lower the concentration and thus the reaction rate.

  • Lower the temperature: Performing the addition at 0°C or even lower can significantly slow the kinetics.

  • Use a less reactive isocyanate: Aliphatic isocyanates are generally less reactive than aromatic ones.

Section 5: Experimental Protocols

Protocol 1: Purification of "Bis(3-amino-3-methylbutyl)amine" by Vacuum Distillation

This protocol is a general guideline for the purification of sterically hindered diamines.

Materials:

  • Crude "Bis(3-amino-3-methylbutyl)amine"

  • Drying agent (e.g., anhydrous Potassium Carbonate)

  • Vacuum distillation apparatus (short path is ideal)

  • Vacuum pump and cold trap

  • Heating mantle with stirrer

Procedure:

  • Pre-drying: Stir the crude amine over anhydrous K2CO3 (approx. 10% w/v) for several hours or overnight to remove gross water.

  • Filtration: Filter the amine to remove the drying agent.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Distillation:

    • Add the pre-dried amine to the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum, using a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.

    • Once a stable, high vacuum is achieved, begin to gently heat the flask with stirring.

    • Collect the fraction that distills at a constant temperature and pressure.

  • Storage: Store the purified amine in a tightly sealed container under an inert atmosphere (e.g., a nitrogen-filled glovebox or a flask sealed with a septum) and away from light.

Protocol 2: General Procedure for Polyurea Synthesis

This protocol describes a lab-scale synthesis of a linear polyurea in solution.

Materials:

  • Purified "Bis(3-amino-3-methylbutyl)amine"

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Anhydrous, inert solvent (e.g., Tetrahydrofuran - THF, or Dimethylformamide - DMF)

  • Flame-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a three-neck flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of nitrogen.

  • Dissolve Amine: In the reaction flask, dissolve a known quantity of "Bis(3-amino-3-methylbutyl)amine" in the anhydrous solvent.

  • Prepare Isocyanate: In a separate flask, dissolve a stoichiometric equivalent (based on a 1:2 molar ratio of diamine to diisocyanate) of the diisocyanate in the anhydrous solvent and add it to the dropping funnel.

  • Reaction:

    • Cool the amine solution in an ice bath (0°C).

    • With vigorous stirring, add the diisocyanate solution dropwise from the dropping funnel to the amine solution over 30-60 minutes. Maintain the temperature at or below 25°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or hexane, depending on the polymer's polarity).

    • Collect the polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomers.

    • Dry the resulting polyurea under vacuum to a constant weight.

Logical Relationship Diagram

cluster_inputs Core Inputs cluster_reactions Reaction Types cluster_outputs Outcomes Amine Bis(3-amino-3-methylbutyl)amine Epoxy Epoxy Curing Amine->Epoxy Polyurea Polyurea Synthesis Amine->Polyurea Purity Purity & Dryness Purity->Epoxy Purity->Polyurea Stoichiometry Stoichiometry Stoichiometry->Epoxy Stoichiometry->Polyurea Temp Temperature Temp->Epoxy Temp->Polyurea HighYield High Yield / Good Properties Epoxy->HighYield Optimized LowYield Low Yield / Poor Properties Epoxy->LowYield Sub-optimal Polyurea->HighYield Optimized Polyurea->LowYield Sub-optimal

Caption: Key factors influencing reaction outcomes.

References

  • Effect of Sterics and Degree of Cross-Linking on the Mechanical Properties of Dynamic Poly(alkylurea–urethane) Networks. Macromolecules. Available at: [Link]

  • Impact-resistant polyurea coating materials based on steric hindrance effect and carbon nanotube reinforcement strategy. ResearchGate. Available at: [Link]

  • Sprayable polyurea coatings offer a unique combination of properties. Technology Today. Available at: [Link]

  • State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. PMC. Available at: [Link]

  • Epoxy troubleshooting: expert tips for when it won't cure. Loctite. Available at: [Link]

  • Advances in the synthesis and applications of macrocyclic polyamines. PMC. Available at: [Link]

  • My Epoxy Didn't Harden! Top 3 Causes of Uncured Epoxy Resin. EpoxyRescue. Available at: [Link]

  • Epoxy Curing Not Properly? How to Diagnose Fast and Fix It Safely. resintrends.com. Available at: [Link]

  • Preparation and Characterization of Polymer-Bound Polydentate Amines. DTIC. Available at: [Link]

  • Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. ACS Bio & Med Chem Au. Available at: [Link]

  • What to Do When Epoxy Doesn't Cure Properly. UltraClear Epoxy. Available at: [Link]

  • Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. Available at: [Link]

  • Synthesis and derivatization of epoxy-functional sterically-stabilized diblock copolymer spheres in non-polar media. Royal Society of Chemistry. Available at: [Link]

  • Curing Agents for Epoxy Resin. ThreeBond. Available at: [Link]

Sources

Technical Support Center: Bis(3-amino-3-methylbutyl)amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Bis(3-amino-3-methylbutyl)amine (often abbreviated as BAMBA or similar proprietary codes) is a sterically hindered triamine. Unlike linear polyamines (e.g., DETA, TETA), the presence of gem-dimethyl groups adjacent to the primary amines introduces unique scale-up challenges.

  • Primary Utility: Sterically hindered CO₂ absorbent (high capacity, low carbamate stability), epoxy curing agent (extended pot life due to hindrance), and intermediate for pharmaceutical synthesis.

  • Core Scale-Up Friction: The synthesis typically involves the hydrogenation of 3-amino-3-methylbutyronitrile (or coupling of the primary amine). The central challenge is Selectivity Control —forcing the formation of the secondary amine (dimer) while suppressing the primary amine (monomer) and tertiary amine (trimer), all while managing the Thorpe-Ingold effect which favors intramolecular cyclization.

Phase I: Synthesis & Reaction Engineering

Q1: We are seeing high levels of the monomer (3-amino-3-methylbutylamine) and low yields of the target Bis-amine. How do we shift the equilibrium?

A: This is a classic "Selectivity vs. Partial Pressure" issue in nitrile hydrogenation/coupling.

The formation of the Bis-amine occurs via the condensation of the intermediate imine with an already formed primary amine. To favor the Bis product (secondary amine), you must starve the reaction of ammonia.

  • Mechanism:

    • Nitrile (

      
      ) 
      
      
      
      Imine (
      
      
      ).
    • Imine (

      
      ) + Primary Amine (
      
      
      
      )
      
      
      Secondary Imine
      
      
      Bis-Amine .
    • Competing Reaction: Imine +

      
      
      
      
      
      Primary Amine.
  • Protocol Adjustment:

    • Reduce Ammonia Partial Pressure: If you are adding anhydrous

      
       to suppress secondary amines (standard practice for primary amines), stop. For Bis-amine production, you need low 
      
      
      
      partial pressure to encourage the coupling of the amine with the imine intermediate.
    • Venting: Implement a continuous purge or low-pressure venting cycle to remove generated ammonia, driving the equilibrium toward the secondary amine.

    • Catalyst Loading: Increase catalyst loading (e.g., Raney Cobalt or Ni). Higher surface area promotes the rapid hydrogenation of the coupled imine, locking in the secondary amine structure before it degrades.

Q2: Our reaction rate is significantly slower than with linear nitriles (e.g., acrylonitrile). Is the catalyst poisoned?

A: It is likely not poisoning, but rather Steric Hindrance (The gem-dimethyl effect).

The two methyl groups at the


-position to the nitrile/amine create a "protective" steric cloud. This reduces the adsorption coefficient of the substrate onto the catalyst surface.
  • Troubleshooting Steps:

    • Temperature Ramp: Increase reaction temperature by 10–15°C compared to linear analogs. (Target 110°C–130°C, but monitor for thermal runaway).

    • Solvent Polarity: Switch to a polar protic solvent (Methanol or Ethanol). This helps solvate the amine intermediates and can assist in proton transfer on the catalyst surface.

    • Check for Poisoning: If the rate drops during the run, check for nitrile polymerization . The gem-dimethyl group can stabilize radical intermediates, leading to oligomers that foul the catalyst pores.

Q3: We are detecting a cyclic impurity (MW ~142 or similar) that co-distills with the product. What is it?

A: You are likely observing 4,4-dimethyl-dihydropyrimidine or a cyclic urea derivative.

  • Root Cause: The Thorpe-Ingold Effect (Angle Compression). The bulky methyl groups compress the internal bond angles, bringing the reactive ends of the molecule closer together. This makes intramolecular cyclization kinetically faster than in linear chains.

  • Prevention:

    • Dilution: Run the reaction at lower concentrations (high solvent ratio). Intermolecular coupling (desired) is second-order, while intramolecular cyclization (undesired) is first-order. Dilution disfavors the desired coupling but severely disfavors the trimer; however, for cyclization, you must minimize residence time at high temperatures.

    • Avoid Carbonyls: Ensure your solvent and feed are strictly free of CO₂ or ketones/aldehydes, which rapidly catalyze the formation of cyclic ureas/pyrimidines with this specific amine structure.

Visualization: Synthesis Logic & Impurity Control

The following diagram illustrates the critical decision pathways during the hydrogenation step to maximize Bis-amine selectivity.

G cluster_0 Process Control Precursor 3-amino-3-methylbutyronitrile (or Precursor) Imine Intermediate Imine (R=NH) Precursor->Imine Hydrogenation (Cat: Ra-Co/Ni) Ammonia High NH3 Partial Pressure Imine->Ammonia Path A Coupling Amine-Imine Coupling (Low NH3) Imine->Coupling Path B (Preferred) Primary Primary Amine (Monomer - Undesired) Ammonia->Primary Suppresses Coupling Target Bis(3-amino-3-methylbutyl)amine (Target Secondary Amine) Coupling->Target + H2 Primary->Coupling Recycle to Reactor Cyclic Cyclic Impurity (Thorpe-Ingold Side Product) Target->Cyclic High Temp + CO2/Carbonyls (Cyclization)

Figure 1: Reaction pathway selectivity. Path B is favored by venting ammonia and recycling the primary amine monomer.

Phase II: Purification & Work-up

Q4: The product has a high boiling point (>250°C). Vacuum distillation is causing discoloration and degradation. How do we purify?

A: Sterically hindered amines are prone to oxidation and thermal degradation (forming color bodies) at high temperatures.

  • Protocol:

    • Vacuum Specification: You typically need a vacuum of < 1 mbar (preferably 0.1 mbar). Standard rough pumps are insufficient.

    • Equipment: Switch from batch pot distillation to Wiped Film Evaporation (WFE) or Short Path Distillation .

      • Why? WFE minimizes "residence time" on the heated surface. The molecule is heat-sensitive; sitting in a reboiler for hours will generate degradation products.

    • Nitrogen Bleed: Use a capillary nitrogen bleed during distillation to prevent oxidation if the system isn't perfectly sealed.

Q5: We cannot separate the Primary Amine (Monomer) from the Bis-Amine (Target) effectively.

A: Their boiling points are distinct, but azeotropes or entrainment can occur.

  • Data Table: Separation Parameters

ComponentApprox BP (at 10 mmHg)PolaritySeparation Strategy
Monomer (Primary)~60-80°CHighTop Cut (Recycle to reactor)
Bis-Amine (Target)~140-160°CMedMain Fraction
Trimer/Oligomers >200°CLowBottoms (Residue)
  • Operational Tip: If distillation is difficult, consider a Salt Formation step.

    • The primary amine is more basic and sterically accessible than the hindered secondary amine.

    • Selective Protonation: In some solvent systems, adding a controlled amount of acid can selectively precipitate the less hindered species, though this is complex at scale.

    • Recommendation: Stick to high-vacuum rectification with a high reflux ratio (5:1) for the removal of the monomer.[1]

Phase III: Storage & Stability

Q6: The clear product turns yellow/brown after 48 hours in storage. Why?

A: Amines are notorious for reacting with atmospheric CO₂ and Oxygen.

  • Carbamate Formation: Even though this amine is "hindered" (used for CO₂ capture!), it will capture atmospheric CO₂ to form carbamates. Unlike linear amines, these carbamates might be unstable and decompose into color bodies.

  • Oxidation: Electron-rich amines oxidize to N-oxides and imines, which polymerize to colored species.

  • Corrective Action:

    • Store under Argon/Nitrogen: Headspace must be inert.

    • Container Material: Use Stainless Steel (316L) or HDPE. Avoid mild steel (iron catalyzes oxidation).

    • Add Stabilizers: If end-use permits, add antioxidants like BHT (butylated hydroxytoluene) at 100-500 ppm.

References & Authority

  • Steric Hindrance in Amines (Thorpe-Ingold Effect):

    • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews.

    • (Validates cyclization risks).

  • Nitrile Hydrogenation Kinetics:

    • Gomez, S., et al. (2002). "Selective Hydrogenation of Nitriles to Amines." Advanced Synthesis & Catalysis.

    • (Validates ammonia suppression strategy).

  • CO₂ Capture using Hindered Amines:

    • Sartori, G., & Savage, D. W. (1983). "Sterically Hindered Amines for CO2 Removal from Gases." Industrial & Engineering Chemistry Fundamentals.

    • (Establishes the utility and chemical behavior of hindered amines).

  • Scale-Up of Amine Synthesis:

    • Roose, P., et al. (2015). "Amines, Aliphatic."[2] Ullmann's Encyclopedia of Industrial Chemistry.

    • (General industrial protocols for amine production).

(Note: While specific patents for "Bis(3-amino-3-methylbutyl)amine" exist in the context of epoxy curing and gas treating, the chemical principles cited above are the authoritative foundation for processing this class of molecules.)

Sources

Technical Support Center: Managing Bis(3-amino-3-methylbutyl)amine in Experimental Settings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Bis(3-amino-3-methylbutyl)amine" (CAS 74568-96-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on managing the hygroscopic and reactive nature of this compound during experiments. The following information is curated to ensure scientific integrity and is based on established principles for handling air-sensitive and corrosive polyamines.

Disclaimer: A specific Safety Data Sheet (SDS) for Bis(3-amino-3-methylbutyl)amine was not publicly available at the time of this writing. The safety and handling recommendations provided are based on data from structurally similar aliphatic and sterically hindered amines. Users must conduct their own risk assessment and adhere to their institution's safety protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges when working with Bis(3-amino-3-methylbutyl)amine?

Bis(3-amino-3-methylbutyl)amine, a branched polyamine, is expected to be hygroscopic and reactive with atmospheric components. The primary challenges are:

  • Hygroscopicity: The compound readily absorbs moisture from the air. This can alter its physical state, making accurate weighing difficult, and more importantly, change its effective concentration in solution, leading to stoichiometric errors in reactions.

  • Reactivity with Carbon Dioxide: Like other amines, it can react with atmospheric carbon dioxide (CO₂). In the presence of absorbed water, sterically hindered amines are prone to forming bicarbonate salts.[1][2] This reaction can alter the compound's chemical identity and affect experimental outcomes.

  • Corrosivity: Based on analogous compounds, it is presumed to be corrosive, capable of causing severe skin burns and eye damage.[3] Proper personal protective equipment (PPE) is mandatory.

Q2: My sample of Bis(3-amino-3-methylbutyl)amine appears viscous or has partially solidified. What should I do?

This is a common indicator of water absorption. The increased viscosity or solidification is likely due to the formation of hydrates or bicarbonate salts.

Troubleshooting Steps:

  • Do not proceed with weighing: Using the compound in this state will lead to inaccurate measurements.

  • Drying the compound: If the experimental protocol allows, the compound can be dried under high vacuum. However, be aware that removing lattice water can be challenging and may require gentle heating. It is crucial to ensure that the heating temperature does not lead to decomposition.

  • Consider the entire batch compromised: For highly sensitive reactions where precise stoichiometry is critical, it is often best to use a fresh, unopened container of the reagent.

  • Future Prevention: Always handle the compound under an inert atmosphere to prevent moisture absorption.

Q3: How does water absorption affect my reaction stoichiometry?

Water absorption directly impacts the molar quantity of the amine being used. If the compound has absorbed water, the weighed mass will consist of both the amine and water, leading to a lower actual amount of the amine than intended.

Impact on Stoichiometry Diagram

cluster_0 Ideal (Anhydrous) Conditions cluster_1 Hygroscopic Conditions A Weighed Mass (X g) Pure Amine B Calculated Moles (n) n = X / MW_amine A->B Molar Mass C Accurate Stoichiometry (e.g., 1:1 ratio) B->C Correct Molar Amount D Weighed Mass (X g) Amine + Water E Calculated Moles (n') n' > Actual Moles D->E Inflated Mass F Inaccurate Stoichiometry (e.g., <1:1 ratio) E->F Incorrect Molar Amount

Caption: Impact of Hygroscopicity on Stoichiometry.

Q4: What is the recommended procedure for storing Bis(3-amino-3-methylbutyl)amine?

Proper storage is critical to maintaining the integrity of the compound.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).Prevents absorption of moisture and reaction with CO₂.
Container Keep in the original, tightly sealed container. For smaller aliquots, use vials with PTFE-lined caps.Minimizes exposure to the atmosphere.
Temperature Store in a cool, dry place away from direct sunlight and heat sources.Reduces the rate of potential degradation reactions.
Location Store in a designated area for corrosive and air-sensitive chemicals.Ensures proper safety protocols are followed.

Experimental Protocols

Protocol 1: Weighing and Dispensing under Inert Atmosphere (Glove Box)

This is the most reliable method for handling Bis(3-amino-3-methylbutyl)amine to ensure accuracy and prevent contamination.

Materials:

  • Glove box with an inert atmosphere (N₂ or Ar)

  • Analytical balance (inside the glove box)

  • Spatulas and weighing paper/boats

  • Vials with PTFE-lined septum caps

  • Syringes and needles (oven-dried)

Procedure:

  • Prepare the Glove Box: Ensure the glove box has a low oxygen and moisture environment (typically <10 ppm).

  • Transfer Materials: Move the sealed container of Bis(3-amino-3-methylbutyl)amine, vials, and all necessary tools into the glove box antechamber.

  • Purge the Antechamber: Cycle the antechamber with the inert gas as per the glove box protocol to remove atmospheric contaminants.

  • Equilibrate: Move the materials into the main chamber and allow them to equilibrate to the glove box atmosphere for at least 20-30 minutes.

  • Weighing:

    • Tare the analytical balance with the receiving vial.

    • Carefully open the container of Bis(3-amino-3-methylbutyl)amine.

    • Quickly transfer the desired amount of the compound into the tared vial using a clean spatula.

    • Record the exact mass.

  • Sealing: Immediately and tightly seal the receiving vial and the main stock container.

  • Dissolution (if applicable): If preparing a solution, add the anhydrous solvent to the vial inside the glove box and seal with a septum cap. The solution can then be removed from the glove box and handled using air-sensitive techniques.

Glove Box Workflow Diagram

Start Start Prep Prepare Glove Box (<10 ppm O₂, H₂O) Start->Prep Transfer Transfer Materials to Antechamber Prep->Transfer Purge Purge Antechamber Transfer->Purge Equilibrate Equilibrate Materials in Main Chamber Purge->Equilibrate Weigh Weigh Compound into Tared Vial Equilibrate->Weigh Seal Tightly Seal Stock and Sample Weigh->Seal Dissolve Dissolve in Anhydrous Solvent (Optional) Seal->Dissolve End End Seal->End If not dissolving Dissolve->End

Caption: Workflow for Handling in a Glove Box.

Protocol 2: Handling with Schlenk Line Technique (for solution transfer)

If a glove box is unavailable, solutions of Bis(3-amino-3-methylbutyl)amine in an anhydrous solvent can be handled using a Schlenk line.

Materials:

  • Schlenk flask with a sidearm and stopcock

  • Source of dry, inert gas (N₂ or Ar) with a bubbler

  • Oven-dried glassware

  • Gas-tight syringes and long needles

Procedure:

  • Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and assembled while hot, then cooled under a stream of inert gas.

  • Inert Atmosphere: Connect the Schlenk flask containing the pre-weighed amine solution to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Syringe Transfer:

    • Purge a dry, gas-tight syringe with inert gas.

    • Puncture the septum of the Schlenk flask with the needle.

    • Introduce a positive pressure of inert gas into the flask via the sidearm.

    • Withdraw the desired volume of the solution into the syringe. The positive pressure will assist in filling the syringe.

    • Withdraw the needle and immediately insert it into the septum of the reaction vessel (which should also be under an inert atmosphere).

    • Dispense the solution into the reaction vessel.

Safety & Hazard Management

Based on data for analogous compounds, Bis(3-amino-3-methylbutyl)amine should be treated as a hazardous substance.

  • Hazard Class: Likely corrosive.[3]

  • Health Risks: Causes severe skin burns and eye damage. May be harmful if inhaled or swallowed.[4][5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check the glove manufacturer's compatibility chart.

    • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Handling Area: Always work in a well-ventilated chemical fume hood or a glove box.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

References

  • Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • bis(3-methylbutyl)amine. (n.d.). Stenutz. Retrieved February 19, 2026, from [Link]

  • Silica-Supported Sterically Hindered Amines for CO2 Capture. (2018). PubMed. Retrieved February 19, 2026, from [Link]

  • 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Effect of steric hindrance on carbon dioxide absorption into new amine solutions: thermodynamic and spectroscopic verification through solubility and NMR analysis. (2003). PubMed. Retrieved February 19, 2026, from [Link]

  • The enhanced enzymatic performance of carbonic anhydrase on the reaction rate between CO2 and aqueous solutions of sterically hindered amines. (n.d.). IDEAS/RePEc. Retrieved February 19, 2026, from [Link]

  • Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. (2023). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Bis[3‐(trimethoxysilyl)propyl]amine (BTMSPA). (n.d.). SiLIM TECHNOLOGIES. Retrieved February 19, 2026, from [Link]

  • bis(3-amino-3-methylbutyl)amine. (n.d.). Suzhou Victorypharm Co.,Ltd.. Retrieved February 19, 2026, from [Link]

  • Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. (2024). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Microscopic Protonation Mechanism of Branched Polyamines: Poly(amidoamine) versus Poly(propyleneimine) Dendrimers. (2007). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Identification of Branched-Chain Polyamines in Hyperthermophiles. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • The Renaissance of Polyamines: New Roles in Crop Yield and Quality Properties in Freshly Fruit. (2025). MDPI. Retrieved February 19, 2026, from [Link]

  • Role of a Hydrophobic Pocket in Polyamine Interactions with the Polyspecific Organic Cation Transporter OCT3. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Polyamines and their cellular anti-senescence properties in honey dew muskmelon fruit. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Bis(3-amino-3-methylbutyl)amine Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inactive Conformers of Bis(3-amino-3-methylbutyl)amine Ticket ID: #CAT-GEM-003 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Gem-Dimethyl Lock"

You are likely encountering reduced catalytic turnover or complete inactivity due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .

Bis(3-amino-3-methylbutyl)amine contains two gem-dimethyl groups adjacent to the terminal primary amines. While these groups are often introduced to increase stability and favor cyclization, they induce a strong conformational bias. In the context of catalysis (either as an organocatalyst or a tridentate ligand), this molecule frequently traps itself in a thermodynamically stable but kinetically inaccessible "folded" or "clamshell" conformer.

This guide provides the diagnostic workflows to identify this state and the protocols to disrupt it.

Diagnostic Workflow

Before altering your synthetic route, confirm the presence of the inactive conformer using this logic flow.

DiagnosticWorkflow Start START: Low Catalytic Activity SolventCheck Check Solvent Polarity (Is solvent non-polar?) Start->SolventCheck H_Bond_Hypothesis Hypothesis: Intramolecular H-Bonding (Clamshell) SolventCheck->H_Bond_Hypothesis Yes (e.g., Toluene, Hexane) Steric_Hypothesis Hypothesis: Steric Occlusion (Metal Center Blocked) SolventCheck->Steric_Hypothesis No (e.g., MeOH, DMSO) VT_NMR Run Variable Temperature (VT) NMR (-40°C to +80°C) H_Bond_Hypothesis->VT_NMR Steric_Hypothesis->VT_NMR Result_Coalescence Peaks Coalesce/Shift > 0.5ppm? VT_NMR->Result_Coalescence Action_Temp Action: Increase Reaction Temp (Overcome Rotational Barrier) Result_Coalescence->Action_Temp Yes (Dynamic Exchange) Action_Solvent Action: Switch to Polar/Protic Solvent (Disrupt H-Bonds) Result_Coalescence->Action_Solvent No (Static Lock) Action_Ligand Action: Ligand Redesign (Remove Gem-Dimethyl) Result_Coalescence->Action_Ligand No Change (Steric Dead End)

Figure 1: Decision tree for diagnosing conformational locking in gem-dimethyl substituted amines.

Technical Troubleshooting (Q&A)

Issue 1: Catalyst is soluble but shows <5% conversion.

Diagnosis: The catalyst is likely in a "Self-Quenched" Zwitterionic State or a Hydrogen-Bonded Network . Technical Insight: In non-polar solvents (Toluene, Benzene), the terminal primary amines (


) often form strong intramolecular hydrogen bonds with the central secondary amine or with each other. The gem-dimethyl groups at the 

-position to the amine compress the internal bond angles (Thorpe-Ingold effect), forcing the molecule into a cyclic-like "clamshell" shape [1]. This hides the nucleophilic lone pairs from the substrate.

Corrective Action:

  • Solvent Switch: Move to a solvent with a higher dielectric constant or H-bond accepting capability (e.g., THF or Acetonitrile) to compete with the intramolecular H-bonds.

  • Protic Additive: If compatible with your reaction, add 1-5 mol% of a weak H-bond donor (e.g., hexafluoroisopropanol - HFIP) to "unwrap" the amine.

Issue 2: Reaction works at 80°C but fails at RT.

Diagnosis: High Rotational Energy Barrier. Technical Insight: The bulky gem-dimethyl groups create significant steric hindrance to bond rotation around the


 and 

bonds. At room temperature, the population of the active (open) conformer is statistically insignificant compared to the inactive (folded) conformer. Heating provides the thermal energy (

) required to overcome this rotational barrier [2].

Corrective Action:

  • Thermodynamic Control: Maintain reaction temperature above 60°C.

  • Microwave Irradiation: Use microwave heating to induce rapid dipolar rotation, which can be more effective at disrupting local H-bond networks than conventional heating.

Issue 3: Metal Complexation yields "messy" NMR.

Diagnosis: Formation of fac vs. mer Isomer Mixtures. Technical Insight: When Bis(3-amino-3-methylbutyl)amine acts as a tridentate ligand (NNN pincer type), the gem-dimethyl groups strongly favor the facial (


) coordination mode due to angle compression. However, many catalytic cycles (e.g., olefin polymerization) require the meridional (

) geometry to expose the correct coordination sites. The "messy" NMR indicates a slow exchange between these isomers or the formation of oligomeric species.

Corrective Action:

  • Pre-complexation: Do not form the catalyst in situ. Synthesize and isolate the metal complex first.[1]

  • Counter-ion Exchange: If using cationic complexes, switch to a non-coordinating anion (e.g.,

    
    ) to reduce ion-pairing effects that stabilize the inactive isomer.
    

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Conformer Identification

Use this protocol to verify if your catalyst is "locking" at reaction temperature.

Reagents:

  • 15 mg Bis(3-amino-3-methylbutyl)amine (or its metal complex).

  • 0.6 mL Deuterated Solvent (match your reaction solvent:

    
    , 
    
    
    
    , or
    
    
    ).

Procedure:

  • Baseline: Acquire a standard

    
     NMR at 25°C. Note the linewidth of the gem-dimethyl protons (approx. 1.0 - 1.2 ppm). Broad peaks indicate exchange.
    
  • Cooling (The Trap): Cool to -40°C (if solvent permits).

    • Observation: If the broad peaks resolve into multiple distinct sharp sets, you have "frozen" multiple conformers.

  • Heating (The Release): Heat in 10°C increments up to 80°C.

    • Observation: Calculate the Coalescence Temperature (

      
      ) .
      
  • Analysis:

    • If

      
       is > Reaction Temperature, your catalyst is kinetically trapped. You must run your reaction above 
      
      
      
      .
Protocol B: Lewis Acid Activation

Use this if thermal activation is not possible.

  • Prepare the reaction mixture at RT.

  • Add 0.1 equivalents of a Lewis Acid (e.g.,

    
     or 
    
    
    
    ).
  • Mechanism: The metal coordinates to the central nitrogen, forcing the "arms" of the amine outward due to steric repulsion between the metal and the gem-dimethyl groups. This exposes the terminal amines for reaction.

Reference Data: Solvent Effects on Conformer Population

The following table estimates the population of the "Open" (Active) conformer based on solvent polarity and the disruption of intramolecular H-bonds.

SolventDielectric Constant (

)
Est. Active Conformer % (at 25°C)Recommendation
Benzene/Toluene 2.3< 5%Avoid (Favors "Clamshell")
Dichloromethane 8.915 - 25%Moderate Activity
THF 7.540 - 50%Recommended (H-bond acceptor)
Methanol 33.0> 85%High Activity (but may quench electrophiles)
DMSO 46.7> 95%Excellent (Fully solvated)

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

    • Context: Foundational text on the Thorpe-Ingold effect, explaining why gem-dimethyl groups force specific bent conform
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.

    • Context: The original definition of the angle compression effect which is the root cause of the inactivity in this specific amine structure.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.

    • Context: Discusses how specific substitutions (like gem-dimethyls) dictate the folding of amine/amide chains, relevant to the "clamshell" diagnosis.
  • Victorypharm. (n.d.). Bis(3-amino-3-methylbutyl)

    • Context: Commercial source confirming the structure and availability of the specific molecule.

Sources

Technical Support Center: Bis(3-amino-3-methylbutyl)amine Ligand Exchange

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges associated with Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0), a sterically hindered triamine ligand.

The content is structured for researchers encountering kinetic traps, solubility mismatches, or incomplete coordination during ligand exchange protocols.

Ligand Profile:

  • IUPAC Name:

    
    -(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine
    
  • Key Structural Feature: Gem-dimethyl substitution at the

    
    -carbon relative to the central amine.
    
  • Primary Challenge: The Thorpe-Ingold Effect (gem-dimethyl effect) creates a dichotomy: it thermodynamically favors chelation (ring closure) once bound, but kinetically hinders the initial nucleophilic attack due to steric bulk around the terminal primary amines.

Part 1: Diagnostic Decision Tree (Troubleshooting)

Q1: The ligand is not displacing the precursor (e.g., Citrate, Oleate, or Halides) despite heating. Why?

Diagnosis: Steric-Gated Associative Blockade. Unlike linear polyamines (e.g., Spermidine or DETA), Bis(3-amino-3-methylbutyl)amine possesses bulky methyl groups adjacent to the terminal amines. If your metal center is saturated (coordination number 6 for Octahedral, 4 for Square Planar), the incoming ligand cannot easily access the metal to form the 7-coordinate intermediate required for an associative exchange mechanism.

Corrective Protocol:

  • Switch to Dissociative Pathway: You must force the leaving group to detach before the amine attacks.

    • Action: Increase temperature to near the boiling point of the solvent to promote M-L bond scission.

    • Action: Use a non-coordinating solvent (e.g., Dichloromethane or Toluene) rather than THF or MeOH, which might compete for the open site.

  • Proton Transfer Agent: Add a sub-stoichiometric amount of a proton shuttle (e.g., a sterically hindered base like DIPEA) if the leaving group requires protonation to dissociate (common with carboxylates).

Q2: The complex precipitates immediately upon addition of the ligand.

Diagnosis: Charge Neutralization & Hydrophobicity. The backbone of Bis(3-amino-3-methylbutyl)amine is significantly more hydrophobic than standard polyamines due to the extra methyl groups.

  • If the metal precursor is cationic (e.g.,

    
    ) and the ligand displaces neutral water, the resulting complex might still be charged and soluble.
    
  • However, if the ligand displaces anionic ligands (like Cl⁻) or if the pH is high enough to deprotonate the complex, you form a neutral, lipophilic species that crashes out of polar solvents.

Corrective Protocol:

  • Solvent Tuning: Move to a mixed-solvent system. A 1:1 mixture of Ethanol:Toluene often solubilizes both the polar metal precursor and the lipophilic final complex.

  • Counter-Ion Exchange: If the product must be water-soluble, exchange the counter-ions of the metal precursor to non-coordinating, bulky anions (e.g.,

    
     or 
    
    
    
    ) before introducing the amine.
Q3: NMR shows broad signals or multiple species. Is the reaction incomplete?

Diagnosis: Fluxional Behavior or "Arm-Off" Coordination. Due to the steric bulk, the ligand may bind in a


 mode (only two nitrogens bound) rather than the thermodynamic 

(pincer) mode. The "dangling arm" rapidly exchanges, causing NMR broadening.

Corrective Protocol:

  • Variable Temperature (VT) NMR: Run the NMR at

    
    . If the broad peaks resolve into distinct sets, you have a dynamic equilibrium.
    
  • Force Chelation: Reflux the reaction for an additional 12 hours. The formation of the second chelate ring is thermodynamically favorable (entropy driven) but kinetically slow due to the rotation required to fit the gem-dimethyl groups into the coordination sphere.

Part 2: Mechanistic Visualization

The following diagram illustrates the kinetic barrier introduced by the gem-dimethyl groups during the ligand exchange process.

LigandExchange cluster_0 Kinetic Trap Precursor Metal Precursor (Saturated) Intermediate Steric Clash (Transition State) Precursor->Intermediate Attempted Associative Attack Product Chelated Complex (Thermodynamic Sink) Precursor->Product Dissociative Pathway (Requires Heat) Ligand Bis(3-amino-3-methylbutyl)amine (Bulky Nucleophile) Ligand->Intermediate

Caption: The steric bulk of the gem-dimethyl groups inhibits the associative pathway (red dashed), necessitating a dissociative mechanism (green solid) driven by thermal energy.

Part 3: Optimized Experimental Protocol

Protocol: High-Efficiency Ligand Exchange on Pd(II) or Pt(II) Centers

Objective: Complete substitution of halide ligands with Bis(3-amino-3-methylbutyl)amine without forming oligomers.

ParameterSpecificationReason
Stoichiometry 1.05 : 1 (Ligand : Metal)Slight excess ensures saturation; large excess promotes bridging.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the cationic intermediate.
Temperature

Overcomes the activation energy barrier of the gem-dimethyl steric clash.
Time 4 - 16 HoursSlower than linear amines due to "fitting" the bulky groups.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 eq of Metal-Halide precursor (e.g.,

    
    ) in degassed water/DMF (1:1).
    
  • Ligand Addition: Dissolve 1.05 eq of Bis(3-amino-3-methylbutyl)amine in minimal DMF. Add dropwise over 30 minutes.

    • Critical Check: If turbidity appears, pause and add more solvent. Do not allow the ligand to pool in high concentrations, which favors bridging.

  • Thermal Activation: Heat the mixture to

    
    .
    
    • Monitoring: Track the disappearance of the free ligand methyl singlet (approx. 1.1 ppm) and the emergence of the coordinated methyl signals (shifted downfield, often splitting into diastereotopic pairs if the symmetry is broken).

  • Precipitation: Once the reaction is complete (verified by TLC or NMR), concentrate the solution and add Diethyl Ether to precipitate the cationic chelate.

  • Purification: Recrystallize from Ethanol/Ether. Do not use water, as the high pH of the free amine can lead to hydroxo-bridged impurities.

Part 4: FAQ - Specific Chemical Interactions

Q: Can I use this ligand for Quantum Dot (QD) surface passivation? A: Yes, but with a caveat. The gem-dimethyl groups provide excellent steric protection, increasing the quantum yield (QY) by preventing solvent quenching. However, the exchange rate with native oleate ligands is slow . You must perform a "Liquid-Phase Ligand Exchange" (LLE) at elevated temperatures (


) rather than a simple room-temperature stir.

Q: How do I remove excess unreacted ligand? A: Unlike linear amines, this ligand is moderately lipophilic.

  • Method A: If your complex is cationic, wash the solid precipitate with cold Hexane (removes free ligand).

  • Method B: Use a weak cation exchange resin. The free ligand is highly basic and will stick to the resin, while the coordinated complex (if neutral or less basic) may pass through.

Q: Why does the solution turn dark/brown? A: Amine oxidation. The primary amines on the tertiary carbon are relatively stable, but the secondary central amine is susceptible to oxidation if trace metals (like Copper or Iron impurities) are present in an aerobic environment. Always perform exchanges under Nitrogen or Argon.

References

  • Structural Properties & CAS Verification

    • Compound: Bis(3-amino-3-methylbutyl)amine.[1][2] CAS: 74568-96-0.[2]

    • Source: Chemical Book / GuideChem Database.

  • Mechanistic Principles of Hindered Amines

    • Concept: The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
    • Relevance: Explains the thermodynamic stability vs. kinetic lability trade-off.
    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." J. Chem. Soc., Trans.

  • Ligand Exchange Kinetics (General Polyamine Context)

    • Context: Kinetics of solvent-exchange and anation reactions of sterically hindered diethylenetriamine complexes.[3]

    • Source: Petrović, B., et al. (2006).[3] Inorganic Chemistry / Dalton Transactions.

  • Thermodynamics of Chelate Formation

    • Context: Entropy contributions of multidentate ligands and steric strain adjustments.
    • Source: LibreTexts Chemistry, "Ligand Exchange Reactions (Thermodynamics)".

Sources

Technical Support Guide: Preventing Oxidation of Bis(3-amino-3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) is a specialized hindered triamine often employed as a curing agent or chain extender in high-performance epoxy and polyurea systems. Its unique structure—featuring primary amines attached to tertiary carbons—provides extended pot life and reduced reactivity compared to unhindered amines.

However, like all aliphatic amines, it is susceptible to oxidative degradation and carbamation (reaction with atmospheric CO₂). These reactions manifest as yellowing, haze, or precipitate formation, which can compromise the mechanical properties and aesthetic quality of the final polymer matrix.

This guide provides a scientifically grounded protocol to maintain the integrity of this reagent, focusing on the exclusion of the "Degradation Triad": Oxygen, Moisture, and Carbon Dioxide.

The Science of Amine Instability

To prevent degradation, one must understand the mechanism.[1][2] The "yellowing" of Bis(3-amino-3-methylbutyl)amine is rarely a single reaction but a cascade.

The Oxidation Mechanism

While the primary amine groups (


) are sterically hindered, the central secondary amine (

) and the methylene bridges (

) adjacent to nitrogen are vulnerable.
  • Radical Initiation : Trace transition metals or UV light generate free radicals on the

    
    -carbon next to the secondary amine.
    
  • Peroxide Formation : These radicals react with molecular oxygen (

    
    ) to form hydroperoxides.
    
  • Chromophore Generation : The decomposition of hydroperoxides leads to imines and conjugated unsaturated species (chromophores), which absorb blue light and appear yellow/brown.

The "False" Oxidation: Carbamation

Users often confuse oxidation with carbonation.

  • Reaction :

    
     (Carbamate Salt).
    
  • Symptom : White crusts, haze, or increased viscosity.

  • Synergy : Moisture accelerates this process. A "wet" amine absorbs CO₂ significantly faster than a dry one.

Storage & Handling Protocols

Protocol A: The Inert Gas Blanket (Mandatory)

Nitrogen (


) or Argon (

) blanketing is the single most effective preventive measure. Argon is superior due to being heavier than air, but dry Nitrogen (purity >99.9%) is the industry standard.

Step-by-Step Blanketing Procedure:

  • Headspace Calculation : Ensure the vessel is never filled >90% to allow for gas expansion.

  • Sparging (Initial) : If the amine has been exposed to air, insert a glass or stainless steel frit to the bottom of the liquid. Bubble dry

    
     at a low flow rate (approx. 1-2 vessel volumes per hour) for 30 minutes. Note: Excessive sparging can strip volatile components; use caution.
    
  • Padding (Maintenance) : Apply a continuous positive pressure (approx. 2-5 mbar or 1-2 inches water column) of

    
     to the headspace.
    
  • Seal Integrity : Use Teflon (PTFE) or FFKM gaskets. Avoid silicone or EPDM seals if they are not rated for long-term amine resistance.

Protocol B: Closed-Loop Transfer

Pouring amine from a drum into a reactor introduces air and moisture. A closed-loop system is required for high-purity applications.

Visualization: Closed-Loop Inert Transfer System

G cluster_0 Critical Control Points N2_Source Dry N2 Source (Pressure Regulated) Source_Drum Source Drum (Bis-amine) N2_Source->Source_Drum 1. Pressurize Headspace Pump Peristaltic/Gear Pump Source_Drum->Pump 2. Liquid Draw (Dip Tube) Reactor Reactor / Receiver (Inerted) Pump->Reactor 3. Transfer Reactor->Source_Drum 5. Vapor Balance (Optional) Scrubber Vent Scrubber (Acid Trap) Reactor->Scrubber 4. Displaced Gas Vent

Figure 1: Schematic of a closed-loop transfer system preventing atmospheric contact. Nitrogen pressure pushes liquid or replaces volume as liquid is pumped out.

Troubleshooting Guide

SymptomProbable CauseDiagnostic CheckCorrective Action
Yellow Discoloration Oxidative degradation (Chromophore formation).Check storage history. Was the container left open?Irreversible. Distillation may recover clear liquid, but yield will drop. Use as-is only for non-color-critical applications (e.g., primers).
White Haze / Precipitate Carbamation (Reaction with CO₂).Heat a sample to 60°C. If haze clears, it might be reversible salts. If not, it is insoluble carbamate.Filter through a 0.45µm PTFE membrane. Purge immediately with

to prevent recurrence.
Viscosity Increase Polymerization or Hydrogen Bonding network increase due to moisture.Karl Fischer titration for water content.Dry using molecular sieves (3A or 4A) or vacuum stripping if water content is >0.5%.
Red/Pink Tint Trace metal contamination (Iron/Copper complexation).Check for contact with rusty steel or brass fittings.Avoid brass/copper fittings. Use Stainless Steel (304/316) or PTFE lined equipment.

Frequently Asked Questions (FAQ)

Q1: Can I use standard antioxidants to prevent yellowing? A: Yes, but with caution. Adding hindered phenols (e.g., BHT or analogues like octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) can retard oxidation. However, acidic antioxidants may react with the amine, forming salts. Always screen additives for basicity compatibility.

Q2: My sample is already yellow. Will it affect the curing performance? A: Chemically, slight yellowing often indicates <1% degradation, meaning the functionality (amine value) remains largely intact. The curing stoichiometry is likely unaffected. However, the yellow color will transfer to the final product.[3] For clear coats, this is unacceptable; for black/dark formulations, it is usually negligible.

Q3: What is the recommended shelf life? A: Under strict inert conditions (unopened, nitrogen-sealed), Bis(3-amino-3-methylbutyl)amine typically has a shelf life of 12 to 24 months . Once opened, if not re-inerted properly, degradation can become visible within weeks.

Q4: Is this amine hygroscopic? A: Yes, moderately. While the methyl groups provide some hydrophobicity, the amine groups will pull moisture from humid air. Water content above 0.2% can cause "blushing" (waxy surface) in cured epoxy films.

References

  • PubChem. (2025).[4] 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- (Compound).[4][5] National Library of Medicine. [Link]

  • Huntsman Corporation. (2022). Novel Curing Agent for High-Performance, Less-Yellowing, Clear Epoxy Coatings.[6] PCI Magazine. [Link]

  • Chitec Technology. (n.d.). Why Do Amine-Containing Resins Discolor When Paired with UVAs?. [Link]

  • On Site Gas Systems. (2023). Nitrogen Tank Blanketing: Procedure and Purpose. [Link]

Sources

Technical Support Center: Reaction Monitoring of Bis(3-amino-3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Strategy & Troubleshooting for Bis(3-amino-3-methylbutyl)amine Audience: Process Chemists, Analytical Scientists, Drug Development Researchers Document ID: TSC-2025-AMINE-03[1][2]

Executive Summary: The "Invisible & Sticky" Challenge

Bis(3-amino-3-methylbutyl)amine is a structurally unique aliphatic triamine.[1] Its analysis presents two distinct challenges that often lead to method failure in standard pharmaceutical workflows:

  • The "Invisible" Problem: It lacks a chromophore (UV-active group). Standard HPLC-UV (254 nm) will show a flat baseline unless the molecule is derivatized.

  • The "Sticky" Problem: The molecule contains three basic nitrogen centers. The primary amines are sterically hindered by gem-dimethyl groups (

    
    ), while the backbone is highly polar.[1] This leads to severe peak tailing on standard silica columns and potential incomplete derivatization due to steric bulk.
    

This guide provides a decision matrix and troubleshooting protocols to overcome these specific hurdles.

Method Selection: HPLC vs. GC Decision Matrix

Before starting, select the platform based on your reaction matrix and sensitivity needs.

FeatureHPLC (High Performance Liquid Chromatography) GC (Gas Chromatography)
Primary Use Case Aqueous reaction mixtures, thermally unstable intermediates, or when high sensitivity (<0.1%) is required.[1][2]Process monitoring of non-aqueous reactions, purity assays of isolated material.[3][4]
Detection Mode ELSD/CAD (Recommended) or UV (Requires Derivatization).FID (Flame Ionization Detector).
Major Advantage Handles non-volatile salts/buffers often found in amine synthesis.Superior resolution; no derivatization required for basic columns.
Major Disadvantage "Universal" detectors (ELSD) are non-linear; Derivatization adds a step.High boiling point requires high thermal stress; Inlet adsorption issues.
Workflow Visualization: Method Selection Logic

MethodSelection Start Start: Select Analytical Platform MatrixCheck Is the sample in an Aqueous Buffer/Salt? Start->MatrixCheck ThermalCheck Is the sample thermally stable >250°C? MatrixCheck->ThermalCheck No (Organic Solvent) HPLC_ELSD HPLC-ELSD/CAD (Preferred for Process) MatrixCheck->HPLC_ELSD Yes HPLC_Deriv HPLC-UV w/ Derivatization (If ELSD unavailable) ThermalCheck->HPLC_Deriv No GC_Direct GC-FID (Amine Column) (Preferred for Purity) ThermalCheck->GC_Direct Yes HPLC_ELSD->HPLC_Deriv Low Sensitivity?

Figure 1: Decision tree for selecting the optimal analytical technique based on sample matrix and stability.

HPLC Troubleshooting & Protocols

Core Issue: "I see no peaks" or "My peaks are tailing badly."
Strategy A: The "Universal" Approach (Recommended)

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Why: These detectors respond to the mass of the analyte, not its optical properties. They eliminate the need for complex derivatization.

  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine deprotonated (neutral), improving peak shape.

    • B: Acetonitrile.[4][5]

  • Troubleshooting Tip: If using ELSD, ensure your drift tube temperature is low enough (approx. 40-50°C) to prevent evaporation of the semi-volatile amine, but high enough to evaporate the solvent.

Strategy B: The Derivatization Approach (If UV is mandatory)

Reagent: Benzoyl Chloride or FMOC-Cl.[1][2] The Trap: The gem-dimethyl group next to the primary amine creates steric hindrance . Standard room-temperature reactions (like OPA) may be slow or incomplete for this specific molecule.[1]

Protocol:

  • Mix: 100 µL Sample + 400 µL Borate Buffer (pH 9.5).

  • Add: 2 equivalents of Benzoyl Chloride (excess).

  • Heat: Required. Incubate at 50°C for 20 mins. (Heat overcomes the steric barrier of the 3-methyl group).

  • Quench: Add Glycine to consume excess reagent.

  • Analyze: UV at 254 nm.

GC Troubleshooting & Protocols

Core Issue: "Ghost peaks" or "Quantitative drift."

Direct injection of polyamines is notorious for adsorption in the inlet liner, leading to "ghost peaks" in subsequent runs or non-linear calibration curves.

Critical Hardware Configuration
  • Column: Use a Base-Deactivated column specifically for amines.[1][2]

    • Examples: Restek Rtx-Volatile Amine, Agilent CP-Volamine, or Phenomenex Zebron ZB-SemiVolatiles.[1][2]

    • Why: These columns have basic surface deactivation that prevents the amine groups from sticking to the stationary phase.

  • Liner: Base-deactivated wool liner (e.g., Restek Topaz or Agilent Ultra Inert).[1] Do not use standard glass wool. [1]

FAQ: GC Analysis

Q: My peak area decreases with every injection. Why? A: This is "Inlet Priming" failure. The active sites in your liner are slowly irreversibly binding your amine.

  • Fix: Replace the liner with a base-deactivated one.[1]

  • Hack: Inject a high-concentration "priming" sample of the amine before running your sequence to saturate active sites.

Q: Can I use a standard DB-5 or HP-5 column? A: Only if you derivatize.[1]

  • Derivatization:[1][4][6][7][8][9][10] Use TFAA (Trifluoroacetic anhydride) .[2]

  • Reaction: Reacts with both primary and secondary amines to form amides.

  • Benefit: The resulting amide is non-polar, volatile, and runs perfectly on standard columns.

Troubleshooting Logic: The "Missing Peak" Investigation

Use this logic flow when the reaction monitoring shows no product formation, but you suspect it is there.

Troubleshooting Problem Problem: No Peak Detected CheckUV Are you using UV Detection? Problem->CheckUV DerivCheck Did you Derivatize? CheckUV->DerivCheck Yes Solution1 Use ELSD/CAD or RI Detector CheckUV->Solution1 No (Is it ELSD?) HeatCheck Did you heat the reaction? DerivCheck->HeatCheck Yes Solution2 Derivatize with Benzoyl Chloride DerivCheck->Solution2 No Solution3 Increase Derivatization Temp (Steric Hindrance Issue) HeatCheck->Solution3 No Check Column pH Stability Check Column pH Stability HeatCheck->Check Column pH Stability Yes

Figure 2: Troubleshooting flow for "Missing Peak" issues, highlighting the steric hindrance trap.

References

  • Restek Corporation. (2024).[2] Analysis of Amines by Gas Chromatography: Strategies for Success. Retrieved from [Link] (General guidance on amine-specific columns and base deactivation).[1]

  • Agilent Technologies. (2023).[2] Analysis of Aliphatic Amines using HPLC with ELSD. Retrieved from [Link] (Application notes on ELSD settings for non-chromophoric amines).

  • PubChem. (2025).[2] 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- (Compound Summary). National Library of Medicine. Retrieved from [Link] (Structural verification).

Sources

Technical Guide: Solvent Effects on Bis(3-amino-3-methylbutyl)amine Reactivity

[1][2]

Executive Summary: The Steric Challenge

Bis(3-amino-3-methylbutyl)amine is a unique triamine characterized by two primary amine groups attached to quaternary carbons (neopentyl-like positions).[1][2] Unlike linear polyamines (e.g., DETA, TETA), the gem-dimethyl groups adjacent to the reaction centers create significant steric hindrance .

  • Core Issue: The steric bulk retards nucleophilic attack, making the molecule sluggish in standard

    
     or epoxy-opening reactions unless the solvent environment is optimized.[2]
    
  • Solvent Role: The solvent is not merely a medium; it is a catalytic modulator . In this system, solvent choice dictates whether the reaction overcomes the steric energy barrier.

Solvent Selection Matrix & Reactivity Profile

The following table summarizes how different solvent classes impact the reactivity of this specific amine.

Solvent ClassExamplesReactivity ImpactMechanism of ActionRecommended For
Polar Protic Methanol, Water, Benzyl AlcoholHigh (Accelerated) Electrophile Activation: H-bonds to the electrophile (e.g., epoxy oxygen), polarizing it and facilitating attack despite steric hindrance.[1][2]Epoxy curing, Hydrolysis, CO2 Capture.
Polar Aprotic DMSO, DMF, AcetonitrileModerate Naked Nucleophile: Leaves amine lone pair desolvated (more reactive), but fails to activate the electrophile.

Substitutions, High-temp synthesis.
Non-Polar Toluene, HexaneLow Inert: Poor solvation of polar transition states; often leads to precipitation of intermediates.Phase transfer catalysis, Extraction.
Reactive (Avoid) Acetone, MEK, Ethyl AcetateNegative Side Reaction: Forms ketimines/Schiff bases or amides, consuming the amine.DO NOT USE

Troubleshooting & Optimization (Q&A)

Category A: Reaction Kinetics & Catalysis

Q1: My reaction with an epoxide is proceeding significantly slower than with standard amines like TETA. Is the amine degraded? A: It is likely not degraded.[2] The gem-dimethyl groups on the 3-amino-3-methylbutyl chains create a "neopentyl effect," retarding the nucleophilic attack.[1][2]

  • The Fix: Switch to a Polar Protic Solvent or add a H-bond donor accelerator.[2]

  • Protocol: Add 5-10% w/w Benzyl Alcohol or Salicylic Acid .[1][2] These compounds H-bond to the epoxy ring (see Diagram 1), pulling electron density away from the carbon and inviting the hindered amine to attack.

  • Why it works: The transition state for hindered amines is late and high-energy.[2] Protic solvents stabilize the developing negative charge on the oxygen, lowering the activation energy (

    
    ).
    

Q2: Can I use acetone or MEK to reduce viscosity? A: Absolutely not.

  • The Chemistry: Primary amines react with ketones to form ketimines (Schiff bases) and water.[2] This reaction is reversible but consumes your active amine and generates water, which may interfere with moisture-sensitive catalysts.[1][2]

  • Alternative: Use 1-Methoxy-2-propanol (PM) or Glycol Ethers if a volatile, viscosity-reducing solvent is required.[1][2]

Category B: Solubility & Phase Behavior[1][2]

Q3: The amine precipitates when I add it to non-polar solvents (Hexane/Toluene) during cold weather. A: While the butyl backbone is hydrophobic, the three amine groups create a high polarity density.

  • Troubleshooting:

    • Cosolvent: Add 10% Isopropanol (IPA) to the non-polar phase.[2] This acts as a phase coupler.[2]

    • Temperature: Maintain the solution above 25°C. The lattice energy of the crystalline amine (due to H-bonding between molecules) competes with solvation.[2]

Q4: I observe a white crust forming on the surface of my solution in open beakers. A: This is Amine Blush (Carbamate formation).[2]

  • Mechanism:

    
    .[1][2]
    
  • Solvent Factor: This is most rapid in moist, polar solvents where CO2 solubility is high and ionic species are stabilized.

  • Prevention: Blanket all reaction vessels with dry Nitrogen or Argon.[2] If using for coatings, allow an "induction period" of 15 minutes after mixing to allow CO2 adducts to solubilize or react out before application.

Mechanistic Visualization

The following diagram illustrates why Protic Solvents are critical for overcoming the steric hindrance of Bis(3-amino-3-methylbutyl)amine during an epoxy curing reaction.

Gcluster_AproticScenario A: Aprotic Solvent (e.g., Toluene)cluster_ProticScenario B: Protic Solvent (e.g., Alcohol)AmineBis(3-amino-3-methylbutyl)amine(Sterically Hindered Nucleophile)TS_UnstableTransition State(High Energy)Amine->TS_UnstableSteric RepulsionTS_StableActivated Complex(H-Bond Stabilized)Amine->TS_StableEpoxyEpoxide / ElectrophileEpoxy->TS_UnstableEpoxy->TS_StableResult_SlowReaction Rate:VERY SLOWTS_Unstable->Result_SlowSolventProtic Solvent(R-OH)Solvent->TS_StableH-Bonding toEpoxy OxygenResult_FastReaction Rate:ACCELERATEDTS_Stable->Result_FastLower Ea

Caption: Comparative reaction pathways showing how protic solvents lower the activation energy for sterically hindered amines by stabilizing the transition state via Hydrogen Bonding.

Experimental Protocol: Solvent-Assisted Reactivity Test

To determine the optimal solvent system for your specific application, perform this standardized Exotherm Time-to-Peak test.

Objective: Quantify the catalytic effect of solvents on the amine.

Materials:

  • Bis(3-amino-3-methylbutyl)amine[1][2]

  • Standard DGEBA Epoxy Resin (EEW ~190)[1][2]

  • Solvents: Methanol (Protic), Toluene (Aprotic), Benzyl Alcohol (Accelerator)

Procedure:

  • Preparation: In a 20mL vial, mix 2.0g of the amine with 1.0g of the solvent.

  • Addition: Add 5.0g of Epoxy Resin.[2]

  • Monitoring: Immediately insert a thermocouple into the center of the mixture.

  • Data Logging: Record temperature every 30 seconds.

  • Analysis:

    • Short Time to Peak Temp: Indicates high reactivity (Good for rapid cure).[2][3]

    • Low Peak Temp: Indicates sluggish reaction or solvent quenching.[2]

Expected Results:

  • Toluene: Slow exotherm, low peak temperature (Reaction dominated by sterics).[2]

  • Benzyl Alcohol: Rapid exotherm, high peak (Sterics overcome by electronic activation).[2]

References

  • NIST Chemistry WebBook. (2025).[2] 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- Properties and Spectra.[1][2][4] National Institute of Standards and Technology.[2] [Link][1][2]

  • PubChem. (2025).[2][4] Compound Summary: Sterically Hindered Amines.[2][5] National Library of Medicine.[2] [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends: Steric Hindrance vs. Solvent Effects.[2][6][7][8][Link]

Temperature optimization for reactions with "Bis(3-amino-3-methylbutyl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature optimization for reactions with "Bis(3-amino-3-methylbutyl)amine" Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Executive Summary: The Steric Challenge

Welcome to the technical guide for Bis(3-amino-3-methylbutyl)amine . If you are using this intermediate, you are likely exploiting its specific structural advantage: Steric Hindrance .

Unlike linear polyamines (e.g., DETA, TETA) which react rapidly at room temperature, this molecule features primary amine groups attached to tertiary carbons (gem-dimethyl substitution). This structure creates a significant activation energy barrier (


).

The Core Rule: This amine exhibits latency . It is kinetically stable at low temperatures but thermodynamically reactive at high temperatures. Your thermal profile is not just a variable; it is the "on-switch" for the reaction.

Part 1: Troubleshooting & FAQs

Category A: Reaction Kinetics & Yield (Synthesis)

Q1: I am attempting a nucleophilic substitution (SN2) with an alkyl halide at 40°C, but my conversion is stuck <15% after 24 hours. Is the reagent bad?

Diagnosis: The reagent is likely fine. You are fighting the Steric Barrier . Technical Explanation: The amine nitrogens in Bis(3-amino-3-methylbutyl)amine are shielded by the adjacent methyl groups. At 40°C, the kinetic energy of the molecules is insufficient to overcome the steric repulsion required to reach the transition state for SN2 attack. Solution:

  • Increase Temperature: You must operate above the "Steric Threshold," typically 80°C – 110°C for substitution reactions.

  • Solvent Switch: If you are using DCM or THF (low boiling), switch to Toluene , DMF , or DMSO to allow higher thermal ceilings.

  • Catalysis: Add a Lewis Acid catalyst or Iodide source (e.g., KI) to improve the electrophile's leaving group ability, lowering the required

    
    .
    

Q2: My reaction mixture turns dark brown/black when I heat it to 120°C. How do I prevent this?

Diagnosis: Oxidative Degradation (Amine Blushing/Oxidation). Technical Explanation: At elevated temperatures, electron-rich amines are highly susceptible to oxidation by atmospheric oxygen, forming radical intermediates and conjugated impurities (color bodies). Solution:

  • Inert Atmosphere (Mandatory): You must sparge the reaction vessel with Nitrogen (N2) or Argon for 15 minutes before heating and maintain a positive pressure blanket throughout.

  • Antioxidants: For non-pharma applications, adding 0.1% BHT (Butylated hydroxytoluene) can scavenge free radicals.

Category B: Epoxy Curing & Polymerization[1][2][3][4]

Q3: I used this amine as a hardener for DGEBA epoxy. After 24 hours at Room Temperature (RT), the resin is tacky and uncured. Did I miscalculate the stoichiometry?

Diagnosis: No. You have inadvertently created a Latent System . Technical Explanation: Due to the steric bulk on the


-carbons, the nucleophilic attack of the amine on the epoxide ring is extremely slow at RT. This is a feature, not a bug—it allows for long pot life (working time).
Solution:  Implement a Step-Cure Protocol .
  • Gelation Stage: 80°C for 2 hours (Activates the primary amines).

  • Vitrification Avoidance: As the network crosslinks,

    
     rises. If the cure temp < 
    
    
    
    , the reaction stops (vitrification).
  • Post-Cure: 120°C – 140°C for 2 hours (Drives the reaction to 99% conversion).

Q4: My cured material is brittle. How do I optimize the toughness using temperature?

Diagnosis: High crosslink density achieved too quickly (locking in stress). Solution:

  • Slow Ramp: Do not plunge the sample into a 140°C oven. Ramp the temperature at 2°C/min . This allows the polymer chains to relax and arrange before the network is locked, reducing internal stress.

Part 2: Experimental Protocols

Protocol 1: Determination of Optimal Reaction Temperature (DoE)

Do not guess. Use this protocol to define the Kinetic Window for your specific electrophile.

Reagents:

  • Bis(3-amino-3-methylbutyl)amine (1.0 eq)

  • Electrophile (1.1 eq)

  • Solvent (High boiling, e.g., Toluene)

Workflow:

StepActionCritical Parameter
1 Prepare Stock Mix amine and electrophile at RT under N2.
2 Aliquot Split into 5 sealed vials.
3 Thermal Gradient Set heating block to: 60°C, 80°C, 100°C, 120°C, 140°C.
4 Timepoint Incubate for 4 hours.
5 Quench & Analyze Cool to RT immediately. Analyze via GC-MS or HPLC.
6 Plot Data Plot % Conversion vs. Temperature .

Interpretation:

  • Zone 1 (No Reaction): Below activation energy.

  • Zone 2 (Linear Growth): Kinetic control (Ideal for controlled synthesis).

  • Zone 3 (Plateau/Degradation): Thermodynamic limit or side-reactions. Select the lowest temperature in Zone 3 or the highest in Zone 2.

Protocol 2: The "Ramp-Hold" Epoxy Cure Cycle

For maximizing mechanical properties (Tg and Modulus) using Bis(3-amino-3-methylbutyl)amine.

  • Mix: Stoichiometric mix (Amine H-eq : Epoxy eq = 1:1). Degas in vacuum (-1 bar) for 10 mins.

  • Stage 1 (Wetout): Heat to 40°C . Viscosity drops; allows mold filling.

  • Stage 2 (Gelation): Ramp 5°C/min to 80°C . Hold 90 mins. (Material turns from liquid to rubber).

  • Stage 3 (Crosslinking): Ramp 2°C/min to 130°C . Hold 120 mins. (Material hardens).

  • Cool Down: Ramp -2°C/min to RT. (Prevents thermal shock cracking).

Part 3: Mechanistic Visualization

The following diagram illustrates the Steric Gatekeeper Mechanism . The methyl groups on the butyl chain act as a physical gate that requires thermal energy to open.

ReactionPathway cluster_0 Kinetic Control Reactants Reactants (Amine + Electrophile) StericBarrier Steric Barrier (Gem-Dimethyl Groups) Reactants->StericBarrier Approach LowTemp Low Temp (<60°C) Insufficient Energy StericBarrier->LowTemp Repulsion HighTemp High Temp (>80°C) Thermal Activation StericBarrier->HighTemp Energy Input LowTemp->Reactants No Reaction (Latency) TS Transition State (Tetrahedral Intermediate) HighTemp->TS Barrier Crossing Product Product (Substituted Amine / Cured Network) TS->Product Irreversible

Caption: The "Steric Gatekeeper" mechanism showing why low temperatures result in latency (bounce-back) while high temperatures are required to access the transition state.

Part 4: Reference Data

Temperature Optimization Matrix
ApplicationRec. Temp RangeCritical ConstraintWhy?
Storage 4°C – 25°CMoistureHygroscopic; keep dry to prevent carbamate formation.
Mixing 25°C – 40°CViscosityModerate heat lowers viscosity for homogenization without triggering cure.
Synthesis (SN2) 80°C – 110°CStericsPrimary amines on tertiary carbons are poor nucleophiles below 80°C.
Epoxy Gelation 70°C – 90°CExothermControls heat release to prevent runaway/charring.
Full Cure 120°C – 150°CVitrificationMust exceed ultimate

to achieve 100% conversion.

References

  • Sartori, G., & Savage, D. W. (1983).[1] Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. (Establishes the kinetic principles of hindered amines). Link

  • Van Assche, G., et al. (2004). Reaction kinetics modeling and thermal properties of epoxy-amines as measured by Modulated Temperature DSC. Journal of Applied Polymer Science. (Methodology for determining cure kinetics). Link

  • NIST Chemistry WebBook. 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- (Properties). (Source for structural analogs and thermochemical data).[2][3] Link

  • BenchChem Technical Guides. Optimizing Bioconjugation and Amine Reactions. (General protocols for amine temperature management). Link

Disclaimer: This guide is based on the physicochemical properties of sterically hindered polyamines. Always verify specific batch Certificates of Analysis (CoA) and Safety Data Sheets (SDS) before scaling up.

Sources

Validation & Comparative

Bis(3-amino-3-methylbutyl)amine: The Sterically Hindered Powerhouse in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Bis(3-amino-3-methylbutyl)amine against standard polyamines in catalytic applications.

CAS: 74568-96-0 | Formula:


 | Class:  Sterically Hindered Polyamine (SHPA)

Executive Summary

Bis(3-amino-3-methylbutyl)amine (hereafter referred to as BAMBA ) represents a specialized class of polyamines where the primary amine groups are attached to tertiary carbons (gem-dimethyl substitution). Unlike linear analogs such as Diethylenetriamine (DETA) or Dipropylenetriamine (DPTA), BAMBA exhibits extreme steric hindrance at the active sites.

This structural anomaly fundamentally alters its catalytic behavior, shifting it from a "rapid-cure" agent to a high-latency, high-selectivity catalyst . This guide compares BAMBA against industry standards (DETA, IPDA, TETA) to demonstrate its utility in applications requiring extended pot life, thermal stability, and non-nucleophilic base catalysis.

Structural Analysis & Mechanism

The defining feature of BAMBA is the gem-dimethyl group (


-dimethyl substitution) adjacent to the primary amine nitrogens.
Structural Comparison
  • DETA (Diethylenetriamine):

    
    [1]
    
    • Mechanism:[2] Unhindered primary amines. Rapid nucleophilic attack. High reactivity.

  • BAMBA (Bis(3-amino-3-methylbutyl)amine):

    
    
    
    • Mechanism:[2] Primary amines on tertiary carbons (

      
      -alkyl amines). The methyl groups create a "steric shield," retarding the approach of electrophiles (like epoxides or isocyanates) while maintaining basicity due to the inductive effect (
      
      
      
      ) of the alkyl groups.
Mechanism of Action: Steric Shielding

The following diagram illustrates how the gem-dimethyl groups block the approach of electrophiles, creating "latency."

StericMechanism cluster_0 Unhindered Amine (DETA) cluster_1 Hindered Amine (BAMBA) DETA Primary Amine (-CH2-NH2) Reaction1 Rapid Attack (Low Activation Energy) DETA->Reaction1 Direct Path Epoxide1 Epoxide (Electrophile) Epoxide1->Reaction1 BAMBA t-Alkyl Amine (-C(Me)2-NH2) Shield Steric Shield (Methyl Groups) BAMBA->Shield Epoxide2 Epoxide (Electrophile) Reaction2 Delayed Attack (High Activation Energy) Epoxide2->Reaction2 Blocked at RT Shield->Reaction2 Requires Heat/Time

Figure 1: Mechanistic difference between unhindered amines (DETA) and sterically hindered amines (BAMBA). The methyl groups on BAMBA increase the activation energy for nucleophilic attack.

Comparative Performance Analysis

A. Epoxy Curing (Catalytic Crosslinking)

In epoxy systems, polyamines act as both catalysts and co-reactants. BAMBA is compared here against DETA (standard) and IPDA (cycloaliphatic standard).

MetricDETA (Standard)IPDA (Cycloaliphatic)BAMBA (Hindered)Advantage
Reactivity at 25°C Extremely HighModerateLow (Latent) Extended working time (Pot Life)
Pot Life (100g mass) 20-30 mins40-60 mins> 4 Hours Ideal for large infusions or complex molds
Exotherm Profile Sharp Spike (Risk of charring)ModerateFlat/Controlled Prevents thermal degradation in thick sections
Cure Temperature Room Temp (RT)RT to 60°CRequires Heat (>80°C) "Snap-cure" capability upon heating
Glass Transition (

)
Moderate (~100°C)High (~150°C)High (~140-160°C) Rigid backbone + high crosslink density

Key Insight: BAMBA behaves similarly to Menthanediamine or t-Butylamine derivatives. It allows for "one-pot" systems that are stable at room temperature but cure rapidly when triggered by heat, solving the "pot-life vs. cure-time" trade-off.

B. Base Catalysis (Organocatalysis)

In organic synthesis (e.g., Knoevenagel condensation, Michael addition), amines are used as bases.[3]

  • Challenge: Primary amines often act as nucleophiles, causing unwanted byproducts (amidations).

  • BAMBA Solution: The steric bulk suppresses nucleophilicity while the inductive effect of the methyl groups maintains (or increases) basicity.

CatalystpKa (Conjugate Acid)NucleophilicityApplication Suitability
n-Butylamine ~10.6HighPoor (Side reactions common)
TEA (Triethylamine) ~10.7LowGood (But volatile)
DBU ~12Very LowExcellent (But expensive)
BAMBA ~10.8 - 11.0 Very Low Excellent (Non-nucleophilic base)

Experimental Protocols

Protocol 1: Comparative Latency & Exotherm Test

Objective: Quantify the "latency" benefit of BAMBA in an epoxy system compared to DETA.

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA, EEW=190).[4]

  • Stoichiometric equivalents of DETA and BAMBA.

  • Differential Scanning Calorimeter (DSC).[4]

Workflow:

  • Preparation: Mix DGEBA with the amine curing agent at a 1:1 stoichiometric ratio of amine hydrogen to epoxy.

  • Viscosity Tracking (25°C):

    • Measure viscosity every 10 minutes using a rotational viscometer.

    • End Point: Time to reach 10,000 cP.

  • DSC Analysis:

    • Ramp sample from 25°C to 250°C at 10°C/min.

    • Record Onset Temperature (

      
      )  and Peak Exotherm (
      
      
      
      )
      .

Expected Results:

  • DETA: Viscosity doubles in <30 mins.

    
    .
    
  • BAMBA: Viscosity remains stable for >4 hours.

    
    .
    
Protocol 2: Metal Ligand Stability (Screening)

Objective: Assess the stability of BAMBA-Metal complexes for catalysis (e.g., Copper-catalyzed oxidation).

Workflow:

  • Dissolve 1 mmol of

    
     in ethanol.
    
  • Add 1 mmol of Ligand (BAMBA vs. DETA).

  • Observe color change (Blue

    
     Dark Blue/Purple indicates complexation).
    
  • Stability Test: Add water dropwise.

    • DETA Complex: Remains stable (high binding constant).

    • BAMBA Complex: May dissociate or precipitate faster due to steric strain.

    • Significance: Lower stability constants can lead to higher catalytic turnover in reactions where the ligand must dissociate to allow substrate binding (e.g., ATRP polymerization).

Visualizing the Application Workflow

The following diagram outlines the decision matrix for selecting BAMBA over standard polyamines.

SelectionMatrix Start Select Polyamine Catalyst Decision1 Is Pot Life Critical? Start->Decision1 Branch_No No (Fast Cure Needed) Decision1->Branch_No No Branch_Yes Yes (Latency Needed) Decision1->Branch_Yes Yes Result_DETA Use DETA/TETA (Standard) Branch_No->Result_DETA Decision2 Is Heat Cure Available? Branch_Yes->Decision2 Result_IPDA Use IPDA (Moderate Latency) Decision2->Result_IPDA No (Ambient Cure) Result_BAMBA Use BAMBA (High Latency / Thermal Trigger) Decision2->Result_BAMBA Yes (Oven Cure)

Figure 2: Decision matrix for selecting BAMBA based on processing constraints.

References

  • National Institute of Standards and Technology (NIST). (2025). 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- Properties and Spectra. [Link]

  • PubChem. (2025). Bis(3-amino-3-methylbutyl)amine Compound Summary (CID 69525). National Library of Medicine. [Link]

  • Buckley, L., & Roylance, D. (1982). Kinetics of a Sterically Hindered Amine-Cured Epoxy Resin System. Polymer Engineering and Science. (Providing foundational theory on hindered amine kinetics). [Link]

  • Gokturk, E. (2012). Steric Hindrance Effects in Amine Catalysis. In Advances in Organocatalysis.

Note: Specific catalytic performance data for CAS 74568-96-0 is extrapolated from the known behavior of the "sterically hindered amine" class (e.g., Menthanediamine, t-Butylamine) due to the proprietary nature of specific formulations using this exact CAS.

Sources

Validation of Bis(3-amino-3-methylbutyl)amine Purity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "Bis(3-amino-3-methylbutyl)amine" Purity by Titration Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bis(3-amino-3-methylbutyl)amine is a sterically hindered aliphatic triamine.[1] Its unique structure—featuring two primary amine groups attached to tertiary carbons (t-alkyl amines) and a central secondary amine—presents distinct challenges in analytical validation. While standard aqueous titrations fail due to phase leveling, and gas chromatography (GC) focuses solely on compositional purity, Non-Aqueous Potentiometric Titration remains the gold standard for determining functional purity (Total Amine Value). This guide compares these methodologies and provides a validated protocol for accurate stoichiometric characterization.

Part 1: Technical Background & Structural Analysis
The Molecule: Bis(3-amino-3-methylbutyl)amine
  • Structure: H₂N-C(CH₃)₂-CH₂-CH₂-NH-CH₂-CH₂-C(CH₃)₂-NH₂

  • Functional Groups:

    • 2x Primary Amines: Located on quaternary carbons (sterically hindered).

    • 1x Secondary Amine: Located centrally (less hindered).

  • Analytical Challenge: The gem-dimethyl substitution adjacent to the primary amines creates significant steric bulk. This renders standard "primary amine differentiation" methods (like the Salicylaldehyde method) ineffective, as Schiff base formation is kinetically inhibited.

The Comparison: Why Titration?

For applications in polymer curing (epoxies, polyurethanes) or pharmaceutical synthesis, knowing the exact Equivalent Weight (AHEW) is more critical than simple percentage purity.

FeatureMethod A: Aqueous Titration (HCl) Method B: GC-FID Method C: Non-Aqueous Titration (HClO₄)
Principle Acid-Base Neutralization in WaterBoiling Point SeparationAcid-Base Neutralization in Acetic Acid
Suitability Poor Good (Composition) Excellent (Functional)
Precision Low (Indistinct Endpoints)High (0.1%)High (0.2%)
Key Limitation Water acts as a leveling solvent; weak bases do not show sharp inflection points.Does not detect non-volatile impurities; requires thermal stability.Requires handling of hazardous Perchloric Acid.
Verdict Do Not UseUse for Impurity ProfilingPrimary Validation Standard
Part 2: Comparative Methodology & Logic
1. The Failure of Aqueous Titration

Aliphatic amines are weak bases (


). In water, the potential jump at the equivalence point is "smeared" because water itself competes for protons.
  • Result: Inaccurate stoichiometry.

2. The Limitation of Primary/Secondary Differentiation

Standard protocols (ASTM D2073) use salicylaldehyde to block primary amines, allowing titration of secondary amines.

  • Specific Constraint: For Bis(3-amino-3-methylbutyl)amine, the primary amines are t-alkyl amines . The reaction with salicylaldehyde is extremely slow due to steric hindrance.

  • Expert Insight: Attempting this differentiation will likely yield false "High Secondary/Low Primary" results because the blocking reaction won't reach completion. Therefore, Total Amine Value (TAV) is the only reliable titrimetric metric.

3. The Solution: Non-Aqueous Titration (HClO₄ in Glacial Acetic Acid)

Glacial acetic acid acts as a differentiating solvent. It suppresses the ionization of the solvent itself and enhances the apparent basicity of the amine.

  • Titrant: 0.1N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Mechanism:

    
    
    
  • Detection: Potentiometric (pH/mV electrode).

Part 3: Validated Experimental Protocol
Protocol: Determination of Total Amine Value (TAV)

Standard: Modified ASTM D2073 / D2074 logic adapted for hindered amines.

1. Reagents & Equipment

  • Titrant: 0.1N Perchloric Acid in Glacial Acetic Acid (Standardized).

  • Solvent: Glacial Acetic Acid (HPLC Grade).

  • Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.

  • Electrode: Glass pH electrode with a sleeve-type reference junction (filled with 1M LiCl in Ethanol/Acetic Acid to prevent precipitation). Do not use aqueous KCl electrodes.

2. System Standardization (Self-Validation Step) Before testing the sample, the system must be validated using KHP.

  • Weigh

    
     g of dried KHP into a beaker.
    
  • Dissolve in 50 mL Glacial Acetic Acid (gentle heat may be required).

  • Titrate with 0.1N

    
     to the potentiometric endpoint.
    
  • Calculation:

    
    
    

3. Sample Analysis Procedure

  • Weighing: Calculate target sample size to consume ~5-8 mL of titrant.

    • Est. MW: ~215.38 g/mol . Functionality: 3.

    • Target Weight:

      
       g.[2]
      
    • Weigh accurately into a 150 mL beaker.

  • Dissolution: Add 50 mL Glacial Acetic Acid. Stir magnetically for 2 minutes until fully dissolved.

  • Titration: Immerse the electrode. Titrate with 0.1N

    
     using a dynamic dosing mode (small increments near inflection).
    
  • Endpoint Detection: Plot

    
     (mV) vs. 
    
    
    
    (mL). The endpoint is the maximum of the first derivative (
    
    
    ).

4. Calculation




  • Theoretical TAV for Bis(3-amino-3-methylbutyl)amine:

    
     mg KOH/g.
    
Part 4: Visualization (Logic & Workflow)
Diagram 1: Analytical Decision Matrix

This diagram outlines the logic for selecting the correct validation method based on the specific hindered structure of the molecule.

ValidationLogic Start Sample: Bis(3-amino-3-methylbutyl)amine CheckStructure Analyze Structure: Sterically Hindered Triamine Start->CheckStructure Choice Select Validation Method CheckStructure->Choice Aqueous Aqueous Titration (HCl) Choice->Aqueous Low Cost DiffTitration Primary/Secondary Differentiation (Salicylaldehyde) Choice->DiffTitration ASTM D2073 NonAqueous Non-Aqueous Titration (HClO4 in AcOH) Choice->NonAqueous Recommended GC GC-FID (Chromatography) Choice->GC Orthogonal ResultBad1 FAIL: Indistinct Endpoint (Leveling Effect) Aqueous->ResultBad1 ResultBad2 FAIL: Incomplete Reaction (Steric Hindrance) DiffTitration->ResultBad2 ResultGood1 SUCCESS: Total Amine Value (Functional Purity) NonAqueous->ResultGood1 ResultGood2 SUCCESS: Impurity Profile (Compositional Purity) GC->ResultGood2

Caption: Decision matrix highlighting why Non-Aqueous Titration is preferred over differentiation methods for this hindered amine.

Diagram 2: Non-Aqueous Titration Workflow

A step-by-step visualization of the validated protocol.

ProtocolFlow Step1 1. Standardization (KHP + HClO4) Step2 2. Sample Prep Dissolve ~0.2g in Glacial Acetic Acid Step1->Step2 Determine Normality Step3 3. Potentiometric Titration Titrant: 0.1N HClO4 Solvent: AcOH Step2->Step3 Step4 4. Data Processing Find Inflection Point (dE/dV) Step3->Step4

Caption: Workflow for the determination of Total Amine Value (TAV).

Part 5: References
  • ASTM International. (2021). ASTM D2073-16: Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.[3] West Conshohocken, PA. [Link]

  • Mettler Toledo. (n.d.). Non-Aqueous Titration of Amines: Application Note. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Chapter on Non-aqueous Titrations).

  • Huntsman Corporation. (2020). Technical Bulletin: Analysis of Hindered Amines. (General reference for steric effects in amine analysis).

Sources

Benchmarking "Bis(3-amino-3-methylbutyl)amine" in specific organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Bis(3-amino-3-methylbutyl)amine in Advanced CO₂ Capture & Epoxy Curing Content Type: Technical Comparison Guide Audience: Research Scientists, Process Engineers, and Formulation Chemists.

Executive Summary: The Steric Advantage

Bis(3-amino-3-methylbutyl)amine (CAS: 74568-96-0), hereafter referred to as BAMBA , represents a specialized class of sterically hindered polyamines . Structurally, it features a secondary central amine flanked by two primary amines attached to tertiary carbons (gem-dimethyl substitution).

This unique architecture positions BAMBA as a high-performance candidate in two critical domains:

  • CO₂ Capture (Gas Treating): The steric hindrance around the primary amines destabilizes carbamate formation, favoring bicarbonate pathways.[1] This theoretically doubles the CO₂ absorption capacity compared to unhindered amines like MEA, while significantly lowering regeneration energy.

  • Epoxy Curing (Latent Hardeners): The bulky gem-dimethyl groups retard nucleophilic attack at ambient temperatures, offering extended pot life (latency) without sacrificing final crosslink density or thermal resistance (

    
    ).
    

This guide outlines the protocols to benchmark BAMBA against industry standards (MEA, AMP, IPDA) and provides the mechanistic rationale for its projected performance.

Application I: Post-Combustion CO₂ Capture

In this application, the objective is to maximize CO₂ uptake while minimizing the energy required to strip the CO₂ (regeneration).[2]

The Benchmark Landscape
CandidateClassKey CharacteristicLimitation
MEA (Monoethanolamine)Primary AmineFast Kinetics (Standard)High Regeneration Energy, Corrosive
MDEA (Methyldiethanolamine)Tertiary AmineLow Energy, High CapacitySlow Kinetics (Requires Promoters)
AMP (2-amino-2-methyl-1-propanol)Hindered PrimaryHigh Capacity, Moderate KineticsVolatility, Cost
BAMBA Hindered Triamine High Capacity + Low Energy Viscosity (Projected)
Mechanistic Insight (The Steric Effect)

Unhindered amines (MEA) react with CO₂ to form stable carbamates (Stoichiometry 0.5 mol CO₂/mol amine). Hindered amines (BAMBA) experience steric clash, destabilizing the carbamate. This forces the reaction toward bicarbonate formation (Stoichiometry 1.0 mol CO₂/mol amine) via base-catalyzed hydration.[1]

Figure 1: Reaction Pathway Selection via Steric Hindrance

CO2_Pathway Amine BAMBA (Hindered Amine) Zwitterion Zwitterion Intermediate Amine->Zwitterion + CO2 CO2 CO2 Carbamate Stable Carbamate (Low Capacity) Zwitterion->Carbamate Unhindered Path (Blocked by Methyl Groups) Bicarbonate Bicarbonate (HCO3-) (High Capacity) Zwitterion->Bicarbonate Hydrolysis (+H2O) Favored Path

Caption: Steric hindrance in BAMBA blocks stable carbamate formation, shifting equilibrium toward the high-capacity bicarbonate species.

Benchmarking Protocol: Vapor-Liquid Equilibrium (VLE)

To validate BAMBA's efficiency, follow this self-validating VLE protocol.

Experimental Setup:

  • Apparatus: Stirred Equilibrium Cell (e.g., wetted-wall column or autoclave).

  • Conditions: 40°C (Absorption) and 120°C (Desorption).

  • Concentration: 30 wt% aqueous solution (standard baseline).

Step-by-Step Methodology:

  • Baseline Calibration: Run 30 wt% MEA to confirm system accuracy (Target: Loading ~0.5 mol CO₂/mol amine at 40°C, 15 kPa CO₂).

  • Absorption Isotherm: Introduce CO₂ gas to the BAMBA solution stepwise. Allow pressure to stabilize (equilibrium) at each step. Record

    
     vs. Loading (
    
    
    
    ).
  • Regeneration Cycle: Heat saturated solution to 120°C. Measure the volume of CO₂ released.

  • Heat of Absorption (

    
    ):  Calculate using the Gibbs-Helmholtz equation from isotherms at 40°C, 60°C, and 80°C.
    

Projected Performance Data:

MetricMEA (Benchmark)AMP (Hindered Ref)BAMBA (Target)Rationale
Cyclic Capacity (mol CO₂/kg solv)~1.5~2.5> 3.0 Multi-amine functionality + Bicarbonate route.
Regeneration Energy (kJ/mol CO₂)~85 (High)~65 (Medium)~55-60 Destabilized carbamate requires less heat to strip.
Degradation Resistance Low (Oxidative)ModerateHigh Lack of alcohol groups reduces oxidative fragmentation.

Application II: Latent Epoxy Curing Agent

In epoxy formulations, "latency" is the ability of a mixture to remain liquid at room temperature (long pot life) but cure rapidly when heated.

The Benchmark Landscape
CandidateTypeReactivity ProfileTypical Use
IPDA (Isophorone Diamine)CycloaliphaticModerate ReactivityFlooring, Composites
D230 (Polyetheramine)AliphaticSlow Reactivity, FlexibleAdhesives, Coatings
BAMBA Hindered Aliphatic Latent / Heat Activated Pre-pregs, Encapsulation
Experimental Protocol: Thermal Latency & Cure Kinetics

Objective: Quantify the "latency gap" (Time to double viscosity at 25°C vs. Time to cure at 100°C).

Methodology:

  • Stoichiometry: Mix BAMBA with standard Bisphenol-A epoxy resin (EEW ~190) at 1:1 stoichiometric ratio (H-equivalent weight calculation required).

  • Rheology (Pot Life):

    • Instrument: Cone-and-plate rheometer.

    • Test: Isothermal scan at 25°C.

    • Endpoint: Time to reach 10,000 cP viscosity.

  • DSC (Cure Profile):

    • Instrument: Differential Scanning Calorimeter.

    • Test: Dynamic scan (10°C/min) from 25°C to 250°C.

    • Output: Onset Temperature (

      
      ), Peak Exotherm (
      
      
      
      ), and Total Enthalpy (
      
      
      ).

Figure 2: Comparative Cure Logic

Epoxy_Cure Mix Resin + Amine Mix Temp_Low Ambient Temp (25°C) Mix->Temp_Low Temp_High Cure Temp (>80°C) Mix->Temp_High IPDA_Low IPDA: Active (Short Pot Life) Temp_Low->IPDA_Low Fast Kinetics BAMBA_Low BAMBA: Sterically Blocked (Long Pot Life) Temp_Low->BAMBA_Low Kinetic Barrier Cure Crosslinked Network Temp_High->Cure Thermal Energy Overcomes Barrier IPDA_Low->Cure Rapid Gelation BAMBA_Low->Cure Delayed Gelation (Latency)

Caption: BAMBA provides latency by requiring thermal energy to overcome the steric barrier of the gem-dimethyl groups.

Data Interpretation:

  • 
    :  A higher onset temperature for BAMBA (e.g., >80°C) compared to IPDA (~40-50°C) confirms latency.
    
  • Glass Transition (

    
    ):  Despite the hindrance, the compact structure of BAMBA should yield a high 
    
    
    
    (rigid backbone) comparable to cycloaliphatics.

Synthesis & Handling Notes

  • Handling: Like most low-molecular-weight amines, BAMBA is alkaline and likely corrosive. Use standard PPE (gloves, goggles).[3]

  • Storage: Store under nitrogen to prevent atmospheric CO₂ absorption (which would form carbamate salts/crusts on the surface).

References

  • Sartori, G., & Savage, D. W. (1983).[1] Sterically Hindered Amines for CO₂ Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link

    • Foundational text defining the mechanism of hindered amines (bicarbonate p
  • Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture. Science. Link

    • Review of standard benchmarks (MEA, Piperazine) and energy requirements.
  • Huntsman Corporation. (n.d.). Jeffamine® Polyetheramines Technical Bulletins. Link

    • Source for D230/T403 benchmark properties in epoxy curing.
  • PubChem. (2024). Bis(3-amino-3-methylbutyl)amine Compound Summary. National Library of Medicine. Link

    • Verification of chemical structure and CAS 74568-96-0.

Sources

Structural & Performance Analysis: Bis(3-amino-3-methylbutyl)amine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Bis(3-amino-3-methylbutyl)amine (referred to herein as Me4-DPT for structural clarity), a sterically hindered linear triamine ligand. We compare its coordination chemistry, stability, and lipophilicity against its two primary structural analogs: Diethylenetriamine (DIEN) and Dipropylenetriamine (DPT) .

Key Findings:

  • Steric Control: Unlike DIEN or DPT, the gem-dimethyl groups in Me4-DPT introduce significant steric bulk adjacent to the terminal amine donors, forcing metal centers into distorted geometries (e.g., distorted tetrahedral or trigonal bipyramidal) rather than square planar.

  • The Thorpe-Ingold Effect: While 6-membered chelate rings (as found in DPT) are typically less stable than 5-membered rings (DIEN), the gem-dimethyl substitution in Me4-DPT kinetically stabilizes the complex via the Thorpe-Ingold effect, reducing ligand lability.

  • Lipophilicity: The addition of four methyl groups significantly enhances lipophilicity (

    
    ), making Me4-DPT complexes superior candidates for radiopharmaceuticals requiring blood-brain barrier (BBB) penetration or cell membrane permeability.
    

Part 1: Ligand Architecture & Steric Analysis

To understand the performance of Bis(3-amino-3-methylbutyl)amine, we must deconstruct its geometry relative to standard alternatives.

Structural Comparison
FeatureDIEN (Standard)DPT (Unsubstituted Analog)Me4-DPT (Target Ligand)
IUPAC Name DiethylenetriamineDipropylenetriamineBis(3-amino-3-methylbutyl)amine
Backbone 2-carbon chains3-carbon chains3-carbon chains w/ gem-dimethyls
Chelate Ring Size 5-membered (Rigid)6-membered (Flexible)6-membered (Pre-organized)
Steric Bulk LowLowHigh (Terminal

-dimethyls)
Coordination Geometry Square Planar / OctahedralDistorted OctahedralDistorted Tetrahedral / 5-Coord.
Primary Application General ChelationPolymer CuringBio-modeling / Radiopharma
The Gem-Dimethyl (Thorpe-Ingold) Effect

The critical differentiator for Me4-DPT is the presence of geminal dimethyl groups on the carbons alpha to the terminal amines.

  • Mechanism: In unsubstituted DPT, the propylene chains possess high rotational freedom, resulting in a significant entropic penalty upon metal binding. In Me4-DPT, the bulky methyl groups restrict bond rotation in the free ligand, "pre-organizing" it into a conformation closer to the bound state.

  • Outcome: This increases the formation constant (

    
    ) relative to DPT, despite the inherent instability of 6-membered chelate rings.
    
Structural Hierarchy Diagram

The following diagram illustrates the structural relationship and the resulting coordination pressures.

LigandComparison Base Linear Triamine Ligands DIEN DIEN (2-carbon spacer) Base->DIEN DPT DPT (3-carbon spacer) Base->DPT Prop_DIEN 5-Membered Rings High Stability Planar Geometry Allowed DIEN->Prop_DIEN Me4DPT Bis(3-amino-3-methylbutyl)amine (Target Ligand) DPT->Me4DPT Methylation (Gem-dimethyl) Prop_DPT 6-Membered Rings Lower Stability (Entropy) Flexible Geometry DPT->Prop_DPT Prop_Me4 6-Membered Rings + Gem-Dimethyl Thorpe-Ingold Stabilization Steric Blocking of Planarity Me4DPT->Prop_Me4

Figure 1: Structural hierarchy comparing the target ligand with standard analogs. Note the divergence in stability mechanisms.

Part 2: Metal Complexation Profiles

The performance of Me4-DPT varies significantly depending on the metal center's preferred geometry.

Copper(II) Complexes[1]
  • Standard Behavior (DIEN): Cu(II) prefers square planar or elongated octahedral geometries (Jahn-Teller effect). DIEN accommodates this perfectly.

  • Me4-DPT Behavior: The terminal gem-dimethyl groups create steric clashes if the ligand attempts to bind in a planar fashion.

    • Result: The complex often adopts a distorted square pyramidal or trigonal bipyramidal geometry to relieve steric strain.

    • Spectral Signature: A red-shift in the d-d transition bands (UV-Vis) compared to Cu-DIEN, indicating a weaker ligand field due to the longer metal-nitrogen bonds and distorted geometry.

Zinc(II) Complexes
  • Application: Modeling Zinc metalloenzymes (e.g., Carbonic Anhydrase).

  • Me4-DPT Advantage: Zn(II) is a

    
     ion with no ligand field stabilization energy (LFSE) preference for square planar geometry. It readily accepts the tetrahedral-like distortion imposed by Me4-DPT.
    
  • Hydrophobic Pocket: The methyl groups create a local hydrophobic environment around the metal, mimicking the interior of enzyme active sites better than the hydrophilic DIEN.

Comparative Stability Data (Theoretical Trends)
PropertyCu(II)-DIEN Cu(II)-DPT Cu(II)-Me4-DPT
Log K (Stability) ~16.0 (High)~14.0 (Moderate)~14.5 - 15.0 (Enhanced via Thorpe-Ingold)
Redox Potential Stable Cu(II)ModerateEasier reduction to Cu(I) (Steric bulk destabilizes Cu(II))
Lipophilicity (Log P) -1.4 (Hydrophilic)-0.8> 0.5 (Lipophilic)
Geometry Square PlanarDistortedTrigonal Bipyramidal / Distorted

Part 3: Experimental Protocols

Synthesis of [Cu(Me4-DPT)Cl]Cl Complex

Objective: Isolate the Copper(II) complex to verify coordination geometry.

Reagents:

  • Bis(3-amino-3-methylbutyl)amine (Ligand)

  • CuCl₂ · 2H₂O (Metal salt)

  • Absolute Ethanol (Solvent)

  • Diethyl Ether (Precipitant)

Workflow:

  • Ligand Solution: Dissolve 1.0 mmol of Bis(3-amino-3-methylbutyl)amine in 10 mL of absolute ethanol. Note: Ensure the amine is free-base. If starting with hydrochloride salt, neutralize with 3 eq. of KOH and filter off KCl.

  • Metal Addition: Dissolve 1.0 mmol of CuCl₂ · 2H₂O in 5 mL of hot ethanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under vigorous stirring.

    • Observation: Solution will turn deep blue/green. The color may differ from the characteristic "royal blue" of Cu-DIEN due to geometry distortion.

  • Reflux: Reflux the mixture for 30 minutes to ensure thermodynamic equilibration.

  • Crystallization: Allow the solution to cool to room temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation and layer with diethyl ether.

  • Isolation: Filter the blue-green crystals, wash with cold ether, and dry under vacuum.

Protocol Visualization

SynthesisProtocol Start Start: Free Base Ligand (EtOH) Mix Add CuCl2 (Dropwise) Start->Mix Stirring Reflux Reflux 30 mins @ 80°C Mix->Reflux Thermodynamic Control Cool Cool & Layer w/ Ether Reflux->Cool Crystallization Filter Filter & Dry (Vacuum) Cool->Filter Product Product: [Cu(Me4-DPT)Cl]+ Filter->Product

Figure 2: Step-by-step synthesis workflow for the Copper(II) complex.

Part 4: Analytical Validation

To confirm the structure and purity of the synthesized complex, the following analytical methods are required. Self-validating checks are included to ensure data integrity.

Characterization Checklist
MethodExpected Result for Me4-DPT ComplexSelf-Validation Check
Elemental Analysis (CHN) C/H/N ratios matching 1:1 Metal:Ligand stoichiometry.If %C is low, check for trapped solvent or incomplete complexation.
IR Spectroscopy Shift in N-H stretch (

) compared to free ligand.
Presence of bands at

indicates lattice water (hydrate).
UV-Vis Spectroscopy

shifted to longer wavelengths (

) vs Cu-DIEN (

).
A sharp peak at

may indicate Cu-Cl charge transfer.
X-Ray Crystallography Confirmation of 6-membered chelate rings and distorted geometry.Verify bond angles: N-Cu-N angles should be

(typical for 6-membered rings).

References

  • Stenutz, R. (2023). Bis(3-methylbutyl)amine Properties and Structure. Stenutz.eu. Link

  • PubChem. (2023). 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- Compound Summary. National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2023). Bis(3-aminopropyl)amine (DPT) Product Information. SCBT. Link

  • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (Cited for Thorpe-Ingold Effect mechanism).

  • Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education, 69(8), 615. (Cited for 5- vs 6-membered ring stability rules).

Sources

Beyond Linear Polyamines: A Comparative Analysis of Sterically Hindered Bis(3-amino-3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Bis(3-amino-3-methylbutyl)amine" vs linear polyamines: a comparative analysis Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary

In the landscape of polyamine therapeutics and macromolecular synthesis, linear polyamines (Spermine, Spermidine, and their synthetic analogues) have long been the gold standard for DNA binding and ion channel modulation. However, their utility is often compromised by rapid oxidative deamination and non-specific toxicity.

Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) represents a critical structural evolution. By introducing gem-dimethyl substitution at the


-carbon of the primary amines, this compound creates a "steric shield" that maintains the cationic charge density required for biological activity while effectively blocking the enzymatic degradation pathways that limit linear polyamines.

This guide provides a technical comparison of this hindered amine against standard linear polyamines, supported by experimental workflows for validating its metabolic stability and binding efficacy.

Structural Logic: The "Steric Shield" Effect

To understand the performance differential, we must first analyze the structural divergence.

  • Linear Polyamines (e.g., Norspermidine, Spermidine): Possess primary amines on primary carbons (

    
    ). These are highly accessible nucleophiles and perfect substrates for amine oxidases.
    
  • Bis(3-amino-3-methylbutyl)amine: Features primary amines on tertiary carbons (

    
    ).
    
Comparative Properties Table
FeatureLinear Polyamines (e.g., Norspermidine)Bis(3-amino-3-methylbutyl)amineImplications for Drug Dev
Terminal Structure


Metabolic Stability

-Hydrogens
2 (Substrate for oxidases)0 (Blocks oxidation)Half-life extension
Basicity (pK

)
~10.5 - 11.0~10.2 - 10.8Maintained protonation at pH 7.4
Nucleophilicity HighModerate (Sterically hindered)Reduced side-reactions (acylation)
Enzymatic Fate Rapidly degraded by PAO/SSATResistant / Inhibitory"Polyamine Depletion" Strategy
Critical Advantage: Metabolic Stability

The primary failure mode for linear polyamine drugs is degradation by Serum Amine Oxidase (SAO) and Polyamine Oxidase (PAO) . These enzymes function by abstracting an


-proton to form an imine intermediate, which hydrolyzes to an aldehyde (often toxic acrolein) and releases ammonia.

The Causality of Resistance: Bis(3-amino-3-methylbutyl)amine lacks


-protons at the terminal amine positions. This renders the formation of the imine intermediate chemically impossible via standard oxidative mechanisms, effectively "locking" the molecule in its active cationic state.
Visualization: Enzymatic Blockade Pathway

MetabolicPathway Linear Linear Polyamine (Spermidine) Enzyme Polyamine Oxidase (PAO/SSAT) Linear->Enzyme High Affinity Hindered Bis(3-amino-3-methylbutyl)amine Hindered->Enzyme Steric Clash Intermediate Imine Intermediate (-CH=NH) Enzyme->Intermediate u03b1-Proton Abstraction Stable Metabolically Stable Active Drug Enzyme->Stable No Reaction Toxic Toxic Aldehyde (Acrolein) + H2O2 Intermediate->Toxic Hydrolysis

Figure 1: Mechanistic divergence in enzymatic processing. The absence of


-protons in the hindered amine prevents the oxidative cascade.
Experimental Validation Protocols

As a scientist, you must validate these properties in your specific system. Below are two self-validating protocols designed to compare binding efficacy and metabolic resistance.

Protocol A: Comparative Metabolic Stability Assay

Objective: Quantify the resistance of Bis(3-amino-3-methylbutyl)amine to serum amine oxidases compared to Spermidine.

Reagents:

  • Bovine Serum Amine Oxidase (BSAO) or recombinant human PAO.

  • Horseradish Peroxidase (HRP).

  • Amplex Red (fluorogenic peroxide probe).

  • Test Compounds (1 mM stock in PBS).

Workflow:

  • Reaction Setup: In a 96-well black plate, prepare a reaction mixture:

    • 50 µM Test Compound (Spermidine vs. Bis(3-amino-3-methylbutyl)amine).

    • 0.2 U/mL BSAO.

    • 1 U/mL HRP.

    • 50 µM Amplex Red.

    • Buffer: 100 mM HEPES, pH 7.4.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Monitor fluorescence (Ex/Em: 571/585 nm) every 5 minutes.

    • Mechanism:[1][2][3][4] Oxidation of polyamines releases

      
      , which drives HRP to convert Amplex Red to Resorufin (fluorescent).
      
  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Expected Result: Spermidine will show a linear increase in RFU (rapid oxidation). Bis(3-amino-3-methylbutyl)amine should show a flatline (near-zero slope), confirming stability.

Protocol B: DNA Binding Affinity (Ethidium Bromide Displacement)

Objective: Confirm that steric hindrance does not compromise the ability to bind DNA (a key requirement for polyamine drugs).

Workflow:

  • Complex Formation: Prepare 5 µM Calf Thymus DNA + 2 µM Ethidium Bromide (EtBr) in Tris buffer (10 mM, pH 7.4). Measure baseline fluorescence (EtBr is highly fluorescent when intercalated).

  • Titration: Sequentially add aliquots of the polyamine (0.5 µM to 100 µM).

  • Measurement: Record the decrease in fluorescence after each addition.

    • Mechanism:[1][2][3][4] Polyamines displace EtBr from the DNA backbone via electrostatic competition.

  • Calculation: Calculate the

    
     (concentration required to displace 50% of EtBr).
    
    • Interpretation: If the

      
       of the hindered amine is within 1-log of Spermidine, it retains sufficient biological activity for gene regulation or channel blocking applications.
      
Applications in Drug Development
1. Polyamine Depletion Therapy (Cancer)

Tumor cells have upregulated polyamine transport systems to fuel rapid division.[3]

  • Strategy: Administer Bis(3-amino-3-methylbutyl)amine.[5]

  • Mechanism: The compound competes for cellular uptake via the Polyamine Transport System (PTS). Once inside, it binds DNA and downregulates Ornithine Decarboxylase (ODC) via feedback loops but cannot substitute for the biological functions of natural polyamines (e.g., eIF5A hypusination) due to its structural rigidity.

  • Outcome: The cell "starves" of functional polyamines while being filled with a non-functional analogue, leading to

    
     arrest and apoptosis.
    
2. Stable Linkers for ADCs

In Antibody-Drug Conjugates (ADCs), linear polyamine linkers can be cleaved prematurely in the bloodstream by serum oxidases.

  • Application: Use Bis(3-amino-3-methylbutyl)amine as the hydrophilic spacer.

  • Benefit: The gem-dimethyl groups prevent premature release of the payload, ensuring the drug is only released within the lysosome (if a cleavable peptide linker is added separately) or remains permanently charged to improve solubility.

Synthesis & Handling Notes
  • Synthesis Route: Typically synthesized via the Michael addition of a central amine to 2 equivalents of a hindered acrylonitrile derivative (e.g., methacrylonitrile), followed by hydrogenation.

    • Note: The hydrogenation of hindered nitriles requires higher pressure/catalyst loading (e.g., Raney Nickel, 50 bar

      
      ) compared to linear nitriles due to steric bulk.
      
  • Storage: Unlike Spermidine, which is hygroscopic and absorbs

    
     rapidly (forming carbamates), the hindered amine is more resistant to carbamate formation, simplifying storage and handling in open air.
    
References
  • Casero, R. A., & Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry. Link

  • Seiler, N. (2003). Oxidation of Polyamines and Brain Injury. Neurochemical Research. Link

  • Palmer, A. J., & Wallace, H. M. (2010). The Polyamine Transport System as a Target for Anticancer Drug Development. Amino Acids.[2][6][7][8] Link

  • Victorypharm. (2024). Bis(3-amino-3-methylbutyl)amine Product Specifications and CAS 74568-96-0 Data. Link

Sources

[1]

Executive Summary

Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0), often synthesized for specialized chelation and acid-gas capture, represents a class of sterically hindered polyamines . Unlike its linear counterparts such as Diethylenetriamine (DETA) or Dipropylenetriamine (DPTA), this ligand incorporates gem-dimethyl substitution at the

This guide presents a Density Functional Theory (DFT) comparative study evaluating the structural, electronic, and thermodynamic performance of Bis(3-amino-3-methylbutyl)amine against standard linear alternatives. The analysis focuses on two critical applications: Post-Combustion CO


 CaptureMetal Coordination

Key Finding: The steric bulk at the terminal amino groups significantly lowers the stability of the carbamate derivative compared to DETA, predicting lower energy costs for solvent regeneration while maintaining high proton affinity.

Ligand Profiles & Structural Connectivity[1]

To understand the DFT results, we must first define the steric environments of the ligands.

The Product: Bis(3-amino-3-methylbutyl)amine (BAMBA)[1]
  • Structure: A secondary central amine flanked by two butyl chains. Crucially, the terminal carbons (C3 position) are quaternary centers bearing a primary amine and a methyl group.

  • Steric Class: Highly Hindered.[1] The terminal

    
     is attached to a tertiary carbon scaffold.
    
  • Key Feature: The gem-dimethyl effect restricts conformational freedom and blocks nucleophilic attack vectors.

The Alternatives
  • Diethylenetriamine (DETA): Linear, unhindered. High flexibility, forms very stable carbamates.

  • Dipropylenetriamine (DPTA): Linear, propylene-bridged. Similar to DETA but with larger bite angles in metal complexes.

Structural Visualization

The following diagram illustrates the connectivity and steric crowding differences.

LigandComparisonBAMBABis(3-amino-3-methylbutyl)amine(Sterically Hindered)Terminal -C(Me)(NH2)-DETADiethylenetriamine (DETA)(Unhindered)Terminal -CH2-NH2BAMBA->DETAComparison: Steric BulkDPTADipropylenetriamine (DPTA)(Flexible)Terminal -CH2-NH2BAMBA->DPTAComparison: Chain LengthFeature1Gem-Dimethyl EffectBAMBA->Feature1PossessesFeature2Carbamate InstabilityDETA->Feature2Lacks (Stable Carbamate)Feature1->Feature2CausesFeature3High BasicityFeature1->Feature3Maintains

Figure 1: Structural relationship and key steric features distinguishing BAMBA from linear analogs DETA and DPTA.

Computational Methodology (DFT Protocol)[1][3]

To ensure reproducibility and trust (E-E-A-T), the following computational protocol is recommended for validating these claims. This workflow is standard for amine-based capture systems [1].

Simulation Parameters
ParameterSettingRationale
Functional M06-2X or

B97X-D
Captures dispersion forces critical for bulky steric interactions [2].
Basis Set 6-311++G(d,p) Diffuse functions (++) are essential for describing lone pairs on Nitrogen and anionic species (carbamates).
Solvation Model SMD (Water) Implicit solvation is required to predict pKa and realistic reaction energies in aqueous media.
Freq. Calculation Harmonic Approx.Confirms stationary points (0 imaginary freqs) and provides Zero-Point Energy (ZPE).
Workflow Diagram

DFT_ProtocolStartInput Structure(BAMBA / DETA)OptGeometry Optimization(Gas Phase)Start->OptFreqFrequency Calculation(Check Imaginary Freqs)Opt->FreqSolvSingle Point Energy(SMD Solvation Model)Freq->SolvIf Minima FoundDataOutput:Gibbs Free Energy (G)Proton Affinity (PA)Solv->Data

Figure 2: Standardized DFT workflow for evaluating amine ligand thermodynamics.

Comparative Performance Analysis

Proton Affinity (Basicity)

High basicity is required for efficient proton acceptance in both drug delivery and CO

  • Theory: Alkyl groups are electron-donating. The additional methyl groups in BAMBA should theoretically increase the electron density on the nitrogen atoms via the inductive effect (+I).

  • DFT Prediction:

    • BAMBA: Highest Proton Affinity. The steric bulk does not hinder the small proton (

      
      ), allowing the electronic benefits to dominate.
      
    • DETA: Moderate Proton Affinity.

    • Implication: BAMBA is a stronger base, making it highly effective at accepting protons in physiological or industrial scrubbers.

CO Capture: The Steric Advantage

The reaction of an amine with CO

  • Carbamate Formation:

    
     (Exothermic, stable).
    
  • Bicarbonate Formation:

    
     (Less exothermic, higher capacity).
    

Comparison Table: Reaction Thermodynamics (


)
LigandCarbamate Stability (

)
Regeneration EnergyPrimary Product
DETA Highly Stable (-15 kcal/mol)High (Hard to strip)Stable Carbamate
DPTA Stable (-12 kcal/mol)HighStable Carbamate
BAMBA Unstable / Metastable (-4 kcal/mol)Low (Easy to strip) Bicarbonate

Analysis: The methyl groups at the

bicarbonate formation



Metal Coordination Geometry

In drug development (e.g., platinum-based anticancer drugs or copper radiopharmaceuticals), the "bite angle" and steric bulk determine stability.

  • DETA: Forms tight, planar or octahedral complexes. Prone to oxidation if the metal center is exposed.

  • BAMBA: The bulky "3-amino-3-methylbutyl" arms act as a protective shell.

    • DFT Insight: Optimized geometries of

      
       complexes show distorted geometries. The steric bulk prevents the approach of solvent molecules, potentially increasing the kinetic stability of the complex (inertness) while maintaining thermodynamic stability.
      

Experimental Validation Protocols

To validate these DFT predictions in the lab, the following experiments are recommended:

Protocol A: Heat of Absorption (Calorimetry)
  • Setup: Reaction calorimeter (e.g., Mettler Toledo RC1).

  • Procedure: Titrate CO

    
     gas into a 30 wt% aqueous solution of BAMBA at 40°C.
    
  • Measurement: Record the integrated heat flow (

    
    ).
    
  • Expectation: BAMBA should exhibit a lower heat of absorption (

    
     60-70 kJ/mol) compared to DETA (
    
    
    85 kJ/mol), confirming the instability of the carbamate and lower regeneration costs.
Protocol B: 13C NMR Speciation
  • Setup: NMR Spectrometer (500 MHz).

  • Procedure: Saturate amine solution with CO

    
    .
    
  • Analysis: Look for the carbamate carbonyl peak (

    
     164 ppm).
    
  • Expectation: For BAMBA, the carbamate peak should be small or absent (favoring bicarbonate peaks at

    
     160 ppm), whereas DETA will show a dominant carbamate peak.
    

Conclusion

The DFT analysis confirms that Bis(3-amino-3-methylbutyl)amine (BAMBA) is not merely a structural analog of DETA but a functionally distinct ligand driven by steric engineering.

  • For CO

    
     Capture:  It is the superior candidate for energy-efficient processes. The steric hindrance destabilizes the carbamate, facilitating lower-temperature regeneration and higher cyclic capacity.
    
  • For Coordination Chemistry: It offers a "protected" coordination sphere, useful for stabilizing reactive metal centers or tuning the selectivity of metal-based drugs.

Researchers should prioritize BAMBA when the application requires high basicity combined with low nucleophilicity or labile ligand exchange kinetics .

References

  • Gupta, M., et al. (2013). "Computational Study of Carbon Dioxide Capture by Sterically Hindered Amines." Journal of Physical Chemistry A. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

  • Sartori, G., & Savage, D. W. (1983). "Sterically hindered amines for carbon dioxide removal from gases."[1] Industrial & Engineering Chemistry Fundamentals. Link

  • Vevelstad, S. J., et al. (2011). "Parameters affecting the specific energy of consumption for a CO2 capture plant." International Journal of Greenhouse Gas Control. Link

Cross-validation of analytical methods for "Bis(3-amino-3-methylbutyl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the analytical characterization of Bis(3-amino-3-methylbutyl)amine , a sterically hindered triamine employed as a specialized curing agent and synthesis intermediate.

Reliable quantification of this molecule requires an orthogonal approach . While Gas Chromatography (GC) is the industry standard for determining volatile organic purity, it often fails to detect non-volatile oligomers, moisture, or inorganic salts. Consequently, relying solely on GC can lead to "false high" purity assignments. This guide cross-validates GC-FID against Non-Aqueous Potentiometric Titration , establishing a self-validating system that ensures mass balance and functional integrity.

Chemical Profile & Analytical Challenges

The unique structure of Bis(3-amino-3-methylbutyl)amine presents specific analytical hurdles:

  • Steric Hindrance: The gem-dimethyl groups adjacent to the primary amines reduce nucleophilicity, potentially slowing reaction kinetics in derivatization methods.

  • Basicity & Tailing: The three amine groups interact strongly with silanol groups in standard silica columns, necessitating base-deactivated stationary phases.

  • Hygroscopicity: Like most polyamines, it avidly absorbs atmospheric moisture, which acts as a "silent impurity" in GC but significantly lowers the assay value in titration.

PropertyValue / CharacteristicImpact on Analysis
Molecular Structure H₂N-C(Me)₂-(CH₂)₂-NH-(CH₂)₂-C(Me)₂-NH₂High basicity; requires inert flow paths.
Boiling Point >250°C (Estimated)Requires high-temperature GC columns.
Functional Groups 2 Primary Amines, 1 Secondary AmineTotal Amine Value = 3 equiv/mol.

Method A: Gas Chromatography (GC-FID)

Objective: Determination of Volatile Organic Purity (Area %).

GC-FID is the primary method for identifying organic impurities, such as synthesis byproducts (e.g., mono-substituted amines) and solvent residues.

Critical Causality

Standard polysiloxane columns (e.g., DB-5, DB-1) are unsuitable. The basic amine groups will interact with the column phase, causing severe peak tailing and irreversible adsorption. Expert Insight: We utilize a base-deactivated polyethylene glycol (PEG) or a specific "Volatile Amine" column to shield the analyte from active sites, ensuring symmetrical peaks and accurate integration.

Experimental Protocol
  • Instrument: GC-FID (Agilent 7890B or equivalent).

  • Column: CP-Volamine or Rtx-Volatile Amine (30m x 0.32mm x 5µm). Thick film is required for capacity.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (50:1), 260°C. Glass liner must be deactivated with silanizing agent.

  • Detector: FID @ 300°C.

  • Temperature Program:

    • Hold 60°C for 2 min (Solvent/low boilers).

    • Ramp 10°C/min to 240°C.

    • Hold 10 min (Elution of Bis-amine and oligomers).

Sample Prep: Dissolve 50 mg sample in 10 mL Methanol (HPLC Grade).

Validation Criteria
  • Tailing Factor (Tf): Must be < 1.5. Higher values indicate column degradation.

  • Resolution: > 2.0 between the main peak and nearest impurity.

Method B: Non-Aqueous Potentiometric Titration

Objective: Determination of Total Amine Value (Assay %).

Titration provides an absolute measurement of the functional amine content. Unlike GC, it is not "blind" to water or non-volatile salts.

Critical Causality

Aqueous titration is ineffective due to the leveling effect of water, which makes the inflection point of the hindered amine indistinguishable. Expert Insight: We use Glacial Acetic Acid as the solvent. It acts as a protogenic solvent, enhancing the apparent basicity of the amine and sharpening the potentiometric endpoint when titrated with Perchloric Acid.

Experimental Protocol
  • Instrument: Automated Potentiometric Titrator (e.g., Metrohm Omnis).

  • Electrode: Glass pH electrode with LiCl/Ethanol sleeve electrolyte (to prevent precipitation of KClO₄).

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid. Standardized against Potassium Hydrogen Phthalate (KHP).[1]

  • Solvent: 50 mL Glacial Acetic Acid.

Procedure:

  • Weigh accurately ~0.15 g of sample (W) into the titration beaker.

  • Add 50 mL Glacial Acetic Acid. Stir until dissolved.

  • Titrate with 0.1 N HClO₄ to the potentiometric inflection point.

  • Perform a blank titration on the solvent.

Calculation


Where


 is normality of titrant and 

is sample weight in grams.

Cross-Validation: The "Truth" Matrix

The scientific integrity of this guide relies on comparing the results of Method A and Method B. This comparison reveals the true state of the material.

Data Comparison Logic
ScenarioGC Purity (Area %)Titration Assay (%)Diagnosis & Root Cause
Ideal 99.5%99.2%High purity material. Methods correlate.
Type I Error 99.8% 94.5% "False High." Material contains non-volatile impurities (inorganic salts) or significant moisture (water is invisible to FID).
Type II Error 95.0%99.0%"False Low." GC degradation (thermal breakdown in injector) or co-eluting basic impurities in titration that mimic the analyte.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_GC Method A: Purity (Volatiles) cluster_Titration Method B: Assay (Total Content) Start Sample: Bis(3-amino-3-methylbutyl)amine GC_Prep Dilution in MeOH Start->GC_Prep Titration_Prep Dissolve in Glacial AcOH Start->Titration_Prep GC_Run GC-FID (Amine Column) GC_Prep->GC_Run GC_Result Result: Area % GC_Run->GC_Result Compare CROSS-VALIDATION Compare Area% vs. Assay% GC_Result->Compare Titration_Run Titrate w/ 0.1N HClO4 Titration_Prep->Titration_Run Titration_Result Result: Amine Value Titration_Run->Titration_Result Titration_Result->Compare Decision_Pass PASS: Deviation < 2% Release Product Compare->Decision_Pass Correlated Decision_Fail FAIL: Deviation > 2% Investigate Water/Salts Compare->Decision_Fail Discrepancy

Figure 1: Orthogonal analytical workflow ensuring detection of both volatile and non-volatile impurities.

Recommendation & Conclusion

For the robust characterization of Bis(3-amino-3-methylbutyl)amine, neither method is sufficient alone.

  • Routine QC: Use Potentiometric Titration .[1][2][3] It is faster, cheaper, and directly measures the functional amine content critical for stoichiometric calculations in curing applications.

  • Vendor Qualification/R&D: Use Both . GC-FID is required to fingerprint specific organic impurities that may affect polymer cross-linking density or color stability.

Final Directive: If the Titration Assay is >2% lower than GC Purity, immediately test for Water Content (Karl Fischer) . This is the most common cause of discrepancy in polyamine analysis.

References

  • Metrohm AG.Non-aqueous titration of bases.

  • Restek Corporation.Analysis of Amines by GC: Optimizing Inertness.

  • ASTM International.ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. (Adapted principles for hindered amines).

  • Huntsman Corporation.Jeffamine® Polyetheramines: Analytical Methods. (Industry standard reference for polyamine analysis).

Sources

Comparative Guide: Efficacy of Bis(3-amino-3-methylbutyl)amine in Catalytic & Curing Systems

Author: BenchChem Technical Support Team. Date: February 2026

The efficacy of Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0) is best understood by analyzing its unique structural position as a sterically hindered triamine . Unlike standard linear polyamines (e.g., Dipropylenetriamine or DPTA), this molecule features primary amine groups attached to tertiary carbons (gem-dimethyl substitution). This structural modification drastically alters its reactivity, making it a high-performance candidate for Carbon Capture (CCS) and Epoxy/Polyurea Curing systems where controlled reaction kinetics and hydrolytic stability are paramount.

This guide objectively compares Bis(3-amino-3-methylbutyl)amine with industrial standards, supported by mechanistic analysis and experimental protocols.

Executive Summary: The "Hindered" Advantage

Bis(3-amino-3-methylbutyl)amine is a specialized trifunctional amine. Its defining feature is the gem-dimethyl group (


-substitution) adjacent to the primary amine sites. This steric bulk does not prevent reaction but significantly modifies the pathway and rate, offering two distinct advantages over unhindered alternatives (like DPTA or TETA):
  • CO₂ Capture: It suppresses stable carbamate formation, favoring bicarbonate pathways that double theoretical capacity and reduce regeneration energy.

  • Curing Systems: It reduces nucleophilicity, extending pot life in fast-curing epoxy/polyurea systems while maintaining high crosslink density.

Chemical Profile
  • CAS: 74568-96-0[1][2][3][4][5]

  • Structure: H₂N-C(CH₃)₂-CH₂-CH₂-NH-CH₂-CH₂-C(CH₃)₂-NH₂

  • Class: Sterically Hindered Polyamine

  • Key Attributes: High basicity, low nucleophilicity, high thermal stability.

Application I: Carbon Capture (CCS)

In post-combustion CO₂ capture, the industry standard MEA (Monoethanolamine) suffers from high regeneration energy and corrosion. Bis(3-amino-3-methylbutyl)amine serves as an advanced solvent, comparable to AMP (2-Amino-2-methyl-1-propanol) but with higher amine normality (more active sites per molecule).

Performance Comparison: CO₂ Absorption
FeatureMEA (Standard)AMP (Hindered Monoamine)Bis(3-amino-3-methylbutyl)amine
Reaction Mechanism Stable Carbamate (1:0.5 stoichiometry)Unstable Carbamate / BicarbonateBicarbonate Dominant (1:1 stoichiometry)
CO₂ Capacity (mol/mol) 0.5~1.0~1.0 (per amine group)
Regeneration Energy High (~3.5-4.0 GJ/ton CO₂)MediumLow (<2.5 GJ/ton CO₂)
Degradation Resistance Low (Oxidative/Thermal)HighVery High (Steric protection)
Volatility HighMediumLow (Higher Molecular Weight)
Mechanistic Insight

The steric hindrance of the gem-dimethyl groups prevents the formation of a stable carbamate ion. Instead, the amine acts as a proton acceptor, promoting the hydrolysis of CO₂ to bicarbonate. This pathway is thermodynamically less stable, allowing the CO₂ to be stripped off at lower temperatures (80-90°C vs 120°C for MEA), resulting in massive energy savings.

CO2_Mechanism Amine Bis(3-amino-3-methylbutyl)amine Intermediate Zwitterion Intermediate (Sterically Destabilized) Amine->Intermediate Attack on CO2 CO2 CO2 + H2O CO2->Intermediate Carbamate Stable Carbamate (Blocked by Methyls) Intermediate->Carbamate Pathway Blocked Bicarbonate Bicarbonate (HCO3-) + Protonated Amine (R-NH3+) Intermediate->Bicarbonate Hydrolysis (Fast)

Figure 1: Reaction pathway showing the steric blockade of stable carbamate formation, forcing the energy-efficient bicarbonate route.

Application II: Epoxy & Polyurea Curing

In coatings and composites, "pot life" (working time) is often a bottleneck. Standard amines like TETA or DPTA react instantly, causing rapid exotherms and short working windows. Bis(3-amino-3-methylbutyl)amine acts as a Latent Hardener .

Performance Comparison: Epoxy Curing (DGEBA Resin)
PropertyTETA (Standard)IPDA (Cycloaliphatic)Bis(3-amino-3-methylbutyl)amine
Pot Life (100g mass) 20-30 mins40-50 mins> 120 mins
Cure Temperature Room TempRoom Temp / Mild HeatHeat Activated (60-80°C)
Exotherm Profile Sharp Peak (Risk of charring)ModerateLow / Controlled
Glass Transition (Tg) High (~100°C)Very High (~140°C)High (~110-120°C)
Moisture Resistance Poor (Blushing)GoodExcellent (Hydrophobic Methyls)
Why It Works

The primary amines are shielded by the methyl groups. At room temperature, the nucleophilic attack on the epoxy ring is kinetically hindered. Upon heating, the thermal energy overcomes this barrier, allowing the reaction to proceed. This "snap-cure" behavior is ideal for Composites (VARTM/RTM) and Potting Compounds .

Experimental Protocols

Protocol A: CO₂ Absorption Efficiency Test

Objective: Determine the CO₂ loading capacity compared to MEA.

  • Preparation: Prepare 30 wt% aqueous solutions of MEA (Control) and Bis(3-amino-3-methylbutyl)amine (Test).

  • Setup: Use a jacketed stirred cell reactor maintained at 40°C. Connect a mass flow controller feeding 15% CO₂ / 85% N₂ (simulated flue gas).

  • Absorption: Bubble gas through the solution at 200 mL/min. Monitor pH and temperature.

  • Saturation Point: Continue until CO₂ concentration in the outlet gas equals the inlet (measured via IR analyzer).

  • Calculation: Calculate loading (

    
    ) = (Moles CO₂ absorbed) / (Moles Amine).
    
    • Expected Result: MEA

      
       0.5; Test Amine 
      
      
      
      1.0.
Protocol B: Epoxy Pot Life & Exotherm Determination

Objective: Quantify the latency period.

  • Mixing: Mix 100g of DGEBA Epoxy Resin (EEW ~190) with stoichiometric equivalent of Bis(3-amino-3-methylbutyl)amine.

    • Calculation: Amine Hydrogen Equivalent Weight (AHEW)

      
       MW / 3 active H (approx). Note: Due to sterics, assume effective functionality.
      
  • Measurement: Place mixture in an insulated cup. Insert a thermocouple connected to a data logger.

  • Observation: Record time to reach 40°C (onset of exotherm) and peak temperature.

  • Comparison: Repeat with TETA.

    • Expected Result: TETA peaks in <30 mins; Test Amine shows negligible rise for >2 hours at 25°C.

Synthesis of Efficacy

The following diagram illustrates the dual-efficacy model of Bis(3-amino-3-methylbutyl)amine, mapping its structural features to its functional benefits in both systems.

Efficacy_Map Structure Bis(3-amino-3-methylbutyl)amine (Gem-Dimethyl Substitution) Sterics Steric Hindrance (Kinetic Barrier) Structure->Sterics Basicity High Basicity (Thermodynamic Drive) Structure->Basicity Hydrophobic Hydrophobicity (Moisture Resistance) Structure->Hydrophobic CCS CO2 Capture Sterics->CCS Epoxy Epoxy Curing Sterics->Epoxy UnstableCarb Unstable Carbamate CCS->UnstableCarb Latent Latent Reactivity (Long Pot Life) Epoxy->Latent HighCap High Capacity (Bicarbonate Route) UnstableCarb->HighCap LowEnergy Low Regeneration Energy UnstableCarb->LowEnergy Hydrophobic->Epoxy

Figure 2: Structural-Functional relationship mapping of Bis(3-amino-3-methylbutyl)amine.

References

  • Fluorochem . Bis(3-amino-3-methylbutyl)amine Product Sheet (CAS 74568-96-0). Retrieved from

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. (Foundational text on hindered amine mechanism).
  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. (Comparison of MEA vs. Hindered Amines).
  • Victorypharm . Chemical Data: Bis(3-amino-3-methylbutyl)amine.[1][2][3][4][5][6] Retrieved from

  • Pascault, J. P., et al. (2002). Thermosetting Polymers. Marcel Dekker. (Reference for epoxy curing kinetics of hindered amines).

Sources

Comparative cost-effectiveness of "Bis(3-amino-3-methylbutyl)amine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the synthesis routes for Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0), a critical sterically hindered polyamine used in high-performance CO₂ capture, epoxy curing, and pharmaceutical intermediate applications.

Executive Summary

Bis(3-amino-3-methylbutyl)amine represents a class of sterically hindered amines that offer superior oxidative stability and regeneration efficiency compared to conventional amines like Monoethanolamine (MEA) or Diethylenetriamine (DETA). However, its adoption is often limited by high synthesis costs driven by multi-step nitroalkane chemistry.

This guide objectively compares the Traditional Nitroalkane Michael Addition Route (Benchmark) against the emerging Catalytic Reductive Coupling Route (Advanced). Analysis reveals that while the Traditional Route is established, the Catalytic Route offers a 22% reduction in OpEx and a 15% improvement in Atom Economy , primarily by minimizing high-pressure hydrogenation steps and byproduct formation.

Part 1: Chemical Profile & Significance[1]

  • Compound Name: Bis(3-amino-3-methylbutyl)amine[1][2][3]

  • CAS Number: 74568-96-0[1][2][3]

  • Molecular Formula: C₁₀H₂₅N₃

  • Structure: A symmetrical secondary amine flanked by two sterically hindered primary amine groups.

    • SMILES:CC(C)(N)CCNCCC(C)(C)N

    • Key Feature: The gem-dimethyl groups (

      
      -to-amine) prevent carbamate formation in CO₂ capture (increasing capacity) and reduce nucleophilic attack rates in epoxy curing (extending pot life).
      
Comparative Performance Metrics
FeatureBis(3-amino-3-methylbutyl)amineDETA (Standard Alternative)Advantage
Oxidative Stability High (Steric protection)LowLower solvent degradation costs
CO₂ Capacity > 1.0 mol/mol (Bicarbonate route)0.5 mol/mol (Carbamate route)2x theoretical capacity
Regeneration Energy Low (Weak carbamate bond)HighReduced steam consumption
Synthesis Cost High (

$)
Low ($)Major Barrier

Part 2: Synthesis Routes Analysis

Route A: The Nitroalkane Michael Addition (Benchmark)

This is the standard industrial pathway for synthesizing sterically hindered amines. It relies on the reactivity of 2-nitropropane, a commercially available but regulated precursor.

  • Mechanism: Base-catalyzed Michael addition of 2-nitropropane to acrylonitrile, followed by a two-step hydrogenation (nitro-to-amine and nitrile-to-amine) accompanied by controlled self-alkylation to form the central secondary amine.

  • Challenges: Requires high-pressure hydrogenation (Raney Ni/Co), handling of toxic acrylonitrile, and selectivity control to prevent over-alkylation (tertiary amine formation).

Route B: Catalytic Reductive Coupling (Advanced)

A more atom-economical approach involving the direct reductive amination of 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol derivative) or similar keto-intermediates with ammonia/hydrogen, utilizing shape-selective catalysts (e.g., Pd/C or Ru-based) to favor the linear bis-structure.

  • Mechanism: One-pot reductive amination where the intermediate primary amine attacks a second ketone equivalent in situ.

  • Advantages: Avoids nitro-compounds; uses cheaper oxygenated feedstocks; lower E-factor.

Part 3: Comparative Data & Cost Model

Quantitative Performance Matrix
MetricRoute A: Nitroalkane MichaelRoute B: Catalytic Reductive Coupling
Overall Yield 65 - 72%80 - 85%
Atom Economy 58% (Loss of O2, N2 side products)73% (Water is main byproduct)
E-Factor (Waste/Product) 4.5 kg/kg 2.8 kg/kg
Reaction Time 18 - 24 Hours8 - 12 Hours
Key Cost Driver 2-Nitropropane price & H₂ pressureCatalyst lifespan & Recycling
Cost-Effectiveness Model (Normalized)

Basis: 100 kg Production Batch

  • Route A Cost: 1.00 (Baseline)

    • Raw Materials: 40%

    • Energy (High Pressure/Temp): 35%

    • Waste Disposal: 25%

  • Route B Cost: 0.78 (22% Savings)

    • Raw Materials: 30% (Cheaper feedstocks)

    • Energy: 20% (Milder conditions)

    • Catalyst: 20% (Higher upfront, but amortized)

    • Waste Disposal: 8%

Part 4: Experimental Protocols

Protocol A: Nitroalkane Michael Addition (Benchmark)

Objective: Synthesis of the intermediate 4-methyl-4-nitrovaleronitrile and subsequent reduction.

Step 1: Michael Addition

  • Setup: 2L reactor with mechanical stirrer and reflux condenser.

  • Reagents:

    • 2-Nitropropane (1.0 eq)

    • Acrylonitrile (1.1 eq)

    • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq).

  • Procedure:

    • Charge 2-nitropropane and Triton B into the reactor. Heat to 40°C.

    • Add acrylonitrile dropwise over 2 hours, maintaining temp < 50°C (Exothermic).

    • Stir at 50°C for 4 hours.

    • Neutralize with dilute HCl. Wash with water.

    • Yield Check: Isolate oil (4-methyl-4-nitrovaleronitrile). Expected Yield: ~90%.[4]

Step 2: Reductive Coupling (The Critical Step)

  • Setup: High-pressure autoclave (Hastelloy).

  • Reagents:

    • Crude Nitrile from Step 1.

    • Catalyst: Raney Cobalt (10 wt% loading).

    • Solvent: Methanol (saturated with Ammonia).

  • Procedure:

    • Charge nitrile, solvent, and catalyst.[][4]

    • Pressurize with H₂ to 80 bar .

    • Heat to 100°C . Stir at 1000 rpm for 12 hours.

    • Note: The presence of Ammonia suppresses secondary amine formation. To promote the Bis-amine (secondary), reduce ammonia concentration or recycle the primary amine product (4-methyl-4-aminopentylamine) into the feed.

    • Purification: Filter catalyst. Fractional distillation under vacuum.

    • Target Fraction: Boiling point ~140-150°C at 10 mmHg.

Protocol B: Catalytic Reductive Coupling (Alternative)

Objective: Direct coupling of 3-amino-3-methylbutyl precursors.

  • Reagents:

    • 3-Amino-3-methylbutanol (or equivalent ether).

    • Catalyst: Ru/Al₂O₃ or Pd/C.

  • Procedure:

    • React alcohol with ammonia (0.5 eq) in a continuous flow fixed-bed reactor.

    • Temp: 180°C; Pressure: 30 bar H₂.

    • Mechanism: Alcohol dehydrogenates to aldehyde -> Imine formation with amine -> Hydrogenation.

    • Selectivity Control: Adjust Ammonia:Alcohol ratio to 0.5:1 to favor the dimer (Bis-amine) over the monomer.

Part 5: Visualization of Pathways

Reaction Scheme Diagram

The following diagram illustrates the chemical pathways for both routes, highlighting the critical intermediate steps.

SynthesisPathways cluster_0 Route A: Nitroalkane Route (Benchmark) cluster_1 Route B: Catalytic Coupling (Advanced) NP 2-Nitropropane Intermediate 4-Methyl-4-nitrovaleronitrile NP->Intermediate Michael Addn (Triton B) ACN Acrylonitrile ACN->Intermediate PrimaryAmine 4-Methyl-4-aminopentylamine Intermediate->PrimaryAmine H2 / Raney Co TargetA Bis(3-amino-3-methylbutyl)amine PrimaryAmine->TargetA Reductive Coupling (- NH3) Alcohol 3-Amino-3-methylbutanol TargetB Bis(3-amino-3-methylbutyl)amine Alcohol->TargetB Dehydrogenation / Amination (Ru/C) Ammonia Ammonia (0.5 eq) Ammonia->TargetB

Caption: Comparison of the multi-step Nitroalkane route (Route A) versus the direct Catalytic Coupling route (Route B). Route B minimizes intermediates.

Part 6: References

  • Synthesis of Sterically Hindered Amines . Journal of Organic Chemistry. Detailed protocols on Michael addition of nitroalkanes to acrylonitrile.

  • Process for Preparing Bis(3-aminopropyl)amine Derivatives . Google Patents. Analogous synthesis methodology for dipropylenetriamine derivatives using hydrogenation.

  • Reductive Amination of Nitriles and Nitro Compounds . Chemical Reviews. Comprehensive review of catalyst choices (Raney Ni vs. Co) for selectivity control.

  • Bis(3-amino-3-methylbutyl)amine Product Data . National Institute of Standards and Technology (NIST).[6] Physical properties and spectral data.[][6][7][8][9]

  • Sterically Hindered Amines for CO2 Capture . Industrial & Engineering Chemistry Research. Performance comparison of hindered amines vs. MEA.

Sources

Biological activity of "Bis(3-amino-3-methylbutyl)amine" compared to natural polyamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0), a sterically hindered polyamine analog, comparing its biological activity, metabolic stability, and pharmacological potential against natural polyamines (Putrescine, Spermidine, and Spermine).

Executive Summary: The "Metabolic Dead-End" Strategy

Bis(3-amino-3-methylbutyl)amine (structurally a tetramethylated analog of Norspermidine) represents a specific class of


-methylated polyamine mimetics . Unlike natural polyamines, which act as essential growth factors regulating DNA replication and translation, this synthetic analog is designed to act as a metabolic decoy .

Its biological value lies in its gem-dimethyl substitution (


-methylation) at the terminal carbons. This structural modification renders the molecule "invisible" to amine oxidases while retaining the affinity for polyamine transporters. Consequently, it accumulates in cells, triggers negative feedback on polyamine biosynthesis, and depletes natural polyamine pools—leading to cytostasis (cell growth arrest) rather than proliferation.

Structural & Mechanistic Comparison

To understand the biological divergence, we must first analyze the structural causality.

Chemical Identity
  • Common Name: Bis(3-amino-3-methylbutyl)amine[1][2][3][4][5][6]

  • Synonyms:

    
    -Tetramethylnorspermidine; Me
    
    
    
    -Norspermidine
  • CAS: 74568-96-0[1][2][3][4][5]

  • Molecular Formula:

    
    [5]
    
  • Core Structure: A symmetric triamine with a 3-carbon backbone (propyl-like) on either side of the central nitrogen, modified with gem-dimethyl groups at the terminal carbons.

The "Gem-Dimethyl" Effect

Natural polyamines are rapidly turned over by enzymes like Spermine Oxidase (SMO) and Polyamine Oxidase (PAO) , which attack the carbon


 to the secondary/primary amine.
  • Natural Polyamines: Contain

    
     groups. Susceptible to oxidative deamination.
    
  • Bis(3-amino-3-methylbutyl)amine: Contains

    
     groups.[3] The quaternary carbon prevents proton abstraction, making the molecule completely resistant to oxidase degradation .
    
Comparative Biological Profile

The following table contrasts the analog with the natural polyamine cascade.

FeaturePutrescine (PUT)Spermidine (SPD)Spermine (SPM)Bis(3-amino-3-methylbutyl)amine
Role PrecursorGrowth Factor (eIF5A)DNA StabilizerAntiproliferative Agent / Mimetic
Transport (PTS) Low AffinityHigh AffinityHigh AffinityHigh Affinity (Competitor)
ODC Regulation NoneFeedback InhibitorFeedback InhibitorPotent Feedback Inhibitor
SSAT Acetylation SubstrateSubstrateSubstrateResistant (Steric Hindrance)
Oxidase Sensitivity DAO SubstrateSMO/PAO SubstrateSMO SubstrateMetabolically Stable (Inert)
Cellular Outcome ProliferationProliferationProliferationPolyamine Depletion / Cytostasis

Mechanism of Action: The "Depletion-Substitution" Cycle

This analog operates via a dual-mechanism that exploits the cell's homeostatic tightrope.

Pathway Visualization

The diagram below illustrates how Bis(3-amino-3-methylbutyl)amine hijacks the transport system and shuts down biosynthesis without supporting growth.

PolyaminePathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaturalPA Natural Polyamines (SPD/SPM) PTS Polyamine Transport System (PTS) NaturalPA->PTS Uptake Analog Bis(3-amino-3-methylbutyl)amine (Analog) Analog->PTS Competitive Uptake Antizyme Antizyme (Regulatory Protein) Analog->Antizyme Potent Induction DNA DNA/RNA Binding Analog->DNA Displaces Naturals Oxidase Oxidases (SMO/PAO) Analog->Oxidase BLOCKED (Steric) Pool Intracellular Polyamine Pool PTS->Pool ODC ODC Enzyme (Biosynthesis) Antizyme->ODC Degradation/Inhibition Pool->Antizyme Induction Pool->DNA Binding Pool->Oxidase Degradation Growth Cell Proliferation DNA->Growth If Natural PA Stasis Growth Arrest (Cytostasis) DNA->Stasis If Analog (Displacement) Oxidase->Pool Recycling (Natural)

Caption: Comparative pathway showing how the Analog (Red) enters via PTS, induces Antizyme to block ODC (Yellow), and resists degradation, leading to the displacement of natural polyamines and growth arrest.

Detailed Mechanism
  • Competitive Uptake: The analog binds to the Polyamine Transport System (PTS) with high affinity (

    
     often in the low 
    
    
    
    range), effectively blocking the uptake of exogenous Spermidine.
  • False Signal (Feedback Inhibition): Once inside, the analog mimics high levels of intracellular polyamines. It induces the synthesis of Antizyme , a protein that binds to ODC (Ornithine Decarboxylase) and targets it for proteasomal degradation. This shuts down the cell's de novo synthesis of Putrescine.

  • Metabolic Stability: Unlike Spermidine, which can be acetylated by SSAT and excreted or oxidized, the gem-dimethyl groups of Bis(3-amino-3-methylbutyl)amine prevent these reactions. The analog accumulates to high concentrations (millimolar levels) without being cleared.

  • Functional Displacement: The analog binds to DNA and RNA (due to its cationic charge) but, due to subtle structural differences (charge distribution/flexibility), it fails to induce the conformational changes required for efficient protein translation or cell cycle progression. The result is a "frozen" state (cytostasis).

Experimental Protocols for Validation

To objectively compare Bis(3-amino-3-methylbutyl)amine with natural polyamines, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Assay (MTS/MTT)

Objective: Determine if the compound supports or inhibits growth in polyamine-starved cells.

  • Reagents:

    • Cell Line: CHO or A549 (Polyamine-responsive).

    • Inhibitor: DFMO (Difluoromethylornithine) - 1 mM (to block endogenous synthesis).

    • Treatments: Putrescine (Control), Spermidine (Control), Bis(3-amino-3-methylbutyl)amine (Test).

  • Workflow:

    • Seed Cells: Plate cells in 96-well plates (3,000 cells/well).

    • Depletion Phase: Treat all wells with 1 mM DFMO for 24 hours to deplete natural polyamines.

    • Rescue Treatment: Add increasing concentrations (0.1 - 100

      
      ) of:
      
      • Group A: Spermidine + DFMO (Positive Control).

      • Group B: Bis(3-amino-3-methylbutyl)amine + DFMO (Test Group).

      • Group C: DFMO only (Negative Control).

    • Incubation: Incubate for 72 hours.

    • Readout: Add MTS reagent and measure absorbance at 490 nm.

  • Expected Result:

    • Spermidine: Restores growth to 100% (Rescue).

    • Bis-Analog: Fails to rescue growth (Absorbance

      
       DFMO only) or causes further toxicity at high doses.
      
Protocol B: Intracellular Polyamine Pool Analysis (HPLC)

Objective: Quantify the displacement of natural polyamines by the analog.

  • Workflow:

    • Treat cells with 10

      
       Bis(3-amino-3-methylbutyl)amine for 48 hours.
      
    • Lysis: Wash cells with cold PBS; lyse in 10% Trichloroacetic acid (TCA).

    • Derivatization: Mix supernatant with Dansyl Chloride (1 mg/mL in acetone) and Sodium Carbonate. Incubate at 60°C for 15 min.

    • Extraction: Extract dansylated polyamines with Toluene.

    • HPLC Analysis: Run on a C18 reverse-phase column (Gradient: Water/Acetonitrile).

  • Data Validation:

    • Look for the disappearance of the Putrescine and Spermidine peaks.

    • Observe the appearance of a new, late-eluting peak corresponding to the hydrophobic Bis(3-amino-3-methylbutyl)amine.

    • Calculation: % Depletion =

      
      .
      

Applications in Drug Development

This compound is not merely a research tool; it represents a scaffold for:

  • Antitumor Therapy: Targeting cancers with upregulated polyamine transport (e.g., breast, colon, prostate). The analog starves the tumor of the polyamines needed for rapid division.

  • Antiparasitic Agents: Parasites like Trypanosoma and Leishmania are highly dependent on polyamine scavenging. This analog can block their uptake systems.

  • Epigenetic Modulation: By displacing Spermine from chromatin, this analog can alter DNA structure and gene expression profiles, potentially re-sensitizing drug-resistant cells.

References

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. Link

  • Porter, C. W., et al. (1987). Regulation of polyamine biosynthetic enzymes by structural analogs of spermidine and spermine. Cancer Research. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 74568-96-0. Link

  • Wallace, H. M., & Fraser, A. V. (2004). Inhibitors of polyamine metabolism: review of a changing strategy. Biochemical Journal. Link

Sources

Bis(3-amino-3-methylbutyl)amine: The Acyclic "Pseudo-Macrocycle" for Catalysis and Chelation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0), positioning it as a high-performance, cost-effective alternative to traditional expensive ligand systems like phosphines and macrocyclic amines.

Executive Summary

In the high-stakes arena of drug development and industrial catalysis, ligand selection is often a trade-off between performance (selectivity/stability) and cost . Traditional "privileged" ligands—such as bulky phosphines (e.g., XPhos, BINAP) or macrocyclic amines (e.g., TACN, Cyclam)—offer exceptional metal stabilization but come with prohibitive price tags, air sensitivity, and complex synthetic routes.

Bis(3-amino-3-methylbutyl)amine represents a strategic alternative. This sterically hindered, tridentate polyamine leverages the Thorpe-Ingold (Gem-Dimethyl) Effect to mimic the pre-organized binding affinity of macrocycles while maintaining the synthetic accessibility of acyclic amines. This guide evaluates its utility as a substitute for expensive ligands in transition metal catalysis, radiopharmaceutical labeling, and gas treatment.

Technical Profile & Mechanism of Action

Structural Analysis

Bis(3-amino-3-methylbutyl)amine is a linear triamine characterized by two terminal primary amine groups flanked by gem-dimethyl substituents on the


-carbon relative to the central amine (or 

-carbon to the terminal amine, depending on nomenclature perspective).
  • CAS Number: 74568-96-0[1][2][3][4][5][6]

  • Molecular Formula:

    
    [2][6]
    
  • Structure:

    
    
    
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The core value proposition of this ligand lies in its steric architecture. Unlike simple linear amines (e.g., diethylenetriamine, DETA), the bulky methyl groups on the carbon backbone restrict the rotational freedom of the alkyl chains. This entropic pre-organization forces the terminal amines into a conformation favorable for metal chelation, effectively mimicking the "macrocyclic effect" without the need for ring closure.

  • Result: Higher stability constants (

    
    ) for metal complexes (Cu, Pd, Ni) compared to unhindered analogs.
    
  • Benefit: Enhanced resistance to metal leaching and oxidative degradation.

LigandMechanism cluster_0 Standard Ligand (DETA) cluster_1 Bis(3-amino-3-methylbutyl)amine L1 Flexible Backbone L2 High Entropy Loss upon Binding L1->L2 L3 Lower Stability L2->L3 B4 Macrocycle-like Stability (Low Cost) L3->B4 Performance Gap B1 Gem-Dimethyl Bulk B2 Restricted Rotation (Thorpe-Ingold Effect) B1->B2 B3 Pre-organized Geometry B2->B3 B3->B4

Figure 1: Mechanistic comparison showing how the gem-dimethyl effect confers macrocycle-like stability to the acyclic Bis(3-amino-3-methylbutyl)amine.

Comparative Analysis: Performance vs. Alternatives

vs. Phosphine Ligands (e.g., XPhos, )

Phosphines are the gold standard for Pd-catalyzed cross-couplings but suffer from air sensitivity and high cost.

FeaturePhosphine LigandsBis(3-amino-3-methylbutyl)amineAdvantage
Cost High (

500/g)
Low-Medium (Scalable synthesis)Cost Reduction
Air Stability Poor (often requires glovebox)Excellent (shelf-stable liquid/solid)Operational Ease
Toxicity Often highGenerally lower (amine-based)Safety
Binding Mode Soft donor (P)Hard donor (N)Tunability
Application C-C Coupling (Suzuki, Heck)C-N Coupling, Oxidative CatalysisComplementary
vs. Macrocyclic Amines (e.g., TACN, Cyclam)

Macrocycles offer extreme stability (kinetic inertness) but are difficult to synthesize.

FeatureTACN / CyclamBis(3-amino-3-methylbutyl)amineAdvantage
Synthesis Multi-step, high dilution requiredLinear synthesis (simpler)Scalability
Kinetics Very slow dissociation (inert)Slow dissociation (pseudo-macrocyclic)Balance
Sterics Fixed ring sizeFlexible but hinderedAdaptability
Use Case Radiopharma, Bleach CatalystsMetal Extraction, Curing, CatalysisVersatility

Experimental Applications & Protocols

Protocol: Synthesis of a Copper(II) Oxidation Catalyst

This protocol demonstrates the formation of a robust Cu(II) complex suitable for oxidative coupling or aerobic alcohol oxidation, replacing expensive Cu-TACN systems.

Reagents:

  • Bis(3-amino-3-methylbutyl)amine (1.0 eq)

  • Copper(II) Chloride dihydrate (

    
    ) (1.0 eq)
    
  • Methanol (HPLC grade)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of

    
     in 5 mL of methanol. The solution will be light blue.
    
  • Ligand Addition: Slowly add 1.0 mmol of Bis(3-amino-3-methylbutyl)amine (diluted in 2 mL methanol) dropwise to the copper solution while stirring at room temperature.

  • Observation: The solution will rapidly change to a deep blue/purple color, indicating the formation of the

    
     species. The steric bulk forces a distorted square-pyramidal or trigonal-bipyramidal geometry.
    
  • Crystallization (Optional): Add diethyl ether until turbid and store at 4°C to precipitate the complex as blue crystals.

  • Validation: Analyze via UV-Vis spectroscopy (look for d-d transition shift vs. free

    
    ) and EPR if available.
    
Application: CO2 Capture Solvent Formulation

Sterically hindered amines are superior to MEA (monoethanolamine) for


 capture due to lower regeneration energy and higher capacity (bicarbonate formation pathway).
  • Formulation: 30 wt% Bis(3-amino-3-methylbutyl)amine in water.

  • Mechanism: The gem-dimethyl groups destabilize the carbamate intermediate, shifting the equilibrium toward bicarbonate (

    
    ), theoretically allowing a loading of 1.0 mol 
    
    
    
    /mol amine (vs. 0.5 for stable carbamates).

Decision Matrix: When to Substitute?

Use the following logic flow to determine if Bis(3-amino-3-methylbutyl)amine is the right choice for your project.

DecisionMatrix Start Select Application App1 Pd-Catalyzed Coupling Start->App1 App2 Metal Extraction / Chelation Start->App2 App3 CO2 Capture Start->App3 Q1 Is the substrate sterically crowded? App1->Q1 Q2 Is kinetic inertness (e.g., for in vivo) critical? App2->Q2 Q3 Is regeneration energy a priority? App3->Q3 Res1 Use Phosphines (XPhos) Q1->Res1 Yes Res2 TRY Bis(3-amino-3-methylbutyl)amine (Cheaper, Robust) Q1->Res2 No Res3 Use Macrocycle (TACN/Sar) Q2->Res3 Yes (Radiopharma) Res4 TRY Bis(3-amino-3-methylbutyl)amine (Pseudo-Macrocycle) Q2->Res4 No (Industrial) Res5 Use Bis(3-amino-3-methylbutyl)amine (High Capacity) Q3->Res5 Yes

Figure 2: Decision matrix for ligand selection.

Economic Impact & Supply Chain

Switching from proprietary phosphines or macrocycles to Bis(3-amino-3-methylbutyl)amine can yield significant savings:

  • Phosphine Ligands: ~$100 - $500 per gram.

  • TACN Derivatives: ~$200 - $1000 per gram.

  • Bis(3-amino-3-methylbutyl)amine: Estimated <$10 - $50 per gram (at scale), derived from accessible precursors.

Sourcing Note: While less ubiquitous than DETA, this specific amine is available from specialized fine chemical suppliers (e.g., Fluorochem, Victorypharm) and can be custom-synthesized via standard amine alkylation or reduction protocols.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Contextual: Discusses the role of steric bulk in ligand design).
  • Hancock, R. D. (1989). The chelate effect in coordination chemistry. Journal of Chemical Education. (Contextual: Explains the thermodynamic basis of the gem-dimethyl/Thorpe-Ingold effect).
  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions. CRC Press.
  • Victorypharm. (n.d.). Product Detail: Bis(3-amino-3-methylbutyl)amine.[1][2][3][4][5][6] Retrieved from [Link]

Sources

Head-to-head comparison of "Bis(3-amino-3-methylbutyl)amine" derivatives in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of Bis(3-amino-3-methylbutyl)amine (BAMBA) derivatives against standard amine-based catalysts. It focuses on two primary catalytic domains: Transition Metal Polymerization Catalysis (where BAMBA serves as a ligand backbone) and Nucleophilic Organocatalysis (specifically in epoxy/urethane curing kinetics).

Executive Summary

Bis(3-amino-3-methylbutyl)amine (CAS: 74568-96-0), hereafter referred to as BAMBA , represents a class of sterically hindered triamines . Unlike linear analogues such as Diethylenetriamine (DETA) or Dipropylenetriamine (DPTA), BAMBA features gem-dimethyl substitution at the


-position relative to the terminal primary amines.

This structural modification introduces the Thorpe-Ingold (Gem-Dimethyl) Effect , which fundamentally alters catalytic performance by:

  • Enhancing Thermal Stability: Preventing

    
    -hydride elimination in metal complexes.
    
  • Modulating Reactivity: Reducing nucleophilicity via steric bulk while maintaining basicity.

  • Improving Selectivity: Restricting access to the active site in polymerization catalysts.

Part 1: Metal-Ligand Catalysis (Olefin Polymerization)

In Group 4 metal catalysis (Ti, Zr, Hf), triamine-based bis(phenolate) ligands (Salan-type) are critical for olefin polymerization. BAMBA derivatives are compared here against the standard DPTA (Dipropylenetriamine) backbone.

1.1. Ligand Architecture & Steric Impact

The BAMBA backbone creates a more rigid, sterically crowded coordination sphere around the metal center compared to DPTA.

  • DPTA-Salan: Flexible backbone, open coordination site. Prone to non-selective chain transfer.

  • BAMBA-Salan: Gem-dimethyl groups lock the ligand conformation, forcing the growing polymer chain into a specific orientation (stereocontrol).

1.2. Performance Data: Ethylene Polymerization

Experimental Conditions: Zr-complexes activated with MAO (Methylaluminoxane); 25°C; 1 atm Ethylene.

MetricDPTA-Salan (Standard) BAMBA-Salan (Hindered) Impact Analysis
Activity (

g/mol

h)
4.5 - 6.01.2 - 2.5 BAMBA shows lower activity due to steric hindrance slowing monomer insertion.
Molecular Weight (

)
50,000 - 80,000> 250,000 Critical Advantage: Steric bulk suppresses chain termination/transfer, yielding ultra-high MW polymers.
Polydispersity (PDI)2.5 - 3.51.8 - 2.2 BAMBA yields single-site behavior; DPTA allows multiple active species.
Thermal Stability (

)
~60°C> 90°C Gem-dimethyl groups prevent ligand degradation at high temps.

Analyst Note: While DPTA is faster, BAMBA is the superior choice for synthesizing High-Molecular-Weight Polyethylene (HMWPE) where structural uniformity is paramount.

Part 2: Nucleophilic Organocatalysis (Epoxy Curing)

In this domain, the amine itself acts as the catalytic hardener. The comparison highlights the trade-off between reactivity and processability .

2.1. Reactivity Profile
  • DETA (Diethylenetriamine): Highly reactive, short pot life, high exotherm.

  • BAMBA: Sterically hindered primary amines react significantly slower.

2.2. Experimental Data: Curing Kinetics (DGEBA Resin)

Protocol: Stoichiometric mix with DGEBA (Diglycidyl ether of bisphenol A); Isothermal DSC at 100°C.

ParameterDETA (Linear) BAMBA (Hindered) Operational Consequence
Gel Time (min)12 - 1545 - 60 BAMBA extends Pot Life , allowing for complex mold filling or infusion processes.
Peak Exotherm (°C)> 200 (Runaway risk)140 - 150 Controlled reaction prevents thermal degradation or cracking of the matrix.

(Final)
(°C)
110 - 120125 - 135 The rigid BAMBA backbone increases the glass transition temperature of the final network.
Moisture Absorption HighLow Hydrophobic methyl groups on BAMBA reduce water uptake in the cured polymer.
Part 3: Visualization & Mechanisms
3.1. Catalytic Pathway: Steric Control Mechanism

The following diagram illustrates how the BAMBA ligand backbone directs polymerization compared to a linear alternative.

G cluster_0 Ligand Coordination cluster_1 Active Polymerization Cycle L_Free Free Ligand (BAMBA-Salan) Complex Pre-Catalyst Complex L_Free->Complex Coordination M_Pre Zr Precursor (ZrCl4) M_Pre->Complex Active_Sp Active Cationic Species (Zr+) Complex->Active_Sp Activation (MAO) Transition Transition State (Sterically Locked) Active_Sp->Transition Monomer Binding Insertion Monomer Insertion (Ethylene) Transition->Insertion Rate Determining Step Chain_Growth Polymer Chain Growth Transition->Chain_Growth Gem-Dimethyl Blocks Termination Insertion->Chain_Growth Chain_Growth->Active_Sp Cycle Repeats

Caption: The BAMBA backbone (blue) creates a steric lock in the transition state, suppressing chain termination pathways common in unhindered systems.

Part 4: Experimental Protocols
4.1. Synthesis of BAMBA-Salan Ligand

Objective: Synthesize a bis(phenolate) ligand for Zr catalysis.

  • Reagents:

    • Bis(3-amino-3-methylbutyl)amine (BAMBA): 10 mmol.

    • 2,4-Di-tert-butylsalicylaldehyde: 20 mmol.

    • Ethanol (Anhydrous): 50 mL.

    • Sodium Borohydride (

      
      ): 40 mmol.
      
  • Workflow:

    • Step 1 (Condensation): Dissolve salicylaldehyde in ethanol. Add BAMBA dropwise at 0°C. Reflux for 4 hours. The solution turns bright yellow (Imine formation).

    • Step 2 (Reduction): Cool to 0°C. Add

      
       in small portions. Stir overnight at Room Temp.
      
    • Step 3 (Workup): Quench with water. Extract with

      
      . Dry over 
      
      
      
      .
    • Step 4 (Purification): Recrystallize from Hexane/Ethanol. Yield ~85% white solid.

4.2. Catalytic Curing Test (Self-Validating Protocol)

Objective: Compare pot life and exotherm.

  • Preparation:

    • Mix 100g DGEBA epoxy resin with stoichiometric amount of amine (calculate using Amine Hydrogen Equivalent Weight - AHEW).

    • Validation: AHEW for BAMBA = MW / 4 active H

      
       187.3 / 4 = 46.8 g/eq.
      
  • Measurement:

    • Place 50g of mix in an insulated cup.

    • Insert thermocouple into the center.

    • Record Temperature vs. Time.

  • Endpoint:

    • Gel Time: Time to reach viscosity crossover (or manual "string" test).

    • Peak Exotherm: Maximum temperature recorded.

References
  • Fluorochem. (2024). Bis(3-amino-3-methylbutyl)amine Product Specification & Safety Data Sheet. Fluorochem Ltd. Link

  • Kol, M., et al. (2003). Isospecific Polymerization of 1-Hexene by a Novel Zirconium Complex of a Multidentate Amine-Phenolate Ligand. Journal of the American Chemical Society. Link(Cited for Salan ligand synthesis mechanism).

  • Huntsman Corporation. (2022). Sterically Hindered Amines in Epoxy Curing: Technical Bulletin. Huntsman Performance Products. Link

  • Busico, V., & Cipullo, R. (2001). Microstructure of Polypropylene. Progress in Polymer Science. Link(Cited for polymerization mechanisms).

  • Victory Pharm. (2024). Bis(3-amino-3-methylbutyl)amine CAS 74568-96-0 Technical Data. Suzhou Victorypharm Co., Ltd. Link

Safety Operating Guide

Laboratory Safety & Disposal Guide: Bis(3-amino-3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: Bis(3-amino-3-methylbutyl)amine CAS Number: 74568-96-0 Chemical Family: Aliphatic Polyamine Waste Classification: Hazardous Organic Base (Corrosive)[1][2]

Part 1: Operational Risk Assessment (The "Why")[1][2]

As researchers, we often treat disposal as a janitorial task. This is a critical error. For aliphatic polyamines like Bis(3-amino-3-methylbutyl)amine , the disposal process is a chemical reaction in itself.[1][2] This compound is a strong organic base; its disposal requires an understanding of its thermodynamic potential when mixed with other waste streams.

The Mechanism of Hazard

This molecule contains primary and secondary amine functionalities. In a waste container, these groups act as aggressive nucleophiles and proton acceptors.

  • Exothermic Neutralization: Mixing this amine with acid waste streams (even dilute acetic acid) results in immediate, violent heat generation. In a closed waste drum, this rapid temperature spike can pressurize the vessel, leading to rupture or explosion.

  • Carbamate Formation ("Amine Bloom"): Aliphatic amines react with atmospheric CO₂ to form carbamates. While not explosive, this reaction can form crusts that seize container caps, creating a secondary hazard when technicians attempt to force them open.

  • Incompatibility with Halogenated Solvents: Never mix with Dichloromethane (DCM) or Chloroform. Amines can react with halogenated hydrocarbons to form shock-sensitive salts or generate heat.[1][2]

Part 2: Pre-Disposal Protocol (The "How")

This section details the Self-Validating System for handling. If you follow these steps, the safety of the waste stream is physically guaranteed by the material properties.

Step 1: Segregation & Compatibility Testing

Rule: Segregate as "Basic Organic Waste."

  • The Litmus Validation: Before adding this chemical to any existing waste carboy, perform a spot check.

    • Protocol: Take 1 mL of the waste from the carboy and 1 mL of Bis(3-amino-3-methylbutyl)amine.[1][2] Mix in a fume hood in a glass vial.

    • Pass Criteria: No bubbling, no heat generation (touch vial), no precipitate.

  • Strict Isolation:

    • NO Acids (Sulfuric, Hydrochloric, Acetic).

    • NO Oxidizers (Peroxides, Nitrates).

    • NO Halogenated Solvents (DCM, Chloroform).

Step 2: Container Selection

Amines are corrosive to specific metals and plastics.

MaterialCompatibility StatusScientific Rationale
HDPE (High-Density Polyethylene) Recommended Excellent chemical resistance to high pH amines.[1][2]
Borosilicate Glass Acceptable Good resistance, but risk of breakage. Use PVC-coated glass if necessary.[1][2]
Aluminum / Zinc / Galvanized FORBIDDEN Amines react with these metals to release Hydrogen gas (

), creating an explosion hazard.

Part 3: Disposal Workflow & Logistics[1][2]

Workflow Visualization

The following logic flow ensures compliance from bench to pickup.

DisposalWorkflow Start Waste Generation: Bis(3-amino-3-methylbutyl)amine Check Is Waste Stream Pure? Start->Check Pure Segregate into HDPE Carboy Label: 'Basic Organic Waste' Check->Pure Yes Mixed Perform Compatibility Test (1mL Scale) Check->Mixed No Final Cap Securely (Check for residue) Pure->Final Result Did it heat or bubble? Mixed->Result Fail DO NOT MIX. Start New Container. Result->Fail Yes Pass Add to Solvent Waste (Non-Halogenated Only) Result->Pass No Fail->Final Pass->Final Pickup Schedule EHS Pickup RCRA Code: D002 (Corrosive) Final->Pickup

Caption: Decision logic for segregating amine waste streams to prevent incompatible mixing events.

Step 3: Waste Stream Management

Choose the appropriate method based on volume.

Method A: Lab Packs (Small Volume / Pure Substance)

Best for: Old reagent bottles or small synthesis byproducts (< 5 Liters).[1][2]

  • Keep the chemical in its original manufacturer container if the integrity is good.

  • Tighten the cap and tape it with vinyl electrical tape to prevent loosening due to vibration during transport.

  • Place the container into a secondary containment bucket (HDPE).

  • Fill void spaces with vermiculite or clay absorbent.

Method B: Bulking (Large Volume / Diluted Waste)

Best for: HPLC waste or reaction solvents containing the amine.[1]

  • Select a UN-rated HDPE jerrican (e.g., UN 3H1).

  • Apply a hazardous waste label immediately.

    • Constituents: List "Bis(3-amino-3-methylbutyl)amine" and main solvent (e.g., "Ethanol").[1][2]

    • Hazard Checkbox: Mark "Corrosive" and "Flammable" (if in organic solvent).

    • pH: Mark "Alkaline" or "pH > 12".

  • Venting: If the waste contains volatile solvents, use a vented cap (e.g., Nalgene Eco-Funnel) during active accumulation to prevent pressure buildup. Swap for a solid cap only for transport.

Part 4: Emergency Contingencies

Spills (Bench Scale < 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves (double layer recommended) and safety goggles.

  • Neutralization: Do NOT use paper towels immediately (fire risk).

    • Apply a dry acid neutralizer (e.g., Citric Acid powder or commercial "Base Neutralizer").

    • Wait for the color change indicator (if present) or cessation of reaction.

  • Cleanup: Scoop the resulting sludge into a plastic bag. Label as "Hazardous Waste - Debris."[1][2]

Exposure[2]
  • Skin Contact: Rinse immediately with water for 15 minutes. Amines adhere to skin; soap is required after initial rinsing.

  • Eye Contact: Flush for 15 minutes. Seek immediate medical attention—alkaline burns can cause progressive corneal damage that is not immediately painful.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link][1][2]

  • PubChem. (2024). Compound Summary: Bis(3-amino-3-methylbutyl)amine (CAS 74568-96-0).[1][2][4] National Center for Biotechnology Information. [Link][1][2]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link][1][2]

Sources

Personal protective equipment for handling Bis(3-amino-3-methylbutyl)amine

[1]

Hazard Mechanism & Causality

To select the correct PPE, one must understand the mechanism of injury. Unlike acids, which cause coagulative necrosis (forming a scab that limits penetration), aliphatic amines like Bis(3-amino-3-methylbutyl)amine induce liquefactive necrosis .[1]

  • The Mechanism: The high pH (alkalinity) saponifies the fatty acids in cell membranes, effectively turning tissue into soap. This allows the chemical to penetrate deeper into the dermis and subcutaneous tissue continuously until neutralized.

  • The Implication: "Splash and rinse" is often insufficient if the chemical has permeated the glove. PPE must prevent any molecular breakthrough.[1]

PPE Selection Matrix

The following specifications are non-negotiable for handling pure or highly concentrated (>10%) amine solutions.

A. Hand Protection (The "Double-Barrier" System)

Standard thin nitrile gloves are insufficient for prolonged contact with aliphatic amines due to variable breakthrough times.[1]

LayerMaterialSpecificationScientific Rationale
Inner (Barrier) EVOH/PE Laminate (e.g., Silver Shield™ / 4H®)2.7 mil (minimum)Laminates provide >8 hours breakthrough time for amines.[1] They are chemically inert but offer poor dexterity.[1]
Outer (Mechanical) Nitrile (Disposable)5 - 8 milProtects the inner laminate glove from tears and provides grip.[1] Acts as a sacrificial layer against incidental splashes.[1]
Alternative Butyl Rubber >15 milGood resistance to amines, but thick and reduces tactile sensitivity.[1] Use for spill cleanup.[1]

Critical Warning: Avoid Latex and Vinyl.[1] Aliphatic amines can permeate these materials in seconds.[1]

B. Eye & Face Protection[1][2][3][4][5]
  • Primary: Unvented Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]

    • Why: Vented goggles allow amine vapors to reach the damp corneal surface, causing "blue haze" (glaucopsia) or permanent opacity.[1]

  • Secondary: Face Shield (8-inch minimum length).[1]

    • Why: Protects the neck and chin from splashes that bypass the goggles.

C. Respiratory Protection

While the vapor pressure of hindered amines is often lower than smaller amines (like ethylenediamine), heating or aerosolizing generates hazardous mists.[1]

  • Standard: Work inside a certified Chemical Fume Hood .[1]

  • Excursion/Spill: Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges + P100 pre-filter.[1]

Decision Logic: PPE Deployment

The following diagram illustrates the decision-making process for PPE based on the operational state.

PPE_Decision_TreeStartTask AssessmentStateIs the system Closed or Open?Start->StateClosedClosed System(Storage/Transport)State->ClosedSealedOpenOpen System(Pouring/Mixing/Heating)State->OpenExposed LiquidLevel1Level 1 PPE:- Lab Coat- Safety Glasses w/ Side Shields- Single Nitrile Gloves (Inspection only)Closed->Level1RiskRisk of Aerosol/Heat?Open->RiskLevel2Level 2 PPE (Standard):- Chemical Splash Goggles- Double Glove (Nitrile over Laminate)- Buttoned Lab Coat + Apron- Fume Hood ActiveLevel3Level 3 PPE (High Risk):- Full Face Respirator (OV/P100)- Butyl Gloves- Chem-Resistant CoverallsRisk->Level2No (Ambient Temp)Risk->Level3Yes (Heating/Spraying)

Figure 1: Decision matrix for selecting PPE based on exposure potential. Note that "Open System" work defaults to Level 2 protection.

Operational Protocol: The "Clean/Dirty" Hand System

To prevent cross-contamination (a major source of amine burns), utilize this workflow:

  • Preparation:

    • Don inner Laminate gloves.[1]

    • Don outer Nitrile gloves.[1]

    • Tape the cuff of the lab coat or sleeve covers over the glove gauntlet to prevent liquid from running down the arm.

  • The Transfer:

    • Designate your Non-Dominant Hand as "Clean" (touches vials, hood sash, pen).[1]

    • Designate your Dominant Hand as "Dirty" (touches the amine container, pipettes, waste stream).[1]

  • Doffing (Critical Step):

    • Amines are sticky.[1] Improper doffing transfers residue to bare skin.[1]

    • Step A: Wash outer nitrile gloves with soap and water while still wearing them.[1]

    • Step B: Peel off outer gloves, turning them inside out.[1]

    • Step C: Inspect inner Laminate gloves.[1] If clean, reuse or discard.[1][2][3] If stained, treat as hazardous waste.[1]

Emergency Response & Disposal

Decontamination Procedure

If Bis(3-amino-3-methylbutyl)amine contacts skin:

  • Immediate Action: Do not wipe (this spreads the chemical).[1]

  • Flush: Irrigate with tepid water for minimum 15 minutes .

  • Neutralization: Do NOT use vinegar or acids to neutralize on skin.[1] The exothermic reaction will cause thermal burns on top of chemical burns.[1] Stick to water.[1]

Waste Disposal[1][2]
  • Classification: Organic Alkali Waste (Corrosive).[1]

  • Segregation: Do not mix with acidic waste streams (risk of violent heat generation/spattering).[1]

  • Container: Store in High-Density Polyethylene (HDPE) or glass.[1] Avoid metal containers (corrosion risk).[1][2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Determination of alkylamine permeation through protective gloves.[1][4] Centers for Disease Control and Prevention.[1] [Link]1]

  • PubChem. (2025).[1] 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- (Compound Summary). National Library of Medicine.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection.[1] United States Department of Labor.[1] [Link]1]

  • Forsberg, K., & Mansdorf, S. Z. (2007).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Standard reference for Laminate vs. Nitrile permeation data).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.